Product packaging for 2-Furanilide(Cat. No.:CAS No. 1929-89-1)

2-Furanilide

Cat. No.: B1266555
CAS No.: 1929-89-1
M. Wt: 187.19 g/mol
InChI Key: XHVDWCKBZSFUDE-UHFFFAOYSA-N
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Description

2-Furanilide, an organic compound belonging to the class of 2-furanilides, is characterized by a furan ring substituted at the 2-position with an anilide group . This structure serves as a crucial core scaffold and intermediate in medicinal chemistry and pharmaceutical research. Recent scientific investigations highlight its significant value in the design and synthesis of novel furan-2-carboxamide derivatives with potent biological activities . Researchers are exploring these derivatives for their promising antibiofilm properties against challenging pathogens like Pseudomonas aeruginosa . These compounds exhibit anti-quorum sensing behavior, potentially by targeting the LasR receptor, and can reduce the production of key virulence factors such as pyocyanin and proteases, offering a potential strategy to combat persistent infections . Beyond antimicrobial applications, structurally related furan-carboxamide scaffolds are also being investigated for other therapeutic targets, underscoring the versatility of the this compound motif in drug discovery . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B1266555 2-Furanilide CAS No. 1929-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVDWCKBZSFUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075160
Record name 2-Furanilide
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1929-89-1
Record name N-Phenyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1929-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxamide, N-phenyl-
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Record name 2-Furanilide
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Record name 2-Furanilide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Furanilide: Core Properties, Structure, and Synthesis for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 2-Furanilide

This compound, systematically known as N-phenylfuran-2-carboxamide , is a compelling heterocyclic compound that merges the aromatic functionalities of a furan ring with a phenylamide group. This unique structural amalgamation makes it a molecule of significant interest in medicinal chemistry and materials science. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to act as a bioisostere for phenyl rings, thereby modifying steric and electronic properties to enhance metabolic stability and receptor interactions. The anilide portion of the molecule introduces further possibilities for hydrogen bonding and aromatic interactions, crucial for molecular recognition in biological systems.

This guide provides a comprehensive overview of the fundamental properties, molecular structure, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

PART 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound is the covalent linkage between the carbonyl carbon of a furan-2-carboxylic acid and the nitrogen atom of aniline. This amide bond confers a planar geometry, influencing the molecule's electronic distribution and potential for intermolecular interactions.

Structural Representation:

Caption: Molecular structure of this compound (N-phenylfuran-2-carboxamide).

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

PropertyValueSource
CAS Number 1929-89-1[1]
Molecular Formula C₁₁H₉NO₂Chemdiv
Molecular Weight 187.19 g/mol Chemdiv
Appearance Off-white to white solid[2]
Melting Point 120-124 °C[2]
Boiling Point (Predicted) 217.9 ± 13.0 °C at 760 Torr[2]
Density (Predicted) 1.238 ± 0.06 g/cm³[2]
SMILES O=C(c1ccco1)Nc1ccccc1Chemdiv
InChI InChI=1S/C11H9NO2/c13-11(10-6-4-8-14-10)12-9-5-2-1-3-7-9/h1-8H,(H,12,13)Chemdiv

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the formation of an amide bond between a furan-2-carboxylic acid derivative and aniline. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and reliable methods are the Schotten-Baumann reaction and coupling agent-mediated synthesis.

Method 1: Schotten-Baumann Synthesis

This classic method involves the acylation of aniline with furan-2-carbonyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The use of an acyl chloride as the starting material is advantageous due to its high reactivity, which often leads to high yields and relatively short reaction times.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) in a suitable dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.1 equivalents), to the aniline solution and stir for 5-10 minutes. The base acts as an acid scavenger.

  • Acylation: Dissolve furan-2-carbonyl chloride (1.0 equivalent) in the same dry solvent and add it dropwise to the cooled aniline solution over 15-30 minutes. Maintaining a low temperature is critical to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Method 2: Coupling Agent-Mediated Synthesis

Experimental Protocol: CDI-Mediated Synthesis of this compound

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve furan-2-carboxylic acid (1.0 equivalent) in dry THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise. The mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 45 °C) for 1-2 hours until the evolution of CO₂ ceases, indicating the formation of the acylimidazolide intermediate.[3]

  • Amine Addition: In a separate flask, dissolve aniline (1.0 equivalent) in dry THF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization as described in Method 1.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_0 Method 1: Schotten-Baumann cluster_1 Method 2: Coupling Agent Aniline Aniline Reaction_1 Acylation in DCM/THF at 0°C to RT Aniline->Reaction_1 Furan-2-carbonyl chloride Furan-2-carbonyl chloride Furan-2-carbonyl chloride->Reaction_1 Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction_1 Workup_1 Aqueous Work-up & Extraction Reaction_1->Workup_1 Purification_1 Recrystallization / Chromatography Workup_1->Purification_1 Product_1 This compound Purification_1->Product_1 Aniline_2 Aniline Reaction_2 Amide Coupling in THF/DMF at RT Aniline_2->Reaction_2 Furan-2-carboxylic acid Furan-2-carboxylic acid Furan-2-carboxylic acid->Reaction_2 Coupling Agent (e.g., CDI) Coupling Agent (e.g., CDI) Coupling Agent (e.g., CDI)->Reaction_2 Workup_2 Aqueous Work-up & Extraction Reaction_2->Workup_2 Purification_2 Recrystallization / Chromatography Workup_2->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: Common synthetic routes for the preparation of this compound.

PART 3: Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data, based on analogous furan-2-carboxamide structures, provide a reliable fingerprint for the molecule.[4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan and phenyl rings, as well as the amide proton.

    • Amide Proton (N-H): A broad singlet typically appearing downfield (δ 8.5-10.5 ppm), the chemical shift of which can be concentration and solvent dependent.

    • Furan Protons: Three distinct signals corresponding to the protons at the C3, C4, and C5 positions of the furan ring. The proton at C5 (adjacent to the oxygen) usually appears as a doublet of doublets around δ 7.8-8.0 ppm. The proton at C3 (adjacent to the carbonyl group) appears as a doublet of doublets around δ 7.2-7.4 ppm. The proton at C4 will appear as a multiplet around δ 6.6-6.8 ppm.

    • Phenyl Protons: A series of multiplets between δ 7.0-7.8 ppm, corresponding to the five protons of the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework.

    • Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically around δ 156-160 ppm.

    • Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon attached to the carbonyl group (C2) would be around δ 147-149 ppm, while the other carbons would appear between δ 110-146 ppm.

    • Phenyl Carbons: Signals for the six carbons of the phenyl ring would be observed in the aromatic region (δ 120-140 ppm).

  • IR (Infrared) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.

    • N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1650-1680 cm⁻¹.

    • N-H Bend (Amide II): A medium absorption band around 1520-1550 cm⁻¹.

    • C-O-C Stretch (Furan): Characteristic absorptions for the furan ring ether linkage.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z 187.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

PART 4: Applications in Research and Drug Development

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This makes this compound and its derivatives attractive candidates for drug discovery programs.

Antimicrobial and Antibiofilm Activity: A significant area of research for furan-2-carboxamides is their potential as antimicrobial and, more specifically, antibiofilm agents. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Furan-2-carboxamides have been investigated as inhibitors of quorum sensing, a bacterial communication system that regulates biofilm formation and virulence factor production.[4] By disrupting this communication, these compounds can prevent biofilm formation and reduce the pathogenicity of bacteria like Pseudomonas aeruginosa, a significant opportunistic pathogen.[4] The design of these molecules often involves the bioisosteric replacement of labile lactone rings found in natural quorum sensing molecules with the more stable furan-2-carboxamide moiety.[4]

Other Potential Therapeutic Applications: Derivatives of the furan-2-carboxamide core have been explored for a variety of other therapeutic targets, including:

  • Anticancer Agents: Certain furan-2-carboxamide derivatives have shown cytotoxic effects against various cancer cell lines.[5]

  • Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of various enzymes, leading to potential inhibitors for a range of diseases.

  • Central Nervous System (CNS) Activity: The structural similarity of the furan ring to other aromatic systems found in CNS-active drugs suggests that furanilide derivatives could be explored for neurological targets.

The versatility of the this compound structure allows for the creation of diverse chemical libraries through substitution on both the furan and phenyl rings, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

PART 5: Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicity of this compound has not been extensively studied. However, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6] Acute toxicity data for analogous compounds suggests that caution should be exercised.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Researchers should always consult the most current safety information and perform a thorough risk assessment before handling this compound.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
  • CAS 1929-89-1 | N-Phenyl-2-furancarboxamide. Blotting. [Link]
  • Synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
  • Furanylfentanyl. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Furanylfentanyl | C24H26N2O2 | CID 13653606. PubChem. [Link]
  • N-(2-Nitrophenyl)furan-2-carboxamide. PMC. [Link]
  • N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide. CAS Common Chemistry. [Link]
  • N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. [Link]
  • [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl). Liverpool John Moores University Research Online. [Link]
  • Mass spectrometer parameters for analysis of furanylfentanyl, fentanyl,...

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An In-depth Technical Guide to the Physicochemical Characteristics of 2-Furanilide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-furanilide, with a primary focus on N-phenylfuran-2-carboxamide and its derivatives. Due to the limited availability of direct data on the parent compound, this guide leverages detailed information from the synthesis and characterization of closely related analogues. The document is structured to provide not just data, but also the scientific rationale behind experimental methodologies, ensuring a deep understanding of the subject for researchers and professionals in drug development. We will delve into synthetic pathways, analytical characterization including spectroscopic and chromatographic methods, and the fundamental physicochemical properties that are critical for the advancement of furan-containing compounds in medicinal chemistry.

Introduction: The Significance of the this compound Scaffold

The furan ring is a versatile heterocyclic motif that is a key component in a vast array of natural products and synthetic compounds with significant biological activities. When incorporated into an anilide structure at the 2-position, it forms the this compound scaffold, a privileged structure in medicinal chemistry. These compounds have garnered interest for a range of therapeutic applications, including but not limited to, antimicrobial and antibiofilm agents. The physicochemical properties of these molecules are paramount as they directly influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their formulation and stability. Understanding these characteristics is a foundational step in the journey from a lead compound to a viable drug candidate.

Synthesis of this compound Derivatives: A Methodological Approach

The synthesis of this compound derivatives, such as N-(4-benzamidophenyl)furan-2-carboxamide, is typically achieved through standard amide bond formation reactions. A common and effective method involves the activation of furan-2-carboxylic acid followed by reaction with a substituted aniline.

General Synthetic Protocol

A robust method for synthesizing furan-2-carboxamides involves the use of a coupling agent like 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid. This forms a highly reactive acylimidazole intermediate, which then readily reacts with an amine to form the desired amide.

Experimental Protocol: Synthesis of N-(4-Aminophenyl)furan-2-carboxamide

  • Activation of Furoic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq.) and CDI (1.1 eq.) in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

  • Reaction Mixture: Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for approximately 2 hours to ensure the complete formation of the acylimidazole intermediate.

  • Amine Addition: In a separate flask, dissolve the desired aniline derivative (e.g., 1,4-diaminobenzene, 1.8 eq.) in THF.

  • Coupling Reaction: Add the solution of the activated carboxylic acid dropwise to the aniline solution.

  • Reaction Completion: Stir the reaction mixture at 45 °C for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate (10%) to remove any unreacted acid. The organic layer is dried over anhydrous sodium sulfate. The final product is purified by flash column chromatography.[1]

Synthesis_Workflow Furoic_Acid Furan-2-Carboxylic Acid Activated_Acid Acylimidazole Intermediate Furoic_Acid->Activated_Acid Activation CDI CDI in THF CDI->Activated_Acid Aniline Substituted Aniline in THF Reaction_Mixture Coupling Reaction (45 °C, 18h) Aniline->Reaction_Mixture Activated_Acid->Reaction_Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product N-substituted Furan-2-carboxamide Purification->Final_Product

Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and during formulation. Below is a summary of key characteristics for a representative this compound derivative.

Physical Properties
PropertyValueReference
Molecular Formula C18H14N2O3[2]
Molecular Weight 306.3 g/mol [2]
Melting Point 284-286 °C[1]
Appearance White solid[1]

Note: Data for N-(4-benzamidophenyl)furan-2-carboxamide.

The high melting point of this derivative suggests a stable crystal lattice with significant intermolecular interactions, which can influence its solubility.

Solubility
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting the pharmacokinetic properties of a drug candidate. For furan-containing compounds, the LogP can vary widely based on substitution. While an experimental LogP for N-phenylfuran-2-carboxamide is not available, computational estimates can provide a preliminary indication of its lipophilicity. Generally, the presence of the furan and phenyl rings suggests a moderate to high lipophilicity.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of this compound derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural confirmation of synthesized compounds.

¹H-NMR Data for N-(4-benzamidophenyl)furan-2-carboxamide (in DMSO-d6, 300 MHz):

  • δ 10.24 (s, 1H), 10.17 (s, 1H): Amide protons.

  • δ 7.97–7.93 (m, 3H), 7.73 (br s, 4H), 7.61–7.51 (m, 3H): Aromatic protons of the phenyl and benzamido groups.

  • δ 7.32 (d, J=3.6 Hz, 1H), 6.70 (dd, J=3.6 and 1.8 Hz, 1H): Protons of the furan ring.[1]

¹³C-NMR Data (in DMSO-d6, 75.5 MHz):

  • δ 165.4, 156.1: Carbonyl carbons of the amide groups.

  • δ 147.6, 145.6, 135.1, 135.0, 134.3, 131.5, 128.4, 127.6, 120.7, 114.6, 112.1: Aromatic and furan carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Data for N-(4-benzamidophenyl)furan-2-carboxamide (ATR, cm⁻¹):

  • 3327, 3137, 3055: N-H and C-H stretching vibrations.

  • 1647: C=O stretching of the amide group.

  • 1537, 1313: N-H bending and C-N stretching vibrations.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. For N-(4-benzamidophenyl)furan-2-carboxamide, the calculated m/z for [M+H]⁺ is 307.10827, and the found value is 307.10814, confirming the elemental composition.[1]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of furan derivatives in various matrices. A reversed-phase HPLC method with UV detection is typically employed.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) Injection HPLC Injection Sample_Prep->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detector Separation->Detection Quantification Data Analysis (Peak Area vs. Standard) Detection->Quantification

Stability and Degradation

The stability of the this compound scaffold is a critical consideration for its development as a therapeutic agent. Furan rings can be susceptible to degradation under certain conditions, such as strong acidity. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. While specific stability data for N-phenylfuran-2-carboxamide is limited, a study on the long-term stability of furanylfentanyl in blood showed that it remained stable under refrigerated and room temperature conditions for 9 months.[3] However, acrylfentanyl, a related analog, showed significant instability, highlighting the impact of even minor structural modifications on stability.[3]

Conclusion

The this compound scaffold represents a promising area for drug discovery. This technical guide has provided a detailed overview of the synthesis, characterization, and key physicochemical properties of representative this compound derivatives. The provided experimental protocols and analytical methodologies offer a solid foundation for researchers working with this class of compounds. A thorough understanding of these fundamental characteristics is essential for the rational design and development of novel this compound-based therapeutics with optimized efficacy and safety profiles. Future work should focus on generating more comprehensive physicochemical data for the parent N-phenylfuran-2-carboxamide to provide a more complete reference for the scientific community.

References

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  • MDPI. (2023). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide.
  • European Monitoring Centre for Drugs and Drug Addiction. (2017). Furanylfentanyl.
  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
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  • PubChem. N-(5-phenyl-3-pyridinyl)furan-2-carboxamide.
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  • PubChem. 3-Furanylfentanyl.
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  • PubChem. N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide.
  • SpectraBase. 2-furancarboxamide, N-[[5-[[2-[4,5-dihydro-5-(4-methylphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl]-.
  • MDPI. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • ResearchGate. (2014). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.
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Synthesis and Characterization of Novel 2-Furanilide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of novel 2-furanilide derivatives. The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document delves into the practical aspects of synthesizing these valuable compounds and the critical techniques for confirming their molecular structures, ensuring scientific rigor and reproducibility.

The Strategic Importance of the this compound Scaffold

The this compound scaffold, characterized by a furan ring connected to a substituted aniline through an amide linkage, represents a privileged structure in drug discovery. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is present in numerous biologically active natural products and synthetic compounds.[1][4] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its frequent role as a pharmacophore. The amide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition at biological targets. The "anilide" portion offers a versatile point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The exploration of novel synthetic routes to create diverse libraries of this compound derivatives is a key strategy in the quest for new therapeutic agents.[5][6]

Synthetic Methodologies: Crafting the this compound Core

The synthesis of this compound derivatives typically involves the formation of an amide bond between a furan-2-carboxylic acid derivative and a substituted aniline. Several robust methods have been established, each with its own advantages in terms of yield, purity, and reaction conditions.

Classical Amide Bond Formation via Acyl Chlorides

A common and efficient method for synthesizing 2-furanilides is the reaction of 2-furoyl chloride with a desired aniline. This method is often high-yielding and proceeds under mild conditions.

  • Preparation of 2-Furoyl Chloride: To a solution of 2-furoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 2-furoyl chloride, which is often used immediately in the next step.

  • Amide Formation: Dissolve the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM or THF.[7] Cool the solution to 0 °C in an ice bath.

  • Add a solution of the freshly prepared 2-furoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the aniline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted 2-furoic acid, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound derivative.[7]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_intermediates Intermediate cluster_product Product & Purification 2-Furoic_Acid 2-Furoic Acid Furoyl_Chloride 2-Furoyl Chloride 2-Furoic_Acid->Furoyl_Chloride Acyl Chloride Formation Aniline Substituted Aniline Crude_Product Crude this compound Aniline->Crude_Product SOCl2 SOCl₂ or (COCl)₂ DMF (cat.), DCM Base Et₃N or Pyridine DCM, 0°C to RT Furoyl_Chloride->Crude_Product Amide Coupling Purified_Product Purified this compound Crude_Product->Purified_Product Workup & Purification

Workflow for the synthesis of 2-furanilides via the acyl chloride method.
Peptide Coupling Reagent-Mediated Synthesis

For sensitive substrates or to avoid the use of harsh chlorinating agents, peptide coupling reagents offer a milder alternative for amide bond formation. Reagents such as 1,1'-carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are commonly employed.

  • Activation of 2-Furoic Acid: In a round-bottom flask, dissolve 2-furoic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in an anhydrous aprotic solvent like THF or DMF.[5]

  • Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to form the reactive acyl-imidazole intermediate.[5] The completion of this step can be monitored by the cessation of CO₂ evolution.

  • Amide Formation: Add the substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring the reaction at 45 °C for 18-24 hours, monitoring the progress by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification of the crude product is achieved by column chromatography or recrystallization to yield the pure this compound.

Structural Characterization: Unveiling the Molecular Architecture

The unambiguous structural elucidation of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the compounds.

Spectroscopic Analysis Workflow

A systematic approach to the characterization of this compound derivatives involves a suite of spectroscopic methods, each providing unique and complementary information about the molecular structure.

G Start Synthesized Compound IR Infrared (IR) Spectroscopy Start->IR Functional Group Identification Xray X-ray Crystallography (for single crystals) Start->Xray Absolute Structure (if applicable) NMR Nuclear Magnetic Resonance (NMR) IR->NMR Confirm Amide & Furan MS Mass Spectrometry (MS) NMR->MS Connectivity & Detailed Structural Information Purity Purity Confirmation (e.g., HPLC, Elemental Analysis) MS->Purity Molecular Weight Confirmation Final Structurally Confirmed This compound Derivative Xray->Final Purity->Final

Systematic workflow for the spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative will exhibit characteristic signals for the furan ring protons, the aromatic protons of the anilide moiety, and the amide N-H proton. The furan protons typically appear as multiplets in the aromatic region, with the proton at the 5-position being the most deshielded. The amide proton usually appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the carbons of the furan ring, and the carbons of the anilide ring. The carbonyl carbon typically resonates around 160-170 ppm.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Furan H-3, H-4~6.5-7.0~110-120
Furan H-5~7.2-7.6~140-150
Anilide Aromatic H~7.0-8.0~115-140
Amide N-H~8.0-10.0 (broad)-
Amide C=O-~160-170
Furan C-2-~145-155
Furan C-3, C-4~110-120~110-120
Furan C-5~140-150~140-150

Note: Chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.[4]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity and aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8] The IR spectrum of a this compound will show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-O and C=C stretching of the furan ring.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3200-3400 (broad)
C=O Stretch (Amide)1650-1680 (strong)
C=C Stretch (Furan)~1500-1600
C-O-C Stretch (Furan)~1000-1200
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[4]

  • Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and confirming the molecular formula.[9]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use this to calculate the elemental composition, which should match the expected formula of the target this compound derivative.

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the development of new therapeutic agents. Derivatives have shown promise in a variety of therapeutic areas:

  • Antimicrobial Agents: Many furan-containing compounds exhibit significant antibacterial and antifungal activity.[1][10]

  • Anti-inflammatory Agents: Some this compound derivatives have demonstrated potent anti-inflammatory properties.[2][11]

  • Anticancer Agents: The furan nucleus is found in several compounds with cytotoxic and antitumor activities.[2][4]

The ability to readily synthesize and characterize a diverse range of this compound derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds and advancing them through the drug development pipeline.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 123-130.
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  • Miller, J. A., & Leopold, K. R. (2017). Structure and Spectroscopy of Furan:H2O Complexes. The Journal of Physical Chemistry A, 121(38), 7247–7255.
  • Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Amiery, A. A. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 18(1), 63-71.
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  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1639.
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  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
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A Technical Guide to the Biological Activities of Furan-2-Carboxamides: Mechanisms, Applications, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The furan-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of its most significant properties, including anticancer, antimicrobial, and anti-inflammatory effects, tailored for researchers and drug development professionals. We delve into the molecular mechanisms of action, supported by quantitative data, structure-activity relationship insights, and detailed experimental protocols. By synthesizing current research, this document aims to serve as a comprehensive resource, elucidating the therapeutic potential of furan-2-carboxamide derivatives and guiding future investigations in this promising field.

The Furan-2-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The furan-2-carboxamide core, which consists of a furan ring linked to a nitrogen atom via a carbonyl group, is a key structural motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from a combination of favorable chemical properties and versatile biological interactions.

Chemical Properties and Synthesis Overview

The carboxamide bond (–CO–NH–) is a pivotal building block in biological systems, notably in peptides, and is recognized for its high resistance to hydrolysis.[3] This inherent stability contributes to the favorable pharmacokinetic profiles of many drug candidates. The synthesis of furan-2-carboxamide derivatives is often straightforward, typically involving the reaction of furan-2-carbonyl chloride with a primary or secondary amine in the presence of a base.[3] More complex, functionalized derivatives can be achieved through modern cross-coupling techniques, such as the Suzuki-Miyaura reaction, allowing for extensive structural diversification.[3][4]

Rationale for Biological Investigation: Bioisosterism and Structural Versatility

A key strategy in drug design is the use of bioisosteric replacement to improve potency, selectivity, or metabolic stability. Furan-2-carboxamides have been successfully designed as bioisosteric replacements for the more labile furanone ring found in some natural products, leading to enhanced biological activity and stability.[5][6] The scaffold's structure allows for substitutions at multiple positions on both the furan ring and the amide nitrogen, providing a rich chemical space for optimizing interactions with diverse biological targets.

Anticancer Properties of Furan-2-Carboxamides

Derivatives of furan-2-carboxamide have demonstrated potent anti-proliferative and cytotoxic activity against a wide range of human cancer cell lines, including cervical (HeLa), breast (MCF-7), liver (HepG2, Huh-7), and lung (A549) cancer cells.[7][8][9][10] Their efficacy is attributed to multiple, distinct mechanisms of action.

Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

A primary anticancer mechanism for certain furan-2-carboxamide derivatives is the disruption of microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a vital role in chromosomal segregation during mitosis. By acting as microtubule stabilizing agents (MSAs), these compounds prevent the disassembly of tubulin polymers.[7] This abrogation of microtubule dynamics triggers the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and, ultimately, the induction of apoptosis.[7]

G2M_Arrest cluster_cell Cancer Cell Furan2Carboxamide Furan-2-Carboxamide Derivative (e.g., SH09) Microtubules Microtubule Polymer Furan2Carboxamide->Microtubules Binds to Tubulin Stabilization Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization G2M G2/M Phase Arrest Stabilization->G2M Disrupts Mitotic Spindle Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers

Caption: Workflow of mitotic arrest induced by microtubule-stabilizing furan-2-carboxamides.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Other furan-2-carboxamide derivatives, particularly when chelated in organometallic complexes, induce apoptosis through the mitochondrial (intrinsic) pathway.[9] This process is characterized by an increase in intracellular reactive oxygen species (ROS) and a subsequent reduction in the mitochondrial membrane potential (MMP).[9] These events trigger the release of pro-apoptotic factors from the mitochondria, leading to the activation of initiator caspase-9 and executioner caspase-3, coupled with the downregulation of the anti-apoptotic protein BCL-2.[9]

Apoptosis_Pathway FuranComplex Furan-2-Carboxamide Complex (e.g., Ru2L3) ROS ↑ Reactive Oxygen Species (ROS) FuranComplex->ROS BCL2 BCL-2 (Anti-apoptotic) FuranComplex->BCL2 Downregulates MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates MMP->Mito Dysfunction Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway activated by furan-2-carboxamide complexes.

Quantitative Efficacy Across Cancer Cell Lines

The anti-proliferative potency of furan-2-carboxamides is typically quantified by the half-maximal inhibitory concentration (IC50). The data below summarizes the efficacy of representative compounds across various cancer cell lines.

Compound Class/NameCancer Cell LineIC50 ValueReference
Furan-2-carboxamide (SH09)Various4 - 8 µM[7][8]
Carbamothioyl-furan-2-carboxamidesHepG2, Huh-7, MCF-7Significant activity at 20 µg/mL[11][12]
Binuclear Ruthenium(II) ComplexesHeLa, MCF-73.86 - 11.02 µM[9]
Furan derivatives (general)HeLa, SW6200.08 - 8.79 µM (for most active)[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol describes a standard method for evaluating the anti-proliferative activity of a test compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color in the control wells changes to orange.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antibiofilm Activities

Furan-2-carboxamides exhibit significant activity against a range of pathogenic bacteria and fungi, including clinically relevant drug-resistant strains.[3][11] Their mechanisms extend beyond simple growth inhibition to include the disruption of bacterial communication and virulence.

Mechanism of Action: Quorum Sensing Inhibition

A key antivirulence strategy is the disruption of quorum sensing (QS), a cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and toxin production. In the opportunistic pathogen Pseudomonas aeruginosa, certain furan-2-carboxamides have been shown to antagonize the QS receptor LasR.[5][6] By binding to LasR, these compounds inhibit its activation by natural signaling molecules, leading to a significant reduction in the production of virulence factors (e.g., pyocyanin, proteases) and a decrease in biofilm formation.[5][6]

QuorumSensing_Inhibition cluster_pa Pseudomonas aeruginosa Furan2Carboxamide Furan-2-Carboxamide LasR LasR Receptor Furan2Carboxamide->LasR Antagonistic Binding VirulenceGenes Virulence Factor Genes LasR->VirulenceGenes Activation Blocked Biofilm ↓ Biofilm Formation VirulenceGenes->Biofilm Toxins ↓ Virulence Factors (Pyocyanin, Proteases) VirulenceGenes->Toxins

Caption: Inhibition of the LasR quorum sensing system in P. aeruginosa by furan-2-carboxamides.

Broad-Spectrum Antibacterial and Antifungal Effects

The furan-2-carboxamide scaffold has been utilized to develop compounds effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates like Methicillin-resistant Staphylococcus aureus (MRSA) and NDM-producing Acinetobacter baumannii.[3][4] Additionally, antifungal activity has been reported, with certain derivatives showing potent inhibition of fungal growth.[11][14]

Quantitative Antimicrobial Activity

The efficacy of antimicrobial compounds is measured by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.

Compound ClassTarget OrganismActivity MetricValueReference
N-(4-bromophenyl)furan-2-carboxamideA. baumannii (NDM+)-Most effective compound in study[3][4]
Carbamothioyl-furan-2-carboxamidesE. coli, S. aureus, B. cereusMIC230 - 280 µg/mL[11]
2,4-dinitrophenylhydrazone derivativesE. coli-Most active towards this strain[14]
Furan-2-carboxamide carbohydrazidesP. aeruginosaBiofilm InhibitionUp to 58%[5][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the furan-2-carboxamide compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance.

Anti-inflammatory Potential

The furan nucleus is present in many compounds with known anti-inflammatory properties.[15][16][17] Furan derivatives can exert these effects by modulating key signaling pathways and suppressing the production of inflammatory mediators.[15]

Mechanistic Insights: Targeting Key Inflammatory Pathways

While direct studies on furan-2-carboxamides are emerging, research on structurally related furan derivatives provides a strong basis for their likely mechanism. A key pathway implicated in inflammation is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of pro-inflammatory genes like COX-2, iNOS, and various cytokines (TNF-α, IL-6).[18] Furan derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α.[18] This is often achieved by targeting upstream kinases such as TGF-β-activated kinase-1 (TAK1).[18] Furthermore, direct inhibition of cyclooxygenase-2 (COX-2) activity, which reduces the production of prostaglandins, is another plausible mechanism.[18]

NFkB_Inhibition cluster_pathway cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 Kinase TLR4->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS) Nucleus->Genes Activates Transcription Furan Furan-2-Carboxamide (Proposed) Furan->TAK1 Inhibits Furan->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive)

Caption: Proposed anti-inflammatory mechanism via inhibition of the TAK1-NF-κB signaling pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the furan-2-carboxamide test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement: Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Summary and Future Directions

The furan-2-carboxamide scaffold is a versatile and highly promising platform for the development of new therapeutic agents. Research has conclusively demonstrated its potential in oncology, infectious disease, and inflammatory conditions. The diverse mechanisms of action—from microtubule stabilization and apoptosis induction in cancer to quorum sensing inhibition in bacteria—highlight the scaffold's ability to be tailored for specific, high-value biological targets.

Future research should focus on:

  • Lead Optimization: Expanding structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties.

  • In Vivo Validation: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: For compounds with novel activities, employing advanced techniques like chemical proteomics to identify their precise molecular targets.

  • Combination Therapies: Investigating the synergistic potential of furan-2-carboxamides when used in combination with existing drugs to enhance therapeutic outcomes and overcome resistance.

By continuing to explore the rich chemical and biological landscape of furan-2-carboxamides, the scientific community is well-positioned to translate these findings into the next generation of innovative medicines.

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The Evolving Landscape of 2-Furanilides: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the SAR of 2-Furanilide Compounds for Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1] Among its varied derivatives, the this compound core, characterized by a furan-2-carboxamide linked to an N-phenyl group, has garnered significant attention as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the Structure-Activity Relationship (SAR) of this compound compounds, offering insights into their synthesis, biological activities, and the molecular nuances that govern their efficacy.

The this compound Core: A Versatile Scaffold

The this compound structure presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key areas for substitution are the furan ring and the anilide phenyl ring. Understanding how modifications at these positions influence biological activity is the cornerstone of a successful drug discovery campaign centered on this scaffold.

Unraveling the Structure-Activity Relationship: Key Insights

Systematic exploration of the this compound scaffold has revealed critical insights into the structural features that drive its biological activity, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity: A Focus on Substituent Effects

Several studies have highlighted the potential of this compound derivatives as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the anilide ring.

A study on carbamothioyl-furan-2-carboxamide derivatives revealed that the presence of electron-donating groups on the phenyl ring can enhance anticancer activity.[2] For instance, a para-methyl substituted derivative demonstrated greater efficacy against hepatocellular carcinoma cell lines (HepG2, Huh-7) and breast cancer cells (MCF-7) compared to other analogs.[1][2] This suggests that electron-donating substituents may favorably influence the compound's interaction with its biological target or improve its pharmacokinetic profile.

In another study, a novel furan-2-carboxamide based small molecule, SH09, exhibited potent anti-proliferative activity against a panel of cancer cells with IC50 values ranging from 4 to 8 µM.[3][4] This compound was identified as a microtubule stabilizing agent, inducing mitotic arrest and promoting apoptosis.[4]

Table 1: Anticancer Activity of Representative Furan-2-Carboxamide Derivatives

Compound IDR (Anilide Substituent)Cancer Cell LineIC50 (µM)Reference
4d p-tolylHepG2- (33.29% cell viability at 20 µg/mL)[1][2]
SH09 Not SpecifiedVarious4 - 8[3][4]
Compound 4 Pyridine carbohydrazide moietyMCF-74.06[5]
Compound 7 N-phenyl triazinone moietyMCF-72.96[5]

Note: The data presented is a compilation from different studies on structurally related compounds and is intended for comparative purposes.

Antimicrobial and Antibiofilm Activity

The this compound scaffold has also shown promise in combating microbial infections, including the formation of biofilms, which are notoriously resistant to conventional antibiotics. A diversity-oriented synthesis of furan-2-carboxamides identified carbohydrazide and triazole derivatives as having significant antibiofilm activity against Pseudomonas aeruginosa.[6] One carbohydrazide derivative, in particular, resulted in a 58% reduction in biofilm formation.[6] These findings suggest that the nature of the substituent attached to the carboxamide nitrogen is crucial for antibiofilm efficacy.

Furthermore, studies on carbamothioyl-furan-2-carboxamide derivatives have demonstrated their antimicrobial potential.[1] Derivatives possessing a 2,4-dinitrophenyl group showed significant inhibition against various bacterial and fungal strains.[1]

Mechanistic Insights: How 2-Furanilides Exert Their Effects

The biological activity of this compound compounds stems from their interaction with various cellular targets and pathways. In the context of cancer, several mechanisms have been proposed.

One key mechanism is the stabilization of microtubules , which disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Another proposed mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][7]

Furthermore, some furan derivatives have been shown to suppress cancer cell proliferation by inhibiting key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways .[8]

Anticancer_Mechanism_of_2_Furanilides cluster_cytoskeleton Cytoskeletal Disruption cluster_signaling Signaling Pathway Inhibition cluster_apoptosis Induction of Apoptosis furanilide This compound Compound microtubules Microtubule Stabilization furanilide->microtubules Inhibition of depolymerization pi3k_akt PI3K/Akt Pathway furanilide->pi3k_akt Suppression wnt_beta_catenin Wnt/β-catenin Pathway furanilide->wnt_beta_catenin Suppression bax ↑ Bax (Pro-apoptotic) furanilide->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) furanilide->bcl2 mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis_cyto Apoptosis mitotic_arrest->apoptosis_cyto proliferation_inhibition Decreased Cell Proliferation pi3k_akt->proliferation_inhibition wnt_beta_catenin->proliferation_inhibition mitochondria Mitochondrial Pathway bax->mitochondria bcl2->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis_mito Apoptosis caspases->apoptosis_mito

Caption: Potential anticancer mechanisms of this compound compounds.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of this compound derivatives is typically straightforward, often involving the coupling of a furan-2-carbonyl chloride with a substituted aniline.

General Synthesis of N-(substituted-phenyl)-furan-2-carboxamide

Synthesis_of_2_Furanilides furan_acid Furan-2-carboxylic Acid furan_chloride Furan-2-carbonyl Chloride furan_acid->furan_chloride Chlorination socl2 SOCl₂ or (COCl)₂ furanilide N-(substituted-phenyl)-furan-2-carboxamide furan_chloride->furanilide Amide Coupling aniline Substituted Aniline aniline->furanilide base Base (e.g., Triethylamine, Pyridine)

Caption: General synthetic scheme for this compound derivatives.

Step-by-Step Methodology:

  • Activation of Furan-2-carboxylic Acid: Furan-2-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

  • Amide Coupling: The resulting furan-2-carbonyl chloride is then reacted with a substituted aniline in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is usually carried out at room temperature.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this core, guided by computational modeling and a deeper understanding of the underlying mechanisms of action. The development of more selective and potent this compound derivatives holds significant promise for addressing unmet medical needs in oncology and infectious diseases. The insights and protocols presented in this guide aim to empower researchers in their quest to unlock the full therapeutic potential of this versatile class of compounds.

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2-Furanilide Derivatives: A Technical Guide to their Emerging Role as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of synthetic chemistry and molecular biology has spotlighted the 2-furanilide scaffold as a privileged structure in the design of novel enzyme inhibitors. This technical guide provides an in-depth exploration of this compound derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will traverse the synthetic landscape of these compounds, delve into their mechanisms of enzyme inhibition with a focus on key therapeutic targets, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This guide is designed to be a comprehensive resource, integrating established knowledge with actionable experimental protocols and insightful data interpretation to empower the rational design of next-generation enzyme inhibitors.

Introduction: The this compound Scaffold - A Versatile Tool in Enzyme Inhibition

The furan ring, an electron-rich five-membered heterocycle, is a recurring motif in a multitude of biologically active compounds.[1] When incorporated into an anilide structure, forming the this compound core, it gives rise to a class of molecules with remarkable potential as enzyme inhibitors. The amide linkage provides a crucial hydrogen bonding donor and acceptor, while the furan and phenyl rings offer extensive opportunities for substitution, allowing for the fine-tuning of steric and electronic properties to achieve specific interactions with enzyme active sites. This inherent modularity has led to the development of this compound derivatives targeting a diverse array of enzymes implicated in various disease states, including cancer, microbial infections, and metabolic disorders.[2][3]

This guide will systematically unpack the key aspects of this compound derivatives as enzyme inhibitors, providing a robust framework for their study and application in drug discovery.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of a diverse library of this compound derivatives is paramount for comprehensive structure-activity relationship (SAR) studies. A particularly effective and convenient one-pot procedure utilizes phase-transfer catalysis, which avoids the need to isolate reactive intermediates.[4][5]

Diagram of the General Synthetic Scheme for this compound Derivatives

G FuroicAcid 2-Furoic Acid MixedAnhydride Intermediate: Mixed Anhydride FuroicAcid->MixedAnhydride K2CO3, PEG-400 (Phase Transfer Catalyst) BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->MixedAnhydride AromaticAmine Aromatic Amine (Aniline derivative) Furanilide This compound Derivative AromaticAmine->Furanilide Nucleophilic Acyl Substitution MixedAnhydride->Furanilide

Caption: General one-pot synthesis of this compound derivatives.

Experimental Protocol: One-Pot Synthesis of N-Aryl-2-Furancarboxamides[4][5]

This protocol describes a general and efficient method for the synthesis of this compound derivatives.

Materials:

  • 2-Furoic acid

  • Benzenesulfonyl chloride

  • Substituted aromatic amine (aniline)

  • Potassium carbonate (K₂CO₃), solid

  • Polyethylene glycol-400 (PEG-400)

  • Aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-furoic acid (1 equivalent), potassium carbonate (2 equivalents), and PEG-400 (catalytic amount) in an aprotic solvent.

  • Activation of Carboxylic Acid: To the stirred suspension, add benzenesulfonyl chloride (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the intermediate mixed anhydride occurs in situ.

  • Amide Formation: Add the desired aromatic amine (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove solid potassium carbonate. Wash the filtrate with water to remove PEG-400 and any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the pure N-aryl-2-furancarboxamide derivative.

Causality of Experimental Choices:

  • Phase-Transfer Catalyst (PEG-400): PEG-400 facilitates the transfer of the carboxylate anion from the solid phase (K₂CO₃) to the organic phase, where it can react with benzenesulfonyl chloride. This enhances the reaction rate and allows for milder reaction conditions.

  • Benzenesulfonyl Chloride: This reagent acts as an activating agent for the carboxylic acid, forming a highly reactive mixed anhydride intermediate that is readily susceptible to nucleophilic attack by the aromatic amine.

  • One-Pot Procedure: This approach improves efficiency and yield by minimizing the handling and potential loss of the reactive intermediate.

Mechanism of Enzyme Inhibition

This compound derivatives exert their inhibitory effects by interacting with the active site or allosteric sites of target enzymes. The precise mechanism of inhibition is dependent on both the specific derivative and the target enzyme. Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain sulfonamide-containing this compound derivatives have shown potent inhibitory activity against various CA isoforms.[6]

Molecular Binding Mode:

Molecular docking studies reveal that the sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of carbonic anhydrase. The furan and anilide moieties can then form hydrogen bonds and van der Waals interactions with amino acid residues in the active site, enhancing binding affinity and conferring selectivity for different CA isoforms.[7][8]

Diagram of this compound Derivative Binding to Carbonic Anhydrase Active Site

G cluster_0 Carbonic Anhydrase Active Site Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 Thr199 Thr199 Gln92 Gln92 Inhibitor This compound-Sulfonamide Derivative Sulfonamide SO₂NH₂ Furan Furan Ring Anilide Anilide Ring Sulfonamide->Zinc Coordination Furan->Thr199 H-bond Anilide->Gln92 van der Waals

Caption: Putative binding mode of a this compound sulfonamide inhibitor in the active site of carbonic anhydrase.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several furan- and furopyrimidine-based derivatives have been identified as potent kinase inhibitors, notably targeting VEGFR-2.[3]

Molecular Binding Mode:

These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The furan ring can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The anilide portion of the molecule often extends into a hydrophobic pocket, with substituents on the phenyl ring playing a crucial role in determining selectivity and potency.[10][11] The specific conformation adopted by the inhibitor (e.g., "DFG-in" or "DFG-out") can also influence its inhibitory profile.[11]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold and the evaluation of the resulting analogs' inhibitory activity are essential for optimizing potency and selectivity.

Substituents on the Anilide Ring

The nature and position of substituents on the anilide (phenyl) ring significantly impact enzyme inhibitory activity.

  • Carbonic Anhydrase Inhibitors: For sulfonamide-based inhibitors, the substitution pattern on the phenyl ring can influence selectivity towards different CA isoforms.[6]

  • Kinase Inhibitors: Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and affect its interaction with the kinase active site. The size and hydrophobicity of the substituents are also critical for fitting into the hydrophobic pocket.[12][13]

Modifications of the Furan Ring

While the furan ring itself is often crucial for activity, particularly in kinase inhibition where it can interact with the hinge region, modifications can be explored. Bioisosteric replacement of the furan with other five-membered heterocycles like thiophene or pyrrole can be a viable strategy to modulate activity and physicochemical properties.[14]

Table 1: Inhibitory Activity of Representative Furan-Based Derivatives
Compound IDTarget EnzymeIC₅₀ (nM)Reference
Kinase Inhibitors
Compound 7bVEGFR-242.5[3]
Compound 7cVEGFR-252.5[3]
Compound 4cVEGFR-257.1[3]
Sorafenib (Reference)VEGFR-241.1[3]
Carbonic Anhydrase Inhibitors
Compound 2hCA IIKᵢ = 6.4[12]
Compound 3hCA IIKᵢ = 6.9[12]
Acetazolamide (Reference)hCA IIKᵢ = 12.1[12]
SARS-CoV-2 Mpro Inhibitors
F8-B6SARS-CoV-2 Mpro1570[2]
F8-B22SARS-CoV-2 Mpro1550[2]

Therapeutic Potential and Future Directions

The demonstrated efficacy of this compound derivatives against a range of clinically relevant enzymes underscores their significant therapeutic potential.

  • Oncology: Kinase inhibitors are a cornerstone of modern cancer therapy, and the development of novel this compound-based kinase inhibitors offers opportunities for new treatments with improved selectivity and resistance profiles.

  • Anti-infectives: The inhibition of essential microbial enzymes, such as urease, presents a promising strategy for combating bacterial and fungal infections.

  • Other Indications: The inhibition of carbonic anhydrases has therapeutic applications in glaucoma, edema, and certain neurological disorders.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions between this compound derivatives and their target enzymes to guide rational drug design.

  • Expansion of Target Scope: Screening of this compound libraries against a broader range of enzymatic targets to uncover new therapeutic opportunities.

Conclusion

This compound derivatives represent a versatile and promising class of enzyme inhibitors with broad therapeutic potential. Their synthetic tractability, coupled with the ability to systematically modulate their structure to achieve desired biological activities, makes them an attractive scaffold for modern drug discovery. The insights and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of enzyme inhibition and developing novel therapeutics.

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The Antifungal Spectrum of 2-Furanilide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-Furanilide Derivatives in Antifungal Research

The relentless rise of invasive fungal infections, coupled with the growing threat of resistance to existing antifungal agents, has created an urgent need for novel therapeutic strategies. Within the landscape of antifungal drug discovery, this compound derivatives, a class of carboxamides, have garnered significant attention. These compounds, characterized by a furan ring linked to an anilide moiety through an amide bond, represent a promising scaffold for the development of new antifungals. Their fungicidal activity often stems from a well-defined molecular mechanism, offering a clear path for rational drug design and optimization. This guide provides a comprehensive overview of the antifungal spectrum of this compound derivatives, their mechanism of action, structure-activity relationships, and the key experimental protocols for their evaluation, tailored for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary antifungal target of this compound derivatives, and carboxamides in general, is the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II in the electron transport chain.[1][2][3][4] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. By inhibiting SDH, this compound derivatives disrupt fungal respiration, leading to a halt in ATP production and ultimately, fungal cell death.[1] This targeted mechanism of action is a key advantage, as it offers selectivity towards fungal pathogens.

The following diagram illustrates the inhibition of the fungal respiratory chain by this compound derivatives:

cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Respiration ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Succinate Succinate Dehydrogenase (SDH) Fumarate ComplexII:fum->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Furanilide This compound Derivative Furanilide->ComplexII:succ Inhibition

Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.

Antifungal Spectrum of this compound and Related Carboxamide Derivatives

The antifungal activity of this compound derivatives and their structural analogs has been evaluated against a range of fungal pathogens, including yeasts and molds. The following table summarizes the in vitro antifungal activity of representative compounds, highlighting their spectrum and potency.

Compound Class/DerivativeFungal SpeciesMIC/EC50 (µg/mL)Reference
5-Arylfuran-2-carboxamides Candida albicans0.062 - 1.000[5]
Candida glabrata0.062 - >1.000[5]
Candida parapsilosis0.125 - 1.000[5]
Thiophene/Furan-1,3,4-oxadiazole Carboxamides Sclerotinia sclerotiorum0.1 - 1.1[3]
Botrytis cinerea-[3]
Rhizoctonia cerealis-[3]
Novel SDHI Derivatives (Amide Inversion) Sclerotinia sclerotiorum0.73[6]
Rhizoctonia cerealis4.61[6]
Puccinia sorghi-[6]
2-Acylamino-1,3,4-thiadiazoles Physalospora piricola> 50 (inhibition rate)[7]
Alternaria solani> 50 (inhibition rate)[7]
Cercospora arachidicola> 50 (inhibition rate)[7]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half maximal effective concentration) values are indicative of the potency of the compounds. A lower value signifies higher potency. "-" indicates data not specified in the cited source.

Structure-Activity Relationships (SAR): Key to Potency and Spectrum

The antifungal activity of this compound derivatives is highly dependent on their chemical structure. Modifications to both the furan and anilide rings can significantly impact their potency and spectrum of activity.

Key SAR Insights:

  • Substituents on the Anilide Ring: The nature and position of substituents on the phenyl ring of the anilide moiety are critical for activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), often enhance antifungal potency. The position of these substituents also plays a crucial role in the binding affinity to the SDH enzyme.

  • Substituents on the Furan Ring: Alkyl or aryl substitutions on the furan ring can modulate the lipophilicity and steric properties of the molecule, influencing its ability to penetrate the fungal cell and bind to the target enzyme.

  • The Amide Linker: The amide bond is essential for the molecule's structural integrity and interaction with the SDH active site. In some cases, inversion of the amide group has been shown to retain or even improve antifungal activity, highlighting the flexibility in scaffold design.[6]

The following diagram illustrates the key structural features influencing the antifungal activity of this compound derivatives:

cluster_0 Structure-Activity Relationship of this compound Derivatives cluster_1 Biological Activity Furan Furan Ring (Substitutions affect lipophilicity and steric fit) Amide Amide Linker (Essential for structural integrity) Furan->Amide Activity Antifungal Potency & Spectrum Furan->Activity Anilide Anilide Ring (Substituents like halogens enhance potency) Amide->Anilide Anilide->Activity

Caption: Key Structural Determinants of Antifungal Activity.

Experimental Protocols: A Framework for Evaluation

A robust and standardized evaluation of novel antifungal agents is paramount. The following protocols, based on established methodologies, provide a framework for assessing the antifungal spectrum and mechanism of action of this compound derivatives.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds.[8][9][10]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

The following diagram outlines the workflow for the broth microdilution assay:

A Prepare Antifungal Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C D->E F Read MIC E->F

Caption: Broth Microdilution Assay Workflow.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This assay directly measures the inhibitory effect of the this compound derivatives on the target enzyme.

Step-by-Step Methodology:

  • Mitochondrial Fraction Isolation: Grow the target fungal species in a suitable liquid medium. Harvest the cells and disrupt them using mechanical or enzymatic methods. Isolate the mitochondrial fraction by differential centrifugation.

  • SDH Activity Measurement: The activity of SDH is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), in the presence of succinate.

  • Inhibition Assay: Pre-incubate the isolated mitochondrial fraction with various concentrations of the this compound derivative for a defined period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding succinate.

  • Data Analysis: Measure the rate of the reaction and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the SDH activity.

Conclusion and Future Directions

This compound derivatives represent a compelling class of antifungal candidates with a clear and validated mechanism of action. Their broad-spectrum potential and the well-defined structure-activity relationships provide a solid foundation for further optimization. Future research should focus on synthesizing novel analogs with improved potency against resistant fungal strains, enhanced pharmacokinetic properties, and reduced off-target effects. The strategic application of the experimental protocols outlined in this guide will be instrumental in identifying and advancing the most promising this compound derivatives towards clinical development, ultimately contributing to the much-needed expansion of our antifungal armamentarium.

References

  • Carboxamides: Knowing more about these important fungicides. 3tentos. [Link]
  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(1), 20-38. [Link]
  • Espinel-Ingroff, A., et al. (2002). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 40(10), 3771-3775. [Link]
  • Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11751-11762. [Link]
  • CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.
  • ISO. (2017). ISO 16256:2017 - Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11751-11762. [Link]
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
  • Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11751-11762. [Link]
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  • Sławiński, J., et al. (2020). Synthesis and Antifungal Evaluation Against Candida spp.
  • Zhang, J., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14217-14227. [Link]
  • Chen, J., et al. (2022). One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Angewandte Chemie International Edition, 61(22), e202201314. [Link]
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  • Li, Y., et al. (2019). Synthesis and antifungal activities of 2-sustituted acylamino-5-(α-campholenic aldehyde)-based-1, 3, 4-thiadiazole compounds. Journal of Heterocyclic Chemistry, 56(11), 3045-3053. [Link]
  • Liu, X. H., et al. (2018). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Pest Management Science, 74(11), 2563-2572. [Link]
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The Ascendant Role of Substituted 2-Furanilides in Antibacterial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among the promising candidates, substituted 2-furanilides, a class of compounds characterized by a furan-2-carboxamide core, have garnered significant attention. This guide provides an in-depth technical exploration of the synthesis, antibacterial properties, and structure-activity relationships of these compounds. We will delve into the mechanistic underpinnings of their antibacterial action, provide detailed, field-proven protocols for their evaluation, and offer insights into the rational design of next-generation furanilide-based therapeutics.

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its utility in medicinal chemistry is attributed to its ability to act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] The incorporation of the furan nucleus is a recognized strategy for enhancing the biological activity of a molecule, including its antibacterial efficacy.[2][3] Substituted 2-furanilides, which feature an amide linkage at the 2-position of the furan ring, represent a versatile class of molecules with significant potential in the development of novel anti-infective agents.

Synthetic Pathways to Substituted 2-Furanilides

The synthesis of substituted 2-furanilides is typically achieved through the coupling of a 2-furoyl derivative with a substituted aniline. A common and efficient method involves the use of 2-furoyl chloride as a key intermediate.[1]

Preparation of 2-Furoyl Chloride

2-Furoyl chloride can be synthesized by refluxing 2-furoic acid with an excess of thionyl chloride.[1] This reaction provides the highly reactive acyl chloride necessary for the subsequent amidation step.

Synthesis_of_2_Furoyl_Chloride cluster_reactants Reactants cluster_products Products FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Reflux ThionylChloride SOCl₂ (Thionyl Chloride) Byproducts SO₂ + HCl FuroylChloride->Byproducts Byproducts

Caption: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid.

Amidation of 2-Furoyl Chloride with Substituted Anilines

The core of 2-furanilide synthesis lies in the nucleophilic acyl substitution reaction between 2-furoyl chloride and a desired substituted aniline. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Amidation_Reaction cluster_reactants Reactants cluster_products Products FuroylChloride 2-Furoyl Chloride SubstitutedFuranilide Substituted this compound FuroylChloride->SubstitutedFuranilide Base (e.g., Pyridine, Triethylamine) Inert Solvent SubstitutedAniline Substituted Aniline (Ar-NH₂) HCl HCl SubstitutedFuranilide->HCl Byproduct

Caption: General scheme for the synthesis of substituted 2-furanilides.

Experimental Protocol: Synthesis of a Representative Substituted this compound

This protocol describes a general procedure for the synthesis of a substituted this compound.

Materials:

  • 2-Furoic acid

  • Thionyl chloride

  • Substituted aniline

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 2-Furoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-furoic acid.

    • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).

    • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-furoyl chloride is often used directly in the next step.

  • Synthesis of the Substituted this compound:

    • Dissolve the substituted aniline (1 equivalent) in an inert solvent (e.g., DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Add a base such as pyridine or triethylamine (1.1-1.5 equivalents) to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of the crude 2-furoyl chloride (1 equivalent) in the same inert solvent to the aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the acid byproduct.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted this compound.

Mechanism of Antibacterial Action

The antibacterial activity of furan-containing compounds, particularly those with a nitro group like nitrofurantoin, is well-documented.[1] The mechanism involves the reductive activation of the nitro group within the bacterial cell.[1] This process, catalyzed by bacterial flavoproteins, generates highly reactive electrophilic intermediates.[1] These intermediates are non-specific in their targets and can cause widespread damage to critical cellular components, including:

  • Bacterial DNA: The reactive species can induce strand breaks and other lesions in the bacterial chromosome, inhibiting DNA replication and leading to cell death.[1]

  • Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a vital process for bacterial survival and proliferation.[1]

  • Other Cellular Macromolecules: The reactive intermediates can also damage other enzymes and cellular structures.

While not all substituted 2-furanilides contain a nitro group, the furan ring itself is susceptible to metabolic activation, which can lead to the formation of reactive metabolites.[1] The electron-rich nature of the furan ring can facilitate interactions with bacterial enzymes and contribute to the overall antibacterial effect. Some furanone derivatives have also been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

Mechanism_of_Action cluster_cell Inside Bacterial Cell Furanilide Substituted this compound BacterialCell Bacterial Cell Furanilide->BacterialCell BacterialEnzymes Bacterial Reductases (e.g., Flavoproteins) ReactiveIntermediates Reactive Electrophilic Intermediates BacterialEnzymes->ReactiveIntermediates Reductive Activation DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Damage CellDeath Bacterial Cell Death DNA->CellDeath Inhibition of Replication Ribosomes->CellDeath Inhibition of Protein Synthesis MIC_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum Start->PrepareInoculum PrepareDilutions Prepare Serial Dilutions of Furanilide Start->PrepareDilutions InoculatePlate Inoculate 96-Well Plate PrepareInoculum->InoculatePlate PrepareDilutions->InoculatePlate Incubate Incubate at 37°C for 16-20h InoculatePlate->Incubate ReadMIC Visually Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assessment: A Critical Step in Drug Development

While potent antibacterial activity is the primary goal, the safety of a potential drug candidate is paramount. Cytotoxicity assays are essential to assess the potential for a compound to cause damage to mammalian cells.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (substituted 2-furanilides)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Substituted 2-furanilides represent a promising and versatile class of compounds in the ongoing search for novel antibacterial agents. Their straightforward synthesis, coupled with the potential for diverse substitutions, allows for the fine-tuning of their biological activity. The insights gained from SAR studies will continue to guide the rational design of more potent and selective furanilide derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in in vivo models of infection, and further optimizing their pharmacokinetic and safety profiles. The continued investigation of this chemical scaffold holds significant promise for addressing the global challenge of antimicrobial resistance.

References

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An In-depth Technical Guide to the Mechanism of Action of 2-Furanilide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing the Fungal Powerhouse

In the intricate world of fungal pathogens, the generation of cellular energy is a fundamental process for survival, growth, and infection. The mitochondrial electron transport chain (ETC) serves as the central hub for this energy production. For researchers and drug development professionals, this pathway represents a rich landscape of potential targets for antifungal intervention. Among the most successful classes of modern fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which strike at the very heart of this energy-generating system. This guide provides a deep dive into a specific subclass of these inhibitors, the 2-furanilides, elucidating their precise mechanism of action, the molecular basis of resistance, and the experimental methodologies used to characterize their activity.

The Core Target: Succinate Dehydrogenase (Complex II)

All fungicides belonging to the Fungicide Resistance Action Committee (FRAC) Group 7, including the 2-furanilides, share a common molecular target: the enzyme Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[1][2][3] SDH is a unique enzyme as it plays a dual role in cellular metabolism:

  • Krebs Cycle (Tricarboxylic Acid Cycle): It catalyzes the oxidation of succinate to fumarate.[4][5]

  • Electron Transport Chain: It transfers electrons from succinate directly to the quinone pool (ubiquinone), bypassing Complex I.[1][4]

This dual functionality makes SDH absolutely critical for fungal cellular respiration and energy production. By inhibiting this enzyme, 2-furanilide fungicides effectively shut down the fungal cell's primary power source.

The SDH enzyme is a heterotetrameric protein complex composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[5] The binding site for SDHI fungicides, the ubiquinone-binding (Qp) site, is a pocket formed by the SdhB, SdhC, and SdhD subunits.[6]

Mechanism of Inhibition

The fungicidal activity of 2-furanilides is achieved by binding to this Qp site, physically blocking the access of the natural substrate, ubiquinone.[1] This blockage halts the transfer of electrons from succinate, leading to a cascade of catastrophic cellular events:

  • Interruption of the Electron Transport Chain: The flow of electrons to Complex III is stopped.

  • Cessation of ATP Synthesis: The disruption of the ETC prevents the generation of the proton gradient necessary for ATP synthase to produce ATP.

  • Inhibition of the Krebs Cycle: The inability to oxidize succinate to fumarate causes a bottleneck in the Krebs cycle.

The collective result is a rapid depletion of cellular energy, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately culminating in fungal cell death.[3]

Mitochondrial_ETC_Inhibition cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibitor ComplexI Complex I Q UQ ComplexI->Q ATPsynthase ATP Synthase ComplexI->ATPsynthase ComplexII Complex II (SDH) ComplexII->Q Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cyt c ComplexIII->CytC ComplexIII->ATPsynthase ComplexIV Complex IV ComplexIV->ATPsynthase H2O H₂O ComplexIV->H2O Q->ComplexIII CytC->ComplexIV ATP ATP ATPsynthase->ATP Furanilide This compound Fungicide Furanilide->ComplexII NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATPsynthase

Caption: Inhibition of the mitochondrial electron transport chain by this compound fungicides at Complex II (SDH).

The Specter of Resistance: Target Site Modification

The extensive use of site-specific fungicides like the SDHIs exerts strong selection pressure on fungal populations, inevitably leading to the development of resistance.[5] For this compound and other Group 7 fungicides, the predominant mechanism of resistance is the modification of the target protein itself.[7][8]

This occurs through point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits.[6] These mutations result in amino acid substitutions within the fungicide-binding pocket, which reduce the binding affinity of the inhibitor to the SDH enzyme. The fungus can then continue to produce energy even in the presence of the fungicide.

Cross-Resistance Patterns

A critical concept in resistance management is cross-resistance, where resistance to one fungicide confers resistance to others in the same group. While this is common, the situation with SDHIs is nuanced. Different mutations can confer varying levels of resistance to the diverse chemical structures within FRAC Group 7.[1] For instance, a specific mutation in the SdhC subunit might confer high resistance to a carboxamide but only moderate resistance to a furanilide. This complex pattern of differential sensitivity complicates resistance management strategies and underscores the need for precise molecular diagnostics.[1]

Resistance_Development WT Wild-Type Fungus (Sensitive Population) Pressure Sustained Fungicide Application WT->Pressure Mutation Random Point Mutation in sdhB, sdhC, or sdhD gene Pressure->Mutation AlteredProtein Altered SDH Protein (Modified Qp Binding Site) Mutation->AlteredProtein Binding Reduced Fungicide Binding Affinity AlteredProtein->Binding Selection Selection of Resistant Individuals Binding->Selection ResistantPop Resistant Population Dominates Selection->ResistantPop

Caption: Logical flow of target-site resistance development to SDHI fungicides.

Laboratory Protocols: Quantifying Inhibition

Validating the mechanism of action and determining the potency of novel fungicide candidates requires robust and reproducible experimental protocols. Below are methodologies for assessing both enzymatic inhibition and whole-organism fungitoxicity.

Experimental Protocol 1: In Vitro SDH Inhibition Assay (Spectrophotometric)

This assay provides a direct measure of a compound's ability to inhibit the SDH enzyme, allowing for the determination of the IC₅₀ (half-maximal inhibitory concentration). The principle involves using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.[9]

Objective: To determine the IC₅₀ of a this compound fungicide for SDH activity.

Materials:

  • Isolated mitochondria (e.g., from a target fungus or a model organism like Saccharomyces cerevisiae)

  • Potassium phosphate buffer (50 mM, pH 7.2)

  • Potassium succinate (10 mM)

  • Potassium cyanide (KCN, 1 mM) or Antimycin A to inhibit Complex III/IV

  • DCIP (e.g., 75 µM)

  • Ubiquinone analogue (e.g., Coenzyme Q₂) (e.g., 100 µM)

  • Test fungicide stock solution (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 600 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer, potassium succinate, KCN, DCIP, and the ubiquinone analogue.

  • Inhibitor Dilution: Perform a serial dilution of the test fungicide in DMSO and then add to the appropriate wells. Include a vehicle control (DMSO only) for 100% activity and a no-enzyme control for background.

  • Aliquoting: Dispense the reaction mixture into the wells of the 96-well plate. Add the diluted fungicide or DMSO control to each well.

  • Pre-incubation: Incubate the plate for 5 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a standardized amount of isolated mitochondrial protein to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The decrease in A₆₀₀ corresponds to the reduction of DCIP.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the rates to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Fit the data to a dose-response curve using non-linear regression to calculate the IC₅₀ value.

SDH_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, Succinate, DCIP, KCN) start->prep_reagents serial_dilute Prepare Serial Dilutions of Fungicide prep_reagents->serial_dilute aliquot Aliquot Mix & Fungicide into 96-Well Plate serial_dilute->aliquot pre_incubate Pre-incubate at 25°C (5 minutes) aliquot->pre_incubate initiate Initiate Reaction: Add Isolated Mitochondria pre_incubate->initiate measure Measure A600 Decrease (Kinetic Read) initiate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze calculate_ic50 Plot Dose-Response Curve & Calculate IC50 analyze->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the IC₅₀ of an SDH inhibitor.

Experimental Protocol 2: Fungal Growth Inhibition Assay (Microtiter Plate)

This assay determines the whole-cell activity of a fungicide (EC₅₀ - half-maximal effective concentration) by measuring the inhibition of fungal growth in liquid culture.[10]

Objective: To determine the EC₅₀ of a this compound fungicide against a target fungal pathogen.

Materials:

  • Target fungal pathogen (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Fungal spore or mycelial fragment suspension at a known concentration

  • Test fungicide stock solution (dissolved in DMSO)

  • Sterile 96-well flat-bottom microplate

  • Microplate reader capable of reading absorbance at 620 nm

Procedure:

  • Fungicide Preparation: Add 50 µL of liquid medium amended with the test fungicide at 2x the final concentration to each well. Create a serial dilution across the plate. Include a vehicle control (DMSO) and a media-only blank.

  • Inoculation: Add 50 µL of the standardized fungal spore/mycelial suspension to each well (except the blank wells). The final volume is 100 µL.

  • Initial Reading: Immediately measure the absorbance (OD₆₂₀) of the plate (T=0).

  • Incubation: Incubate the plate under optimal growth conditions (e.g., 22°C, dark, with shaking) for a period sufficient for robust growth in the control wells (e.g., 48-72 hours).

  • Final Reading: After incubation, measure the final absorbance (OD₆₂₀).

  • Data Analysis:

    • Subtract the T=0 OD reading from the final OD reading for each well to get the net growth.

    • Normalize the growth data relative to the vehicle control (0% inhibition).

    • Plot the percentage of growth inhibition against the logarithm of the fungicide concentration.

    • Fit the data to a dose-response curve to calculate the EC₅₀ value.

Data Synthesis: A Comparative Overview

Summarizing quantitative data is essential for comparing the potency of different compounds and understanding the impact of resistance.

CompoundFungal StrainTarget-Site MutationEC₅₀ (µg/mL)SDH IC₅₀ (µM)Resistance Factor (RF)
Furanilide-AWild-TypeNone0.080.025-
Furanilide-AResistant-1SdhC-H134R4.121.8551.5
Furanilide-BWild-TypeNone0.150.041-
Furanilide-BResistant-1SdhC-H134R0.950.286.3

Data are hypothetical for illustrative purposes. Resistance Factor (RF) is calculated as EC₅₀ (Resistant) / EC₅₀ (Wild-Type).

This table clearly illustrates the loss of efficacy of Furanilide-A against the resistant strain, as shown by the high Resistance Factor. In contrast, Furanilide-B retains more activity, demonstrating the principle of incomplete cross-resistance and the importance of chemical structure in overcoming specific resistance mutations.

Conclusion and Future Directions

The this compound fungicides are potent, site-specific inhibitors that disrupt the core energy-producing pathway in pathogenic fungi by targeting Complex II (SDH). Their mechanism is well-defined, involving the blockage of the ubiquinone-binding site, leading to a cessation of cellular respiration. While highly effective, their utility is challenged by the emergence of target-site resistance. Understanding the precise molecular interactions between different furanilide structures and the various mutant forms of the SDH enzyme is paramount. Future research and development efforts must focus on designing novel SDHIs that can evade existing resistance mutations, thereby providing durable solutions for effective disease management in agriculture.

References

  • Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory. [Link]
  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. [Link]
  • Guide to the main fungicide modes of action. (2020). Syngenta Ornamentals UK. [Link]
  • Fungicide Resistance Action Committee's (FRAC) Classification Scheme of Fungicides According to Mode of Action. (n.d.). UF/IFAS Extension. [Link]
  • Estimation of succinate dehydrogenase activity. (n.d.). Dr. H.B. MAHESHA. [Link]
  • Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. (2009). Food Technology and Biotechnology. [Link]
  • Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. (1993). PubMed. [Link]
  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). PubMed Central. [Link]
  • Structural properties of SDHI fungicides. (2011).
  • Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2023). PubMed. [Link]
  • Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. (2022). MDPI. [Link]
  • Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. (2023). PMC - NIH. [Link]
  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2024). UGD Publishing System. [Link]
  • The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. (2020). PubMed. [Link]
  • Mechanisms and significance of fungicide resistance. (2012). PMC - NIH. [Link]
  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). PubMed. [Link]
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC - NIH. [Link]

Sources

discovery of naturally occurring 2-furanilide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An extensive and thorough search of the scientific literature has revealed no significant evidence of the discovery of naturally occurring 2-furanilide compounds. While the furan motif is a constituent of numerous natural products and synthetic 2-furanilides have been widely synthesized and studied, the specific class of this compound compounds does not appear to be a recognized category of naturally occurring molecules.

  • Prevalence of Synthetic Analogs: The body of literature is rich with studies on synthetic furanilides, often explored for their potential as fungicides and other therapeutic agents.

  • Absence in Natural Product Reviews: Comprehensive reviews on furan-containing natural products from diverse sources such as marine organisms, fungi, and plants do not mention the existence of 2-furanilides.[1][2]

  • Focus on Other Furan Derivatives: The research on naturally occurring furan compounds is centered on other structural classes, including furan fatty acids, furanoterpenoids, and various derivatives of furfural.[1][2]

Given the absence of foundational literature on the discovery of naturally occurring 2-furanilides, it is not feasible to construct an in-depth technical guide on this topic that would meet the required standards of scientific integrity and provide value to researchers, scientists, and drug development professionals.

To fulfill the user's core requirements for a scientifically rigorous and detailed technical guide on a related subject with a substantial body of research, a pivot in the topic is recommended. A suitable and well-documented alternative is:

An In-Depth Technical Guide to the Discovery and Analysis of Furan Fatty Acids

This topic would allow for a comprehensive exploration of a fascinating and biologically significant class of furan-containing natural products. The guide would cover:

  • Discovery and Isolation: Chronicling the initial identification of furan fatty acids in various natural sources, including marine life and plants.[2]

  • Structural Elucidation: Detailing the spectroscopic and analytical techniques employed to characterize their unique chemical structures.

  • Biosynthetic Pathways: Investigating the proposed and confirmed biosynthetic routes to these compounds in different organisms.

  • Biological Significance and Applications: Exploring their roles as potent antioxidants, anti-inflammatory agents, and their implications in human health.[2]

  • Advanced Analytical Methodologies: Providing detailed, step-by-step protocols for the extraction, chromatographic separation, and mass spectrometric analysis of furan fatty acids.

This proposed topic aligns with the original request's intent and audience, and it is supported by a wealth of scientific literature, which would allow for the creation of a truly authoritative and useful technical guide.

If you wish to proceed with this new topic, a comprehensive guide on Furan Fatty Acids can be generated.

Sources

Spectroscopic Analysis of 2-Furanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the spectroscopic characterization of 2-furanilide (also known as N-phenylfuran-2-carboxamide), a molecule of interest in medicinal chemistry and materials science. We will delve into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in field-proven experience for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the furan-carboxamide class of compounds, which are recognized for their diverse biological activities. The structural elucidation of such molecules is paramount for understanding their function and for the development of new chemical entities. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular architecture. This guide will dissect the spectroscopic signature of this compound, explaining the causality behind the observed spectral features.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, consisting of a furan ring connected to a phenyl group through an amide linkage, dictates its unique spectroscopic properties. Each technique—NMR, IR, and MS—probes different aspects of this structure, and a combined analysis provides an unambiguous characterization.

Caption: Molecular structure of this compound (N-phenylfuran-2-carboxamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the furan and phenyl rings, as well as the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the rings.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Amide N-H8.5 - 9.5singlet (broad)-
Furan H57.6 - 7.8doublet of doubletsJ = 1.8, 0.9
Phenyl H (ortho)7.5 - 7.7doubletJ ≈ 8.0
Phenyl H (para)7.3 - 7.5tripletJ ≈ 7.5
Furan H37.2 - 7.4doublet of doubletsJ = 3.5, 0.9
Phenyl H (meta)7.1 - 7.3tripletJ ≈ 7.5
Furan H46.5 - 6.7doublet of doubletsJ = 3.5, 1.8

Causality Behind Chemical Shifts: The deshielding of the furan protons, particularly H5, is due to the anisotropic effect of the adjacent carbonyl group. The amide proton typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The phenyl protons exhibit a characteristic splitting pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
Amide C=O158 - 162
Furan C2147 - 149
Furan C5144 - 146
Phenyl C (ipso)138 - 140
Phenyl C (para)128 - 130
Phenyl C (ortho)124 - 126
Phenyl C (meta)120 - 122
Furan C3114 - 116
Furan C4112 - 114

Expertise in Interpretation: The carbonyl carbon of the amide group is significantly deshielded and appears at a characteristic downfield shift. The quaternary carbons of the furan and phenyl rings (C2 and ipso-C) are also deshielded. The chemical shifts of the furan carbons are consistent with those observed for other 2-substituted furan derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is dominated by absorptions corresponding to the amide and aromatic moieties.

Key IR Absorptions for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretching (amide)
~3100MediumC-H stretching (aromatic)
~1660StrongC=O stretching (Amide I band)
~1600, ~1490MediumC=C stretching (aromatic rings)
~1530StrongN-H bending (Amide II band)
~1250MediumC-N stretching
~750StrongC-H out-of-plane bending (monosubstituted benzene)

Trustworthiness of Assignments: The presence of a strong, broad absorption around 3300 cm⁻¹ is a clear indication of the N-H stretch of a secondary amide, with the broadening due to hydrogen bonding in the solid state.[1] The strong absorption around 1660 cm⁻¹ (Amide I) is characteristic of the carbonyl stretch in an amide, while the band around 1530 cm⁻¹ (Amide II) arises from a combination of N-H bending and C-N stretching vibrations.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation for this compound:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 187, corresponding to the molecular weight of this compound (C₁₁H₉NO₂).

  • Key Fragments:

    • m/z 95: This intense peak would arise from the cleavage of the amide bond, resulting in the stable furoyl cation.

    • m/z 93: This fragment would correspond to the anilinium cation, formed by the cleavage of the amide bond with charge retention on the nitrogen-containing fragment.

    • m/z 67: Loss of CO from the furoyl cation (m/z 95) would lead to the furan cation.

    • m/z 77: The phenyl cation, although less likely to be a major fragment, could be observed.

2-furanilide_fragmentation M This compound (m/z 187) F1 Furoyl cation (m/z 95) M->F1 - C6H5NH F2 Anilinium cation (m/z 93) M->F2 - C4H3OCO F3 Furan cation (m/z 67) F1->F3 - CO

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

spectroscopic_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR (ATR) Purification->IR MS MS (EI) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. By combining the insights from NMR, IR, and MS, researchers can confidently characterize this and related compounds. This guide has outlined the expected spectral features, the underlying principles governing them, and standardized protocols for data acquisition, thereby providing a robust framework for the scientific community.

References

  • Lara-Ramírez, J. E., et al. (2019). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 24(15), 2733.
  • Ivanov, I., et al. (2023). Synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide. Molbank, 2023(2), M1633.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Tumaa, S. J., & AL-Saidi, S. F. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 49-56.
  • Smith, B. C. (2019). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

computational modeling of 2-furanilide receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Modeling of 2-Furanilide Receptor Binding

Foreword: The Rationale for a Computational Approach

The this compound scaffold, a privileged structure in medicinal chemistry, is integral to a multitude of pharmacologically active agents. Compounds containing this moiety have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The efficacy of these compounds is intrinsically linked to their ability to bind with high affinity and specificity to biological targets, primarily proteins and enzymes. Understanding the precise nature of these molecular recognition events is paramount for rational drug design and the optimization of lead compounds.

While experimental techniques like X-ray crystallography and NMR provide invaluable high-resolution snapshots of ligand-receptor complexes, they are often resource-intensive and not always feasible for every target or ligand. Computational modeling offers a powerful and complementary suite of tools to predict, rationalize, and dissect these interactions at an atomic level.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational methodologies employed to study this compound receptor binding, grounded in field-proven insights and established scientific principles.

Part 1: Foundational Principles of Ligand-Receptor Modeling

The central dogma of structure-based drug design is that a ligand's biological activity is a function of its ability to fit sterically and chemically within the binding site of its receptor.[3] This "induced fit" theory posits that both the ligand and receptor are flexible and undergo conformational changes to achieve an optimal binding configuration.[3] Computational methods aim to simulate this process, predicting the most stable binding pose and estimating the associated binding affinity.

A typical computational workflow is a multi-stage process, beginning with the careful preparation of both the ligand (this compound derivative) and the receptor.

G cluster_0 Setup Phase cluster_1 Modeling Phase cluster_2 Analysis & Validation Ligand_Prep Ligand Preparation (this compound Derivative) Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Docking Receptor_Prep Receptor Identification & Preparation (e.g., from PDB) Receptor_Prep->Docking MD_Sim Molecular Dynamics (Refine Pose & Assess Stability) Docking->MD_Sim Top Poses QSAR QSAR Modeling (Correlate Structure & Activity) Docking->QSAR Energy_Calc Binding Free Energy Calculation (e.g., MM/GBSA) MD_Sim->Energy_Calc Validation Experimental Validation QSAR->Validation Energy_Calc->Validation

Caption: High-level computational modeling workflow.
The Ligand: Preparing this compound Structures

The starting point for any modeling study is a high-quality 3D structure of the ligand. This is more than just a simple 2D drawing; the model must accurately represent the molecule's stereochemistry, tautomeric state, and ionization state at physiological pH.

  • Structure Generation: 2D structures can be drawn using software like ChemDraw and converted to 3D.[4] It is critical to generate multiple low-energy conformers, as the molecule's bound conformation may not be its global minimum energy state in solution.

  • Protonation and Tautomerism: The protonation state of ionizable groups significantly impacts electrostatic interactions. Tools like Open Babel or Schrödinger's LigPrep can be used to predict the likely protonation states at a defined pH (typically 7.4).

  • Charge Assignment: An accurate representation of the partial atomic charges is essential for calculating electrostatic interactions. Common choices include Gasteiger charges for rapid calculations or more quantum mechanically rigorous methods like AM1-BCC for higher accuracy.[5]

The Receptor: Target Identification and Preparation

For structure-based design, a 3D structure of the target receptor is required. The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.[1]

  • Structure Selection: When multiple structures are available, select one with high resolution (e.g., < 2.5 Å), bound to a ligand similar to the this compound series if possible, and with minimal missing residues.

  • Receptor Cleanup: PDB files often contain non-essential components like water molecules, co-solvents, and co-factors. These are typically removed unless there is strong evidence for their involvement in ligand binding.[6]

  • Protonation and Optimization: Hydrogen atoms are usually absent in crystal structures and must be added. The structure is then subjected to a constrained energy minimization step to relieve any steric clashes while preserving the experimentally determined backbone coordinates.[6]

Part 2: Core Computational Methodologies

With prepared structures, researchers can employ a range of computational techniques, each offering a different balance of accuracy and computational cost.

MethodPrimary OutputComputational CostKey StrengthsKey Limitations
Molecular Docking Ligand binding pose(s); Binding scoreLow (seconds to minutes per ligand)Rapidly screens large libraries; Good for pose prediction.[7]Scoring functions are approximate; Protein flexibility is often limited.[7]
Molecular Dynamics (MD) Trajectory of atomic motions over timeHigh (hours to weeks)Explicitly models flexibility and solvent; Provides insights into binding pathways and complex stability.[2][8]Computationally expensive; Results are dependent on force field accuracy and simulation time.
QSAR A predictive mathematical modelModerate (for model building)Does not require a receptor structure; Predicts activity of new compounds based on known data.[9]Predictive power is limited to the chemical space of the training set; Provides no structural insight into binding.[10]
Caption: Comparison of primary computational modeling techniques.
Molecular Docking: Predicting the Binding Mode

Molecular docking is the most widely used method in structure-based drug design.[3] It aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The process involves two main steps: sampling ligand conformations within the active site and then ranking these conformations using a scoring function.[7]

The scoring function is a mathematical approximation of binding free energy. It typically includes terms for:

  • Van der Waals interactions: Rewarding shape complementarity.

  • Electrostatic interactions: Matching polar regions.

  • Hydrogen bonds: Key directional interactions.

  • Desolvation penalty: The energy cost of removing water from interacting surfaces.[11]

  • Rotational entropy penalty: The cost of "freezing" rotatable bonds upon binding.[6]

For this compound derivatives, docking has been successfully used to predict binding modes in targets like EGFR Tyrosine Kinase and E. coli enoyl reductase.[6][12] In these studies, key interactions often involve hydrogen bonds with the amide linker and pi-pi stacking interactions involving the furan and phenyl rings.[6]

Molecular Dynamics (MD) Simulation: Capturing the Dynamics of Binding

While docking provides a static picture, ligand-receptor complexes are dynamic entities. MD simulations model the movement of atoms over time by solving Newton's equations of motion.[13] This allows researchers to:

  • Assess Pose Stability: A docked pose that is unstable in an MD simulation is likely incorrect. Root Mean Square Deviation (RMSD) of the ligand is monitored to check for stability.[8]

  • Refine Binding Poses: MD allows both the ligand and receptor to adjust conformationally, often leading to a more accurate representation of the binding mode.

  • Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide more accurate (though computationally expensive) estimates of binding affinity than docking scores.[14]

  • Reveal Binding Pathways: Advanced techniques like steered MD or accelerated MD can simulate the entire process of a ligand entering or leaving the binding site, identifying key residues involved in the process.[2][15]

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function

QSAR is a ligand-based design method used when a receptor's 3D structure is unknown.[3] It builds a mathematical model that correlates the chemical properties of a series of compounds with their experimentally measured biological activity.[9]

For a series of this compound analogues, one would:

  • Assemble a Dataset: Collect a set of furanilide compounds with their measured inhibitory concentrations (e.g., IC50).

  • Calculate Descriptors: For each molecule, calculate a variety of numerical descriptors representing its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).[10][16]

  • Build a Model: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between a subset of descriptors and biological activity.[9][17]

  • Validate the Model: The model's predictive power is tested on a set of compounds not used in its creation.[18]

The resulting model can then be used to predict the activity of new, unsynthesized this compound derivatives, guiding synthetic efforts toward more potent compounds.[18]

Part 3: Detailed Protocol: Molecular Docking of a this compound Inhibitor

This protocol provides a step-by-step workflow for a standard molecular docking experiment using widely available tools. The objective is to predict the binding mode of a novel this compound derivative against a known protein target (e.g., EGFR Tyrosine Kinase, PDB ID: 1M17).

G PDB 1. Obtain Receptor (PDB: 1M17) Prep_Receptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Receptor Grid 3. Define Binding Site (Grid Generation around co-crystalized ligand) Prep_Receptor->Grid Dock 5. Run Docking (e.g., AutoDock Vina) Grid->Dock Prep_Ligand 4. Prepare Ligand (Generate 3D conformer, assign charges) Prep_Ligand->Dock Analyze 6. Analyze Poses (Cluster by RMSD, rank by score) Dock->Analyze Visualize 7. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Caption: Step-by-step molecular docking workflow.

1. Software Requirements:

  • Molecular Graphics Viewer: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.

  • Docking Software: AutoDock Tools & AutoDock Vina (freely available), or commercial packages like Schrödinger's GLIDE or MOE.[6]

  • Ligand Preparation Tool: Avogadro, ChemDraw, or a web server.[4][5]

2. Receptor Preparation (using AutoDock Tools):

  • Load PDB: Open AutoDock Tools (ADT) and load the receptor PDB file (e.g., 1M17.pdb).

  • Cleanup: Delete all water molecules (Edit -> Delete Water). Select and delete any co-factors or ligands already present in the structure.

  • Add Hydrogens: Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only). This is crucial for defining hydrogen bond donors and acceptors.

  • Compute Charges: Assign Gasteiger charges to the protein atoms (Edit -> Charges -> Compute Gasteiger).

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes atomic charges and atom types required by AutoDock Vina.

3. Ligand Preparation:

  • Generate 3D Structure: Draw your this compound derivative in a program like ChemDraw and save it as a .mol or .sdf file. Use a tool like Avogadro to perform an initial geometry optimization (e.g., using the MMFF94 force field).

  • Load into ADT: Open the optimized ligand structure in ADT.

  • Define Torsion Tree: ADT will automatically detect rotatable bonds. Verify that these are chemically sensible.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

4. Grid Box Generation (Defining the Search Space):

  • Open Grid Menu: In ADT, with the receptor loaded, go to Grid -> Grid Box.

  • Position the Box: A box will appear on the screen. Position and resize this box to encompass the entire binding site. A common practice is to center the grid on the position of a known co-crystallized inhibitor. Ensure the box is large enough to allow the ligand to rotate freely but not so large that it slows down the calculation unnecessarily.

  • Write Configuration: Note the coordinates of the grid center and the dimensions (x, y, z) of the box. These will be used in the docking configuration file.

5. Docking Execution (using AutoDock Vina):

  • Create a Configuration File: Create a text file named conf.txt. Inside, specify the paths to your prepared receptor and ligand, and the grid box parameters from the previous step.

  • Run Vina: Open a command line terminal, navigate to your working directory, and execute the command: vina --config conf.txt --log log.txt

6. Results Analysis:

  • Examine the Log File: The log.txt file will contain a table of the top binding poses (typically 9), ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

  • Visualize Poses: Load the receptor receptor.pdbqt and the output poses all_poses.pdbqt into a visualizer like PyMOL.

  • Analyze Interactions: For the top-ranked pose, analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between your this compound and the receptor residues. This analysis is critical for understanding the structural basis of binding and for generating hypotheses for further optimization.

Conclusion and Future Perspectives

Computational modeling is an indispensable tool in modern drug discovery. For studying this compound receptor binding, a hierarchical approach combining molecular docking for initial pose prediction, molecular dynamics for refinement and stability assessment, and QSAR for activity prediction provides a robust framework for generating testable hypotheses. These methods, when used judiciously and validated against experimental data, can significantly accelerate the design-make-test-analyze cycle, ultimately leading to the development of safer and more effective therapeutics.

Future advancements in this field will likely involve the increased use of machine learning and artificial intelligence, not only for building more accurate QSAR models but also for developing novel scoring functions and analyzing complex MD simulation data to uncover subtle but critical dynamic binding events.[17][19]

References

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An In-Depth Technical Guide to the Toxicological Profile of 2-Furanilide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, toxicological profile of 2-furanilide (N-phenylfuran-2-carboxamide) and its analogs. Due to a lack of direct toxicological studies on this compound, this document synthesizes the known toxicological data of its constituent moieties: the furan ring and the anilide functional group. By examining the well-documented toxicokinetics and toxicodynamics of furan, its analog 2-methylfuran (2-MF), and various anilide-containing compounds, we construct a scientifically grounded, predictive framework for understanding the potential hazards associated with this compound. This guide is intended to inform preclinical safety assessments and guide the design of a robust toxicological evaluation program for this class of compounds. We will delve into predicted metabolic pathways, potential mechanisms of toxicity, and propose a comprehensive suite of in vitro and in vivo experimental protocols for a thorough toxicological characterization.

Introduction: The Need for a Predictive Toxicological Profile

This compound and its analogs represent a class of chemical compounds with potential applications in various fields, including pharmaceuticals and materials science. The core structure, featuring a furan ring connected to an anilide group, presents a unique toxicological challenge. The furan moiety is a known hepatotoxicant and carcinogen in rodents, primarily due to its metabolic activation to a reactive electrophile.[1][2] Similarly, the anilide functional group is present in numerous compounds with diverse toxicological profiles, including some with genotoxic and carcinogenic properties.[3][4]

Given the absence of direct toxicological data for this compound, a proactive and predictive approach is essential for risk assessment and to guide future research. This guide will therefore leverage the extensive toxicological databases for furan and anilide compounds to build a hypothetical toxicological profile for this compound. This predictive profile will serve as a foundational document for researchers and drug development professionals, enabling them to make informed decisions about the design of future safety and efficacy studies.

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a compound describe its journey through the body and are crucial for understanding its potential toxicity. For this compound, we can predict its ADME properties based on the characteristics of its constituent parts.

Predicted Metabolism of this compound

The metabolism of this compound is anticipated to be a key determinant of its toxicity. We predict two primary metabolic pathways, one targeting the furan ring and the other the anilide group.

  • Furan Ring Metabolism: The furan moiety is expected to be a primary site of metabolic activation. Cytochrome P450 enzymes, particularly CYP2E1, are known to metabolize furan to the highly reactive intermediate, cis-2-butene-1,4-dial (BDA).[5] This electrophilic metabolite can readily form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[6]

  • Anilide Group Metabolism: The anilide portion of the molecule is also susceptible to metabolic transformation. N-hydroxylation of the aniline moiety is a common metabolic pathway for anilides, which can lead to the formation of reactive intermediates.[7] Furthermore, hydrolysis of the amide bond could release aniline and furan-2-carboxylic acid.[8] Aniline itself is further metabolized to various compounds, including the well-known analgesic, N-acetyl-4-aminophenol (paracetamol), and its reactive quinoneimine metabolite.[9]

The interplay between these two metabolic pathways will likely determine the overall toxicological profile of this compound.

Predicted Metabolic Pathways of this compound This compound This compound CYP450 (e.g., CYP2E1) CYP450 (e.g., CYP2E1) This compound->CYP450 (e.g., CYP2E1) Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Amide Hydrolysis Reactive Furan Metabolite (BDA-like) Reactive Furan Metabolite (BDA-like) CYP450 (e.g., CYP2E1)->Reactive Furan Metabolite (BDA-like) Furan-2-carboxylic acid Furan-2-carboxylic acid Hydrolysis->Furan-2-carboxylic acid Aniline Aniline Hydrolysis->Aniline Macromolecular Adducts (DNA, Protein) Macromolecular Adducts (DNA, Protein) Reactive Furan Metabolite (BDA-like)->Macromolecular Adducts (DNA, Protein) N-hydroxylaniline N-hydroxylaniline Aniline->N-hydroxylaniline N-hydroxylation Further Aniline Metabolites Further Aniline Metabolites N-hydroxylaniline->Further Aniline Metabolites Cytotoxicity & Genotoxicity Cytotoxicity & Genotoxicity Macromolecular Adducts (DNA, Protein)->Cytotoxicity & Genotoxicity Further Aniline Metabolites->Cytotoxicity & Genotoxicity

Caption: Predicted metabolic pathways of this compound.

Predicted Toxicodynamics: Mechanisms of Toxicity

Based on the predicted metabolism, the primary mechanisms of toxicity for this compound are likely to be:

  • Covalent Binding of Reactive Metabolites: The formation of electrophilic intermediates from both the furan and anilide moieties suggests a high potential for covalent binding to cellular macromolecules. This can disrupt cellular function and lead to cell death.

  • Oxidative Stress: The metabolism of anilines can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[4] This can damage cellular components, including lipids, proteins, and DNA.

  • Genotoxicity and Carcinogenicity: The potential for DNA adduct formation from both the furan and anilide metabolites raises concerns about the genotoxicity and carcinogenicity of this compound.[3][6] Aniline is classified as a probable human carcinogen by the EPA.[10]

  • Hematotoxicity: Aniline is a known hematotoxic agent, causing methemoglobinemia.[11] The release of aniline through metabolic hydrolysis of this compound could therefore lead to similar effects.

Proposed Experimental Workflow for Toxicological Evaluation

A comprehensive toxicological evaluation of this compound is necessary to validate these predictions. The following tiered approach is recommended:

Comprehensive Toxicological Evaluation Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Sub-chronic Studies cluster_2 Tier 3: Mechanistic & Chronic Studies Cytotoxicity Assays Cytotoxicity Assays Acute Toxicity (LD50) Acute Toxicity (LD50) Cytotoxicity Assays->Acute Toxicity (LD50) Provides dose-range finding Genotoxicity Assays Genotoxicity Assays 28-Day Repeated Dose Study 28-Day Repeated Dose Study Genotoxicity Assays->28-Day Repeated Dose Study Informs on potential for cumulative toxicity Metabolic Stability Metabolic Stability Metabolite Identification Metabolite Identification Metabolic Stability->Metabolite Identification Guides in vivo study design Carcinogenicity Bioassay Carcinogenicity Bioassay 28-Day Repeated Dose Study->Carcinogenicity Bioassay Determines need for long-term studies

Caption: Proposed experimental workflow for toxicological assessment.

Tier 1: In Vitro Screening

Objective: To rapidly assess the cytotoxic, genotoxic, and metabolic properties of this compound.

Experimental Protocols:

  • Cytotoxicity Assays:

    • Cell Lines: Utilize a panel of cell lines, including human hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293).

    • Assays: Employ standard cytotoxicity assays such as the MTT assay (for metabolic activity) and LDH assay (for membrane integrity).

    • Endpoint: Determine the IC50 (half-maximal inhibitory concentration) values.

  • Genotoxicity Assays:

    • Ames Test (Bacterial Reverse Mutation Assay):

      • Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

      • Endpoint: Assess for an increase in the number of revertant colonies.

    • In Vitro Micronucleus Test:

      • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79).

      • Endpoint: Quantify the frequency of micronuclei, indicating chromosomal damage.

  • Metabolic Stability:

    • System: Use human and rat liver microsomes.

    • Incubation: Incubate this compound with microsomes and NADPH.

    • Analysis: Measure the disappearance of the parent compound over time using LC-MS/MS.

    • Endpoint: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Tier 2: In Vivo Acute and Sub-chronic Studies

Objective: To determine the acute toxicity and identify target organs following repeated exposure.

Experimental Protocols:

  • Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):

    • Species: Use female rats or mice.

    • Dosing: Administer a single oral dose of this compound.

    • Observation: Monitor for clinical signs of toxicity and mortality for 14 days.

    • Endpoint: Estimate the LD50 (median lethal dose).

  • 28-Day Repeated Dose Oral Toxicity Study (OECD 407):

    • Species: Use male and female rats.

    • Dosing: Administer this compound daily by oral gavage for 28 days at three dose levels plus a control.

    • Endpoints:

      • Clinical Observations: Daily monitoring of health and behavior.

      • Hematology and Clinical Chemistry: Analyze blood samples at termination.

      • Histopathology: Conduct a full histopathological examination of all major organs, with a particular focus on the liver, spleen, and kidneys.

Tier 3: Mechanistic and Chronic Studies

Objective: To elucidate the mechanism of toxicity and assess the long-term carcinogenic potential if warranted by Tier 1 and 2 results.

Experimental Protocols:

  • Metabolite Identification:

    • Samples: Analyze urine, feces, and plasma from the 28-day study.

    • Technique: Use high-resolution mass spectrometry (HRMS) to identify and characterize major metabolites.

  • Carcinogenicity Bioassay (OECD 451):

    • Species: Typically conducted in rats and mice.

    • Dosing: Administer this compound in the diet or by gavage for up to two years.

    • Endpoint: Assess the incidence of tumors in all major organs.

Quantitative Data Summary from Analog Studies

To provide context for the proposed studies, the following tables summarize key toxicological data for furan and 2-methylfuran.

Table 1: Summary of In Vivo Toxicity Data for Furan and 2-Methylfuran

CompoundSpeciesRouteDurationNOAEL (mg/kg/day)Target Organ(s)Reference
FuranMouseOral2 years< 1.0Liver[1]
2-MethylfuranRatOral90 days1.2Liver, Biliary System[3]
2-MethylfuranRatOral28 days5Liver[12]

Table 2: Summary of Genotoxicity Data for Furan and 2-Methylfuran

CompoundAssaySystemResultReference
FuranAmes TestS. typhimuriumInconclusive[6]
FuranChromosomal AberrationsRat Splenocytes (in vivo)Positive[6]
2-MethylfuranComet AssayRat Liver (in vivo)Negative[12]
2-MethylfuranMicronucleus TestRat Bone Marrow (in vivo)Negative[12]

Conclusion and Future Directions

This in-depth technical guide has presented a predictive toxicological profile of this compound, based on the known toxicities of its furan and anilide components. The primary concerns for this class of compounds are predicted to be hepatotoxicity, hematotoxicity, and potential genotoxicity/carcinogenicity, driven by metabolic activation. The proposed tiered experimental workflow provides a robust framework for systematically evaluating these potential hazards.

It is imperative that any research or development involving this compound and its analogs be accompanied by a thorough toxicological assessment. The predictive profile and experimental protocols outlined in this guide are intended to serve as a starting point for these critical safety evaluations. Future research should focus on obtaining empirical data for this compound to validate and refine this predictive model, ultimately ensuring the safe use of this novel class of compounds.

References

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An In-Depth Technical Guide to the Preliminary In Vitro Screening of a 2-Furanilide Library

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Screening 2-Furanilide Scaffolds

The furan ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The this compound core, which incorporates a furan ring linked to an anilide group, presents a unique chemical architecture with significant potential for novel drug discovery. The anilide moiety offers a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

This guide provides a comprehensive framework for the preliminary in vitro screening of a this compound library. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. Our approach is rooted in establishing a self-validating cascade of assays to efficiently identify and prioritize true "hits," while minimizing the costly pursuit of artifacts.

Part 1: Designing the Screening Cascade - A Multi-Tiered Strategy

A robust preliminary screen is not a single experiment but a carefully designed cascade. The goal is to cast a wide net initially and then systematically apply finer filters to isolate compounds of genuine interest. This strategy maximizes efficiency and conserves the valuable and often limited, library compounds.

Our proposed cascade begins with a broad, cell-based phenotypic screen to identify compounds that modulate cell health, followed by more specific, target-oriented biochemical assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary & Orthogonal Assays cluster_3 Tier 4: Hit Validation A This compound Library (e.g., 10,000 Compounds) B Single-Dose Cytotoxicity/ Cell Viability Screen (e.g., 10 µM) A->B Phenotypic Assay C Identify Preliminary 'Hits' (e.g., >50% Inhibition) B->C Data Analysis D Re-test 'Hits' from Fresh Stock C->D E 8-Point Dose-Response Curve (e.g., MTT Assay) D->E F Calculate IC50 Values Confirm Activity & Potency E->F G Biochemical Assays (Target-Based) F->G Prioritized Hits I Counter-Screens (Assess Specificity & Artifacts) F->I H Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) G->H J Preliminary SAR (Test Analogs) H->J I->J K Validated Hits for Lead Optimization J->K G cluster_0 Assay Principle cluster_1 Inhibition A VEGFR-2 Kinase D Phosphorylated Substrate A->D Phosphorylation E ADP G No Reaction B Peptide Substrate B->D Phosphorylation C ATP C->D Phosphorylation C->E F This compound Inhibitor F->G Blocks ATP Binding

Caption: Principle of a direct enzyme inhibition assay for VEGFR-2 kinase.

Experimental Protocol: VEGFR-2 Kinase Assay (e.g., ADP-Glo™)

1. Reagent Preparation:

  • Reconstitute recombinant human VEGFR-2 enzyme and a suitable peptide substrate in kinase assay buffer.
  • Prepare ATP solution at a concentration close to its Km for the enzyme (e.g., 10 µM) to ensure sensitive detection of competitive inhibitors.
  • Prepare serial dilutions of the confirmed this compound hits in assay buffer.

2. Kinase Reaction:

  • In a 384-well, low-volume white plate, add:
  • 2 µL of test compound dilution.
  • 2 µL of enzyme/substrate mix.
  • Incubate for 10 minutes at room temperature.
  • Initiate the reaction by adding 2 µL of the ATP solution.
  • Incubate for 60 minutes at room temperature.

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
  • Convert the generated ADP to ATP and develop a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
  • Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

4. Data Analysis:

  • Normalize the data using "no enzyme" (0% activity) and "vehicle" (100% activity) controls.
  • Calculate the IC₅₀ value for each compound to determine its potency as a direct VEGFR-2 inhibitor.
B. Orthogonal Assay: COX-1/COX-2 Inhibition

To assess anti-inflammatory potential and to check for off-target effects, a cyclooxygenase (COX) inhibition assay is highly valuable. Furan derivatives have been noted for their anti-inflammatory properties, which are often mediated through COX inhibition. [1][7]This assay can also determine selectivity between the COX-1 and COX-2 isoforms.

Experimental Protocol: Colorimetric COX Inhibition Assay

1. Reagent Preparation:

  • Use purified ovine COX-1 and human recombinant COX-2 enzymes.
  • Prepare a reaction buffer containing heme.
  • Prepare serial dilutions of the test compounds.
  • Prepare arachidonic acid (substrate) and a colorimetric probe (e.g., TMPD).

2. Enzyme Inhibition Reaction:

  • In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the reaction buffer.
  • Add the test compound and incubate for 10 minutes at 37°C.
  • Initiate the reaction by adding arachidonic acid.
  • The peroxidase activity of COX converts the probe, resulting in a color change.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 590 nm over several minutes using a plate reader.
  • Determine the rate of reaction for each concentration.
  • Calculate the % inhibition relative to a vehicle control and determine the IC₅₀ for both COX-1 and COX-2.
Compound IDCell Viability IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Initial Assessment
Furanilide-0028.2> 50> 50> 50Cytotoxic, non-specific?
Furanilide-0031.50.8> 5045.3Potent, selective VEGFR-2 inhibitor.
Furanilide-01722.5> 502.10.9Non-cytotoxic, potent and selective COX-2 inhibitor.

Part 4: Trustworthiness and Hit Validation

A critical component of any screening campaign is ensuring the hits are real and not artifacts. False positives can arise from compound aggregation, assay interference, or inherent reactivity.

Self-Validating Systems:

  • Orthogonal Assays: Confirming activity in a secondary, mechanistically different assay is the gold standard. A compound identified in a luminescence-based kinase assay (Tier 3A) should be re-tested in a different format, such as a fluorescence resonance energy transfer (FRET) assay, to rule out technology-specific artifacts.

  • Counter-Screens: Screen hits against unrelated targets to assess specificity. A potent kinase inhibitor should ideally show no activity against a panel of other kinases or unrelated enzymes like a protease.

  • Compound Integrity: Always re-confirm activity from a freshly synthesized or purified solid sample to rule out degradation or contamination of the original screening stock. [3]* Toxicity Considerations: The furan ring itself can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to form a reactive metabolite, cis-2-butene-1,4-dialdehyde (BDA), which can be hepatotoxic. [8]While this is an in vivo concern, early awareness is crucial. Hits should be assessed for potential metabolic liabilities using in vitro models (e.g., liver microsome stability assays) before committing to significant follow-up.

Conclusion and Forward Path

This guide outlines a logical, tiered approach to the preliminary in vitro screening of a this compound library. By starting with a broad phenotypic assay and progressively narrowing the focus with specific biochemical and orthogonal assays, researchers can efficiently identify and validate promising hit compounds. This strategy, grounded in established methodologies and an awareness of the chemical scaffold's properties, provides a robust foundation for advancing these hits toward lead optimization and the development of novel therapeutics.

References

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Methodological & Application

Streamlining Discovery: A Guide to the One-Pot Synthesis of Substituted Furan-2-Carboxamides via Isocyanide-Based Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The furan-2-carboxamide scaffold is a privileged motif in modern drug discovery, forming the structural core of numerous therapeutic agents with diverse biological activities, including antibacterial, anti-cancer, and anti-inflammatory properties.[1][2] Traditional multi-step syntheses of these compounds are often hampered by laborious procedures, costly intermediates, and significant waste generation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the efficient one-pot synthesis of substituted furan-2-carboxamides. We focus on the strategic implementation of the Ugi four-component reaction (Ugi-4CR), a powerful isocyanide-based multicomponent reaction (MCR) that enables the rapid and diversity-oriented assembly of complex molecules from simple, readily available starting materials in a single, atom-economical step.[3][4]

Introduction: The Imperative for Efficiency in Scaffold Synthesis

In the landscape of pharmaceutical development, the speed and efficiency with which diverse chemical libraries can be generated are paramount. The furan-2-carboxamide core is of particular interest due to its prevalence in bioactive compounds and its capacity for versatile functionalization.[1][5] Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all starting materials, represent a paradigm shift from classical linear synthesis.[6][7]

The Ugi four-component reaction (Ugi-4CR) stands out as a cornerstone of MCR chemistry.[3] It facilitates the creation of α-acylamino carboxamide derivatives, which are structurally analogous to peptides, making it an invaluable tool for medicinal chemists.[4] By strategically selecting furan-2-carboxylic acid as one of the four components, a direct, convergent, and highly modular route to the target furan-2-carboxamide scaffold is established. This approach not only accelerates the synthesis of novel analogues for structure-activity relationship (SAR) studies but also aligns with the principles of green chemistry by minimizing solvent usage and purification steps.

The Ugi Four-Component Reaction: Principle and Mechanism

The Ugi-4CR is a one-pot condensation of a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide.[4] The reaction's power lies in its convergence; four distinct points of diversity are combined in a single operation to generate a complex product.

Mechanistic Rationale

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process is believed to proceed through a series of rapid equilibria and irreversible steps:

  • Imine Formation: The reaction initiates with the condensation of the amine and the aldehyde to form a protonated imine (Schiff base). This is typically the rate-determining step and is often accelerated in polar protic solvents like methanol.

  • Nucleophilic Attack: The isocyanide and the carboxylate anion add across the electrophilic iminium ion in a concerted or stepwise fashion. This forms a key nitrilium ion intermediate.

  • Mumm Rearrangement: The intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. This final step yields the stable α-acylamino carboxamide product.

The entire sequence is self-validating; the successful formation of the final product confirms the progression through this intricate mechanistic pathway.

Ugi_Mechanism Amine R1-NH2 (Amine) Imine Imine Formation Amine->Imine Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine FuroicAcid Furan-COOH (Furan-2-carboxylic acid) Nitrilium Nitrilium Intermediate FuroicAcid->Nitrilium Furan-COO- Isocyanide R3-NC (Isocyanide) Isocyanide->Nitrilium Iminium [R1-NH=CHR2]+ (Iminium Ion) Imine->Iminium -H2O Iminium->Nitrilium Mumm Mumm Rearrangement (Irreversible) Nitrilium->Mumm Product Substituted Furan-2-Carboxamide Mumm->Product

Caption: Ugi-4CR reaction mechanism for furan-2-carboxamide synthesis.

Experimental Protocols and Workflow

This section provides a general, robust protocol for the synthesis of a diverse library of furan-2-carboxamides. The procedure is designed to be straightforward and adaptable to a wide range of substrates.

General Workflow Overview

The one-pot nature of the Ugi reaction simplifies the experimental workflow significantly. All components are combined in a single vessel, and after the reaction period, the product is isolated via standard workup and purification procedures.

Workflow Start 1. Reagent Preparation (Amine, Aldehyde, Furoic Acid, Isocyanide in Solvent) Reaction 2. One-Pot Reaction (Stir at RT, 12-24h) Start->Reaction Workup 3. Aqueous Workup (Solvent Evaporation, Extraction with EtOAc) Reaction->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Product Characterization (NMR, MS, IR) Purify->Analyze

Sources

Application Note & Protocol: Synthesis of N-Aryl-2-Furamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl-2-furamides represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antihyperlipidemic properties.[1][2][3] This document provides a comprehensive guide to the synthesis of N-aryl-2-furamides, detailing established protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug discovery. The focus is on providing a robust and reproducible methodology, grounded in established chemical principles.

Introduction: The Significance of the N-Aryl-2-Furamide Core

The furan ring is a versatile heterocyclic motif that is a key component in numerous pharmaceuticals and biologically active compounds.[3] When coupled with an aryl amide linkage, the resulting N-aryl-2-furamide structure offers a unique combination of steric and electronic properties, enabling it to interact with a variety of biological targets. The amide bond provides a hydrogen bonding donor and acceptor, while the furan and aryl rings can engage in π-stacking and hydrophobic interactions. This structural versatility has led to the development of N-aryl-2-furamide derivatives with potent pharmacological profiles.[2] The efficient and reliable synthesis of these compounds is therefore a critical endeavor for the advancement of novel therapeutics and functional materials.

Strategic Approaches to N-Aryl-2-Furamide Synthesis

The construction of the N-aryl-2-furamide backbone can be achieved through several synthetic strategies. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability. The most common approaches involve the formation of an amide bond between a 2-furoic acid derivative and an aniline.

Direct Amidation of 2-Furoic Acid using Coupling Reagents

A prevalent and highly effective method for forming the amide bond is the direct coupling of 2-furoic acid with an aniline in the presence of a coupling reagent.[4] This approach avoids the often harsh conditions required for the formation of acyl chlorides. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[4] Coupling reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as aminium/uronium and phosphonium salts such as HATU, HBTU, and PyBOP.[4][5] The general mechanism involves the activation of the 2-furoic acid to form a highly reactive intermediate, which is then readily attacked by the arylamine.[4]

G FuroicAcid 2-Furoic Acid ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) FuroicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, DIEA) CouplingReagent->ActivatedIntermediate Product N-Aryl-2-Furamide ActivatedIntermediate->Product Nucleophilic Attack Aniline Arylamine (Ar-NH2) Aniline->Product Byproducts Byproducts

Caption: General workflow for coupling reagent-mediated amidation.

Acyl Chloride Route

A traditional and often high-yielding method involves the conversion of 2-furoic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][3] The resulting 2-furoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an arylamine to furnish the desired N-aryl-2-furamide. This method is robust but can be limited by the sensitivity of other functional groups on the substrates to the corrosive reagents used for acyl chloride formation.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride ThionylChloride SOCl₂ or (COCl)₂ ThionylChloride->FuroylChloride Product N-Aryl-2-Furamide FuroylChloride->Product Aniline Arylamine (Ar-NH₂) Aniline->Product

Caption: Two-step synthesis via the acyl chloride intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for C-N bond formation through transition metal catalysis. The Buchwald-Hartwig amination and the Ullmann condensation are notable examples applicable to the synthesis of N-aryl-2-furamides.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[6][7] It allows for the coupling of an aryl halide or triflate with an amine.[6][8] In the context of N-aryl-2-furamide synthesis, this would typically involve the reaction of 2-furamide with an aryl halide. The reaction is known for its broad substrate scope and functional group tolerance.[6] The choice of palladium precursor and phosphine ligand is crucial for achieving high catalytic activity.[9][10]

  • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classical method for forming C-N bonds.[11] While it often requires higher temperatures than palladium-catalyzed methods, modern advancements with soluble copper catalysts and various ligands have improved its utility.[11][12]

Experimental Protocol: Synthesis of N-Phenyl-2-furamide via HATU Coupling

This protocol details a reliable and scalable method for the synthesis of a representative N-aryl-2-furamide using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Furoic Acid≥98%Sigma-Aldrich
Aniline≥99.5%Sigma-Aldrich
HATU≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIEA)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
1 M Hydrochloric Acid (HCl)Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Fisher Scientific
Brine (Saturated NaCl)Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • HATU is a potential irritant; avoid inhalation and contact with skin.

  • DMF is a suspected teratogen; handle with care.

  • Aniline is toxic and readily absorbed through the skin.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (1.12 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir until the 2-furoic acid is completely dissolved.

  • Addition of Base and Amine: To the stirred solution, add aniline (0.93 g, 10.0 mmol, 1.0 equiv.) followed by N,N-diisopropylethylamine (DIEA) (3.48 mL, 20.0 mmol, 2.0 equiv.).

  • Activation and Coupling: In a separate container, dissolve HATU (4.18 g, 11.0 mmol, 1.1 equiv.) in anhydrous DMF (10 mL). Add the HATU solution dropwise to the reaction mixture at room temperature over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-phenyl-2-furamide.

Characterization

The identity and purity of the synthesized N-phenyl-2-furamide should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Microwave-Assisted Synthesis: An Expedited Approach

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[13][14] The synthesis of N-aryl-2-furamides can be significantly expedited using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods.[15][16]

A typical microwave-assisted protocol would involve charging a microwave-safe reaction vessel with the 2-furoic acid, aniline, a coupling reagent, and a suitable high-boiling point solvent like DMF or 1,4-dioxane.[4] The sealed vessel is then subjected to microwave irradiation at a set temperature for a short duration (e.g., 10-30 minutes).[4]

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate. The purity of the starting 2-furoic acid is also important, as impurities like furfural can interfere with the reaction.[4][17]

  • Side Reactions: In some cases, particularly with sterically hindered anilines, elevated temperatures may be required, which can lead to side reactions. Careful monitoring and optimization of reaction conditions are crucial.

  • Purification Challenges: If the product is difficult to purify, consider alternative work-up procedures or different chromatographic conditions. The choice of recrystallization solvent is critical for obtaining a highly pure product.

Conclusion

The synthesis of N-aryl-2-furamides is a well-established area of organic chemistry with a variety of reliable methods at the disposal of the synthetic chemist. The choice of synthetic route should be guided by the specific requirements of the target molecule, including the presence of other functional groups and the desired scale of the reaction. The protocol detailed herein for the HATU-mediated coupling of 2-furoic acid provides a robust and versatile starting point for the synthesis of a wide range of N-aryl-2-furamide derivatives, facilitating further exploration of their promising biological and material properties.

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The Rise of 2-Furanilide Derivatives in Agrochemical Innovation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and sustainable solutions for crop protection has led researchers down many synthetic pathways. Among these, the 2-furanilide scaffold has emerged as a particularly fruitful starting point for the development of a new generation of agrochemicals. This guide provides an in-depth exploration of the application of this compound derivatives in agrochemical research, with a pronounced focus on their role as potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will delve into the causality behind experimental designs, provide detailed protocols for synthesis and bioassays, and offer insights into navigating the challenges of fungicide resistance.

Part 1: The this compound Core: A Gateway to Potent Fungicidal Activity

The this compound structure, characterized by a furan ring linked to an anilide moiety, serves as a versatile pharmacophore. A notable example is fenfuram , a systemic fungicide primarily used as a seed treatment to control bunt and smut diseases in cereals.[1][2] Fenfuram, with the chemical name 2-methyl-N-phenylfuran-3-carboxamide, exemplifies the agrochemical potential inherent in this chemical class.[2][3]

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for many fungicidal this compound derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[2] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, catalyzing the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these inhibitors block the electron transfer from succinate to ubiquinone. This disruption of the fungal respiratory process halts ATP production, ultimately leading to fungal cell death. The high degree of conservation of the SDH enzyme across fungal species provides a broad spectrum of activity, yet subtle differences between fungal and mammalian SDH enzymes can be exploited to ensure target specificity and reduce off-target effects.

SDHI_Mechanism_of_Action cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme Complex_II Complex II (SDH) Ubiquinone Ubiquinone Complex_II->Ubiquinone Electron Transfer Inhibition_Effect ATP Production Halted Fungal Cell Death Complex_III Complex III Ubiquinone->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Drives 2_Furanilide_Derivative This compound Derivative (SDHI) 2_Furanilide_Derivative->Complex_II Inhibition

Caption: Mechanism of action of this compound-based SDHI fungicides.

Part 2: Synthesis and Derivatization Strategies

The synthesis of novel this compound derivatives is a cornerstone of research in this area. The general approach involves the acylation of a substituted aniline with a furan-2-carboxylic acid derivative. This modular synthesis allows for extensive exploration of the chemical space by varying the substituents on both the furan and aniline rings to optimize antifungal activity, spectrum, and physicochemical properties.

General Synthesis Protocol for this compound Derivatives

This protocol outlines a general method for the synthesis of novel this compound derivatives, inspired by methodologies reported for fenfuram and other furan carboxamides.[1][4][5]

Materials:

  • Substituted 2-furancarboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Substituted aniline

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-furancarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM.

  • Reflux the mixture for 2-4 hours or stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride or solvent under reduced pressure using a rotary evaporator.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline and a tertiary amine base (1.1 equivalents) in anhydrous DCM.

  • Cool the aniline solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution to the cooled aniline solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired this compound derivative.

Note: The choice of solvents, bases, and reaction conditions may need to be optimized for specific substrates.

Synthesis_Workflow Start Substituted 2-Furancarboxylic Acid Step1 Acid Chloride Formation (SOCl₂ or (COCl)₂) Start->Step1 Intermediate Furan-2-carbonyl chloride Step1->Intermediate Step2 Amide Coupling (Base, Anhydrous Solvent) Intermediate->Step2 Reactant2 Substituted Aniline Reactant2->Step2 Product Crude this compound Derivative Step2->Product Step3 Work-up and Purification (Extraction, Chromatography) Product->Step3 End Pure this compound Derivative Step3->End

Caption: General workflow for the synthesis of this compound derivatives.

Part 3: Biological Evaluation Protocols

A robust and tiered approach to biological evaluation is critical to identify promising lead compounds. This typically involves in vitro screening against a panel of fungal pathogens, followed by in vivo assays to assess efficacy in a whole-plant system.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[6][7]

Materials:

  • Test compounds (this compound derivatives)

  • Positive control fungicides (e.g., fenfuram, boscalid)

  • Fungal isolates of interest (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) for fungal culture

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on PDA plates. For spore-producing fungi, harvest spores by flooding the plate with sterile saline and scraping the surface. For non-sporulating fungi, mycelial fragments can be generated by homogenization.

  • Adjust the spore or mycelial fragment suspension to a standardized concentration (e.g., 1-5 x 10⁴ CFU/mL) in RPMI-1640 medium.

  • Compound Dilution: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a duration suitable for the growth of the specific fungus (typically 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

CompoundBotrytis cinerea MIC₅₀ (µg/mL)Sclerotinia sclerotiorum MIC₅₀ (µg/mL)Rhizoctonia solani MIC₅₀ (µg/mL)
Fenfuram 6.18[5]--
Boscalid -0.645[8]1.71[5]
Compound 5e --0.037[5]
Compound 4i **-0.140[8]-
A fenfuram-diarylamine hybrid[5]
** A thiophene/furan-1,3,4-oxadiazole carboxamide derivative[8]
In Vivo Fungicide Efficacy Assay

This protocol provides a general framework for evaluating the protective and curative activity of this compound derivatives on host plants.

Materials:

  • Healthy, susceptible host plants (e.g., tomato, bean, cucumber seedlings)

  • Test compounds formulated as a sprayable solution (e.g., with a surfactant)

  • Fungal pathogen inoculum (spore suspension or mycelial slurry)

  • Controlled environment growth chamber

Procedure:

  • Plant Preparation: Grow host plants to a suitable developmental stage (e.g., 2-4 true leaves).

  • Protective Activity:

    • Spray the plants with the test compound formulations until runoff.

    • Allow the plants to dry for 24 hours.

    • Inoculate the treated plants with the fungal pathogen.

  • Curative Activity:

    • Inoculate the plants with the fungal pathogen.

    • After a set incubation period (e.g., 24 hours), spray the plants with the test compound formulations.

  • Incubation and Assessment:

    • Maintain the plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).

    • After a suitable incubation period (e.g., 5-7 days), assess disease severity based on a rating scale (e.g., percentage of leaf area with lesions).

  • Data Analysis: Calculate the percent disease control for each treatment relative to an untreated, inoculated control.

Part 4: Elucidating the Mechanism of Action: SDH Enzyme Inhibition Assay

Confirming that the antifungal activity of a this compound derivative is due to the inhibition of the SDH enzyme is a critical step in its characterization. A common method is a colorimetric assay that monitors the reduction of an artificial electron acceptor.[9]

Protocol for SDH Activity Assay (DCPIP Reduction Method)

This protocol is based on the principle that SDH activity can be measured by the rate of reduction of 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.[9][10]

Materials:

  • Mitochondrial fraction isolated from the target fungus or a model organism

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2-8.0

  • Sodium Succinate solution

  • Potassium Cyanide (KCN) solution (to inhibit complex IV)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • DCPIP solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, sodium succinate, and KCN.

  • Add the mitochondrial preparation to the cuvette.

  • For inhibitor studies, pre-incubate the mitochondrial preparation with the this compound derivative for a defined period.

  • Reaction Initiation: Initiate the reaction by adding PMS and DCPIP to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm for a set period (e.g., 5 minutes) in kinetic mode.

  • Data Analysis: The rate of DCPIP reduction is proportional to the SDH activity. Calculate the percentage of inhibition for the test compounds relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

CompoundSDH Inhibition IC₅₀ (µM)
Boscalid 3.51[8]
Compound 4g 1.01[8]
Compound 4i 4.53[8]
* Thiophene/furan-1,3,4-oxadiazole carboxamide derivatives[8]

Part 5: Addressing the Challenge of Fungicide Resistance

The development of resistance to SDHI fungicides is a significant concern in agriculture.[11][12] Resistance is often associated with point mutations in the genes encoding the SDH subunits, which can reduce the binding affinity of the fungicide.[13][11] Therefore, monitoring for resistance and implementing effective resistance management strategies are crucial.

Protocol for Fungicide Resistance Monitoring

This protocol outlines a general method for monitoring the sensitivity of fungal populations to this compound-based SDHI fungicides.

Materials:

  • Fungal isolates collected from the field

  • PDA medium amended with a discriminatory concentration of the fungicide

  • Non-amended PDA medium (control)

Procedure:

  • Isolate Collection: Collect diseased plant samples from various geographical locations.

  • Fungal Isolation: Isolate the target pathogen from the plant tissue onto PDA medium.

  • Sensitivity Testing:

    • Prepare PDA plates containing a discriminatory concentration of the this compound fungicide. This concentration should be sufficient to inhibit the growth of sensitive (wild-type) isolates but allow the growth of resistant isolates.

    • Transfer a mycelial plug from each isolate to both the fungicide-amended and non-amended PDA plates.

    • Incubate the plates under optimal growth conditions.

  • Resistance Assessment:

    • After the incubation period, measure the mycelial growth on both types of plates.

    • Isolates that exhibit significant growth on the fungicide-amended medium are considered resistant.

    • The frequency of resistance in the population can be calculated.

For a more quantitative assessment, the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) can be determined for each isolate using a range of fungicide concentrations in the growth medium.[14][15]

Resistance_Management_Cycle Monitoring Resistance Monitoring (Field Sampling, Bioassays) Strategy Develop Resistance Management Strategy Monitoring->Strategy Informs Implementation Implement Strategy (e.g., MoA rotation, mixtures) Strategy->Implementation Guides Evaluation Evaluate Efficacy and Resistance Levels Implementation->Evaluation Leads to Evaluation->Monitoring Feeds back to

Caption: Iterative cycle of fungicide resistance management.

Conclusion

The this compound scaffold represents a highly promising platform for the discovery and development of novel agrochemicals, particularly SDHI fungicides. By understanding the underlying principles of their synthesis, mechanism of action, and the potential for resistance, researchers can effectively design and evaluate new derivatives with improved efficacy and sustainability. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to advance the field of agrochemical research and contribute to global food security.

References

  • Duan, Y., et al. (2018). Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. Plant Disease, 102(10), 2013-2020.
  • James, A. M., & Murphy, M. P. (2002). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Methods in Molecular Biology, 194, 171-177.
  • AERU. (n.d.). Fenfuram (Ref: WL 22361). University of Hertfordshire.
  • Mahesha, H. B. (n.d.). 13. Estimation of succinate dehydrogenase activity.
  • Chilvers, M. I., et al. (2024). Monitoring for resistance to the SDHI fungicide seed treatments ILEVO (fluopyram) and Saltro (pydiflumetofen) for soybean sudden death syndrome (SDS) management. Crop Protection Network.
  • National Center for Biotechnology Information. (n.d.). Fenfuram. PubChem Compound Database.
  • FRAC. (2015). Protocol of the discussions and use recommendations of the SDHI Working Group of the Fungicide Resistance Action Committee (FRAC).
  • Toffolatti, S. L., et al. (2021). Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. Journal of Fungi, 7(1), 53.
  • Scherm, H., et al. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 99(12), 1727-1731.
  • New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI)
  • Moore, M. M., et al. (2002). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 46(5), 1491-1497.
  • Avenot, H. F., & Michailides, T. J. (2015). Succinate dehydrogenase inhibitor (SDHI)
  • Mansfeld, B. N., et al. (2021). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. Frontiers in Plant Science, 12, 637331.
  • Martínez-Pacheco, S., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem.
  • Di Micco, S., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Medicinal Chemistry, 14(9), 1753-1763.
  • de Oliveira, A. C. S., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Journal of the Brazilian Chemical Society, 34, 1-10.
  • Li, Q., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(46), 13849-13860.
  • Arslan, H., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497.
  • Wang, H., et al. (2017). Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids. Bioorganic & Medicinal Chemistry Letters, 27(2), 255-259.
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. ACS Figshare.
  • Carradori, S., et al. (2022).
  • Alanwood.net. (n.d.).
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596.
  • Martínez-Pacheco, S., et al. (2025).
  • Morace, G., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1175.
  • Bolton, M. D., & Secor, G. A. (2011). Fungicide Resistance Assays for Fungal Plant Pathogens. Methods in Molecular Biology, 722, 269-278.
  • Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants, 12(3), 596.
  • Atodiresei, I., et al. (2017). A new furan carboxamide and two potential precursors from a terrestrial streptomycete.
  • Global Substance Registr
  • ChemBK. (n.d.). 2-methylfuran-3-carboxanilide.

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Application Notes and Protocols for the Development of 2-Furanilide-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-furanilide scaffold, a derivative of furan, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its versatile chemical nature allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of this compound derivatives as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][4] This document provides a comprehensive guide for researchers and drug development professionals, outlining detailed protocols for the synthesis, characterization, and preclinical evaluation of novel this compound-based pharmaceutical candidates. The protocols are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The this compound Scaffold in Drug Discovery

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[3] When incorporated into an anilide structure (forming a this compound), it acts as a versatile scaffold that can engage in various biological interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to target receptors.[3] Its utility is demonstrated in a range of therapeutic areas, from microtubule stabilizing agents in oncology to inhibitors of the SARS-CoV-2 main protease.[5][6]

The development pipeline for a novel pharmaceutical agent is a multi-stage process that begins with target identification and lead discovery and progresses through preclinical and clinical studies.[7] This guide focuses on the critical early-stage preclinical development phase, providing robust methodologies to advance a this compound-based compound from initial synthesis to in vivo proof-of-concept.

Drug_Development_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment Synthesis Synthesis of This compound Analog Purification Purification & Isolation Synthesis->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization PrimaryScreen Primary Screening (e.g., Enzymatic Assay) Characterization->PrimaryScreen Lead Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) PrimaryScreen->Cytotoxicity SecondaryScreen Secondary / Orthogonal Assay (Cell-Based) PrimaryScreen->SecondaryScreen PK_Study Pharmacokinetic (PK) Study in Rodents SecondaryScreen->PK_Study Optimized Lead Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study Tox_Screen Preliminary Toxicity Screening Efficacy_Study->Tox_Screen Clinical_Candidate Clinical Candidate Tox_Screen->Clinical_Candidate Candidate Selection

Caption: High-level workflow for this compound drug development.

Section 1: Synthesis and Characterization

The foundation of any drug development program is the robust and scalable synthesis of the target molecule and its analogs. The following protocols detail a general method for synthesizing a this compound derivative and the subsequent analytical techniques required to confirm its identity and purity.

Protocol 1.1: Synthesis of a Model this compound Compound

This protocol describes the synthesis of N-(4-chlorophenyl)furan-2-carboxamide, a representative this compound, via the condensation of 2-furoyl chloride with 4-chloroaniline. This method is widely applicable for generating a library of analogs by varying the substituted aniline.[8]

Rationale: The use of an acid chloride (2-furoyl chloride) provides a highly reactive electrophile that readily couples with the nucleophilic aniline. Pyridine is used as a mild base to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Chloroaniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Preparation of 2-Furoyl Chloride

  • In a round-bottom flask under a nitrogen atmosphere, suspend 2-furoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0°C (ice bath).

  • Allow the mixture to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 2-furoyl chloride is typically used in the next step without further purification.[8]

Step 2: Amide Coupling

  • Dissolve 4-chloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a separate flask at 0°C.

  • Slowly add a solution of the crude 2-furoyl chloride (1.1 eq) in anhydrous DCM to the aniline solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Collect the pure fractions and evaporate the solvent to obtain the final product, N-(4-chlorophenyl)furan-2-carboxamide, as a solid.

Protocol 1.2: Physicochemical and Structural Characterization

Rationale: A comprehensive suite of analytical methods is required to unambiguously confirm the chemical structure of the synthesized compound and to determine its purity, which is critical for all subsequent biological assays.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals for N-(4-chlorophenyl)furan-2-carboxamide: Distinct aromatic proton signals for both the furan and chlorophenyl rings, and a characteristic singlet for the amide N-H proton.[9][10]

    • Expected ¹³C NMR signals: Resonances corresponding to each unique carbon atom in the molecule.

1.2.2 Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) MS.

    • Expected Result: A prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, matching the calculated molecular weight.

1.2.3 Infrared (IR) Spectroscopy

  • Purpose: To identify key functional groups.

  • Protocol:

    • Analyze the solid sample using an FT-IR spectrometer with an ATR accessory.

    • Expected Result: Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), and C-N stretching/N-H bending (amide II).[9]

1.2.4 High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Protocol:

    • Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • Inject a solution of the compound and monitor the eluent with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Purity Assessment: Purity is calculated based on the area percentage of the main product peak. For biological testing, purity should be >95%.

Table 1: Representative Characterization Data for a this compound

Analytical Method Parameter Expected Result
¹H NMR Chemical Shifts (δ) Aromatic (6.5-8.5 ppm), Amide NH (~9-10 ppm)
¹³C NMR Chemical Shifts (δ) Carbonyl (~160 ppm), Aromatic (110-150 ppm)
MS (ESI+) [M+H]⁺ Calculated MW + 1.0078
IR Spectroscopy Wavenumber (cm⁻¹) ~3300 (N-H), ~1660 (C=O)

| RP-HPLC | Purity (%) | >95% |

Section 2: In Vitro Evaluation

In vitro assays are essential for the initial screening of compounds to determine their biological activity, potency, and potential toxicity in a controlled environment before proceeding to more complex and costly in vivo studies.[7][11]

In_Vitro_Workflow Compound Purified this compound (>95% Purity) PrimaryAssay Primary Target-Based Assay (e.g., Enzyme Inhibition) Compound->PrimaryAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT on HeLa, HepG2) Compound->Cytotoxicity DoseResponse Dose-Response Curve & IC50 Determination PrimaryAssay->DoseResponse SelectivityIndex Calculate Selectivity Index (SI = CC50 / IC50) DoseResponse->SelectivityIndex Cytotoxicity->SelectivityIndex SecondaryAssay Secondary Cell-Based Assay (e.g., Anti-Proliferation) SelectivityIndex->SecondaryAssay Lead_Candidate Promising Lead for In Vivo Studies SecondaryAssay->Lead_Candidate

Caption: Workflow for the in vitro evaluation of this compound candidates.

Protocol 2.1: Cytotoxicity Assessment using MTT Assay

Rationale: This assay determines the concentration at which a compound exhibits toxicity to cells (CC₅₀), which is crucial for establishing a therapeutic window. It measures the metabolic activity of cells, which generally correlates with cell viability. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12]

Materials:

  • Human cell lines (e.g., HeLa for cancer, HepG2 for liver toxicity assessment).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression.

Protocol 2.2: Target-Based Enzymatic Assay (Example: SARS-CoV-2 Mpro Inhibition)

Rationale: Many drugs act by inhibiting specific enzymes. A target-based assay directly measures the compound's effect on the activity of a purified enzyme. This protocol is based on assays used to identify 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro).[5]

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme.

  • Fluorogenic peptide substrate for Mpro.

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

  • Test compound and a known Mpro inhibitor (positive control).

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compound in assay buffer.

  • Enzyme Incubation: In each well, add 5 µL of the compound dilution (or control) and 10 µL of Mpro enzyme solution (final concentration ~50 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate (final concentration ~20 µM) to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase) for each well.

    • Normalize the velocities to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 3: In Vivo Evaluation

In vivo studies are critical for understanding how a drug candidate behaves in a complex living system, providing essential data on its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[13]

Protocol 3.1: Pharmacokinetic (PK) Study in a Rodent Model

Rationale: This protocol aims to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[7] Understanding a compound's half-life (t₁/₂), maximum concentration (Cmax), and bioavailability is essential for designing effective dosing regimens for efficacy studies.[14][15]

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral; saline/DMSO/Tween 80 for IV).

  • Dosing gavage needles and syringes.

  • Blood collection supplies (e.g., heparinized tubes).

  • Centrifuge and freezer (-80°C).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week before the study. Fast rats overnight before dosing.

  • Dosing:

    • Oral (PO) Group (n=3): Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group (n=3): Administer the compound via tail vein injection (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for quantifying the compound in plasma. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both PO and IV groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
t₁/₂ Elimination half-life
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution

| F (%) | Oral Bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100) |

References

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central.
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  • Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
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Application Notes & Protocols: Leveraging the 2-Furanilide Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, recognized for its versatile chemical reactivity and presence in numerous therapeutic agents.[1][2] This technical guide focuses on the 2-furanilide scaffold, a derivative of furan, and its significant potential in drug discovery. We provide an in-depth analysis of its biological activities, particularly in oncology, and offer detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore and exploit this privileged scaffold for the creation of next-generation therapeutics.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity.[3] The furan nucleus is a prime example of such a scaffold, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][4] The this compound substructure, characterized by a furan ring connected to an anilide moiety, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of targeted therapies.

The electron-rich nature of the furan ring allows for various electronic interactions with biological macromolecules, while its aromaticity contributes to the metabolic stability of the resulting compounds.[2] The anilide portion provides a versatile handle for introducing a wide array of functional groups, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability is crucial for optimizing lead compounds and navigating the complexities of structure-activity relationships (SAR).

Therapeutic Landscape: Anticancer Potential of this compound Derivatives

A significant body of research highlights the promise of furan-containing compounds as anticancer agents.[1][5][6] These derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6][7][8]

Notably, this compound derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[9][10] For instance, certain furo[2,3-d]pyrimidine-based compounds, which can be considered extended this compound systems, have demonstrated dual inhibitory activity against Tie-2 and VEGFR-2, two receptor tyrosine kinases crucial for angiogenesis.[10] Other furan-based molecules have shown inhibitory effects on phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway frequently hyperactivated in human cancers.[11]

The antitumor activity of this compound derivatives is not limited to kinase inhibition. Studies have shown that these compounds can also act as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells.[7] Furthermore, some derivatives have demonstrated direct interaction with DNA, leading to cell cycle arrest.[8]

Synthetic Strategy and Protocol for a Representative this compound Derivative

The synthesis of this compound derivatives is generally straightforward, often involving the coupling of a substituted aniline with a 2-furoyl chloride derivative. This modular approach allows for the rapid generation of a diverse library of compounds for biological screening.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for generating a library of this compound analogs for SAR studies.

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Purification & Characterization 2-Furoic_Acid 2-Furoic Acid Thionyl_Chloride Thionyl Chloride (SOCl2) 2-Furoic_Acid->Thionyl_Chloride Activation Substituted_Anilines Substituted Anilines (R-Ar-NH2) Coupling Amide Coupling Substituted_Anilines->Coupling 2-Furoyl_Chloride 2-Furoyl Chloride Thionyl_Chloride->2-Furoyl_Chloride 2-Furoyl_Chloride->Coupling Pyridine Pyridine (Base) Pyridine->Coupling DCM Dichloromethane (Solvent) DCM->Coupling Purification Column Chromatography Coupling->Purification Crude Product Characterization NMR, MS, IR Purification->Characterization Pure this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)furan-2-carboxamide

This protocol details the synthesis of a representative this compound derivative.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Chloroaniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-furoic acid (1.0 eq) in anhydrous DCM. Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2 hours. Monitor the reaction by TLC. After completion, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-furoyl chloride can be used in the next step without further purification.[12]

  • Amide Coupling: Dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq) to the solution. Slowly add a solution of the crude 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.[12]

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-chlorophenyl)furan-2-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.[5][13]

Biological Evaluation: Protocols for Assessing Anticancer Activity

Once a library of this compound derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

In Vitro Cytotoxicity Screening Workflow

The following diagram outlines a standard workflow for screening the cytotoxic activity of newly synthesized compounds against cancer cell lines.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Seeding cluster_2 Treatment & Incubation cluster_3 Viability Assay & Data Analysis Compound_Library Synthesized this compound Derivatives Stock_Solutions Prepare Stock Solutions (e.g., in DMSO) Compound_Library->Stock_Solutions Compound_Treatment Treat Cells with Serial Dilutions of Compounds Stock_Solutions->Compound_Treatment Cancer_Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HepG2) Cell_Seeding Seed Cells in 96-well Plates Cancer_Cell_Lines->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT or similar viability assay Incubation->MTT_Assay Data_Analysis Calculate IC50 values MTT_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity screening.

Protocol: MTT Assay for Cell Viability

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Synthesized this compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold and subsequent biological testing allows for the elucidation of structure-activity relationships. This is a critical step in optimizing lead compounds.

Key Modification Points

The this compound scaffold offers several positions for chemical modification to explore SAR:

  • Substitution on the anilide ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the anilide ring can significantly impact activity.[15][16]

  • Modification of the furan ring: While less common, substitution on the furan ring can also be explored to modulate electronic properties and steric interactions.

  • Replacement of the furan ring: Bioisosteric replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) can provide insights into the importance of the oxygen heteroatom.

Example SAR Table

The following table provides a hypothetical example of how SAR data for a series of this compound derivatives could be presented.

Compound IDR Group on Anilide RingIC₅₀ (µM) against MCF-7
FN-1 4-Cl15.2
FN-2 4-F20.5
FN-3 4-CH₃35.8
FN-4 4-OCH₃28.1
FN-5 3-Cl18.9
FN-6 2-Cl45.3
FN-7 H50.1

Interpretation: In this hypothetical example, a chloro substituent at the para-position of the anilide ring (FN-1) confers the highest potency. Moving the chloro group to the meta-position (FN-5) slightly reduces activity, while an ortho-chloro group (FN-6) is significantly less active, suggesting a potential steric hindrance at this position. Electron-donating groups like methyl (FN-3) and methoxy (FN-4) are less favorable than the electron-withdrawing chloro group.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive area for further investigation. Future research should focus on expanding the chemical space around this scaffold, exploring a wider range of biological targets, and elucidating the detailed mechanisms of action of the most potent compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. PubMed.
  • Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents. PubMed.
  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed.
  • Synthesis and biological activity studies of furan derivatives. Semantic Scholar.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI.
  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Institutes of Health.
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Privileged Scaffolds for Library Design and Drug Discovery. National Institutes of Health.
  • Structure activity relationship. ResearchGate.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. ResearchGate.
  • Examples of furan derivatives with biological activity. ResearchGate.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health.
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed.
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  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Pharmaceutical Sciences.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. National Institutes of Health.
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  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
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  • Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Der Pharma Chemica.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. PubMed.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. National Institutes of Health.
  • Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. ACS Publications.
  • Synthesis and biological activity studies of furan derivatives. ResearchGate.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.
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  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. MDPI.

Sources

Quantitative Analysis of 2-Furanilide: A Comprehensive Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Furanilide Quantification

This compound, a molecule amalgamating a furan moiety with an anilide structure, presents a unique analytical challenge in various sectors, including agrochemicals, pharmaceuticals, and material science. As a potential fungicide, its precise quantification in diverse matrices is paramount for efficacy, safety, and regulatory compliance. In drug development, it may serve as a critical intermediate or a metabolite, necessitating robust analytical methods for pharmacokinetic and quality control studies. This application note provides a detailed guide for the quantitative analysis of this compound, focusing on the two most powerful and widely adopted chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. We will delve into the intricacies of sample preparation, chromatographic separation, and detection, culminating in validated protocols that ensure data integrity and reproducibility.

Method Selection: A Dichotomy of Approaches

The choice between HPLC and GC-MS for this compound analysis is contingent on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a versatile and robust technique for the analysis of moderately polar and non-volatile compounds like this compound. Its strengths lie in its reproducibility and straightforward sample preparation for many matrices.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled selectivity and sensitivity, making it the method of choice for complex matrices and trace-level quantification.[3][4][5][6] The anilide structure of this compound lends itself well to GC analysis, potentially after a derivatization step to enhance volatility and thermal stability.[7]

The following sections will provide detailed protocols for both methodologies, enabling the analyst to select and implement the most suitable approach for their specific application.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Reverse-phase HPLC with UV detection is a reliable and widely accessible method for the quantification of this compound. The furan and phenyl rings in the molecule are chromophores that allow for sensitive UV detection.

Principle of the Method

The sample, after appropriate preparation, is injected into an HPLC system. This compound is separated from other matrix components on a reverse-phase column based on its polarity. An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used to elute the analyte. The concentration of this compound is determined by measuring its absorbance at a specific wavelength using a UV-Vis detector and comparing it to a calibration curve prepared from reference standards.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating a wide range of analytes.

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile and water are required.

  • Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water can be used for initial method development. For complex matrices, a gradient elution may be necessary to achieve optimal separation. The pH of the aqueous portion can be adjusted with formic acid or phosphoric acid to improve peak shape.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Solid Samples (e.g., soil, plant material):

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., acetonitrile, methanol).

    • Vortex or sonicate for 10-15 minutes to ensure efficient extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., water, plasma):

    • For relatively clean samples, direct injection after filtration through a 0.45 µm syringe filter may be possible.

    • For complex matrices like plasma, protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration is recommended.

    • Solid-Phase Extraction (SPE) can be employed for sample cleanup and pre-concentration if higher sensitivity is required.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution of this compound with a DAD. Based on the UV spectra of similar furan and anilide compounds, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.[8][9]

5. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the HPLC method must be validated according to international guidelines such as those from the International Council for Harmonisation (ICH). The following parameters should be assessed:

Parameter Acceptance Criteria Typical Procedure
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.Analyze blank matrix samples and spiked samples to ensure no interfering peaks at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.995Analyze a series of at least five concentrations of the reference standard.
Accuracy (Recovery) 80-120%Analyze spiked matrix samples at three different concentration levels (low, medium, high).
Precision (RSD) Repeatability (intra-day) RSD ≤ 2%; Intermediate precision (inter-day) RSD ≤ 3%Analyze multiple replicates of a standard solution or a spiked sample on the same day and on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Determined by injecting progressively lower concentrations of the standard.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Solid/Liquid) Extraction Extraction/Cleanup (e.g., LLE, SPE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, particularly in complex matrices, GC-MS is the preferred method. The mass spectrometer provides definitive identification of this compound based on its mass spectrum.

Principle of the Method

The sample extract is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) is required.

  • Column: A capillary column with a mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for the analysis of anilide compounds.

2. Reagents and Standards:

  • Solvents: GC-grade solvents such as ethyl acetate, hexane, or dichloromethane are required for extraction and sample preparation.

  • Derivatization Reagent (Optional): For certain applications, derivatization may be necessary to improve the volatility and thermal stability of this compound. Silylating agents (e.g., BSTFA) or acylating agents can be considered.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Prepare in a suitable solvent like ethyl acetate.

    • Working Standards: Prepare by serial dilution in the final sample solvent.

3. Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • For aqueous samples, adjust the pH to be slightly basic to ensure this compound is in its neutral form.

    • Extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Solid-Phase Microextraction (SPME): For volatile and semi-volatile analytes in liquid samples, headspace SPME can be a solvent-free and efficient extraction and pre-concentration technique.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide residue analysis in food and agricultural products and can be adapted for this compound.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Scan Mode: Full scan (m/z 50-400) for initial identification and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using the molecular ion and characteristic fragment ions of this compound.

5. Data Analysis:

  • Identify this compound by its retention time and by matching its mass spectrum with a reference spectrum.

  • For quantification in SIM mode, use the peak area of a specific quantifier ion and one or two qualifier ions for confirmation.

  • Construct a calibration curve and quantify the samples as described for the HPLC method.

Method Validation

The GC-MS method should be validated similarly to the HPLC method, with the addition of parameters specific to mass spectrometry:

Parameter Acceptance Criteria Typical Procedure
Ion Ratio The ratio of the qualifier ion(s) to the quantifier ion should be within a specified tolerance (e.g., ±20%) of the ratio in the reference standard.Compare the ion ratios in the samples to those in the standards.
Matrix Effects Assess the suppression or enhancement of the analyte signal due to co-eluting matrix components.Compare the slope of the calibration curve in solvent with the slope of a matrix-matched calibration curve.
Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE/QuEChERS) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection TIC_EIC Total/Extracted Ion Chromatogram Detection->TIC_EIC MassSpectrum Mass Spectrum Identification TIC_EIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion: Ensuring Analytical Excellence

The successful quantification of this compound hinges on the judicious selection of the analytical method and the meticulous execution of the experimental protocol. Both HPLC-UV and GC-MS offer robust and reliable means for the determination of this compound. HPLC is a workhorse for routine analysis, while GC-MS provides the ultimate in sensitivity and specificity for challenging applications.

The protocols and validation guidelines presented in this application note provide a solid foundation for developing and implementing analytical methods for this compound in a variety of matrices. By adhering to these principles of scientific integrity and best practices, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data that is crucial for their respective fields.

References

  • [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry]. (2021). PubMed.
  • Zwiener, C., & Glauner, T. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Environmental Chemistry Letters, 19(5), 4015-4022.
  • Jain, G., Krol, M., & Johnson-Davis, K. L. (2006). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 30(7), 441-446.
  • Li, Y., Wang, Y., Zhang, Y., & Li, X. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989.
  • Patel, D. J., & Patel, S. A. (2019). Reverse phase HPLC and derivative spectrophotometric methods for simultaneous estimation of fenbendazole and niclosamide in veterinary formulation. International Journal of Pharmaceutical Sciences and Research, 10(7), 3369-3377.
  • Marín Arevalo, J. D., Claros Ceballos, E., Guzmán Carantón, A. P., & García Galvis, J. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Chromatographic Science, 59(8), 734-743.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid.
  • NIST. (n.d.). Furan. In NIST Chemistry WebBook.
  • Peyrot, C., Varghese, S., Grelier, S., Gornes, H., & Grau, E. (2020). Bio-based UV-filters from furfural and 5-hydroxymethylfurfural. Green Chemistry, 22(19), 6546-6557.
  • Islam, T., Sarker, M. Z. I., & Uddin, A. H. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. ResearchGate.
  • PubChem. (n.d.). Furan-2-carboxylate.
  • NIST. (n.d.). Furan-2-carboxamide, N-butyl-N-dodecyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). Furfural.
  • PubChem. (n.d.). Furan-2-carboxamide deriv., 12.
  • NIST. (n.d.). 2-Furanmethanol. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Furonitrile.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.

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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for the Analysis of 2-Furanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-furanilide, a significant chemical intermediate in pharmaceutical and fine chemical synthesis. We delve into two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, offering a comparative overview of these methodologies, field-proven insights into experimental choices, and step-by-step protocols to ensure accurate and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound, the amide derivative of 2-furoic acid and aniline, serves as a crucial building block in the synthesis of a variety of organic molecules. The purity and concentration of this compound are critical parameters that directly impact the yield, purity, and safety of the final products. Therefore, robust and reliable analytical methods are essential for quality control, reaction monitoring, and stability testing. This guide explores the two most powerful chromatographic techniques, HPLC and GC-MS, for the comprehensive analysis of this compound.

Strategic Selection of Analytical Technique: HPLC vs. GC-MS

The choice between HPLC and GC-MS for this compound analysis is contingent on several factors, including the sample matrix, the required sensitivity, and the nature of the impurities to be profiled.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a non-destructive technique ideal for the analysis of thermally labile and non-volatile compounds. Given this compound's aromatic structure, it possesses strong UV absorbance, making HPLC with a UV detector a straightforward and sensitive method for quantification.[1][2] It is often the preferred method for routine quality control due to its robustness and ease of use.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional separation efficiency and definitive identification based on mass fragmentation patterns.[3][4] However, the successful analysis of polar and non-volatile compounds like this compound by GC often necessitates a derivatization step to increase volatility and thermal stability.[5] This makes the workflow more complex but provides unparalleled specificity, which is invaluable for impurity identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reverse-phase HPLC with UV detection is a reliable and widely used method for the analysis of aromatic compounds like this compound. The methodology presented here is a robust starting point, and optimization may be required for specific sample matrices.

Principle of HPLC Separation

In reverse-phase HPLC, the separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[1] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for aromatic and moderately polar compounds.[1]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Acetonitrile is a common organic modifier. Formic acid improves peak shape and suppresses the ionization of any acidic or basic impurities.[6][7]
Elution Mode Isocratic or GradientAn isocratic elution with 60:40 Acetonitrile:Water can be a good starting point. A gradient may be necessary to resolve impurities with different polarities.[1][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic rings in this compound provide strong absorbance at this wavelength.[6]
Injection Vol. 10 µLCan be adjusted based on sample concentration and instrument sensitivity.

Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.[1]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.[1][6]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Acquire Chromatogram F->G H Integrate Peak Areas G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

For applications requiring higher sensitivity and definitive identification, GC-MS is the technique of choice. The protocol below includes a derivatization step to enhance the volatility of this compound.

The Rationale for Derivatization

This compound, with its amide group, has limited volatility and can exhibit poor peak shape in GC. Derivatization, such as silylation, replaces the active hydrogen on the amide nitrogen with a non-polar group (e.g., trimethylsilyl), increasing volatility and improving chromatographic performance.

Detailed GC-MS Protocol

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).

Derivatization (Silylation):

  • Accurately weigh the dried sample or standard into a reaction vial.

  • Add a suitable silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-80°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of derivatized compounds.
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.[4]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 minA typical temperature program to separate the derivatized analyte from by-products and impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 50-500A suitable range to capture the molecular ion and characteristic fragments of the derivatized this compound.

Sample and Standard Preparation:

  • Prepare stock and working standards as described for HPLC, but use a volatile solvent compatible with the derivatization reaction (e.g., acetonitrile). Perform the derivatization on both standards and samples.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Derivatization (Silylation) A->B C Inject into GC-MS B->C D GC Separation C->D E MS Detection (EI) D->E F Acquire Total Ion Chromatogram E->F G Extract Mass Spectra F->G H Identify & Quantify G->H

Caption: Workflow for the GC-MS analysis of this compound.

Method Validation and Data Interpretation

Both the HPLC and GC-MS methods should be validated to ensure they are fit for their intended purpose.[9] Key validation parameters include:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (for HPLC), unique mass spectrum (for GC-MS).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.[3]
Accuracy The closeness of the test results to the true value.Recovery of 98-102%.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[10]

Conclusion

This application note provides a comprehensive framework for the analysis of this compound using both HPLC and GC-MS. The choice of method will depend on the specific analytical needs, with HPLC offering a robust solution for routine quantification and GC-MS providing unparalleled specificity for identification and trace-level analysis. The detailed protocols and validation guidelines presented herein serve as a solid foundation for developing and implementing reliable analytical methods for this compound in a research or industrial setting.

References

  • Jeong, S.-Y., Jang, H. W., Debnath, T., & Lee, K.-G. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of Separation Science, 42(5), 1012–1018.
  • Gere, A., GUSTI, A., Csomos, G., & Dalmadi, I. (2012). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture, 92(6), 1333–1337.
  • SIELC Technologies. (n.d.). Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • ResearchGate. (2007). (PDF) Microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with Nocardia corallina.
  • Chen, B.-H., & Chen, Y.-C. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(7), 1599.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1).
  • Bhol, S. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research, 8(10), 1435-1441.
  • ResearchGate. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Marsdenieae (Apocynaceae).
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL.
  • Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique.
  • Organomation. (n.d.). Chromatography Sample Preparation Guide.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • Preprints.org. (2023). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • Chrom Tech, Inc. (n.d.). Fundamentals of Sample Preparation for Chromatography.
  • Research Journal of Pharmacy and Technology. (2017). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum.
  • ResearchGate. (n.d.). (PDF) Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multi- dimensional GC-MSD.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Furanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth protocol for the large-scale synthesis of 2-furanilide derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical applications. We will delve into the practical considerations of scaling up the synthesis from laboratory to industrial production, focusing on a robust and efficient two-step process. This document will cover the synthesis of the key intermediate, 2-furoic acid, followed by a detailed protocol for its conversion to this compound derivatives via an acyl chloride intermediate. Emphasis is placed on safety, scalability, purification, and analytical validation to ensure a reproducible and high-quality outcome.

Introduction: The Significance of the Furan Scaffold

The furan ring is a versatile pharmacophore in drug design. Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings, often leading to improved metabolic stability, bioavailability, and receptor-binding interactions. This adaptability has led to the successful development of numerous furan-containing therapeutic agents, from antimicrobials like nitrofurantoin to anti-ulcer medications such as ranitidine. This compound derivatives, in particular, are of growing interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. In the agrochemical sector, furan-containing compounds are utilized as herbicides, insecticides, and fungicides. The efficient and scalable synthesis of these derivatives is therefore a critical endeavor for both drug discovery and the development of new crop protection agents.

Strategic Approach to Large-Scale Synthesis

The synthesis of this compound derivatives on a large scale necessitates a strategic approach that prioritizes safety, efficiency, cost-effectiveness, and environmental considerations. The overall synthetic strategy is a two-stage process, as outlined below:

synthesis_strategy cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Formation A Furfural (from biomass) B Oxidation A->B O₂, Catalyst C 2-Furoic Acid B->C D 2-Furoic Acid E Activation D->E Thionyl Chloride F 2-Furoyl Chloride E->F H Amidation F->H G Substituted Aniline G->H I Crude this compound H->I J Purification I->J Crystallization K Pure this compound Derivative J->K

Figure 1: Overall two-stage synthetic strategy.

This guide will focus on the most robust and widely applicable methods for each stage that are amenable to scaling up.

Stage 1: Scalable Synthesis of 2-Furoic Acid

2-Furoic acid is a key intermediate in the synthesis of this compound derivatives. It is typically produced from furfural, a bulk chemical derived from non-edible lignocellulosic biomass. For large-scale production, the catalytic oxidation of furfural is a highly efficient and green method.

Protocol: Catalytic Oxidation of Furfural to 2-Furoic Acid

This protocol is adapted from a green chemistry approach utilizing a heterogeneous gold-based catalyst.

Materials and Equipment:

  • High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.

  • Furfural

  • Heterogeneous gold-based catalyst (e.g., Au/TiO₂)

  • Oxygen (O₂)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with deionized water (as the solvent) and the heterogeneous gold-based catalyst. The catalyst loading should be optimized based on the specific catalyst activity, but a starting point is typically 1-5 mol% relative to the furfural.

  • Reactant Addition: Add furfural to the reactor.

  • Reaction Conditions: Seal the reactor and begin stirring. Pressurize the reactor with oxygen to the desired pressure (e.g., 5-10 bar). Heat the reactor to the target temperature (e.g., 100-120°C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of furfural and the appearance of 2-furoic acid using HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the oxygen.

  • Catalyst Recovery: Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

  • Product Isolation: The aqueous filtrate contains the 2-furoic acid. The product can be isolated by acidification of the solution to precipitate the 2-furoic acid, followed by filtration, washing with cold water, and drying.

Expected Yield: This method can achieve very high yields, often exceeding 95%.

Stage 2: Large-Scale Synthesis of this compound Derivatives

The formation of the amide bond is the crucial step in synthesizing this compound derivatives. For large-scale production, the conversion of 2-furoic acid to its acyl chloride followed by reaction with a substituted aniline is a common and cost-effective method.

Safety First: Handling Thionyl Chloride

Thionyl chloride is a highly reactive and corrosive substance that requires strict safety protocols, especially at a large scale.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a self-contained breathing apparatus may be necessary.

  • Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂). Ensure all glassware and equipment are scrupulously dry.

  • Spill Management: In case of a spill, use an inert absorbent material (e.g., sand, vermiculite). Do not use water.

  • Disposal: Dispose of as hazardous waste according to local regulations.

Protocol: Kilogram-Scale Synthesis of a Representative this compound

This protocol describes the synthesis of N-phenylfuran-2-carboxamide as a representative example. It can be adapted for various substituted anilines.

Materials and Equipment:

  • Large glass-lined reactor with a stirrer, reflux condenser, dropping funnel, and temperature control.

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous toluene (or another suitable inert solvent)

  • A suitable base (e.g., pyridine or triethylamine)

  • Filtration and drying equipment (e.g., Nutsche filter-dryer)

Procedure:

  • Acyl Chloride Formation:

    • Charge the reactor with 2-furoic acid and anhydrous toluene.

    • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the stirred suspension via the dropping funnel. The addition is exothermic, so maintain the temperature below 40°C.

    • After the addition is complete, slowly heat the mixture to reflux (around 80-90°C) and maintain for 2-4 hours, or until the reaction is complete (monitor by IR for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation:

    • Dissolve the crude 2-furoyl chloride in fresh anhydrous toluene.

    • In a separate vessel, prepare a solution of aniline (1.0 equivalent) and the base (1.1 equivalents) in anhydrous toluene.

    • Cool the 2-furoyl chloride solution to 0-5°C.

    • Slowly add the aniline solution to the stirred 2-furoyl chloride solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction for completeness by TLC or HPLC.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-phenylfuran-2-carboxamide.

Purification: Large-Scale Crystallization

Crystallization is the most effective method for purifying solid organic compounds at a large scale.

crystallization_workflow A Crude this compound B Dissolution in Minimum Hot Solvent A->B C Hot Filtration (optional, to remove insoluble impurities) B->C D Slow Cooling (controlled crystal growth) C->D E Ice Bath (maximize yield) D->E F Suction Filtration E->F G Washing with Cold Solvent F->G H Drying G->H I Pure Crystalline This compound H->I

Figure 2: Workflow for large-scale crystallization.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound derivative is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, or toluene/heptane mixtures.

  • Dissolution: Transfer the crude product to a crystallizer vessel and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for a short period.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of the pure product can be beneficial.

  • Complete Precipitation: Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Drying: Collect the crystals by suction filtration, for instance using a Nutsche filter. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the purified product in a vacuum oven.

Analytical Quality Control

To ensure the purity and identity of the final product, a suite of analytical methods should be employed.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and to monitor the progress of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the this compound derivative.
Infrared (IR) Spectroscopy To confirm the presence of key functional groups (e.g., amide C=O and N-H bonds).
Melting Point Analysis To assess the purity of the final product (a sharp melting point range is indicative of high purity).

Conclusion

The large-scale synthesis of this compound derivatives is a feasible and important process for the pharmaceutical and agrochemical industries. By employing a robust two-stage synthetic strategy, starting from the green and efficient production of 2-furoic acid, and followed by a well-controlled amidation reaction, high yields of the desired products can be achieved. Strict adherence to safety protocols, particularly when handling hazardous reagents like thionyl chloride, is paramount. The implementation of a systematic crystallization procedure ensures the high purity of the final product, which should be verified by a comprehensive set of analytical methods. This guide provides a solid foundation for researchers and process chemists to develop and scale up the synthesis of this valuable class of compounds.

References

  • ResearchGate. (2025). Application of furan derivative in medicinal field.
  • Carl ROTH. (n.d.).

experimental protocol for testing 2-furanilide bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioactivity of 2-Furanilide: A Tiered Approach to Experimental Screening

Authored by a Senior Application Scientist

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. The protocols herein are designed as a tiered screening cascade, moving from broad-spectrum preliminary assays to more focused mechanistic studies. This approach ensures a systematic and resource-efficient evaluation of the compound's therapeutic potential. The furan nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Similarly, the anilide moiety is a key feature in many bioactive molecules.[4][5] The combination of these two groups in this compound warrants a thorough investigation of its biological profile.

The following guide provides not just procedural steps but also the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Experimental Screening Workflow

A logical, tiered approach is the most effective strategy for characterizing a novel compound. This workflow begins with essential cytotoxicity testing, followed by parallel screening for primary bioactivities. Positive "hits" from these screens can then be advanced to more complex assays to elucidate the mechanism of action (MoA).

G cluster_0 Tier 1: Preliminary Screening cluster_1 Tier 2: Secondary Bioactivity Assays cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation cluster_3 Data Analysis start This compound Compound (Stock Solution in DMSO) cyto Protocol 1: Cytotoxicity Assay (CC50) (e.g., MTT, XTT) start->cyto antimicrobial Protocol 2: Antimicrobial Assay (MIC) start->antimicrobial anti_inflam Protocol 3: Anti-inflammatory Assay (NO Inhibition, IC50) cyto->anti_inflam Determine non-toxic concentration range antioxidant Protocol 4: Antioxidant Assay (ROS Scavenging, IC50) cyto->antioxidant enzyme Protocol 5: Enzyme Inhibition Assay (e.g., COX-2, IC50) cyto->enzyme analysis Calculate Selectivity Index (SI = CC50 / IC50) Prioritize High SI Compounds antimicrobial->analysis moa Protocol 6: NF-κB Signaling Pathway Assay anti_inflam->moa If significant activity observed anti_inflam->analysis antioxidant->analysis enzyme->analysis moa->analysis

Caption: A tiered workflow for evaluating this compound bioactivity.

Protocol 1: Preliminary Cytotoxicity Assessment (MTT Assay)

Principle: Before assessing therapeutic activity, it is crucial to determine the compound's toxicity to mammalian cells.[6] The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product.[8] The amount of formazan, quantified spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Rationale: This assay establishes the concentration range of this compound that can be tested in subsequent cell-based assays without causing significant cell death, ensuring that observed effects are not merely artifacts of toxicity. The concentration that reduces cell viability by 50% (CC50) is a key parameter derived from this protocol.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HEK293 for general toxicity, or RAW 264.7 macrophages if planning subsequent inflammation studies) in complete medium.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2X working stock of this compound in complete medium via serial dilution from a concentrated DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% in any well.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the wells. Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation
CompoundConcentration (µM)Absorbance (570 nm)% Cell Viability
Untreated01.25100%
Vehicle (DMSO)0.5%1.2398.4%
This compound11.2096.0%
This compound101.1592.0%
This compound250.9576.0%
This compound500.6148.8%
This compound1000.2520.0%
  • Calculation: % Viability = (Absorbance_Sample / Absorbance_Untreated) * 100.

  • The CC50 value is determined by plotting % viability against the log of the compound concentration and fitting a dose-response curve.

Protocol 2: Antimicrobial Activity (Broth Microdilution Assay)

Principle: The furan scaffold is present in numerous antimicrobial agents.[2][9][10] This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Experimental Rationale: This assay provides a quantitative measure of the compound's antibacterial or antifungal potency against a panel of clinically relevant microbes.

Step-by-Step Methodology
  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Dilute the overnight culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2X starting concentration of this compound (in broth) to the first column, creating a 1X concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include the following controls:

      • Growth Control: Inoculum in broth with no compound.

      • Sterility Control: Broth only (no inoculum).

      • Positive Control: A known antibiotic (e.g., ampicillin, fluconazole).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation
MicroorganismPositive ControlMIC of this compound (µg/mL)
S. aureus (Gram +)Ampicillin (MIC = 0.5 µg/mL)16
E. coli (Gram -)Ampicillin (MIC = 8 µg/mL)>128
C. albicans (Fungus)Fluconazole (MIC = 1 µg/mL)64

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: Furan derivatives have been reported to possess anti-inflammatory properties.[1][11] Macrophages stimulated with lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO).[12][13] This assay measures the ability of this compound to inhibit NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Rationale: This is a standard in vitro model to screen for potential anti-inflammatory agents. A reduction in NO levels suggests the compound may interfere with inflammatory signaling pathways.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Include the following controls:

      • Negative Control: Untreated cells (no LPS, no compound).

      • Positive Control: Cells treated with LPS only.

      • Reference Control: Cells treated with LPS and a known inhibitor (e.g., dexamethasone).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Determine the IC50 value (the concentration that inhibits NO production by 50%).

    • A parallel MTT assay should be run to confirm that the observed NO reduction is not due to cytotoxicity.[13]

Protocol 4: Antioxidant Activity (ROS Scavenging Assay)

Principle: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in many diseases.[14][15] The H₂DCFDA assay is a common method for measuring cellular ROS.[16] Non-fluorescent H₂DCFDA enters the cell, is deacetylated by cellular esterases to H₂DCF, and is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Rationale: This assay determines if this compound can directly scavenge cellular ROS or interfere with their production, indicating antioxidant potential.

Step-by-Step Methodology
  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a black, clear-bottom 96-well plate and allow them to adhere.

  • H₂DCFDA Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C.

  • Treatment: Wash away the excess probe and add medium containing various concentrations of this compound. Include a known antioxidant like N-acetylcysteine (NAC) as a positive control.

  • ROS Induction: Induce oxidative stress by adding an agent like H₂O₂ or tert-butyl hydroperoxide (TBHP).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) kinetically over 1-2 hours using a microplate reader.

  • Data Analysis: Calculate the percentage of ROS scavenging and determine the IC50 value.

Protocol 5: Enzyme Inhibition (Cyclooxygenase-2 Assay)

Principle: The inhibition of enzymes is a primary mechanism for many drugs.[17][18][19] Given that related anilide compounds inhibit cyclooxygenase (COX) enzymes involved in inflammation[20], testing this compound against COX-2 is a logical step. This can be done using commercially available kits that measure the production of prostaglandin E2 (PGE2).

Experimental Rationale: This target-based assay moves beyond cellular effects to probe a specific molecular interaction, providing more detailed information about the compound's mechanism.

Step-by-Step Methodology
  • Assay Preparation: Use a commercial COX-2 inhibitor screening kit, which typically includes recombinant COX-2 enzyme, arachidonic acid (substrate), and detection reagents.

  • Inhibition Reaction:

    • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib).

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes).

  • Detection: Stop the reaction and measure the product (e.g., PGE2) using the kit's detection method, often a colorimetric or fluorescent readout.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Protocol 6: Elucidating Mechanism of Action (NF-κB Signaling)

Principle: If this compound shows significant anti-inflammatory activity, investigating its effect on the upstream nuclear factor-kappa B (NF-κB) signaling pathway is a critical next step.[21] NF-κB is a key transcription factor that regulates genes involved in inflammation.[22] In unstimulated cells, it is held in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[23][24]

Experimental Rationale: This assay determines if the anti-inflammatory effect of this compound is mediated by the inhibition of the canonical NF-κB pathway, a major hub for inflammatory responses.

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) Complex NF-κB/IκB (Inactive Cytoplasmic Complex) IkB->Complex NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB Release of NF-κB Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription Furanilide This compound (Hypothesized Inhibition Point) Furanilide->IKK

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Step-by-Step Methodology (Reporter Gene Assay)
  • Cell Transfection:

    • Use a cell line like HEK293T. Co-transfect the cells with two plasmids:

      • An NF-κB reporter plasmid containing a firefly luciferase gene driven by NF-κB response elements.

      • A control plasmid with a constitutively expressed Renilla luciferase gene (to normalize for transfection efficiency).

  • Cell Seeding and Treatment:

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Pathway Activation:

    • Stimulate the pathway by adding an activator like Tumor Necrosis Factor-alpha (TNF-α, 20 ng/mL) or LPS.

    • Incubate for 6-8 hours.

  • Luciferase Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage inhibition of NF-κB activity relative to the TNF-α/LPS-stimulated control.

    • Determine the IC50 value for NF-κB inhibition.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Zahrani, A. A., & Al-Amri, A. M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays.
  • Biobide. (n.d.). What is an Inhibition Assay?
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (1985).
  • In-Silico SOD. (2024). Furan: A Promising Scaffold for Biological Activity. In-Silico SOD. [Link]
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
  • Mendieta-Serrano, M., et al. (2021). Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans.
  • World Journal of Pharmaceutical Research. (2023).
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
  • Devaraj, S., et al. (2009). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. The Journal of Clinical Endocrinology & Metabolism. [Link]
  • An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. [Link]
  • Liang, G., et al. (2015). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Journal of Medicinal Chemistry. [Link]
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?
  • Loza-Mejía, M. A., & Salazar, J. R. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]
  • Taylor & Francis. (n.d.). Anilides – Knowledge and References.
  • Biechler, S. S., & Taft Jr., R. W. (1961). The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. Journal of the American Chemical Society. [Link]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
  • MDPI. (2022).
  • Drug Target Review. (2017). New approach makes it easier to find novel drugs.
  • El-Sayed, M. A., et al. (2014). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Archiv der Pharmazie. [Link]
  • Biology LibreTexts. (2022). 6.4: Enzyme Inhibition.
  • Charles River Laboratories. (n.d.). Biological Assay Development.
  • Springer Nature Experiments. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds.
  • Allen Institute for AI. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • MDPI. (n.d.). Novel Approaches in the Search for Active Compounds in Drug Discovery and Development.
  • In-Silico SOD. (n.d.). Furan: A Promising Scaffold for Biological Activity.
  • Kobayashi, Y., et al. (1998). Efficient Conditions for Conversion of 2-Substituted Furans Into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (-)-Pyrenophorin. The Journal of Organic Chemistry. [Link]
  • Semantic Scholar. (n.d.). Synthesis and biological activity studies of furan derivatives.
  • Chemistry & Medicinal Chemistry. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry. [Link]
  • ScienceDirect. (2011). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry. [Link]

Sources

Application Note & Protocol: Solid-Phase Synthesis of a 2-Furanilide Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of a diverse 2-furanilide library, a scaffold of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient method, leveraging the advantages of solid-phase organic synthesis (SPOS) for rapid purification and library generation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and troubleshooting advice to ensure successful implementation.

Introduction

Furan-containing compounds are prevalent in a vast array of biologically active natural products and synthetic molecules.[1] The this compound moiety, in particular, has emerged as a privileged scaffold in drug discovery due to its presence in numerous compounds exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The development of efficient synthetic routes to access diverse libraries of these compounds is therefore of paramount importance for structure-activity relationship (SAR) studies and the identification of novel therapeutic leads.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of chemical libraries.[4] By anchoring the initial building block to an insoluble resin support, excess reagents and by-products can be easily removed by simple filtration and washing steps, thus obviating the need for traditional and often time-consuming purification techniques like column chromatography.[4][5] This high-throughput nature of SPOS makes it an ideal strategy for the rapid generation of large and diverse compound libraries for biological screening.[6]

This application note outlines a detailed protocol for the solid-phase synthesis of a this compound library, commencing with the immobilization of 5-nitrofuroic acid onto a Wang resin, followed by a multi-step sequence involving reduction of the nitro group, acylation, and final cleavage from the resin to yield the desired this compound products.

Materials and Methods

Reagents and Solvents
  • Wang Resin (100-200 mesh, 1.0-1.5 mmol/g loading capacity)

  • 5-Nitrofuroic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • A diverse library of carboxylic acids (for acylation)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (H₂O)

Equipment
  • Solid-phase synthesis vessel with a fritted disc

  • Shaker or rotator for solid-phase reactions

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Lyophilizer

Experimental Protocols

Step 1: Immobilization of 5-Nitrofuroic Acid onto Wang Resin

This initial step involves the esterification of the carboxylic acid of 5-nitrofuroic acid with the hydroxyl groups of the Wang resin.[7] DIC is used as the coupling agent, and DMAP serves as a catalyst to facilitate the reaction.[8]

Protocol:

  • Swell the Wang resin (1.0 g, 1.2 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[9]

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).[4]

  • In a separate flask, dissolve 5-nitrofuroic acid (0.75 g, 4.8 mmol) and DMAP (0.073 g, 0.6 mmol) in DMF (10 mL).[10]

  • Add the solution of 5-nitrofuroic acid and DMAP to the swollen resin.

  • Add DIC (0.75 mL, 4.8 mmol) to the reaction mixture.[10]

  • Shake the reaction vessel at room temperature for 2 to 3 hours.[10]

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[4]

  • Dry the resin under vacuum to a constant weight.

Step 2: Reduction of the Nitro Group

The nitro group on the furan ring is reduced to an amine using tin(II) chloride dihydrate, a mild and effective reducing agent for this transformation.[11] This amine will then serve as the handle for the subsequent acylation step.

Protocol:

  • Swell the 5-nitrofuroyl-functionalized resin (1.0 g) in DMF (10 mL) for 30 minutes.

  • In a separate flask, dissolve SnCl₂·2H₂O (2.7 g, 12 mmol) in DMF (10 mL).

  • Add the SnCl₂·2H₂O solution to the resin suspension.

  • Shake the reaction vessel at room temperature for 5 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), a 1:1 mixture of DMF/H₂O (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: Acylation with a Diverse Library of Carboxylic Acids

This is the diversity-generating step where the aniline derivative on the solid support is acylated with a variety of carboxylic acids. HATU is an efficient coupling reagent for this amide bond formation.[9]

Protocol:

  • Distribute the amino-functionalized resin into separate reaction vessels (e.g., 50 mg per vessel).

  • Swell the resin in DMF (1 mL) for 30 minutes.

  • In separate vials, prepare stock solutions of the desired carboxylic acids (0.5 M in DMF).

  • To each reaction vessel, add the corresponding carboxylic acid solution (0.5 mL, 0.25 mmol), HATU (95 mg, 0.25 mmol), and DIPEA (87 µL, 0.5 mmol).[12]

  • Shake the reaction vessels at room temperature for at least 4 hours.[12]

  • Drain the reaction mixtures and wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).[12]

Step 4: Cleavage from the Resin and Product Isolation

The final this compound products are cleaved from the solid support using a strong acid, typically TFA.[7][13] TIS is added as a scavenger to trap reactive carbocations that may be formed during the cleavage process, preventing side reactions.[14]

Protocol:

  • To each reaction vessel containing the acylated resin, add a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (1 mL).[13]

  • Shake the vessels at room temperature for 1 to 2 hours.[15]

  • Filter the resin and collect the filtrate containing the cleaved product.[15]

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.[13][15]

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.[13]

  • Analyze the purity of the final products by HPLC and confirm their identity by mass spectrometry.[13]

  • Purify the products further by preparative HPLC if necessary, followed by lyophilization.[15]

Workflow Diagram

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Reduction cluster_2 Step 3: Diversification (Acylation) cluster_3 Step 4: Cleavage & Isolation Resin Wang Resin ImmobilizedResin 5-Nitrofuroyl-Wang Resin Resin->ImmobilizedResin DIC, DMAP DMF, RT, 2-3h NitroFuroicAcid 5-Nitrofuroic Acid NitroFuroicAcid->ImmobilizedResin AminoResin 5-Aminofuroyl-Wang Resin ImmobilizedResin->AminoResin SnCl2.2H2O DMF, RT, 5h AcylatedResin Acylated Furanilide-Wang Resin AminoResin->AcylatedResin HATU, DIPEA DMF, RT, 4h CarboxylicAcids R-COOH Library CarboxylicAcids->AcylatedResin FinalProduct This compound Library AcylatedResin->FinalProduct TFA/H2O/TIS RT, 1-2h

Sources

Application Notes & Protocols: Synthetic Routes to 5-Substituted-2-Furanilides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Substituted-2-furanilides represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The furan ring, an aromatic heterocycle, offers a unique combination of properties: its ether oxygen can act as a hydrogen bond acceptor, enhancing pharmacokinetic profiles, while the C5 position provides a versatile handle for introducing molecular diversity to modulate potency and selectivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this valuable class of molecules. We will explore convergent and divergent approaches, detailing field-proven protocols and the chemical rationale behind them.

Introduction: The Significance of the Furanilide Scaffold

The furan nucleus is a cornerstone in drug discovery, and its incorporation into amide-containing structures gives rise to the furanilide chemotype.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The ability to readily modify the substituent at the 5-position of the furan ring is critical for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's interaction with its biological target. This guide focuses on the most robust and versatile methods for preparing 5-substituted-2-furanilides, providing both the strategic overview and detailed, actionable protocols.

Overview of Synthetic Strategies

The synthesis of 5-substituted-2-furanilides can be broadly categorized into three main strategies. The choice of route often depends on the availability of starting materials, the desired diversity of the final products, and the scale of the synthesis.

  • Route A (Convergent): This is the most common approach, involving the coupling of a pre-functionalized 5-substituted-2-furoic acid with a desired aniline. This method is ideal when a variety of anilines are to be coupled to a single, specific 5-substituted furan core.

  • Route B (Divergent): This strategy begins with a common precursor, such as 5-bromo-2-furanilide, which is then subjected to various cross-coupling reactions to introduce diversity at the C5 position. This is highly efficient for creating a library of analogs with different C5 substituents from a single amide intermediate.

  • Route C (Multicomponent Reactions - MCRs): Advanced one-pot reactions, such as the Ugi or Passerini reactions, can assemble the furanilide core from multiple simple starting materials in a single, highly efficient step.[5][6][7] This is particularly powerful for generating large, diverse chemical libraries for high-throughput screening.

Synthetic_Strategies cluster_A Route A: Convergent Synthesis cluster_B Route B: Divergent Synthesis cluster_C Route C: Multicomponent Reaction A_start 5-Substituted 2-Furoic Acid A_product 5-Substituted-2-Furanilide A_start->A_product Amide Coupling Aniline_A Aniline Aniline_A->A_product B_start 5-Bromo-2-Furanilide B_product 5-Substituted-2-Furanilide B_start->B_product Pd-Catalyzed Cross-Coupling Coupling_Partner R-B(OH)2 / R-SnBu3 Coupling_Partner->B_product C_components Furfural + Amine + Isocyanide + Carboxylic Acid C_product Furanilide-like Scaffold C_components->C_product Ugi Reaction

Figure 1: High-level overview of the primary synthetic routes to 5-substituted-2-furanilides.

Synthesis of Key Precursors

A reliable synthesis begins with high-quality starting materials. 5-Bromo-2-furoic acid is a crucial and versatile precursor for many synthetic routes.

Protocol 1: Synthesis of 5-Bromo-2-furoic Acid

This protocol details the bromination of 2-furoic acid. The esterification of the carboxylic acid prior to bromination is a common strategy to protect the acid functionality and improve solubility in organic solvents, followed by saponification to yield the desired product.

Protocol_1_Workflow start 2-Furoic Acid step1 Esterification (MeOH, SOCl2) start->step1 intermediate1 Methyl 2-furoate step1->intermediate1 step2 Bromination (Br2) intermediate1->step2 intermediate2 Methyl 5-bromo-2-furoate step2->intermediate2 step3 Saponification (KOH, MeOH) intermediate2->step3 product 5-Bromo-2-furoic Acid step3->product

Figure 2: Workflow for the synthesis of 5-bromo-2-furoic acid.

Part A: Esterification of 2-Furoic Acid

  • Rationale: Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and HCl in situ. The acid catalyzes the Fischer esterification, pushing the equilibrium towards the methyl ester product. Toluene is used for azeotropic removal of water upon workup.[8]

  • Materials:

    • 2-Furoic acid (10.0 g, 89.2 mmol)

    • Methanol (MeOH), anhydrous (150 mL)

    • Thionyl chloride (SOCl₂) (13.0 mL, 178.4 mmol)

    • Toluene

  • Procedure:

    • Suspend 2-furoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise over 20 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Add toluene (50 mL) to the residue and evaporate again to remove residual water and HCl. Repeat this step twice. The resulting methyl 2-furoate is typically used in the next step without further purification.

Part B: Bromination of Methyl 2-furoate

  • Rationale: The furan ring is electron-rich and susceptible to electrophilic aromatic substitution. Bromine acts as the electrophile. The reaction is performed at a slightly elevated temperature to increase the rate, but controlled to prevent over-bromination.[8]

  • Materials:

    • Methyl 2-furoate (from Part A, ~89.2 mmol)

    • Bromine (Br₂) (5.5 mL, 107 mmol)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude methyl 2-furoate in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Heat the solution to 50 °C.

    • Carefully add bromine dropwise over 30 minutes. The solution will turn dark orange/brown.

    • Stir the reaction at 50 °C for an additional 30 minutes.

    • Cool the mixture and pour it into cold water (100 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 5-bromo-2-furoate, which can be purified by flash chromatography.[8]

Part C: Saponification to 5-Bromo-2-furoic Acid

  • Rationale: The ester is hydrolyzed back to the carboxylic acid using a base like potassium hydroxide in a process called saponification. This allows for the subsequent amide coupling reaction.

  • Materials:

    • Methyl 5-bromo-2-furoate (from Part B)

    • Potassium hydroxide (KOH)

    • Methanol (MeOH) / Water

    • Hydrochloric acid (HCl), 2M

  • Procedure:

    • Dissolve the methyl 5-bromo-2-furoate in a mixture of methanol and water (e.g., 2:1 ratio).

    • Add an excess of potassium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH ~2 with 2M HCl. The product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-furoic acid.[9][10]

Route A: Amide Coupling Protocols

The formation of the amide bond is a cornerstone of furanilide synthesis. Direct reaction between a carboxylic acid and an amine is generally unfavorable, necessitating the activation of the carboxylic acid with a coupling reagent.[11]

Protocol 2: Standard Amidation using HATU
  • Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent. It reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. A non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.[11]

  • Materials:

    • 5-Substituted-2-furoic acid (1.0 mmol)

    • Aniline (1.1 mmol, 1.1 equiv.)

    • HATU (1.1 mmol, 1.1 equiv.)

    • DIEA (2.0 mmol, 2.0 equiv.)

    • Dimethylformamide (DMF), anhydrous (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 5-substituted-2-furoic acid and the aniline in anhydrous DMF.

    • Add DIEA to the solution.

    • In a separate vial, dissolve HATU in a small amount of DMF.

    • Add the HATU solution to the reaction mixture at room temperature.

    • Stir the reaction for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 5% LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Amidation
  • Rationale: Microwave irradiation can significantly accelerate the rate of amidation reactions, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.[12] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common coupling reagent that works well under these conditions.

  • Materials:

    • 5-Substituted-2-furoic acid (0.5 mmol)

    • Aniline (0.6 mmol, 1.2 equiv.)

    • EDC (0.75 mmol, 1.5 equiv.)

    • Hydroxybenzotriazole (HOBt) (0.75 mmol, 1.5 equiv.)

    • Acetonitrile (MeCN) (3 mL)

  • Procedure:

    • Combine the 5-substituted-2-furoic acid, aniline, EDC, and HOBt in a 10 mL microwave vial.

    • Add acetonitrile and seal the vial.

    • Place the vial in a microwave reactor and irradiate at 120 °C for 10-30 minutes.

    • After cooling, filter the reaction mixture to remove any solids.

    • Concentrate the filtrate and purify the residue by flash chromatography.

MethodCoupling ReagentBaseSolventTemp.TimeTypical YieldReference
StandardHATUDIEADMFRT2-12 h75-95%[11]
MicrowaveEDC/HOBtN/AMeCN120 °C10-30 min80-98%[12]

Route B: C5-Functionalization via Cross-Coupling

This divergent route uses a common 5-halo-2-furanilide intermediate, which is ideal for rapidly building a library of analogs. Palladium-catalyzed cross-coupling reactions are the workhorse for this strategy.

Protocol 4: Suzuki-Miyaura Cross-Coupling
  • Rationale: This reaction forms a carbon-carbon bond between the 5-bromo-2-furanilide (an aryl halide) and an organoboron compound (aryl or vinyl boronic acid/ester). A palladium catalyst, typically with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13][14]

  • Materials:

    • 5-Bromo-2-furanilide (1.0 mmol)

    • Arylboronic acid (1.5 mmol, 1.5 equiv.)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)

  • Procedure:

    • To a flask, add the 5-bromo-2-furanilide, arylboronic acid, and Na₂CO₃.

    • Add the solvent mixture.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst and heat the reaction to 80-100 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Route C: Multicomponent Reactions (MCRs)

MCRs offer remarkable efficiency by combining three or more reactants in a single pot to form a complex product, saving time, reagents, and purification steps.

Conceptual Protocol 5: Passerini Three-Component Reaction (P-3CR)
  • Rationale: The Passerini reaction combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[5][15][16] To synthesize a 5-substituted-2-furanilide scaffold, one could use 5-substituted-2-furaldehyde as the aldehyde component, an appropriate isocyanide, and a carboxylic acid. The resulting product would contain the desired furanilide-like core structure.

  • Reactant Design:

    • Aldehyde: 5-Aryl-2-furaldehyde (accessible via Meerwein arylation or Suzuki coupling).[4][17]

    • Isocyanide: A simple isocyanide like tert-butyl isocyanide or a more complex one to introduce diversity.

    • Carboxylic Acid: A simple acid like acetic acid.

  • General Procedure:

    • Dissolve the 5-substituted-2-furaldehyde (1.0 equiv) and carboxylic acid (1.0 equiv) in an aprotic solvent like dichloromethane (DCM) at room temperature.

    • Add the isocyanide (1.0 equiv) and stir the mixture for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the resulting α-acyloxy amide product by flash chromatography.

The Ugi four-component reaction, which adds an amine to the Passerini components, provides an even greater level of molecular complexity and is another powerful tool for library synthesis.[6][7][18][19]

Conclusion

The synthesis of 5-substituted-2-furanilides is accessible through several robust and versatile strategies. The convergent approach (Route A) via amide coupling is excellent for targeted synthesis, while the divergent cross-coupling approach (Route B) is superior for library generation around the C5 position. For rapid exploration of chemical space, multicomponent reactions (Route C) offer unparalleled efficiency. The protocols and strategic guidance provided herein are intended to empower researchers in medicinal chemistry and drug discovery to confidently and efficiently synthesize these important molecules.

References

  • Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]
  • Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate.
  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. [Link]
  • Passerini reaction. Wikipedia. [Link]
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter. [Link]
  • Ugi reaction. Wikipedia. [Link]
  • The 100 facets of the Passerini reaction. PubMed Central (PMC). [Link]
  • Ugi Multicomponent Reaction. Organic Syntheses. [Link]
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  • Ugi Reaction. Organic Chemistry Portal. [Link]
  • 2-FUROIC ACID. Organic Syntheses. [Link]
  • Synthetic process for preparing 2-furoic acid derivatives.
  • Chemical synthesis, characterisation and biological evaluation of furanic-estradiol derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 1. PubMed. [Link]
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  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
  • Ullmann condens
  • 2-Furoic acid. Wikipedia. [Link]
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES.
  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PubMed Central (PMC). [Link]
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  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 2-Furanilides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of 2-Furanilides

2-Furanilides constitute a significant class of organic compounds, featuring a furan ring connected to an aniline through an amide linkage. This structural motif is present in numerous molecules of interest in medicinal chemistry and materials science. However, the synthesis of these compounds is not without its challenges. The furan ring, with a resonance energy significantly lower than benzene, is susceptible to degradation under strongly acidic or oxidative conditions, leading to polymerization or ring-opening side reactions.[1][2][3][4] Conversely, the aniline nitrogen, being nucleophilic, can interfere with desired transformations on the furan moiety or lead to unwanted side reactions during the initial acylation.[5][6]

This guide provides a detailed exploration of protecting group strategies to circumvent these synthetic hurdles. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Core Principles of Protecting Group Strategy

A successful protecting group strategy hinges on a few key principles. The protecting group must be:

  • Easy to introduce selectively and in high yield.

  • Stable under the reaction conditions where protection is required.

  • Readily removed in high yield under conditions that do not affect the rest of the molecule.[7][8][9][10]

In the context of 2-furanilide synthesis, we will focus on two primary areas of protection: the furan ring and the anilide nitrogen.

Part 1: Protection of the Furan Ring

The inherent reactivity of the furan ring often necessitates its temporary masking, particularly when harsh reaction conditions are unavoidable.[1] A powerful strategy for this is the reversible Diels-Alder reaction.

Diels-Alder Protection of the Furan Moiety

The furan ring can act as a diene in a [4+2] cycloaddition reaction with a suitable dienophile to form a more stable oxabicyclo[2.2.1]heptene derivative.[1][11] This effectively "hides" the furan's double bonds, protecting them from unwanted reactions. The cycloaddition is often reversible, allowing for the regeneration of the furan ring via a retro-Diels-Alder reaction, typically with heat.[11]

furan Furan Ring (Diene) adduct Oxabicyclo[2.2.1]heptene Adduct (Protected Furan) furan->adduct [4+2] Cycloaddition (Protection) dienophile Dienophile (e.g., Maleimide) furan_regen Furan Ring (Regenerated) adduct->furan_regen Retro-Diels-Alder (Deprotection, Heat)

Caption: Diels-Alder protection and deprotection of a furan ring.

Protocol 1: Diels-Alder Protection of 2-Furoic Acid with N-Methylmaleimide

This protocol details the protection of 2-furoic acid before its conversion to a this compound.

Materials:

  • 2-Furoic acid

  • N-Methylmaleimide

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a solution of 2-furoic acid (1 equivalent) in toluene, add N-methylmaleimide (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product often precipitates upon cooling. If not, concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Trustworthiness (Self-Validation): The formation of the Diels-Alder adduct can be confirmed by ¹H NMR spectroscopy, where the characteristic furan protons will be replaced by signals corresponding to the oxabicyclo[2.2.1]heptene system. The disappearance of the starting materials should be confirmed by TLC or LC-MS.

Protocol 2: Retro-Diels-Alder Deprotection

Materials:

  • Protected 2-furoic acid derivative

  • High-boiling point solvent (e.g., o-xylene or diphenyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the protected compound in a suitable high-boiling point solvent.

  • Heat the solution to a high temperature (typically >150 °C) under an inert atmosphere. The exact temperature will depend on the stability of the adduct.

  • The deprotection is often driven by the removal of the volatile dienophile from the reaction mixture.

  • Monitor the reaction by TLC or LC-MS for the reappearance of the furan moiety.

  • After completion, cool the reaction and purify the regenerated furan compound.

Part 2: Protection of the Anilide Nitrogen

Protecting the anilide nitrogen is crucial for two main reasons: to prevent its interference in subsequent reactions and to modulate the electronic properties of the aniline ring for electrophilic aromatic substitution.[5][6] The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction and mild, acidic removal conditions.[12][13]

Boc Protection of Anilines

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[14]

aniline Aniline (Nucleophile) boc_aniline N-Boc-Aniline (Protected) aniline->boc_aniline Protection boc2o Boc₂O, Base (e.g., DMAP) deprotected_aniline Aniline (Regenerated) boc_aniline->deprotected_aniline Deprotection (e.g., TFA, HCl)

Caption: Protection and deprotection of an aniline with a Boc group.

Protocol 3: Boc Protection of an Aniline Derivative

Materials:

  • Aniline derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)

  • Acetonitrile or Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve the aniline derivative (1 equivalent) in the chosen solvent.

  • Add the base (e.g., DMAP, 0.1 equivalents or TEA, 1.2 equivalents).

  • Add Boc₂O (1.1 equivalents) portion-wise to the stirring solution at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-Boc-aniline by column chromatography.

Trustworthiness (Self-Validation): Successful protection can be verified by the appearance of a new signal in the ¹H NMR spectrum corresponding to the nine protons of the tert-butyl group (a singlet around 1.5 ppm). IR spectroscopy will show a characteristic C=O stretch for the carbamate.

Protocol 4: Deprotection of N-Boc-Aniline

The Boc group is readily cleaved under acidic conditions.[12][13]

Materials:

  • N-Boc-aniline derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-aniline in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent.

  • Stir the mixture at room temperature for 1-4 hours. The reaction is often accompanied by the evolution of isobutylene gas.

  • Monitor the deprotection by TLC.

  • Once complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected aniline, wash, dry, and concentrate the organic layer.

  • Purify if necessary.

Data Summary: Comparison of Protecting Group Strategies

Protecting GroupTarget MoietyProtection ConditionsDeprotection ConditionsStability
Diels-Alder Adduct Furan RingHeat with dienophile (e.g., N-methylmaleimide)High heat (retro-Diels-Alder)Stable to many reagents, sensitive to high heat
Boc Anilide NitrogenBoc₂O, base (e.g., DMAP, TEA)Strong acid (e.g., TFA, HCl)Stable to base and nucleophiles, labile to acid
Acetyl Anilide NitrogenAcetic anhydride or acetyl chloride, baseAcid or base hydrolysisMore robust than Boc, requires harsher deprotection

Conclusion

The judicious use of protecting groups is indispensable for the successful synthesis of 2-furanilides. By temporarily masking the reactive furan ring through a Diels-Alder cycloaddition or protecting the anilide nitrogen with a Boc group, chemists can overcome the inherent reactivity challenges of these moieties. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and execute efficient and high-yielding syntheses of this important class of compounds.

References

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
  • Furan as a versatile synthon. American Chemical Society. [Link]
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
  • General scheme of the study of furan stability.
  • Furan. Wikipedia. [Link]
  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]
  • Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts.
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. [Link]
  • Silyl Groups. Gelest Technical Library. [Link]
  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]
  • Protection of Aniline Deriv
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Disconnecting with a sneaky furan?. YouTube. [Link]
  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics.
  • A Diels–Alder probe for discovery of natural products containing furan moieties. PMC - NIH. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH. [Link]
  • 16: Silylethers. Chemistry LibreTexts. [Link]
  • Silyl ether. Wikipedia. [Link]
  • Silyl Protective Groups.
  • Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones. Journal of the American Chemical Society. [Link]
  • Protecting Groups. Organic Chemistry Portal. [Link]
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]
  • New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
  • Protecting Groups. Organic Synthesis. [Link]
  • Nitrogen Protecting Groups: Recent Developments and New Applications.
  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks. [Link]
  • Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Journal of Organic Chemistry. [Link]
  • Protection and Deprotection.
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
  • Acylation of furan.
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  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Furanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-furanilide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this amide coupling reaction and systematically improve your product yield and purity.

Overview of this compound Synthesis

The synthesis of this compound is a classic example of amide bond formation between 2-furoic acid (also known as furan-2-carboxylic acid) and aniline. While seemingly straightforward, this reaction presents several challenges that can lead to low yields and the formation of impurities. The primary obstacle is the competing acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium carboxylate salt.[1][2]

To achieve high yields, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine. The two most effective strategies for this activation are:

  • Conversion to an Acyl Chloride: A highly reactive intermediate, 2-furoyl chloride, is formed and subsequently reacted with aniline. This is often referred to as the Schotten-Baumann reaction.[1]

  • Use of Coupling Reagents: In-situ activation of the carboxylic acid is achieved using dehydrating agents like carbodiimides (e.g., DCC, EDC) or other specialized coupling reagents.[3][4][5]

Synthetic Pathways Overview

synthesis_pathways cluster_activation Activation Strategies FuroicAcid 2-Furoic Acid Salt Ammonium Carboxylate Salt (Unreactive) FuroicAcid->Salt AcylChloride 2-Furoyl Chloride (Activated Intermediate) FuroicAcid->AcylChloride SOCl₂ or (COCl)₂ Coupling Activated Ester / O-Acylisourea (Activated Intermediate) FuroicAcid->Coupling Coupling Reagents (EDC, DCC, etc.) Aniline Aniline Aniline->Salt Furanilide This compound (Product) Aniline->Furanilide Nucleophilic Attack Salt->Furanilide High Temp. (Low Yield) AcylChloride->Furanilide Coupling->Furanilide

Caption: General synthetic routes to this compound from 2-furoic acid and aniline.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during this compound synthesis in a practical, question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

This is the most frequent issue, and it almost always points to inefficient activation of the 2-furoic acid.

  • Potential Cause: You are attempting to directly react 2-furoic acid and aniline, perhaps by simply heating them together.

    • Scientific Explanation: Carboxylic acids and amines readily undergo an acid-base reaction to form an ammonium carboxylate salt. This salt is thermodynamically stable and requires very high temperatures (often >180°C) with water removal to drive the condensation forward, which typically results in decomposition and poor yields.[2]

    • Solution: You must activate the carboxylic acid. The most reliable method is to convert 2-furoic acid into 2-furoyl chloride before reacting it with aniline. Alternatively, use a modern coupling reagent.

  • Potential Cause: Your activated intermediate, 2-furoyl chloride, is being consumed by side reactions.

    • Scientific Explanation: Acyl chlorides are highly reactive and extremely sensitive to moisture.[6][7] Any water present in your solvent, glassware, or aniline will rapidly hydrolyze the 2-furoyl chloride back to the unreactive 2-furoic acid.

    • Solution:

      • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents (e.g., DCM, THF) from a sealed bottle or a solvent purification system.

      • Use a Base: The reaction between 2-furoyl chloride and aniline produces one equivalent of hydrochloric acid (HCl). This HCl can protonate the aniline starting material, rendering it non-nucleophilic. To prevent this, add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to act as an acid scavenger.[1]

  • Potential Cause: Your coupling reagents are not effective.

    • Scientific Explanation: Carbodiimide-based couplings (DCC, EDC) form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can sometimes undergo intramolecular rearrangement to a stable N-acylurea, halting the reaction. To prevent this and increase efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[5]

    • Solution: When using EDC or DCC, always include an equimolar amount of an additive like HOBt or HOAt.

troubleshooting_low_yield Start Low / No Yield Q1 Are you activating the carboxylic acid? Start->Q1 A1_No No: Direct Reaction Q1->A1_No No A1_Yes Yes: Using Activation Q1->A1_Yes Yes Sol1 Solution: 1. Convert to Acyl Chloride OR 2. Use Coupling Reagents A1_No->Sol1 Q2 Which Method? A1_Yes->Q2 M1 Acyl Chloride Q2->M1 M2 Coupling Reagent Q2->M2 Q3 Using anhydrous conditions & a base? M1->Q3 Q4 Using an additive like HOBt? M2->Q4 A3_No No Q3->A3_No A4_No No Q4->A4_No Sol2 Solution: Use dry solvents/glassware. Add TEA or Pyridine. A3_No->Sol2 Sol3 Solution: Add 1 eq. of HOBt with EDC/DCC. A4_No->Sol3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 2: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening?
  • Scientific Explanation: This is a classic sign of furan ring decomposition. The furan ring is an electron-rich heterocycle that is notoriously unstable under strongly acidic conditions or at high temperatures.[8][9] Protonation of the furan ring can initiate polymerization and decomposition pathways, leading to the formation of complex, dark-colored polymeric materials known as humins.[8][10]

  • Solutions:

    • Temperature Control: Perform the reaction at a controlled temperature. When adding the aniline/base solution to the 2-furoyl chloride, do so dropwise in an ice bath (0 °C) to manage the exothermic reaction.[1]

    • Avoid Strong Acids: Do not use strong protic acids (e.g., H₂SO₄) as catalysts. The HCl generated in the acyl chloride method is neutralized by the added base, minimizing its contact with the furan ring.

    • Minimize Reaction Time: Over-extending the reaction time, even under mild conditions, can lead to gradual degradation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) and proceed with the workup as soon as the starting material is consumed.[9]

Question 3: How do I effectively purify my crude this compound?
  • Scientific Explanation: The crude product will likely contain unreacted starting materials (aniline, 2-furoic acid), the salt of your base (e.g., triethylammonium chloride), and potentially byproducts from coupling reagents (e.g., dicyclohexylurea). A multi-step purification strategy is most effective.[11]

  • Solutions:

    • Aqueous Workup (Acid-Base Extraction): This is the most critical step. After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

      • Wash with dilute HCl (e.g., 1M): This will protonate any unreacted aniline, forming a water-soluble salt that partitions into the aqueous layer.

      • Wash with dilute NaHCO₃ or Na₂CO₃ (e.g., 5% solution): This will deprotonate any unreacted 2-furoic acid, forming a water-soluble salt that also partitions into the aqueous layer.

      • Wash with Brine: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.

    • Removal of Coupling Byproducts:

      • If you used DCC , the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by simple filtration of the reaction mixture before the aqueous workup.[4]

      • If you used EDC , the resulting urea byproduct is water-soluble and will be efficiently removed during the aqueous workup steps.[1]

    • Final Purification (Crystallization or Chromatography): After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure, the crude solid can be purified further.

      • Recrystallization: This is an excellent method for obtaining high-purity crystalline material if a suitable solvent is found (e.g., ethanol/water, toluene).[12]

      • Flash Column Chromatography: If recrystallization is difficult or impurities are very similar in polarity to the product, silica gel chromatography is the most reliable method.[12]

Recommended Experimental Protocols

Below are detailed, step-by-step protocols for the two most reliable methods for synthesizing this compound.

Protocol 1: Synthesis via 2-Furoyl Chloride (High-Yield Method)

This two-step method generally provides the highest yields and purity. It involves the initial conversion of 2-furoic acid to its highly reactive acyl chloride.

Step A: Preparation of 2-Furoyl Chloride

  • Materials:

    • 2-Furoic Acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic DMF (1-2 drops)

  • Procedure:

    • In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add 2-furoic acid.

    • Add anhydrous DCM (or toluene) to suspend the acid.

    • Add 1-2 drops of DMF as a catalyst.

    • Slowly add thionyl chloride to the suspension at room temperature in a fume hood. Gas evolution (SO₂ and HCl) will be observed.

    • Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.[13]

    • Allow the solution to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). Caution: The distillate is corrosive.

    • The resulting crude 2-furoyl chloride (a yellow to brown liquid) is often used directly in the next step without further purification.[14]

Step B: Amide Coupling (Schotten-Baumann Reaction)

  • Materials:

    • Crude 2-Furoyl Chloride (from Step A) (1.0 eq)

    • Aniline (1.0 eq)

    • Triethylamine (TEA) or Pyridine (1.1 - 1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a separate oven-dried flask, dissolve aniline and triethylamine in anhydrous DCM.

    • Cool this solution in an ice bath (0 °C).

    • Dissolve the crude 2-furoyl chloride from Step A in a minimal amount of anhydrous DCM.

    • Add the 2-furoyl chloride solution dropwise to the cold aniline/TEA solution over 15-20 minutes with vigorous stirring. A precipitate (triethylammonium chloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor progress with TLC.

    • Proceed with the Aqueous Workup and Purification as described in Question 3.

Protocol 2: Synthesis via EDC/HOBt Coupling (One-Pot Method)

This method avoids the isolation of the acyl chloride and is convenient, though sometimes yields are slightly lower.

  • Materials:

    • 2-Furoic Acid (1.0 eq)

    • Aniline (1.1 eq)

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) or TEA (3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • In an oven-dried flask, dissolve 2-furoic acid, HOBt, and aniline in anhydrous DMF (or DCM).

    • Cool the solution in an ice bath to 0 °C.

    • Add the base (DIPEA or TEA).

    • Add the EDC·HCl in one portion.

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 8-16 hours. Monitor progress with TLC.

    • Once complete, if using DCM, proceed directly to workup. If using DMF, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

    • Proceed with the Aqueous Workup and Purification as described in Question 3.[1]

Method Comparison

FeatureMethod 1: Acyl ChlorideMethod 2: EDC/HOBt Coupling
Typical Yield Very Good to Excellent (>85%)Good to Very Good (70-90%)
Reaction Steps Two steps (activation, then coupling)One-pot procedure
Reagents 2-furoic acid, SOCl₂, aniline, TEA2-furoic acid, aniline, EDC, HOBt, DIPEA
Conditions Requires reflux for activation; coupling at 0°C to RT0°C to RT
Pros - Highest yields- Inexpensive activating agent (SOCl₂)- Fast coupling reaction- Milder conditions- One-pot convenience- Tolerates more functional groups
Cons - Harsh/corrosive activating agent- Requires handling of moisture-sensitive acyl chloride- Byproducts (SO₂, HCl)- More expensive reagents- Longer reaction times- Water-soluble byproducts require thorough extraction

Safety Information

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[6][7]

  • 2-Furoyl Chloride: Corrosive and a strong lachrymator (irritant to eyes). It is moisture-sensitive. Handle with the same precautions as thionyl chloride.[6][7][13]

  • Coupling Reagents (EDC, DCC): Can be skin sensitizers. Avoid inhalation of dust and direct skin contact.

This guide is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Wikipedia. (2023, April 24). 2-Furoyl chloride.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
  • Leman, L. J., Cai, Y., & Ghadiri, M. R. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 5(6), 1434–1441. [Link]
  • MDPI. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
  • Chittimalla, S. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1433–1439. [Link]
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2357–2364. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis.
  • AL-Hazimi, H. M. A., & Al-Alshaikh, M. A. (2011). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society, 15(4), 375-382. [Link]
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL.
  • Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS.
  • Li, J., et al. (2022). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free Cu-catalyzed aerobic oxidative C–H amination/cyclization. Organic & Biomolecular Chemistry, 20(2), 273-277. [Link]
  • Organic Syntheses. (n.d.). Furan.
  • Organic Chemistry Portal. (n.d.). Synthesis of Furans.
  • Martínez-Elizalde, S., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879. [Link]
  • Wikipedia. (2023, December 2). 2-Furoic acid.
  • TALENTA Publisher - Universitas Sumatera Utara. (2021). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion.
  • Zhang, Z., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(4), e202200030. [Link]
  • ThinkIR. (n.d.). A study of furoyl chloride.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • Google Patents. (2017). CN106674166A - Preparation method of furoyl chloride.
  • MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube.

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Technical Support Center: Furan-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furan-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Q1: My reaction is sluggish, and the yield of furan-2-carboxamide is consistently low. What are the likely causes?

Low yields can stem from several factors, often related to the activation of the carboxylic acid or the stability of the starting materials.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Furan-2-carboxylic acid: Impurities such as furfural can lead to the formation of colored byproducts, especially at elevated temperatures.[1] It is advisable to purify the starting acid by recrystallization.

    • Amine: The amine reactant can degrade over time. For instance, aromatic amines like 3-bromoaniline can oxidize and darken.[2] Purification by recrystallization or distillation may be necessary.

    • Acyl Chloride Instability: If you are using the acyl chloride route, furan-2-carbonyl chloride is highly sensitive to moisture and can hydrolyze back to 2-furoic acid, which is unreactive under typical Schotten-Baumann conditions.[2] Always use freshly prepared or properly stored acyl chloride.

  • Inefficient Carboxylic Acid Activation:

    • The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable as it results in a non-reactive ammonium carboxylate salt.[1] Activation of the carboxylic acid is crucial. If using coupling agents, their choice and handling are critical. For a comparative overview of common coupling agents, refer to Table 1.

  • Incorrect Stoichiometry: An excess of the amine can lead to the formation of salts with acidic byproducts (like HCl if starting from the acyl chloride), which reduces the amount of free amine available to react.[2] Ensure accurate measurement of your limiting reagent.

  • Suboptimal Temperature: Amide bond formation is often exothermic. Excessively high temperatures can promote side reactions and degradation, while temperatures that are too low may lead to an incomplete reaction.[2] A common strategy is to perform the initial addition of the activating agent or acyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to gradually warm to room temperature.[2]

Q2: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is happening?

The formation of dark, polymeric materials is a frequent issue, primarily due to the reactivity of the furan ring.

Possible Causes & Solutions:

  • Furan Ring Instability: The furan ring is susceptible to polymerization or decomposition under acidic conditions.[3] This is a common source of tar formation.

    • pH Control: It is crucial to maintain careful control over the pH of the reaction. If using the acyl chloride method, an effective base is needed to neutralize the HCl generated.[2] For coupling reactions, the choice of base and its stoichiometry should be optimized.

  • Degradation at High Temperatures: As mentioned, high reaction temperatures can cause the degradation of furan-2-furoic acid or any furfural impurities.[1]

Q3: I'm observing a significant amount of a byproduct with a different mass spectrum, suggesting a structural change to the furan ring. What could this be?

This often points to either ring-opening or decarboxylation side reactions.

Possible Causes & Solutions:

  • Furan Ring Opening: The furan moiety can undergo ring-opening, especially in the presence of acid and water, leading to the formation of acyclic dicarbonyl compounds.[3][4] The specific structure of the byproduct will depend on the reaction conditions and substituents.[3]

    • Mitigation: To minimize this, ensure anhydrous conditions where possible and avoid strong acidic environments unless required by the specific methodology. The choice of a catalyst with weak acidity can also help reduce these side reactions.[1]

  • Decarboxylation: At elevated temperatures (typically above 140-160 °C), 2-furoic acid can undergo thermal decarboxylation to form furan and carbon dioxide.[5] This is a significant concern in high-temperature reactions.[3]

    • Mitigation: If decarboxylation is suspected, reducing the reaction temperature is the most effective solution. Monitor the reaction progress at lower temperatures, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing furan-2-carboxamide?

There are two primary strategies for the amidation of 2-furoic acid:

  • Conversion to a Reactive Acyl Halide: 2-furoic acid can be converted to the more reactive 2-furoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride readily reacts with the desired amine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[2][7]

  • Use of Coupling Agents: A wide array of coupling agents can be used to directly form the amide bond between 2-furoic acid and an amine.[1][6] These agents activate the carboxylic acid in situ, creating a reactive intermediate that is then attacked by the amine. This method avoids the handling of moisture-sensitive acyl chlorides.

How do I choose the right coupling agent for my reaction?

The choice of coupling agent can significantly affect yield and purity.[6] They are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts.[1]

  • Carbodiimides: Reagents like DCC, DIC, and the water-soluble EDC are common.[6][8] They are often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions such as racemization.[6][8] A major drawback of DCC is the formation of dicyclohexylurea, a byproduct that is difficult to remove from the reaction mixture.[8]

  • Uronium/Aminium Salts: Reagents like HATU and HBTU are highly efficient and lead to minimal racemization.[6][8]

  • Phosphonium Salts: PyBOP is another effective coupling reagent that minimizes side reactions associated with asparagine and glutamine residues if they are present in the amine substrate.[8]

The following workflow provides a general decision-making process for selecting a coupling agent.

G start Start: Need to synthesize furan-2-carboxamide reagent_choice Is the amine substrate water-soluble or is an aqueous workup preferred? start->reagent_choice edc Use a water-soluble carbodiimide like EDC. reagent_choice->edc Yes non_aqueous Are there concerns about epimerization or side reactions with sensitive functional groups? reagent_choice->non_aqueous No hat_hbtu Consider Uronium/Aminium salts (HATU, HBTU) for high efficiency and low racemization. non_aqueous->hat_hbtu Yes purification Is easy purification of byproducts a priority? non_aqueous->purification No standard For standard, cost-effective synthesis, use Carbodiimides (DCC, DIC) with additives (HOBt). purification->standard No dic Prefer DIC over DCC, as the diisopropylurea byproduct is more soluble. purification->dic Yes

Caption: Decision workflow for selecting a coupling agent.

My starting material, 2-furoic acid, has poor solubility in my chosen organic solvent. How can I address this?

Poor solubility of the polar 2-furoic acid in non-polar organic solvents is a common hurdle.[9]

  • Introduce a Polar Co-solvent: Adding a small amount of a polar aprotic solvent like DMF or DMSO can significantly improve solubility.[9] However, ensure the co-solvent is compatible with your reaction chemistry.

  • Increase Reaction Temperature: Solubility generally increases with temperature.[9] Carefully raise the temperature while monitoring for potential side reactions.[9]

  • Convert to a More Soluble Derivative: In some cases, converting the carboxylic acid to a more soluble ester (e.g., methyl or ethyl ester) can be a viable strategy. The amide can then be formed from the ester, though this adds steps to the synthesis.[9]

  • Use a Phase Transfer Catalyst: For reactions involving both aqueous and organic phases, a phase transfer catalyst can help move the deprotonated 2-furancarboxylate anion into the organic phase to react.[9]

Experimental Protocols & Data

Protocol 1: General Procedure for Furan-2-Carboxamide Synthesis using a Coupling Agent (EDC/HOBt)

This protocol outlines a general method for the direct amidation of 2-furoic acid.

Materials:

  • 2-Furoic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution, followed by the base (e.g., DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired furan-2-carboxamide.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
DCC CarbodiimideInexpensive, effectiveForms insoluble DCU byproduct, which complicates purification.[8]
DIC CarbodiimideByproduct (diisopropylurea) is more soluble than DCU, simplifying purification.[8]Can still cause some side reactions.
EDC CarbodiimideWater-soluble reagent and byproduct, allowing for easy removal by aqueous workup.[8]More expensive than DCC/DIC.
HATU/HBTU Uronium/Aminium SaltHighly efficient, fast reaction times, low racemization.[6][8]Higher cost, can form guanidinium byproducts if amine is added before the acid.
PyBOP Phosphonium SaltEffective for sterically hindered couplings, low racemization.[8]Byproduct can be carcinogenic (HMPA).

Mechanistic Insights

Understanding the reaction mechanisms can aid in troubleshooting. Below is a simplified representation of the two main synthetic pathways.

G cluster_0 Pathway 1: Acyl Chloride Formation cluster_1 Pathway 2: Coupling Agent Activation a Furan-2-carboxylic acid b Furan-2-carbonyl chloride a->b + SOCl₂ or (COCl)₂ c Furan-2-carboxamide b->c + R-NH₂ + Base d Furan-2-carboxylic acid e Activated Intermediate (e.g., O-acylisourea) d->e + Coupling Agent (e.g., EDC) f Furan-2-carboxamide e->f + R-NH₂

Caption: Overview of the main synthetic pathways to furan-2-carboxamide.

References

  • Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide - Benchchem.
  • Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid - Benchchem.
  • Addressing solubility issues of 2-Furancarboxylic acid in reaction media - Benchchem.
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
  • Common side reactions in the synthesis of furan-2,4-diones - Benchchem.
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF - ResearchGate.
  • optimizing reaction conditions for 2-Furancarboxylic acid amidation - Benchchem.
  • The special properties and applications of 2-furoic acid - ChemicalBook.
  • Coupling Reagents - Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - NIH.

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Technical Support Center: Purification of Crude 2-Furanilide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-furanilide. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for tackling the common and complex challenges associated with the column chromatography of this compound. Our focus is not just on the "how," but the critical "why" behind each step, ensuring robust and reproducible results.

This compound is a moderately polar amide, and its successful purification hinges on a systematic approach, from initial reaction work-up to the final solvent evaporation. This guide is structured to walk you through that entire process.

Section 1: Pre-Chromatography Essentials & FAQs

Proper planning is the most critical phase for a successful separation. Rushing to the column without adequate preparation is a common source of error. This section addresses the foundational questions you should answer before you even pick up a glass column.

Q1: How do I choose the right solvent system (mobile phase) for this compound?

A1: The ideal solvent system is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides a retention factor (Rf) for this compound between 0.25 and 0.35 .[2] An Rf in this range typically ensures good separation on a column, allowing impurities to elute either much faster or much slower than your target compound.

  • Expert Insight: this compound, an amide, has moderate polarity. A good starting point for TLC analysis is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[1]

    • If the Rf is too high (>0.5): Your solvent system is too polar. Decrease the proportion of the polar component (e.g., reduce the percentage of EtOAc).

    • If the Rf is too low (<0.2): Your solvent system is not polar enough. Increase the proportion of the polar component (e.g., add more EtOAc).[1]

Scenario on TLC Plate Interpretation Action for Column Eluent
Rf of this compound is 0.8 in 50% EtOAc/HexanesEluent is too polar.Start the column with a much lower polarity, e.g., 10-20% EtOAc/Hexanes.
Rf of this compound is 0.1 in 20% EtOAc/HexanesEluent is not polar enough.A higher polarity system is needed. Try 30-40% EtOAc/Hexanes on TLC.
Rf is ~0.3 in 30% EtOAc/HexanesOptimal. This is an excellent starting eluent for your column.

Q2: My crude this compound won't dissolve in my chosen eluent. How do I load it onto the column?

A2: This is a very common issue, especially when using low-polarity eluents like ethyl acetate/hexane mixtures.[3] Forcing a sample onto the column in a solvent it's poorly soluble in will lead to precipitation at the top of the column, resulting in poor separation. You have two reliable options:

  • Wet Loading (with a stronger solvent): Dissolve the crude product in the minimum amount of a strong, volatile solvent like dichloromethane (DCM).[4] Using a pipette, carefully apply this solution to the top of the silica bed, let it absorb, and then carefully add your eluent. This is risky on a large scale as the DCM can disrupt the packing.

  • Dry Loading (Recommended): Dissolve your crude this compound in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column. This method ensures the compound is introduced in a narrow, even band, leading to superior separation.

Q3: Is this compound stable on silica gel?

A3: While amides are generally stable, silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[3] Although this compound itself is relatively robust, impurities or side-products in your crude mixture might not be.

  • How to Check for Stability: Perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate and run it in your chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, the spots will form a straight diagonal line. If any spots appear off the diagonal, it indicates that degradation occurred on the plate, and it will certainly happen on a column.[3]

Section 2: The Column Chromatography Workflow

This section provides a detailed, step-by-step protocol for the purification of this compound. Following these steps systematically will help ensure a reproducible and successful outcome.

Experimental Protocol: Flash Column Chromatography of this compound
  • Column Preparation:

    • Select a column with an appropriate diameter for your sample size. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

    • Securely clamp the column in a vertical position.

    • In a separate beaker, prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Stir gently to remove air bubbles.

    • Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps the silica pack evenly. Gently tap the column to settle the silica bed and remove any air pockets.[3]

    • Once packed, add a thin (0.5 cm) layer of sand to the top to protect the silica bed surface.[4] Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Load your sample using the Dry Loading method described in Q2 for best results.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle air pressure to achieve a steady flow rate. For flash chromatography, a drop rate of about 5-10 cm per minute is typical. A flow rate that is too fast reduces interaction time, while a rate that is too slow leads to band broadening due to diffusion.

    • Begin with a low-polarity solvent system (e.g., 10% EtOAc/Hexanes) to elute highly non-polar impurities.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your this compound. For example, you might increase from 10% to 20%, then to 30% EtOAc/Hexanes.

  • Fraction Collection & Analysis:

    • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each in test tubes).

    • Monitor the elution by spotting every few fractions on a TLC plate.

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Workflow Visualization

Column Chromatography Workflow Figure 1: Standard Workflow for this compound Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry Loading Recommended) Pack->Load Elute 5. Elute with Solvent (Gradient Polarity) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for this compound Purification.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses specific problems in a Q&A format to help you diagnose and solve them effectively.

Problem Potential Cause(s) Recommended Solution(s)
Product won't elute (stuck at the baseline) 1. Eluent polarity is too low. 2. Compound may have degraded or irreversibly bound to the silica.1. Gradually increase the polarity of your eluent (e.g., increase % EtOAc). If necessary, add a small amount of a more polar solvent like methanol (1-2%). 2. Test for compound stability on silica using 2D TLC.[3] Consider using a different stationary phase like alumina.
Product elutes too quickly (with the solvent front) 1. Eluent polarity is too high. 2. Column is overloaded with crude material.1. Start with a much less polar solvent system. 2. Ensure you are using a proper silica-to-sample ratio (at least 50:1).
Poor separation (fractions are mixed) 1. Sample band was too wide during loading. 2. Column was packed unevenly (cracks or channels). 3. Eluent polarity was increased too quickly. 4. Column was overloaded.1. Use the dry loading technique to ensure a narrow starting band.[4] 2. Repack the column, ensuring the silica bed is uniform and free of air bubbles. 3. Use a more gradual gradient. 4. Reduce the amount of crude material loaded onto the column.
Streaking or "tailing" of spots on TLC 1. Compound is too concentrated on the TLC plate. 2. The compound is somewhat acidic or basic and is interacting strongly with the silica. 3. The compound might be degrading.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your eluent to suppress ionization. 3. Check for stability using 2D TLC.[3]
Column is running very slowly or is blocked 1. Silica particles are too fine. 2. Particulate matter from an unfiltered sample has clogged the column. 3. Sample precipitated upon loading.[4]1. Use silica gel with a larger mesh size (e.g., 230-400 mesh is standard for flash). 2. Always filter your crude sample solution before loading. 3. Use the dry loading method to avoid precipitation issues.[4]
Troubleshooting Decision Tree

Troubleshooting Logic Figure 2: Troubleshooting Decision Tree for Poor Separation start Problem: Poor Separation check_rf Is product R f between 0.25-0.35 on TLC? start->check_rf check_loading How was the sample loaded? check_rf->check_loading Yes sol_rf Solution: Re-optimize solvent system using TLC. check_rf->sol_rf No check_packing Are there cracks or channels in the silica bed? check_loading->check_packing Dry loading was optimal sol_loading_wet Solution: Use minimal solvent. Consider dry loading. check_loading->sol_loading_wet Wet Loaded sol_loading_dry Solution: Reduce sample amount. (Ratio >50:1 silica:crude) check_loading->sol_loading_dry Dry Loaded check_packing->sol_loading_dry No, packing is perfect sol_packing Solution: Repack the column carefully to ensure a homogenous bed. check_packing->sol_packing Yes

Caption: Troubleshooting Decision Tree.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • LibreTexts Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.

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Technical Support Center: Recrystallization of 2-Furanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 2-furanilide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important class of compounds. My aim is to combine established purification principles with practical, field-tested insights to help you achieve high-purity crystalline products.

Introduction to Recrystallization of this compound Derivatives

This compound derivatives, characterized by a furan ring connected to an anilide moiety, are a significant class of compounds in medicinal chemistry. Proper purification is critical for their downstream applications, and recrystallization is a powerful technique to achieve the desired purity. However, the unique structural features of these molecules can sometimes present challenges. This guide provides a structured approach to overcoming these hurdles.

Recrystallization is fundamentally a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the this compound derivative sparingly at room temperature but completely at an elevated temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound derivatives in a question-and-answer format.

Issue 1: My this compound derivative is "oiling out" instead of forming crystals.

Question: I've dissolved my crude this compound derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point.[2] This can be due to several factors, including a low melting point of the compound (potentially depressed by impurities), a high degree of supersaturation, or the choice of solvent.[1][3]

Causality and Solutions:

  • High Supersaturation: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. You can further insulate the flask to slow cooling.[4]

  • Inappropriate Solvent: The solvent may be too "good" at dissolving your compound, leading to a high concentration even at lower temperatures.

    • Solution 1: Add more solvent. This may seem counterintuitive, but adding a small amount of additional hot solvent can sometimes prevent oiling out by keeping the compound in solution until a lower temperature is reached.[2]

    • Solution 2: Change the solvent system. Consider using a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[5]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

    • Solution: If you suspect significant impurities, a preliminary purification step might be necessary. This could involve a quick filtration through a small plug of silica gel to remove baseline impurities.

Issue 2: I am getting a very low yield of crystals.

Question: After recrystallization, I've recovered only a small fraction of my starting material. What could be the cause of this poor yield?

Answer: A low yield is a frequent issue and can often be traced back to the choice of solvent or procedural missteps.[6]

Causality and Solutions:

  • Solvent is too "good": If your this compound derivative has high solubility in the chosen solvent even at low temperatures, a significant amount of your product will remain in the mother liquor.

    • Solution: Choose a solvent where your compound has lower solubility at cold temperatures. You can test this by taking a small amount of your crude product and testing its solubility in various solvents at room temperature and with heating.

  • Too much solvent was used: Using an excessive amount of solvent to dissolve the crude product will result in a less concentrated solution, and consequently, less product will crystallize upon cooling.[6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Add the solvent in small portions to the heated mixture. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[4]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of your product may crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. You can do this by passing some hot, pure solvent through it.

Issue 3: The recrystallized product is not pure.

Question: I've performed the recrystallization, but my product still shows significant impurities by TLC or NMR. Why is my purification not effective?

Answer: The goal of recrystallization is to obtain a pure product, so if impurities persist, the process needs optimization.

Causality and Solutions:

  • Rapid Crystal Formation: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2]

    • Solution: As with oiling out, slow cooling is key. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities.

    • Solution: The ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor, or not dissolve them at all, allowing for their removal by hot filtration. Re-evaluate your solvent selection based on the likely nature of your impurities. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[7]

  • Insufficient Washing: The surface of the crystals can be coated with the impurity-rich mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities. Using cold solvent is crucial to avoid dissolving your product.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for recrystallizing this compound derivatives?

A1: Based on the chemical structure (aromatic amide), good starting points for solvent selection are moderately polar to polar solvents. Ethanol, methanol, ethyl acetate, and acetonitrile are excellent candidates.[7][8] For less polar derivatives, a mixture of ethyl acetate and a non-polar solvent like hexane can be effective.[9]

Q2: How do I choose between a single solvent and a solvent pair for recrystallization?

A2: A single solvent is generally preferred for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential between hot and cold conditions, a solvent pair is a great alternative. The two solvents in a pair must be miscible with each other.

Q3: My this compound derivative is colored. Will recrystallization remove the color?

A3: Recrystallization can sometimes remove colored impurities. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[1]

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If your solution is supersaturated but no crystals have formed, you can try a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[4]

  • Seeding: Add a tiny crystal of the pure compound (if you have some) to the solution. This "seed" crystal will act as a template for further crystallization.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a this compound Derivative
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility. The ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. You can then transfer them to a watch glass to air dry or place them in a desiccator.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying Start Crude this compound SelectSolvent Select Solvent(s) Start->SelectSolvent Dissolve Dissolve in Minimal Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystallize Crystallization Cool->Crystallize VacuumFilter Vacuum Filtration Crystallize->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: General workflow for the recrystallization of this compound derivatives.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? Start->LowYield Impure Product Impure? Start->Impure AddSolvent Try adding more hot solvent OilingOut->AddSolvent Yes ChangeSolvent Consider a solvent pair OilingOut->ChangeSolvent No SlowCooling Ensure very slow cooling OilingOut->SlowCooling Also CheckSolubility Re-evaluate solvent: Is it too good? LowYield->CheckSolubility Yes ReduceSolvent Use minimum hot solvent LowYield->ReduceSolvent Also Concentrate Evaporate some solvent LowYield->Concentrate If too much solvent added SlowCooling2 Slow down cooling rate Impure->SlowCooling2 Yes RecheckSolvent Does solvent leave impurities in solution? Impure->RecheckSolvent Also WashCrystals Wash crystals with ice-cold solvent Impure->WashCrystals Finally

Caption: Decision tree for troubleshooting common recrystallization problems.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes for this compound Derivatives
Ethanol 78PolarA good starting point. Often used in solvent pairs with water.[7]
Methanol 65PolarSimilar to ethanol but more volatile.[8]
Ethyl Acetate 77Moderately PolarEffective for a range of polarities. Can be paired with hexane.[8][9]
Acetonitrile 82PolarCan give very good results for amides.[7]
Acetone 56PolarA strong solvent, be cautious of high solubility at room temperature.[7]
Hexane 69Non-polarTypically used as the "poor" solvent in a solvent pair.
Water 100Very PolarCan be used as the "poor" solvent with a miscible organic solvent like ethanol.

References

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • Recrystallization. University of California, Davis Chem LibreTexts. [Link]
  • 2-Furancarboxylic acid. Organic Syntheses. [Link]
  • What is the best technique for amide purification?
  • 3.6F: Troubleshooting. University of California, Davis Chem LibreTexts. [Link]
  • Solvent Choice. University of York, Department of Chemistry. [Link]
  • Oiling Out in Crystalliz
  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
  • Furan. Organic Syntheses. [Link]
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. [Link]
  • Recrystallization. University of California, Davis Chem LibreTexts. [Link]

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overcoming low reactivity in 2-furanilide amide coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Furanilide Amide Coupling

Welcome to the technical support center dedicated to addressing the challenges of this compound amide coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of forming amide bonds with 2-furoic acid and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you overcome low reactivity and achieve optimal results in your synthesis.

Troubleshooting Guide: Overcoming Low Reactivity

Amide coupling reactions involving 2-furoic acid can be challenging due to the electronic properties of the furan ring. The following section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Low or No Product Formation with Standard Coupling Conditions

Q: I am using a standard coupling reagent like EDC/HOBt with 2-furoic acid and my amine, but I'm seeing very low conversion to the desired this compound. What is causing this and what should I try next?

A: This is a common issue rooted in the inherent reactivity of the starting materials. 2-Furoic acid, while a carboxylic acid, can be a sluggish substrate in amide coupling reactions. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it tends to form a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is a critical first step.[1][2] If standard carbodiimide activators are failing, it points to either insufficient activation or a rapid decomposition of the activated intermediate.

Causality & Recommended Actions:

  • Insufficient Activation: The O-acylisourea intermediate formed with carbodiimides like EDC might not be reactive enough to couple efficiently with your amine, especially if the amine itself is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups).[3]

    • Solution: Switch to a more potent class of coupling reagents. Uronium or phosphonium salt-based reagents are designed for difficult couplings.[2][4]

      • Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents form highly reactive OAt- or OBt-esters.[4] HATU is particularly effective, as the resulting 7-azabenzotriazole (OAt) ester is more reactive than the corresponding HOBt ester, and the HOAt leaving group can catalyze the reaction, leading to faster and more efficient couplings with less risk of racemization.[4]

      • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also excellent for hindered couplings and are known to minimize racemization.[5] An advantage over uronium reagents is that they do not react with the free amino group of the amine component.[2]

  • Intermediate Instability & Side Reactions: The activated intermediate can undergo side reactions before coupling with the amine. With carbodiimides, the O-acylisourea can rearrange into a stable, unreactive N-acylurea.[5]

    • Solution 1: Pre-activation. Mix the 2-furoic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) and stir for 5-15 minutes at room temperature before adding your amine.[5] This ensures the highly reactive activated ester is formed in high concentration, ready for immediate reaction when the amine is introduced, which minimizes the opportunity for the amine to react with the coupling reagent itself to form a guanidinium byproduct.[5]

    • Solution 2: Increase Temperature. For particularly stubborn couplings, gently heating the reaction (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier.[5] However, proceed with caution, as higher temperatures can also promote side reactions and degradation of the furan ring, potentially leading to colored byproducts.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting a failed this compound coupling reaction.

G Start Start: Low Conversion in This compound Coupling Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Reagents) Start->Check_Reagents Initial_Protocol Initial Protocol: EDC/HOBt or DCC/HOBt at RT Check_Reagents->Initial_Protocol Pre_Activate Implement Pre-Activation? (Acid + Reagent + Base first) Initial_Protocol->Pre_Activate No Improvement Increase_Temp Increase Temperature? (e.g., 40-60 °C) Pre_Activate->Increase_Temp Still Low Conversion Switch_Reagent Switch to More Potent Reagent? Increase_Temp->Switch_Reagent Still Low Conversion HATU Option 1: HATU/DIPEA (Highly efficient uronium salt) Switch_Reagent->HATU Good First Choice PyBOP Option 2: PyBOP/DIPEA (Phosphonium salt for hindered cases) Switch_Reagent->PyBOP For Hindered Amines Acyl_Fluoride Option 3: Acyl Fluoride Route (e.g., TFFH, BTFFH for extreme cases) Switch_Reagent->Acyl_Fluoride Last Resort Success Success: High Yield of this compound HATU->Success PyBOP->Success Acyl_Fluoride->Success

Caption: A decision-tree for troubleshooting low-yield this compound coupling reactions.

Issue 2: Formation of Colored Byproducts

Q: My reaction mixture is turning dark brown/black upon heating, and the final product is difficult to purify. What is causing this discoloration?

A: The furan ring is sensitive to high temperatures and acidic conditions, which can lead to degradation and the formation of colored, often polymeric, byproducts.[1] Furfural, a common impurity in commercially available 2-furoic acid, is particularly prone to degradation at elevated temperatures.[1]

Recommended Actions:

  • Purify the Starting Material: Recrystallize the 2-furoic acid before use to remove impurities like furfural.[1] A suggested method is recrystallization from carbon tetrachloride, where impurities can be coagulated with a small amount of water.[6]

  • Avoid Excessive Heat: If possible, use a more reactive coupling system at room temperature (like HATU) to avoid the need for heating. If heating is necessary, do so cautiously and for the minimum time required.

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative degradation of the furan ring.

Frequently Asked Questions (FAQs)

Q1: Why is 2-furoic acid considered a "difficult" carboxylic acid for amide coupling?

A1: While not the most unreactive acid, 2-furoic acid presents challenges due to the electronic nature of the furan ring. The oxygen heteroatom makes the ring electron-rich, which can influence the reactivity of the attached carboxyl group. Furthermore, the furan ring itself can participate in side reactions, such as acting as a diene in Diels-Alder reactions under certain conditions, though this is more common with electron-poor dienophiles and may not be a primary concern in standard amide coupling.[7] The main issue remains achieving efficient activation without promoting degradation.

Q2: What is the mechanistic role of additives like HOBt and HOAt?

A2: Additives are crucial for suppressing side reactions and enhancing efficiency, especially when using carbodiimides.[8]

  • Mechanism: The carbodiimide (e.g., EDC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization (if the acid is chiral at the alpha-position) and can rearrange to a stable N-acylurea.

  • Role of HOBt/HOAt: HOBt or HOAt acts as a nucleophilic trap. It rapidly reacts with the O-acylisourea to form a more stable, yet still highly reactive, OBt- or OAt-active ester. This new intermediate is less susceptible to racemization and side reactions. It then reacts cleanly with the amine to form the desired amide. HOAt is generally considered superior to HOBt, leading to faster reactions and even lower levels of racemization.[4]

Visualizing the Activation Mechanism

The diagram below illustrates the activation of a carboxylic acid using a uronium reagent like HATU, a preferred method for this compound synthesis.

G cluster_reactants Reactants cluster_intermediates Activation cluster_final_step Coupling 2-Furoic_Acid 2-Furoic Acid (R-COOH) HATU HATU (Uronium Salt) Activated_Ester Highly Reactive OAt-Ester Intermediate HATU->Activated_Ester DIPEA DIPEA (Base) DIPEA->Activated_Ester Deprotonates Acid Amide_Product This compound (Product) Activated_Ester->Amide_Product Amine Amine (R'-NH2) Amine->Amide_Product Nucleophilic Attack

Caption: General scheme for 2-furoic acid activation using HATU.

Q3: Which coupling reagent should I choose? Can you provide a comparison?

A3: The choice depends on the specific substrates (especially the amine's reactivity and steric bulk) and cost considerations. For this compound synthesis, starting with a robust reagent is often more efficient than troubleshooting a failed reaction with a cheaper one.

Coupling Reagent ClassExamplesProsConsBest For...
Carbodiimides EDC, DCC, DICInexpensive, readily available.[8]Lower reactivity, higher risk of racemization and N-acylurea side reaction.[5][8]Simple, unhindered substrates where cost is a primary concern.
Uronium/Aminium HATU, HBTU, COMUHigh efficiency, fast reactions, low racemization.[4][9] Soluble byproducts.[10]More expensive than carbodiimides. Can react with amine if not pre-activated.General-purpose, high-success-rate couplings. The go-to choice for difficult substrates.
Phosphonium PyBOP, PyAOPVery high reactivity, excellent for sterically hindered substrates.[2][5]Expensive. Byproducts can sometimes be difficult to remove.Extremely challenging couplings, such as with N-methylated or sterically bulky amines.
Acyl Halide Precursors SOCl₂, Oxalyl ChlorideVery cheap and reactive acyl chloride intermediate.Two-step process. Harsh conditions (SOCl₂) can be incompatible with sensitive functional groups.Robust substrates where a highly reactive intermediate is needed and other methods fail.

Experimental Protocol: High-Yield this compound Synthesis via HATU Coupling

This protocol provides a reliable method for the amide coupling of 2-furoic acid with a primary or secondary amine using HATU, a highly effective uronium-based coupling reagent.[1]

Materials:

  • 2-Furoic acid (1.0 equiv.)

  • Amine (1.1 equiv.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv.)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add 2-furoic acid (1.0 equiv.).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1–0.5 M).

  • Pre-activation: To the stirred solution, add HATU (1.1 equiv.) followed by DIPEA (2.5 equiv.). Stir the mixture at room temperature for 10-15 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA and other basic impurities), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for 2-Furancarboxylic acid amidation.
  • BenchChem. (n.d.). Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • Kennes, K., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Advances, 11(36), 22313-22319. [Link]
  • Nanjappan, P., & Chen, Y. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 14(12), 5031-5043. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • BenchChem. (n.d.). Troubleshooting difficult amide bond formation with hindered substrates.
  • BenchChem. (n.d.). Minimizing side reactions in the synthesis of N-substituted amides.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
  • Organic Syntheses. (n.d.). Furoic Acid and Furylcarbinol.

Sources

Technical Support Center: Optimizing 2-Furanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-furanilide, a valuable intermediate in pharmaceutical and chemical research, often involves the acylation of aniline with 2-furoyl chloride.[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can diminish yield and complicate purification. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and preventative measures to minimize byproduct formation and ensure a high-purity product.

Troubleshooting & FAQs: Common Issues in this compound Synthesis

Issue 1: My final product is contaminated with a significant amount of a higher molecular weight impurity, likely N,N-di(2-furoyl)aniline.

Q: What causes the formation of the di-acylated byproduct and how can I prevent it?

A: The formation of N,N-di(2-furoyl)aniline occurs when a single aniline molecule is acylated twice. This is a common issue when reaction conditions are not carefully controlled.

Root Causes & Mechanistic Insight:

  • Excess Acylating Agent: The most direct cause is using a molar excess of 2-furoyl chloride relative to aniline. Once the desired mono-acylated product (this compound) is formed, it can act as a nucleophile, reacting with another molecule of 2-furoyl chloride, although it is less reactive than aniline.

  • Poor Mixing/Localized High Concentration: Adding the 2-furoyl chloride too quickly or with inadequate stirring can create localized areas of high acyl chloride concentration, promoting di-acylation before the reagent has a chance to disperse and react with the more nucleophilic aniline.[]

  • High Temperature: Elevated temperatures increase reaction rates indiscriminately, providing sufficient energy to overcome the higher activation barrier for the second acylation.

Preventative & Corrective Protocols:

  • Stoichiometric Control: Use a precise 1:1 molar ratio of aniline to 2-furoyl chloride. A slight excess of aniline (e.g., 1.05 equivalents) can also be used to ensure the complete consumption of the acyl chloride, though this requires subsequent removal of unreacted aniline during workup.

  • Controlled Addition: Dissolve the 2-furoyl chloride in an anhydrous solvent and add it dropwise to a cooled, stirring solution of aniline and a base over 30-60 minutes.[4] This maintains a low, steady concentration of the acylating agent.

  • Temperature Management: Maintain a low reaction temperature, typically between 0 °C and 5 °C, by using an ice bath throughout the addition of the 2-furoyl chloride.[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[4]

Issue 2: The reaction mixture has turned dark brown or black, and I've isolated a tar-like, insoluble substance.

Q: Why does my reaction turn into a tar, and what are the best practices to avoid this polymerization?

A: This is a classic sign of furan ring degradation and polymerization. The furan ring is notoriously unstable in acidic conditions.[5][6]

Root Causes & Mechanistic Insight:

  • Acid-Catalyzed Ring Opening: The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] This strong acid can protonate the furan ring, initiating a cascade of reactions including ring-opening and subsequent polymerization, leading to the formation of intractable tars.[5][8]

  • Elevated Temperatures: High temperatures can accelerate these acid-catalyzed degradation pathways.[5]

Preventative & Corrective Protocols:

  • Inclusion of a Base: The most critical step is to include a non-nucleophilic base in the reaction mixture to neutralize the HCl as it is formed.[7] This is the cornerstone of the Schotten-Baumann reaction condition.[9][10]

    • Aqueous Base: A 10% aqueous sodium hydroxide (NaOH) solution can be used in a biphasic system (e.g., with dichloromethane). The HCl is neutralized in the aqueous layer.[4][9]

    • Organic Base: An organic base like pyridine or triethylamine (typically 1.1-1.2 equivalents) can be used in a single-phase organic solvent system. The base scavenges the HCl to form a salt (e.g., pyridinium chloride), which often precipitates.[][10]

  • Strict Temperature Control: As mentioned previously, keeping the reaction temperature low (0-5 °C) is crucial to minimize the rate of any potential degradation side reactions.[4]

Issue 3: My NMR spectrum shows the presence of 2-furoic acid alongside my product.

Q: How did 2-furoic acid form, and what steps are necessary to prevent its presence?

A: The presence of 2-furoic acid is a direct result of the hydrolysis of the starting material, 2-furoyl chloride.[11]

Root Causes & Mechanistic Insight:

  • Water Contamination: 2-furoyl chloride is a highly reactive acyl chloride that readily reacts with water (hydrolyzes) to form the corresponding carboxylic acid, 2-furoic acid. This can happen if there is moisture in the solvents, reagents, glassware, or the atmosphere.[11]

Preventative & Corrective Protocols:

  • Use Anhydrous Reagents and Solvents: Use freshly opened or properly stored anhydrous solvents. Ensure aniline is dry.

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. This is especially important on humid days.

  • Purification: If 2-furoic acid does form, it can typically be removed during the workup procedure by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Data Summary & Recommended Conditions

For ease of reference, the following table summarizes recommended solvents and bases for the synthesis.

ParameterRecommended OptionsRationale & Key Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl EtherMust be aprotic and inert. DCM is excellent for biphasic Schotten-Baumann conditions.[4][12] THF is a good choice for reactions with organic bases.
Base Pyridine, Triethylamine (Et₃N), 10% aq. Sodium Hydroxide (NaOH)Organic Bases: Used in stoichiometric amounts (≥1 eq.) to neutralize HCl in situ.[] Inorganic Base: Used in excess in a biphasic system to drive the reaction.[9]
Temperature 0 °C to Room TemperatureInitial addition of acyl chloride should be done at 0-5 °C.[4] Reaction can then proceed at room temperature.
Atmosphere Nitrogen or ArgonEssential for preventing the hydrolysis of 2-furoyl chloride.[11]

Visualizing Reaction Pathways and Workflows

Reaction Scheme: Synthesis and Major Byproduct Pathways

The following diagram illustrates the desired reaction to form this compound and the competing pathways that lead to common byproducts.

reaction_pathways cluster_main Desired Reaction Aniline Aniline Furanilide This compound (Desired Product) Aniline->Furanilide + 2-Furoyl Chloride FuroylCl 2-Furoyl Chloride FuroylCl->Furanilide Diacylated N,N-di(2-furoyl)aniline (Di-acylation Byproduct) FuroylCl->Diacylated FuroicAcid 2-Furoic Acid (Hydrolysis Byproduct) FuroylCl->FuroicAcid + H₂O Water H₂O (contaminant) Water->FuroicAcid Base Base (e.g., Pyridine) Salt Base•HCl Salt Base->Salt + HCl HCl HCl (byproduct) HCl->Salt Furanilide->Diacylated + 2-Furoyl Chloride (excess/high temp)

Caption: Key reaction and byproduct formation pathways.
Experimental Workflow: From Synthesis to Pure Product

This workflow diagram outlines the logical progression of the experimental procedure, from initial setup to the final purified product.

workflow A 1. Reagent Prep (Aniline + Base in Anhydrous Solvent) B 2. Reaction Setup (Cool to 0-5 °C under N₂/Ar) A->B C 3. Controlled Addition (Add 2-Furoyl Chloride dropwise) B->C D 4. Reaction Monitoring (Stir for 2-4h, monitor by TLC) C->D E 5. Quench & Workup (Add H₂O, Separate Layers) D->E F 6. Aqueous Washes (Wash with dil. HCl, sat. NaHCO₃, Brine) E->F G 7. Drying & Concentration (Dry with Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Recrystallization or Column Chromatography) G->H I 9. Characterization (Pure this compound) H->I

Caption: Recommended experimental workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is designed to minimize byproduct formation through careful control of reaction parameters.

  • Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Reagent Preparation: In the flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Cooldown: Cool the stirred solution to 0-5 °C using an ice-water bath.[4]

  • Acyl Chloride Addition: Dissolve 2-furoyl chloride (1.0 eq) in a small volume of anhydrous DCM and transfer it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the cooled aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours.[4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

Protocol 2: Workup and Purification

This procedure effectively removes unreacted starting materials and byproducts.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Layer Separation: Shake the funnel and allow the layers to separate. Collect the bottom organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1 M HCl (2 x volume) to remove any remaining pyridine and unreacted aniline.[4]

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x volume) to remove any 2-furoic acid.[4]

  • Brine Wash: Wash the organic layer with brine (1 x volume) to remove residual water.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[4]

  • Concentration: Remove the DCM solvent using a rotary evaporator to yield the crude this compound.

  • Final Purification: Purify the crude solid product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.[13]

References

  • BenchChem. (n.d.). Technical Support Center: Navigating the Challenges of Furan Compound Stability in Acidic Conditions.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • BenchChem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • YouTube. (2020, September 28). (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism.
  • Energy & Fuels. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Guidechem. (n.d.). 2-Furoyl chloride 527-69-5 wiki.
  • Organic Syntheses Procedure. (n.d.). Extraction.
  • Wikipedia. (n.d.). 2-Furoyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,5-Disubstituted Furans.
  • Organic Syntheses Procedure. (n.d.). Furan.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • BenchChem. (n.d.). Minimizing side reactions in the synthesis of N-substituted amides.
  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
  • Sigma-Aldrich. (n.d.). 2-Furoyl chloride 95 527-69-5.
  • CDH Fine Chemical. (n.d.). 2-furoyl chloride for synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Guidechem. (n.d.). 2-Furoyl chloride- 527-69-5.
  • BenchChem. (n.d.). Application Notes & Protocols: Purification of 2-(Furan-2-YL)phenol from a Reaction Mixture.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • ThinkIR. (n.d.). A study of furoyl chloride.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
  • datapdf.com. (n.d.). The Mechanism of the Reaction of Aniline with Furfural in the Presence of Acid1.
  • Google Patents. (n.d.). CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid.
  • Guidechem. (n.d.). How to prepare 2-Furoyl chloride? - FAQ.
  • Stack Exchange. (2015, October 6). What is the mechanism for the reaction of acetyl chloride and aniline?.
  • ResearchGate. (2025, August 7). Synthesis of Polysubstituted Furans from α-Substituted 2-Enals.
  • ResearchGate. (2025, August 10). Synthesis of Furan-Bridged 10-Membered Rings Through [8 + 2]-Cycloaddition of Dienylfurans and Acetylenic Esters.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-Furanilide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for addressing the common challenge of poor aqueous solubility in 2-furanilide compounds. Our approach is built on foundational physicochemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry

This section addresses the most common initial questions encountered when working with this compound derivatives.

Q1: Why are my this compound compounds often poorly soluble in aqueous buffers?

A1: The solubility of this compound compounds is governed by their molecular structure, which creates a delicate balance between hydrophilic and hydrophobic characteristics. The core structure contains:

  • A Furan Ring: A five-membered aromatic ring with an oxygen atom. While the oxygen can participate in hydrogen bonding, the aromatic system is inherently hydrophobic.[1][2]

  • An Anilide Group: This consists of a phenyl ring (hydrophobic) linked to an amide group (-C(=O)NH-).

  • The Amide Linkage: The amide group itself is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O oxygen).[3]

The combined hydrophobicity of the furan and phenyl rings often outweighs the hydrophilic contribution of the amide linkage, leading to poor solubility in water.[4] This is a prevalent issue in modern drug discovery, where an estimated 40% or more of new chemical entities exhibit poor aqueous solubility.[4]

Q2: My compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. What is the first and simplest thing I should try?

A2: This is a classic sign of a compound "crashing out" of solution when moving from a highly favorable organic solvent to an unfavorable aqueous environment. Before attempting complex reformulations, consider these immediate troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the assay. It's possible your current concentration exceeds the maximum solubility in the final buffer composition.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of your organic co-solvent (e.g., from 1% to 2% or 5% DMSO) can keep the compound in solution.[4] However, you must always run a vehicle control to ensure the co-solvent itself does not interfere with the experiment.[4]

Q3: How significantly does pH impact the solubility of a typical this compound?

A3: The impact of pH is entirely dependent on the specific structure of your this compound derivative.

  • Neutral Amides: The amide bond itself is generally considered neutral and does not ionize significantly across the typical biological pH range (pH 2-8).[3]

  • Ionizable Substituents: If your compound has other functional groups on the furan or phenyl rings that are acidic (e.g., carboxylic acid) or basic (e.g., an amine), then pH will be a critical factor.[5] For a carboxylic acid-containing derivative, increasing the pH above its pKa will deprotonate it, forming a highly soluble carboxylate salt.[5] Conversely, for a basic amine-containing derivative, lowering the pH below its pKa will protonate it, forming a more soluble ammonium salt.[4] The pH-dependent ionization of these groups can increase aqueous solubility by several orders of magnitude.[6]

Q4: What are co-solvents, and which ones are a good starting point for this compound compounds?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for dissolving hydrophobic compounds like 2-furanilides.[9][10] They are a cornerstone of solubilizing poorly soluble drugs for in-vitro and preclinical studies.[6]

Below is a table of common co-solvents to begin your screening. It is crucial to test a range of concentrations and always validate the tolerance of your specific assay system to each co-solvent.

Co-solventTypical Starting Concentration (v/v)Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 5%Excellent solubilizing power for many hydrophobic compounds. Can be toxic to cells at higher concentrations (>1%).[4]
Ethanol (EtOH) 1% - 10%A less aggressive solvent than DMSO, often better tolerated in cellular assays. Volatility can be a concern.[8]
Polyethylene Glycol 400 (PEG 400) 5% - 20%A non-volatile, low-toxicity polymer. Can increase solution viscosity. Often used in preclinical formulations.[7]
Propylene Glycol (PG) 5% - 20%Similar to PEG 400, it is a common excipient in pharmaceutical formulations with low toxicity.[8][9]

Section 2: In-Depth Troubleshooting Workflow

When simple fixes are insufficient, a systematic approach is required. This workflow guides you from initial solubility challenges to advanced formulation strategies.

G cluster_0 cluster_1 Phase 1: Initial Optimization cluster_2 Phase 2: Systematic Screening cluster_3 Phase 3: Advanced Formulation A Initial Observation: Compound Precipitates in Aqueous Buffer B Is the final concentration as low as possible? A->B D Does the compound have ionizable groups? A->D C Can the co-solvent % be increased? B->C Yes F Perform Co-solvent Screening (DMSO, EtOH, PEG, PG) B->F No C->F No G Is solubility still insufficient? C->G Yes E Perform pH-Solubility Screen (pH 3-10) D->E Yes D->F No E->F F->G H Consider Advanced Strategies G->H Yes I Cyclodextrin Complexation H->I J Surfactant (Micellar) Solubilization H->J K Particle Size Reduction (Nanosuspension) H->K

Caption: Troubleshooting workflow for this compound solubility.

Issue: Low Intrinsic Solubility Persists Despite Initial Optimization

If adjusting concentration, pH, and common co-solvents fails, you may need to employ more advanced formulation techniques. These methods alter the way the drug is presented to the aqueous environment.

Strategy 1: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like a this compound, forming a water-soluble inclusion complex. This shields the hydrophobic regions of your compound from the aqueous solvent, dramatically improving its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble derivatives used in pharmaceutical development.[11]

G cluster_CD Cyclodextrin (Hydrophilic Exterior) CD Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug This compound (Poorly Soluble) Drug->Complex

Caption: Encapsulation by a cyclodextrin improves solubility.

Strategy 2: Particle Size Reduction

For compounds where the rate of dissolution is the limiting factor, reducing the particle size can be highly effective. Micronization and nanosuspension technologies decrease the particle size into the micrometer or nanometer range, respectively.[12][13] According to the Noyes-Whitney equation, this dramatic increase in surface area leads to a corresponding increase in the dissolution rate, which can significantly improve bioavailability for oral formulations.[6]

Section 3: Essential Methodologies & Protocols

Accurate solubility measurement is key to successful troubleshooting. Here are protocols for determining both equilibrium and kinetic solubility.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for measuring thermodynamic or equilibrium solubility.[14]

Objective: To determine the maximum concentration of a this compound compound that can be dissolved in a given solvent system at equilibrium.

Materials:

  • This compound compound (solid)

  • Selected buffers and/or co-solvent mixtures

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with your solvent)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[15]

Procedure:

  • Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains visible at the end).

  • Add a known volume (e.g., 1 mL) of the desired solvent system (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium. This is often 24-48 hours, but should be determined empirically.[14]

  • After equilibration, let the vials stand to allow large particles to settle.

  • Carefully withdraw a sample from the supernatant. To remove undissolved solid, centrifuge the sample (e.g., 10,000 x g for 10 minutes) and/or filter it through a 0.22 µm syringe filter.[16]

  • Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC) against a standard curve.[15]

  • Crucial Step - Solid Phase Characterization: After the experiment, recover the remaining solid and analyze it (e.g., by XRPD or DSC) to ensure the compound has not changed its physical form (e.g., converted to a different polymorph or a hydrate), as this would invalidate the measurement.[16]

Protocol B: Kinetic Solubility Assessment using Nephelometry

This high-throughput method is excellent for early-stage discovery to quickly assess the solubility of compounds upon addition from a DMSO stock to an aqueous buffer.[17]

Objective: To determine the concentration at which a compound begins to precipitate from a solution under specific, non-equilibrium conditions.

Materials:

  • Nephelometer or plate reader with turbidity measurement capability

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous assay buffer

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Dispense the aqueous buffer into the wells of the microplate.

  • Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to create a serial dilution of the compound. Start with a high concentration that is expected to precipitate.

  • Mix the plate briefly.

  • Measure the turbidity or light scattering of each well using the nephelometer.[17]

  • The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer/DMSO vehicle control.

Section 4: References

  • Vertex AI Search. (n.d.). Cosolvent. Retrieved January 10, 2026.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 10, 2026.

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press.

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 10, 2026.

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Pawar, J., & Fule, R. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.

  • Jain, S., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved January 10, 2026.

  • Solubility of Things. (n.d.). Furan | Solubility of Things. Retrieved January 10, 2026.

  • Benchchem. (n.d.). A Technical Guide to the Solubility and Stability of Furan-2,5-dicarbaldehyde in Organic Solvents. Retrieved January 10, 2026.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 10, 2026.

  • Solubility of Things. (n.d.). Furfural - Solubility of Things. Retrieved January 10, 2026.

  • ResearchGate. (n.d.). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved January 10, 2026.

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 10, 2026.

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 10, 2026.

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 10, 2026.

  • Principles of Drug Action 1. (2005). Amides.

  • Benchchem. (n.d.). Addressing solubility issues of 2-Furancarboxylic acid in reaction media. Retrieved January 10, 2026.

  • Sciencemadness Wiki. (2022). Furan.

  • ResearchGate. (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved January 10, 2026.

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved January 10, 2026.

  • Rubio, V., et al. (2005). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PubMed Central.

  • Rubio, V., et al. (2005). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions With Ionizable Residues. PubMed.

  • Benchchem. (n.d.). overcoming solubility issues of furan amine derivatives in assays. Retrieved January 10, 2026.

Sources

Technical Support Center: Optimization of 2-Furanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-furanilide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this common yet nuanced amide coupling reaction. Our focus is on empowering you with the scientific rationale behind experimental choices to optimize your reaction conditions for high yield and purity.

Introduction to this compound Synthesis

The synthesis of this compound, an amide, is conceptually straightforward: the condensation of 2-furoic acid and aniline. However, the direct thermal condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt and requires high temperatures, which can lead to degradation of the sensitive furan ring.[1][2] Therefore, the reaction typically necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. This is usually achieved through the use of coupling reagents.

This guide will address common issues encountered during this synthesis, from reagent selection and reaction setup to work-up and purification, ensuring a robust and reproducible protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of this compound

Question: I've mixed my 2-furoic acid and aniline with a coupling reagent, but my TLC/LC-MS analysis shows very little or no product formation. What could be going wrong?

Answer: Low or no yield is a common frustration that can often be traced back to a few key factors related to reactants, reagents, or reaction conditions.

  • Cause A: Inadequate Carboxylic Acid Activation. The core of the issue often lies in the inefficient activation of 2-furoic acid. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature because the acidic carboxylic acid and the basic amine will form a stable ammonium carboxylate salt.[3] Coupling reagents are essential to convert the carboxylic acid's hydroxyl group into a better leaving group.

    • Solution:

      • Choice of Coupling Reagent: Ensure you are using an appropriate coupling reagent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[4] For challenging couplings, phosphonium salts like PyBOP or uronium salts like HATU can be more effective, although they are more expensive.[4]

      • Use of Additives: The efficiency of carbodiimide coupling can be significantly improved by the addition of reagents like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[5] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to side reactions and reacts more efficiently with the amine.[5]

      • Reagent Quality and Stoichiometry: Ensure your coupling reagents are not degraded. Many are sensitive to moisture. Use appropriate stoichiometry, typically a slight excess (1.1-1.5 equivalents) of the coupling reagent and any additives.

  • Cause B: Reaction Conditions. The reaction environment plays a critical role in the success of the amide coupling.

    • Solution:

      • Solvent Selection: The choice of solvent is crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard for amide coupling as they effectively dissolve the reactants and do not interfere with the reaction.[6][7][8] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

      • Temperature Control: Most amide coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but be cautious as higher temperatures can promote side reactions and degradation of the furan moiety.[9]

      • Presence of a Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the ammonium salt formed between the aniline and 2-furoic acid, freeing the amine to act as a nucleophile.[10] It also scavenges any acidic byproducts generated during the reaction. Use 2-3 equivalents of the base.

Issue 2: Formation of a White Precipitate (When Using DCC)

Question: I'm using DCC as my coupling reagent, and a white solid has crashed out of my reaction mixture. Is this my product?

Answer: If you are using DCC, the white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the coupling reaction.[5] While its insolubility drives the reaction forward, it can make monitoring the reaction and product isolation tricky.

  • Solution: The DCU byproduct is typically removed by filtration at the end of the reaction.[5]

    • Dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate).

    • Filter the mixture through a pad of Celite® or a sintered glass funnel.

    • Wash the filter cake with a small amount of the same solvent to recover any trapped product.

    • The filtrate contains your crude this compound, which can then be subjected to an aqueous work-up.

Issue 3: Presence of Significant Side Products

Question: My reaction seems to have worked, but I have several spots on my TLC plate, and the crude NMR is messy. What are the likely side products and how can I avoid them?

Answer: Side product formation in this compound synthesis can arise from the reagents used or the inherent reactivity of the furan ring.

  • Cause A: Furan Ring Instability. The furan ring is sensitive to strongly acidic conditions and can undergo polymerization or ring-opening, leading to tar-like substances.[9][11]

    • Solution:

      • Avoid Strong Acids: Do not use strong acid catalysts for this transformation.

      • Purify Starting Material: Ensure your 2-furoic acid is pure and free from acidic impurities. Recrystallization is an effective purification method.[12]

      • Moderate Temperatures: Avoid excessive heating, which can promote decomposition.[13]

    • Solution:

      • Use of HOBt: As mentioned previously, adding HOBt intercepts the O-acylisourea to form an active ester, which prevents the formation of the N-acylurea byproduct.[5]

      • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid, base, and HOBt (if used) to pre-activate the acid before adding the amine.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by simply heating 2-furoic acid and aniline together?

A1: While technically possible, it is not a recommended method for laboratory synthesis. This direct thermal condensation requires very high temperatures (often >180 °C) and the removal of water to drive the equilibrium.[1] These harsh conditions are likely to cause significant degradation and polymerization of the furan ring, leading to low yields and a difficult purification process.[9] The use of coupling reagents allows for amide bond formation under much milder and more controlled conditions.

Q2: What is the best solvent for synthesizing this compound?

A2: The ideal solvent should be aprotic and able to dissolve all reactants. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used and effective solvents for amide coupling reactions.[6][7][8] Tetrahydrofuran (THF) and acetonitrile (MeCN) are also viable options. For greener alternatives, ethyl acetate or 2-methyl-THF have been shown to be effective replacements for DCM and DMF in many amidation processes.[8] It is crucial to use an anhydrous grade of solvent to prevent hydrolysis of the activated acid intermediate.

Q3: How do I purify my crude this compound?

A3: Purification typically involves a combination of extraction and chromatography or recrystallization.

  • Aqueous Work-up: After the reaction is complete (and after filtering off any DCU if DCC was used), the reaction mixture should be diluted with an organic solvent like ethyl acetate and washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted aniline and any amine base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-furoic acid, and finally with brine to remove residual water.[14]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[14]

  • Final Purification: The resulting crude solid can be purified by:

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining very pure material.

    • Column Chromatography: Flash column chromatography on silica gel is a versatile method to separate the product from any remaining impurities.[15] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q4: My reaction has turned a dark brown/black color. Is it ruined?

A4: The formation of dark-colored byproducts is common in reactions involving furan derivatives, often due to minor polymerization or degradation.[9] This does not necessarily mean the reaction has failed. Proceed with the work-up and purification as planned. Often, the colored impurities are highly polar and can be removed during the aqueous work-up or by column chromatography. To minimize this, ensure your 2-furoic acid starting material is pure, as impurities like furfural can contribute to color formation at elevated temperatures.[3]

Optimized Experimental Protocols

Here are two reliable, step-by-step protocols for the synthesis of this compound.

Protocol 1: EDC/HOBt Coupling

This method is a robust and common choice for routine amide synthesis.

Materials:

  • 2-Furoic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-furoic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 20 minutes to allow for pre-activation.

  • Add aniline (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Using an Acyl Chloride Intermediate

This is a classic, two-step method that is very effective but requires handling of thionyl chloride.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Toluene or DCM

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure: Step 1: Formation of 2-Furoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), add 2-furoic acid (1.0 eq) to an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF (1-2 drops).

  • Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected from the corrosive vapors). The residue is the crude 2-furoyl chloride.

Step 2: Amide Formation

  • Dissolve the crude 2-furoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the aniline solution to the 2-furoyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Proceed with the aqueous work-up and purification as described in Protocol 1, Step 8 onwards.

Data Summary and Visualization

Table 1: Comparison of Common Coupling Reagents for this compound Synthesis

Coupling ReagentAdditiveBaseTypical SolventKey AdvantageKey Disadvantage
DCC HOBtDIPEA/TEADCM, THFInexpensive, DCU precipitation drives reactionDCU removal can be cumbersome
EDC HOBtDIPEA/TEADCM, DMFWater-soluble byproducts, easy work-upMore expensive than DCC
HATU NoneDIPEA/TEADMF, MeCNHigh efficiency, fast reaction timesExpensive, requires careful handling
SOCl₂ NoneTEA/PyridineDCM, TolueneHighly reactive intermediate, high yieldTwo-step process, corrosive reagent
Workflow Diagrams

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of This compound CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckReagents Verify Reagent Quality Start->CheckReagents CouplingReagent Use a more potent coupling reagent (e.g., HATU) CheckActivation->CouplingReagent Additive Add HOBt or OxymaPure to carbodiimide reaction CheckActivation->Additive Solvent Ensure solvent is anhydrous and appropriate (DCM/DMF) CheckConditions->Solvent Temperature Optimize temperature (start at 0°C, then RT or gentle heat) CheckConditions->Temperature Base Ensure adequate non-nucleophilic base is present (e.g., DIPEA) CheckConditions->Base ReagentPurity Use fresh, high-purity reagents and starting materials CheckReagents->ReagentPurity Success Improved Yield CouplingReagent->Success Additive->Success Solvent->Success Temperature->Success Base->Success ReagentPurity->Success

Caption: Troubleshooting workflow for low this compound yield.

Diagram 2: Purification Workflow for this compound

PurificationWorkflow cluster_purification Final Purification CrudeMixture Crude Reaction Mixture Filtration Filtration (if DCC used) to remove DCU CrudeMixture->Filtration Optional Workup Aqueous Work-up (Acid/Base Washes) CrudeMixture->Workup Filtration->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration CrudeProduct Crude this compound Concentration->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization Chromatography Column Chromatography CrudeProduct->Chromatography PureProduct Pure this compound Recrystallization->PureProduct Chromatography->PureProduct

Caption: Post-reaction purification workflow for this compound.

References

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. (2022).
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). (2012).
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Chemistry Stack Exchange. (2021).
  • Technical Support Center: Amide Synthesis. Benchchem. (n.d.).
  • 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure. (n.d.).
  • Synthesis of Amides. Chemistry LibreTexts. (2021).
  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. (n.d.).
  • Technical Support Center: Purification of 2,5-Disubstituted Furans. Benchchem. (n.d.).
  • Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid. Benchchem. (n.d.).
  • Common side reactions in the synthesis of furan-2,4-diones. Benchchem. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. (n.d.).
  • Coupling Reagents. Aapptec Peptides. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008).
  • Common side products in the synthesis of 2-(diethoxymethyl)furan and their prevention. Benchchem. (n.d.).
  • Factors Affecting Thermally Induced Furan Formation.

Sources

Technical Support Center: Stability of 2-Furanilide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-furanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in various solvent systems. Understanding and controlling the stability of this compound is critical for reproducible experimental results and the development of robust formulations. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound solutions.

Q1: I'm observing a rapid decrease in this compound concentration in my methanolic stock solution, even when stored at 4°C. What could be the cause?

A1: The rapid degradation of this compound in methanol, a phenomenon known as solvolysis, is a likely culprit.[1][2] Methanol, being a protic solvent, can act as a nucleophile and attack the electrophilic carbonyl carbon of the amide group in this compound.[1][2] This reaction, termed methanolysis, leads to the cleavage of the amide bond and the formation of methyl 2-furoate and aniline.

Several factors can accelerate this degradation:

  • Trace amounts of acid or base: These can catalyze the solvolysis reaction.[3][4][5][6][7]

  • Water content in the methanol: The presence of water can lead to hydrolysis, a similar degradation pathway.[3][4][5][6][7]

  • Elevated temperature: Although stored at 4°C, temperature fluctuations during handling can contribute to degradation over time.[8][9]

Troubleshooting Steps:

  • Use high-purity, anhydrous methanol: This minimizes the presence of water and other impurities that can catalyze degradation.

  • Consider an alternative solvent: For stock solutions, aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they are less likely to participate in solvolysis.

  • Prepare fresh solutions: If methanol is required for your experimental conditions, prepare the solution immediately before use to minimize degradation.

Q2: My this compound solution in an acidic buffer (pH 4) is showing significant degradation after 24 hours at room temperature. What is the degradation product, and how can I prevent this?

A2: Under acidic conditions, this compound is susceptible to hydrolysis of its amide bond.[3][4][5][6][7] The primary degradation products are 2-furoic acid and aniline. The furan ring itself can also be unstable in strongly acidic environments.[10]

Causality: The acidic environment protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3][5][7]

Prevention Strategies:

  • Adjust pH: If your experimental design allows, increasing the pH to a more neutral range (pH 6-7) can significantly slow down the rate of hydrolysis.

  • Lower the temperature: Storing the solution at a lower temperature (e.g., 4°C) will reduce the reaction rate.

  • Use a co-solvent: Adding a less polar, aprotic co-solvent like acetonitrile can sometimes reduce the activity of water and slow hydrolysis.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are hydrolysis and solvolysis .

  • Hydrolysis: This occurs in the presence of water and is catalyzed by acidic or basic conditions.[3][4][5][6][7] It results in the cleavage of the amide bond to form 2-furoic acid and aniline.

  • Solvolysis: This is a reaction with the solvent itself, particularly with protic solvents like alcohols (e.g., methanol, ethanol).[1][2] This leads to the formation of the corresponding ester of 2-furoic acid and aniline.

Other potential degradation pathways, especially under stress conditions, include:

  • Photodegradation: Furan-containing compounds can be sensitive to light, leading to photo-oxidation or rearrangement reactions.[11]

  • Oxidation: The furan ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.[12]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the potential degradation product, 2-furoic acid, can occur.[13][14]

Q2: What are the recommended solvents and storage conditions for this compound solutions to ensure long-term stability?

A2: For optimal long-term stability, the following conditions are recommended:

  • Solvent Selection: Aprotic solvents are generally the best choice for preparing stock solutions of this compound. Recommended solvents include:

    • Acetonitrile

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Storage Temperature: Store solutions at low temperatures to minimize degradation rates.

    • Short-term (days to weeks): Refrigerate at 2-8°C.

    • Long-term (months): Freeze at -20°C or below.

  • Protection from Light: Store solutions in amber vials or wrapped in aluminum foil to protect against photodegradation.[15]

  • Inert Atmosphere: For highly sensitive applications, purging the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.[15]

Q3: How can I perform a forced degradation study to understand the stability of this compound in my specific formulation?

A3: A forced degradation or stress study is a valuable tool to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[16][17][18][19] A typical study involves exposing the this compound solution to various stress conditions.

Experimental Protocol: Forced Degradation of this compound

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).[15]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the remaining this compound and detect any degradation products.[20][21]

Data Presentation

Table 1: Relative Stability of this compound in Common Laboratory Solvents

SolventSolvent TypeRelative StabilityPrimary Degradation Pathway
AcetonitrileAproticHighMinimal
Dimethyl Sulfoxide (DMSO)AproticHighMinimal
Dimethylformamide (DMF)AproticHighMinimal
MethanolProticLowMethanolysis
EthanolProticLowEthanolysis
Water (neutral pH)ProticModerateHydrolysis
Water (acidic pH)ProticLowAcid-catalyzed Hydrolysis
Water (basic pH)ProticVery LowBase-catalyzed Hydrolysis

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Instability Observed solvent_check Solvent Type? start->solvent_check protic Protic (e.g., Methanol) solvent_check->protic Yes aprotic Aprotic (e.g., Acetonitrile) solvent_check->aprotic No solvolysis Suspect Solvolysis protic->solvolysis ph_check Check pH of Solution aprotic->ph_check check_impurities Check for Acid/Base/Water Impurities solvolysis->check_impurities use_aprotic Switch to Aprotic Solvent check_impurities->use_aprotic acidic_basic Acidic or Basic ph_check->acidic_basic Yes neutral Neutral ph_check->neutral No hydrolysis Suspect Hydrolysis acidic_basic->hydrolysis other_factors Consider Temp/Light Exposure neutral->other_factors adjust_ph Adjust pH to Neutral hydrolysis->adjust_ph

Caption: Troubleshooting workflow for this compound instability.

G cluster_hydrolysis Hydrolysis (H₂O) cluster_solvolysis Solvolysis (R-OH) furanilide This compound h2o H₂O (Acid or Base Catalyst) roh R-OH (e.g., Methanol) (Acid or Base Catalyst) furoic_acid 2-Furoic Acid h2o->furoic_acid aniline Aniline h2o->aniline furoic_ester 2-Furoic Acid Ester roh->furoic_ester aniline2 Aniline roh->aniline2

Sources

Technical Support Center: Prevention of Polymerization During 2-Furanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Dedicated Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Furanilide Synthesis. This guide is designed to provide in-depth technical assistance to professionals encountering challenges with unwanted polymerization during their synthetic procedures. As Senior Application Scientists, we understand that unanticipated side reactions can compromise yield, purity, and reproducibility. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent the complexities of furan chemistry.

I. Troubleshooting Guide: From Dark Tarry Mixtures to Low Yields

Uncontrolled polymerization is a primary obstacle in the synthesis of this compound, often manifesting as discoloration, increased viscosity, or the formation of intractable tars. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue 1: Rapid Discoloration and Formation of a Dark, Tarry Substance During Reaction

The appearance of a dark, tar-like substance is a frequent indicator of furan ring degradation and subsequent polymerization.[1] This is often initiated by acidic conditions, which can be present either intentionally as a catalyst or as an impurity.

Root Cause Analysis & Prevention:

  • Acid-Catalyzed Ring Opening: The furan ring is susceptible to degradation in the presence of strong acids.[1] Protonation of the ring, particularly at the α-carbon, creates a reactive intermediate that can be attacked by nucleophiles, leading to ring-opening.[1][2] The resulting acyclic dicarbonyl compounds are highly reactive and readily polymerize.[1]

    • Preventative Measures:

      • Acid Choice: If an acid catalyst is necessary, opt for weaker acids or use the minimum effective concentration. The rate of degradation is accelerated by stronger acids and higher concentrations.[1]

      • Reagent Purity: Ensure all starting materials, particularly 2-furoic acid or 2-furoyl chloride, are free from acidic impurities. 2-furoyl chloride can be particularly aggressive and should be handled with care.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can generate acidic byproducts.

  • Thermal Degradation: High temperatures can promote both acid-catalyzed degradation and thermal decarboxylation of 2-furoic acid, which can lead to the formation of highly reactive furan.[1][3][4]

    • Preventative Measures:

      • Temperature Control: Maintain the lowest effective reaction temperature. Monitor the internal reaction temperature closely to avoid exothermic spikes.[1] Consider running the reaction at a lower temperature for a longer duration.

      • Controlled Addition: Add reagents, especially reactive ones like 2-furoyl chloride, dropwise to a cooled solution to manage the reaction exotherm.

Issue 2: Gradual Increase in Viscosity and Low Yield of this compound

A noticeable increase in the viscosity of the reaction mixture is a clear sign of ongoing polymerization, which consumes starting materials and reduces the yield of the desired this compound.[5]

Root Cause Analysis & Prevention:

  • Free-Radical Polymerization: Trace impurities, such as peroxides that can form in solvents or reagents upon exposure to air, can initiate free-radical polymerization of the furan ring.[6] Heat and light can also trigger this process.[5]

    • Preventative Measures:

      • Use of Inhibitors: The addition of a radical inhibitor is a highly effective strategy to quench free radicals and terminate polymerization chain reactions.[6][7][8]

      • Solvent Purity: Use freshly distilled or peroxide-free solvents.

      • Light Protection: Protect the reaction from light by covering the flask with aluminum foil.[5]

  • Substituent Effects: The nature of substituents on the furan ring plays a significant role in its stability. Electron-withdrawing groups, like the carboxylic acid or acyl chloride, generally enhance stability against acid-catalyzed degradation.[1] However, the reaction conditions can still favor polymerization.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of polymerization during this compound synthesis.

Q1: What is the primary mechanism leading to polymerization in this compound synthesis?

A1: The primary mechanism is often acid-catalyzed ring-opening of the furan moiety.[1] The furan ring, when protonated by an acid, forms a reactive intermediate. This intermediate can then be attacked by a nucleophile, leading to the opening of the ring to form reactive acyclic dicarbonyl compounds which then polymerize.[1] Free-radical polymerization, initiated by heat, light, or impurities like peroxides, is another significant pathway.[5][6]

Q2: What are the most effective polymerization inhibitors for this synthesis, and at what concentration should they be used?

A2: Phenolic inhibitors are commonly used and effective radical scavengers.[6]

InhibitorCommon AbbreviationRecommended Concentration (ppm)Notes
HydroquinoneHQ100-200Effective but can sometimes slow the desired reaction.[9]
Butylated HydroxytolueneBHT100-200A common stabilizer for furan itself.[10][11]
4-MethoxyphenolMEHQ100-200Often used for storing and transporting monomers.[8]
2,2,6,6-Tetramethylpiperidin-1-oxylTEMPO50-150A very stable and effective radical scavenger.[7][8]

It's crucial to note that the optimal inhibitor and its concentration may vary depending on the specific reaction conditions. It is advisable to start with a lower concentration and optimize as needed.

Q3: How critical are temperature and solvent choice in preventing polymerization?

A3: Both temperature and solvent are critical parameters that must be carefully controlled.

  • Temperature: Higher temperatures significantly accelerate the rate of both acid-catalyzed degradation and free-radical polymerization.[1] Maintaining the lowest possible temperature at which the reaction proceeds at a reasonable rate is essential.

  • Solvent: The choice of solvent can influence reaction pathways. Polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on furan rings.[1] It is also vital to use dry, inert solvents to prevent side reactions.[6] The presence of water can act as a nucleophile in the ring-opening mechanism.[1][12]

Q4: Can the purity of my starting materials, 2-furoic acid or 2-furoyl chloride, affect polymerization?

A4: Absolutely. Impurities in the starting materials can act as initiators for polymerization. 2-furoic acid can contain residual acidic impurities from its synthesis. 2-furoyl chloride is highly reactive and can decompose to release HCl, which can catalyze polymerization.[13][14] Using freshly purified starting materials is a critical step for reproducible and high-yielding synthesis.

Q5: My reaction has already started to polymerize. Is there any way to salvage it?

A5: Salvaging a reaction that has begun to polymerize can be challenging. If you observe an increase in viscosity, immediately cool the reaction mixture to slow down the process. Adding a radical inhibitor, such as hydroquinone or BHT, can help to quench the polymerization.[5] Diluting the reaction mixture with a suitable solvent may also help to reduce the concentration of reactive species and improve stirring. However, significant polymerization often leads to a complex mixture that is difficult to purify.

III. Experimental Protocols & Visual Guides

Protocol 1: General Procedure for this compound Synthesis with Polymerization Prevention

This protocol outlines a general method for the synthesis of this compound from 2-furoyl chloride and aniline, incorporating measures to minimize polymerization.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is thoroughly cleaned and oven-dried to remove any acidic or water residues.

    • Use freshly distilled aniline and 2-furoyl chloride.

    • Select a dry, inert solvent (e.g., anhydrous dichloromethane or THF).

    • Prepare a stock solution of a suitable inhibitor (e.g., 200 ppm BHT in the chosen solvent).

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

    • Dissolve aniline and a tertiary amine base (e.g., triethylamine, to scavenge HCl) in the solvent containing the inhibitor.

    • Cool the solution to 0 °C in an ice bath.

  • Controlled Addition of 2-Furoyl Chloride:

    • Dissolve 2-furoyl chloride in the same inhibitor-containing solvent and add it to the dropping funnel.

    • Add the 2-furoyl chloride solution dropwise to the stirred aniline solution over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by adding cold water.

    • Separate the organic layer, wash it with dilute acid, water, and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization or column chromatography.

Visualizing the Problem: Polymerization Pathways

The following diagrams illustrate the key mechanisms that lead to unwanted polymerization.

Furan Furan Ring ProtonatedFuran Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran H⁺ (Acid Catalyst) RingOpened Acyclic Dicarbonyl Compounds ProtonatedFuran->RingOpened Nucleophilic Attack (e.g., H₂O) Polymer Polymer/Tar RingOpened->Polymer Polymerization

Caption: Acid-catalyzed furan ring-opening and polymerization.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Monomer Furan Moiety Radical Radical Species (R●) GrowingChain Growing Polymer Chain Radical->GrowingChain + Monomer GrowingChain->GrowingChain + Monomer TerminatedChain Terminated Chain GrowingChain->TerminatedChain + IH Inhibitor Inhibitor (IH) Heat/Light/Peroxides Heat/Light/Peroxides Heat/Light/Peroxides->Radical

Caption: Free-radical polymerization and the role of inhibitors.

IV. References

  • BenchChem Technical Support. (2025). Navigating the Challenges of Furan Compound Stability in Acidic Conditions.

  • Catalysis Science & Technology. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. RSC Publishing.

  • PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.

  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.

  • PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.

  • Wikipedia. (n.d.). 2-Furoic acid.

  • BenchChem. (2025). minimizing polymerization during furan-2,5-dione reactions.

  • Justia Patents. (2000). Compounds and methods for stabilization of furfural compositions.

  • ResearchGate. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.

  • ResearchGate. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.

  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors.

  • Wikipedia. (n.d.). Polymerisation inhibitor.

  • Chem-Impex. (n.d.). Furan (stabilized with BHT).

  • Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model....

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.

  • ResearchGate. (2025). Inhibition of Free Radical Polymerization: A Review.

  • ChemicalBook. (2025). The special properties and applications of 2-furoic acid.

  • Fisher Scientific. (n.d.). Furan, 99+%, stabilized.

  • Google Patents. (n.d.). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.

  • BenchChem. (2025). How to prevent polymerization of the allyl group during synthesis.

  • eqipped. (n.d.). Buy Furan (Stabilised) For Synthesis.

  • Wikipedia. (n.d.). 2-Furoyl chloride.

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.

  • PubChem - NIH. (n.d.). Furan.

  • MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.

  • PubMed. (2020). Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers.

  • Organic Syntheses Procedure. (n.d.). 2-furancarboxylic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis.

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.

  • Organic Syntheses Procedure. (n.d.). 2-furoic acid.

  • BenchChem. (2025). preventing polymerization of 2,2-dimethylethylenimine in synthesis.

  • ResearchGate. (2021). Polymerization in the presence of inhibitor?.

  • Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.

  • ThinkIR. (n.d.). A study of furoyl chloride.

  • ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.

  • ResearchGate. (n.d.). Microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with Nocardia corallina.

  • Wiley Online Library. (n.d.). Preparation of Furoic Acid by Oxidation of Furfural.

  • PubMed. (2025). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural.

  • CDH Fine Chemical. (n.d.). 2-furoyl chloride for synthesis.

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Catalyst Selection for Efficient 2-Furanilide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the efficient synthesis of 2-furanilides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. Here, we address common challenges and frequently asked questions to aid in your experimental success.

Introduction: The Critical Role of Catalyst Selection

The synthesis of 2-furanilides, a crucial scaffold in medicinal chemistry, is highly dependent on the appropriate choice of catalyst. The catalyst not only dictates the reaction rate but also significantly influences the yield, selectivity, and overall efficiency of the synthesis. This guide provides a comparative overview of various catalytic systems and offers troubleshooting advice for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 2-furanilides (furan-2-carboxamides)?

A1: The synthesis of 2-furanilides typically involves the coupling of a furan-2-carboxylic acid derivative with an aniline. The most prevalent catalytic strategies include:

  • Carbodiimide-mediated coupling: Reagents like 1,1'-carbonyldiimidazole (CDI) are often used to activate the carboxylic acid, facilitating the amide bond formation. While not a catalyst in the traditional sense, it's a key reagent in one of the most common synthetic routes.[1]

  • Transition Metal Catalysis: Palladium and copper complexes are versatile catalysts for C-N cross-coupling reactions to form the amide bond, though less common for direct amidation of furan-2-carboxylic acid itself.[2]

  • Biocatalysis: Enzymatic approaches, while less common for this specific transformation, offer a green alternative. Lipases can be employed for amidation reactions under mild conditions.

Q2: How does the choice of catalyst affect the yield and purity of my 2-furanilide product?

A2: The catalyst choice is paramount for achieving high yield and purity. For instance, in CDI-mediated synthesis, the reaction proceeds through a highly reactive acylimidazole intermediate, which readily reacts with the amine to form the desired amide.[1] This method is often high-yielding and the workup is straightforward as the byproducts are gaseous (CO2) and water-soluble (imidazole). The choice of solvent and reaction temperature are also critical parameters to optimize for maximizing yield and minimizing side reactions.[1]

Q3: Can I use heterogeneous catalysts for this compound synthesis?

A3: While less documented for direct this compound synthesis from furan-2-carboxylic acid, heterogeneous catalysts are widely used in the synthesis of furan derivatives from biomass. For instance, solid acid catalysts like zeolites (e.g., ZSM-5) and metal oxides are employed in the conversion of furfural to other furan-based platform chemicals.[3][4] These could potentially be adapted for amidation reactions, offering advantages in terms of catalyst recovery and reuse.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am attempting to synthesize a this compound using furan-2-carboxylic acid and an aniline with CDI, but I'm getting very low to no yield. What could be the issue?

A: This is a common issue that can often be resolved by systematically evaluating several factors.

Potential Causes & Solutions:

  • Reagent Quality:

    • Furan-2-carboxylic acid and Aniline: Ensure the purity of your starting materials. Impurities can interfere with the reaction.

    • 1,1'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive. Use a fresh, properly stored batch. Exposure to humidity will hydrolyze it to imidazole and CO2, rendering it inactive for acid activation.

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are crucial. The presence of water will quench the reactive acylimidazole intermediate.[1]

    • Temperature: The activation of the carboxylic acid with CDI is typically performed at room temperature or slightly elevated temperatures (e.g., 45 °C).[1] The subsequent addition of the amine is also usually carried out at room temperature.

    • Reaction Time: Ensure sufficient reaction time for both the activation and the amidation steps. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[1]

  • Stoichiometry:

    • Ensure the correct molar ratios of your reactants. A slight excess of CDI (e.g., 1.1-1.2 equivalents) is often used to ensure complete activation of the carboxylic acid.

Troubleshooting Workflow for Low Yield

start Low/No Yield check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous Solvent, Temp.) check_reagents->check_conditions Reagents OK check_stoichiometry Confirm Stoichiometry check_conditions->check_stoichiometry Conditions Correct monitor_reaction Monitor Reaction by TLC check_stoichiometry->monitor_reaction Ratios Correct optimize Systematically Optimize (Temp., Time, Solvent) monitor_reaction->optimize Incomplete Reaction fail Persistent Low Yield monitor_reaction->fail No Reaction success Improved Yield optimize->success

Caption: A systematic approach to troubleshooting low product yield.

Problem 2: Formation of Side Products

Q: My reaction is producing the desired this compound, but I'm also observing significant side products. How can I improve the selectivity?

A: Side product formation often arises from the reactivity of the starting materials or intermediates under the reaction conditions.

Potential Causes & Solutions:

  • Self-condensation of the activated carboxylic acid: If the amine is not added promptly after the activation of the carboxylic acid with CDI, the acylimidazole intermediate can react with another molecule of the carboxylic acid to form an anhydride.

    • Solution: Add the aniline to the reaction mixture shortly after the activation step is complete.

  • Reaction with solvent: Some solvents can be reactive. For example, if using an alcohol as a solvent, it can compete with the aniline to react with the activated acid, forming an ester.

    • Solution: Use inert, aprotic solvents like THF, DCM, or DMF.[1][2]

  • Degradation of the furan ring: The furan ring can be sensitive to strongly acidic or basic conditions.[5]

    • Solution: Maintain neutral reaction conditions. The use of CDI is advantageous as it does not require strong acids or bases.

Experimental Protocols

General Protocol for the Synthesis of 2-Furanilides using CDI

This protocol provides a general guideline for the synthesis of furan-2-carboxamides.[1]

Reagents and Setup:

  • In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq.) in anhydrous THF.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1-1.2 eq.) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature or gently heat to 45 °C for 1-2 hours, or until CO2 evolution ceases and the acid is fully activated (can be monitored by TLC).

  • In a separate flask, dissolve the corresponding aniline (1.0 eq.) in anhydrous THF.

  • Add the aniline solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

Workup and Purification:

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Reaction Scheme: CDI-mediated this compound Synthesis

furan_acid Furan-2-carboxylic Acid intermediate Acylimidazole Intermediate furan_acid->intermediate + aniline Aniline cdi CDI (THF) product This compound intermediate->product + Aniline imidazole Imidazole co2 CO2

Caption: The reaction pathway for CDI-mediated this compound synthesis.

Data Summary: Comparison of Catalytic Approaches for Furan Synthesis

While direct comparative data for this compound synthesis is limited, the following table summarizes the performance of various catalysts in related furan syntheses, which can inform catalyst selection.

Catalyst TypeSpecific CatalystSubstrate(s)Key AdvantagesTypical YieldsReference
Homogeneous 1,1'-Carbonyldiimidazole (CDI)Furan-2-carboxylic acid, AnilineMild conditions, high yields, simple workup>90%[1]
Transition Metal Pd(PPh₃)₄ / Cs₂CO₃Aryloxy-enyne, Aryl halideVersatile for substituted furansGood to excellent[2]
Transition Metal CuBr·SMe₂ / TBHPAlkyl ketone, β-nitrostyreneCost-effective, good for polysubstituted furansModerate to good[2]
Heterogeneous Au/ZeoliteFurfuralHigh selectivity, catalyst reusability~90%[6]
Biocatalyst Nocardia corallina (resting cells)FurfuralGreen, mild conditions88%[6]

Disclaimer: The information provided in this guide is for research and development purposes only. Experimental conditions may require optimization for specific substrates and scales.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the biocatalytic synthesis of 2-Furancarboxylic acid.
  • Palmieri, A., Gabrielli, S., & Ballini, R. (2011). Efficient two-step sequence for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes: successive Amberlyst A21- and Amberlyst 15-catalyzed processes. Semantic Scholar.
  • Benchchem. (n.d.). Performance of different catalysts for 2-Furancarboxylic acid synthesis.
  • Various Authors. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC - NIH.
  • ResearchGate. (n.d.). ChemInform Abstract: A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for the Synthesis of Substituted Furans.
  • Kobayashi, Y., Nakano, M., Kumar, G. B., & Kishihara, K. (1998). Efficient Conditions for Conversion of 2-Substituted Furans Into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (-)-Pyrenophorin. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
  • Benchchem. (n.d.). Troubleshooting guide for reactions with 2-Bromo-1-furan-2-yl-ethanone.
  • Various Authors. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.
  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.

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managing reaction exotherms in large-scale 2-furanilide production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Large-Scale 2-Furanilide Production

Introduction: The Thermal Challenge of Amide Bond Formation

Welcome to the technical support guide for the large-scale production of this compound. The synthesis of this compound, typically via the condensation of 2-furoic acid and aniline, is a classic amidation reaction. While fundamental, this process presents a significant thermal hazard that must be meticulously managed, especially during scale-up. The formation of the amide bond is an exothermic process, releasing a considerable amount of heat.[]

On a laboratory scale, this heat often dissipates quickly into the environment due to a high surface-area-to-volume ratio.[2] However, as we move to pilot-plant and production-scale reactors, this ratio decreases dramatically.[3] This geometric reality means the reactor's ability to remove heat cannot keep pace with the heat generated by the reaction volume, creating a high risk of thermal runaway if not properly controlled.[4][5] A thermal runaway is a dangerous, self-accelerating process where an increase in temperature causes a further increase in the reaction rate, leading to a rapid and uncontrolled rise in both temperature and pressure.[6][7]

This guide is structured to provide both foundational knowledge and actionable troubleshooting advice for researchers, chemical engineers, and drug development professionals tasked with the safe and efficient large-scale synthesis of this compound.

Section 1: Troubleshooting Guide - Immediate Actions for Process Deviations

This section is designed for rapid response to common in-process challenges. The advice provided prioritizes safety and process stabilization.

Q1: The main reagent dosing is underway, and the reactor temperature is rising uncontrollably past the upper safety limit, even with the cooling system at 100%. What is the immediate emergency protocol?

A1: This is the primary indicator of an impending thermal runaway. The rate of heat generation is exceeding the maximum heat removal capacity of your system.

Immediate Action Plan:

  • Stop All Reagent Feeds: Immediately halt the addition of 2-furoic acid (or its activated equivalent) and aniline. This is the most critical step to prevent adding more fuel to the reaction.[8]

  • Maximize Cooling: Ensure all cooling utilities are fully operational. Verify coolant flow rates and temperatures are within specification. While your system is already at 100%, check for secondary or emergency cooling options.

  • Prepare for Emergency Quenching: If the temperature continues to rise and approaches the critical temperature for secondary decomposition reactions, initiate the emergency quench protocol. This typically involves rapidly adding a pre-determined, cold, inert solvent to the reactor to absorb the heat and dilute the reactants.

  • Alert Personnel and Prepare for Evacuation: The situation may escalate to a pressure event. Alert all personnel in the vicinity and be prepared to follow the site's emergency evacuation procedure. Do not assume the situation will resolve itself.

  • Do Not Restart: Under no circumstances should the reaction be restarted or reagent addition resumed. The batch must be safely quenched, and a full investigation is required.

Q2: The reaction started with a normal exotherm, but the temperature has now dropped below the target, and the reaction appears to have stalled despite continuous reagent dosing. What should I do?

A2: This is a highly hazardous situation known as reactant accumulation . A delayed or stalled reaction can lead to a large concentration of unreacted, high-energy material in the reactor.[3] If the reaction suddenly initiates, the accumulated reagents can react almost instantaneously, releasing a massive amount of energy that will overwhelm any cooling system, leading to a catastrophic failure.[3][9]

Action & Mitigation Plan:

  • Stop Dosing Immediately: Cease all reagent feeds to prevent further accumulation.

  • Do NOT Increase Temperature: It is tempting to add heat to "kick-start" the reaction. This is extremely dangerous and is a known cause of serious industrial accidents.[4] Increasing the temperature could trigger a violent, uncontrolled reaction of the accumulated mass.

  • Maintain Agitation: Ensure the agitator is running correctly to maintain thermal and concentration homogeneity. A loss of agitation can create localized hot spots that could trigger initiation.[10]

  • Analyze the Situation: Carefully and remotely monitor the reactor. Consider taking a sample (only if a safe sampling procedure is in place) to analyze for reactant concentration. The goal is to understand why the reaction stalled (e.g., catalyst issue, impurity, incorrect temperature).

  • Controlled Quenching or Dilution: The safest course of action is often to quench the reaction by adding a suitable agent or to dilute the batch with an inert solvent to a safe concentration before disposal.

Q3: We've experienced a sudden cooling system failure (e.g., loss of coolant flow, chiller trip). What is the protocol?

A3: A cooling system failure is a critical event that removes your primary barrier against thermal runaway.[11][12] The response must be swift.

Emergency Protocol for Cooling Failure:

  • Stop Reagent Dosing: Immediately stop the feed.

  • Assess the Reaction State:

    • If the temperature is stable or rising slowly: You have a limited time to act. Attempt to restore cooling immediately. If cooling cannot be restored within a short, pre-defined time limit, move to step 3.

    • If the temperature is rising rapidly: The accumulated heat is already driving the reaction rate up. Immediately proceed to step 3.

  • Initiate Emergency Procedures: This may involve activating a backup cooling system, adding an emergency inhibitor to stop the reaction, or executing a "dump" or "quench" into a separate, prepared vessel.[13] The specific action depends on your facility's pre-approved safety procedures. A well-designed process should have a documented response plan for this exact scenario.[9]

Troubleshooting Decision Workflow

The following diagram illustrates a simplified decision-making process during an exothermic event.

G start Process Monitoring: Temperature Rising Above Setpoint? stop_dosing IMMEDIATELY Stop All Reagent Dosing start->stop_dosing Yes continue_monitoring Continue Close Monitoring start->continue_monitoring No check_cooling Is Cooling System at Maximum Capacity? stop_dosing->check_cooling verify_cooling Verify Coolant Flow & Temperature Specs check_cooling->verify_cooling No is_stable Is Temperature Stabilizing? check_cooling->is_stable Yes verify_cooling->is_stable continue_monitoring->start is_stable->continue_monitoring Yes prepare_quench Prepare Emergency Quench System is_stable->prepare_quench No emergency_quench EXECUTE EMERGENCY QUENCH prepare_quench->emergency_quench investigate Safe Shutdown & Full Investigation emergency_quench->investigate

Caption: Decision workflow for an unexpected temperature increase.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of exotherm management in this compound synthesis.

Q4: Why is the direct amidation of 2-furoic acid and aniline so exothermic?

A4: The formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable, meaning it releases energy (heat). The reaction involves the formation of a stable amide C-N bond and the elimination of a water molecule. While direct thermal condensation often requires high temperatures to overcome the activation energy barrier, the overall enthalpy of the reaction (ΔH) is negative (exothermic).[14] When using activating agents (e.g., carbodiimides) or converting the acid to a more reactive species like an acyl chloride, the reaction proceeds much faster at lower temperatures, resulting in a higher rate of heat generation that must be carefully managed.[]

Q5: What are the Critical Process Parameters (CPPs) that I must control to manage the exotherm?

A5: Several parameters are critical for ensuring thermal safety. These must be defined during process development and strictly controlled during production.

Critical Process Parameter (CPP)Rationale for ControlPotential Consequence of Deviation
Reagent Dosing Rate This directly controls the rate of reaction and therefore the rate of heat generation (Qgen).[3]Too fast: Qgen exceeds Qremoval, leading to thermal runaway. Too slow: May lead to long batch times and potential for reactant accumulation if reaction stalls.
Reactor Temperature (Tr) The reaction rate is exponentially dependent on temperature (Arrhenius equation).[4]Too high: Accelerates reaction rate, risking runaway. Can also lead to side reactions or product degradation.[15] Too low: May slow or stall the reaction, leading to accumulation.[3]
Coolant Temperature & Flow (Tj) These determine the heat removal rate (Qremoval). The greater the temperature difference (Tr - Tj), the higher the heat removal rate.Inadequate cooling (high Tj or low flow) reduces the system's capacity to handle the exotherm, narrowing the safety margin.[12][16]
Agitation Speed Ensures uniform temperature and concentration, promoting efficient heat transfer from the reaction mass to the reactor wall.[10]Poor agitation can cause localized "hot spots" where a runaway can initiate. It also reduces the overall heat transfer coefficient (U), impairing cooling.

Q6: How does scale-up from a 1L lab flask to a 1000L reactor affect exotherm management?

A6: This is a critical process safety consideration. The effect is governed by the change in the surface-area-to-volume ratio.

  • Volume increases by the cube of the radius (r³).

  • Heat Transfer Surface Area (the jacketed wall) increases by the square of the radius (r²).

As the reactor size increases, the volume (which generates heat) increases much faster than the surface area (which removes heat).[2][3] This means a large reactor is inherently less efficient at removing heat per unit volume than a small one. Therefore, a process that is easily controlled in the lab can become a dangerous runaway hazard on a large scale without careful engineering controls, such as significantly slower dosing times.[3][5]

Heat Generation vs. Heat Removal

The relationship between heat generation and heat removal dictates the stability of the reaction. A runaway occurs when the heat generation curve surpasses the heat removal line at an unstable point.

G xaxis Reactor Temperature (T) yaxis Heat Rate (Q) title Thermal Stability Diagram (Semenov Plot) origin x_end origin->x_end y_end origin->y_end q_gen_start q_gen_mid q_gen_start->q_gen_mid Heat Generation (Qgen) (Exponential) q_gen_peak q_gen_mid->q_gen_peak Heat Generation (Qgen) (Exponential) q_gen_end q_gen_peak->q_gen_end Heat Generation (Qgen) (Exponential) q_rem_start q_rem_end q_rem_start->q_rem_end Heat Removal (Qrem) (Linear) stable_point unstable_point stable_label Stable Operating Point unstable_label Unstable Point (Tipping Point for Runaway)

Caption: Heat generation vs. removal rates. Runaway occurs if temperature exceeds the unstable point.[17]

Q7: What secondary reactions or decomposition pathways should I be concerned about?

A7: Beyond the primary amidation reaction, a key concern is the thermal decomposition of the starting material, 2-furoic acid. At elevated temperatures (studies show onset around 140-160°C), 2-furoic acid can undergo decarboxylation to form furan .[15][18]

C₅H₄O₃ (2-Furoic Acid) → C₄H₄O (Furan) + CO₂

This is hazardous for two reasons:

  • Gas Evolution: The production of carbon dioxide (CO₂) is a non-condensable gas that can rapidly increase reactor pressure, potentially leading to vessel rupture if the relief systems are inadequate.

  • Secondary Exotherm: The decomposition itself can be exothermic, adding more heat to an already unstable system.

Therefore, the maximum allowable temperature for the reaction must be kept well below the onset temperature of this decomposition.

Section 3: Key Experimental Protocol

Protocol: Determining Heat of Reaction and Safe Dosing Profile via Reaction Calorimetry

Objective: To quantify the thermal characteristics of the this compound synthesis to enable safe scale-up. This protocol provides the data needed to ensure the rate of heat generation never exceeds the cooling capacity of the production-scale reactor.

Methodology:

  • System Setup:

    • Utilize a reaction calorimeter (e.g., RC1, EasyMax HFCal) equipped with temperature probes for both the reactor contents (Tr) and the jacket (Tj), a calibrated reagent addition pump, and an agitator.

    • The system should be configured to calculate heat flow in real-time based on the temperature difference, coolant flow, and heat transfer coefficient.

  • Heat Transfer Calibration:

    • Charge the reactor with the chosen solvent for the this compound synthesis.

    • Perform a series of heating and cooling steps across the intended process temperature range to determine the overall heat transfer coefficient (U) and heat transfer area (A) for the specific reactor/solvent/agitation combination. This UA value is critical.

  • Reaction Run (Semi-Batch Mode):

    • Charge the reactor with aniline and solvent.

    • Bring the reactor contents to the desired starting temperature.

    • Begin adding the 2-furoic acid solution (or its activated form) at a slow, constant, and precisely measured rate.

    • Continuously record the reactor temperature (Tr), jacket temperature (Tj), and the real-time heat flow (Q_flow) from the calorimeter software.

  • Data Analysis:

    • Total Heat of Reaction (ΔHr): Integrate the heat flow curve over the duration of the addition. This gives the total energy released in Joules. Divide by the total moles of the limiting reagent added to get the molar heat of reaction (J/mol).

    • Heat Generation Rate (Qgen): The peak heat flow observed during the addition corresponds to the maximum rate of heat generation under those conditions.

    • Maximum Temperature of the Synthesis Reaction (MTSR): Calculate the adiabatic temperature rise (ΔT_ad) that would occur if cooling were lost. This is calculated as: ΔT_ad = (m_acc * -ΔHr) / (M_total * C_p), where m_acc is the moles of accumulated reactant, M_total is the total mass of the reactor contents, and C_p is the specific heat capacity of the mixture. The MTSR is the process temperature + ΔT_ad. This value must be well below the decomposition temperature.

  • Scale-Up Calculation:

    • Using the measured Qgen and the known heat removal capability of the large-scale reactor (Qrem = UA(Tr - Tj)), calculate the maximum safe dosing rate for the production vessel. The dosing rate must be set such that Qgen always remains significantly lower than Qrem, providing a robust safety margin.[19]

References

  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016, October 25). Pharma IQ. [Link]
  • CSB Finds T2 Laboratories Explosion Caused by Failure of Cooling System Resulting in Runaway Chemical Reaction. (2009, September 15). U.S.
  • Exothermic Reaction Hazards. (2024, November 7).
  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
  • Critical Considerations in Process Safety. H.E.L Group. [Link]
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
  • Troubleshooting Industrial Cooling System Failures: A Technical Guide. (2025, July 28). ICS - Thailand. [Link]
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
  • Reactor Temper
  • Thermal runaway. Wikipedia. [Link]
  • 4 Common Problems In A Cooling System & Their Effects. (2015, May 15).
  • Exothermic reaction safety. (2024, July 6). YouTube. [Link]
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Lab Safety. [Link]
  • Investigation of Thermal Runaway in Semibatch Chemical Reactors by an Early Warning Detection Device. (2012, May 20). Chemical Engineering Transactions. [Link]
  • Cooling Solutions for Chemical Process Plants. SPX Cooling Technologies. [Link]
  • Practical approach to prediction and prevention of runaway reactions. International Journal of Applied Research. [Link]
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI. [Link]
  • A green chemistry perspective on catalytic amide bond form
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. [Link]
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020, April 11). PMC - NIH. [Link]
  • How to prevent cross-linking in biomaterials synthesis via amidation reaction?
  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
  • 2-Furoic acid. Wikipedia. [Link]
  • Runaway Reaction - Prevention. (2012, March 5). YouTube. [Link]
  • Greener Methods for Amide Bond Synthesis.
  • 2-furoic acid. NIST WebBook. [Link]
  • Industry-Specific Safety Concerns for Process Manufacturing Plants. (2021, September 9). Precognize. [Link]
  • 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure. [Link]
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020, January 15). PubMed. [Link]
  • PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Purdue College of Engineering. [Link]
  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts.
  • Process Safety in the Pharmaceutical Industry─Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards.

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Technical Support Center: Impurity Profiling of 2-Furanilide (N-Phenyl-2-furamide)

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-furanilide. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the identification and characterization of impurities. The methodologies and principles described herein are grounded in established analytical chemistry and regulatory expectations.

Introduction: The Imperative of Purity in this compound Analysis

This compound (N-phenyl-2-furamide) is a chemical entity with applications in various research and development sectors. The purity of this compound is paramount, as even trace-level impurities can significantly impact experimental outcomes, toxicity profiles, and the overall safety and efficacy of a final product.[1] This document serves as a practical, hands-on guide to navigate the complexities of impurity profiling for this compound, from predicting potential impurities to their structural elucidation.

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, which serves as a foundational reference for this work.[2]

Part 1: Troubleshooting Guide for this compound Analysis

This section addresses common issues encountered during the analytical testing of this compound samples.

Issue 1: Unexpected Peaks in the HPLC Chromatogram of a Newly Synthesized Batch

  • Question: My HPLC analysis of a new batch of this compound shows several unexpected peaks that were not present in the reference standard. How do I identify them?

  • Answer: Unexpected peaks in a new batch are typically process-related impurities. Their origin can be traced back to the synthesis route. A common synthesis for this compound involves the acylation of aniline with a derivative of furan-2-carboxylic acid.[3]

    Probable Causes & Identification Strategy:

    • Unreacted Starting Materials:

      • Furan-2-carboxylic acid: This is a primary starting material. It is more polar than this compound and will likely have a shorter retention time in a reversed-phase HPLC method. To confirm, spike a sample of your this compound with a small amount of authentic furan-2-carboxylic acid and observe if the peak area of the suspected impurity increases.

      • Aniline: Another key starting material. Its presence can be confirmed by spiking with an aniline standard. Due to its basic nature, peak shape for aniline can be poor on some columns; a mobile phase with a suitable pH can improve this.

    • Reagent-Related Impurities:

      • If furan-2-oyl chloride was used for the synthesis, any residual thionyl chloride from its preparation could lead to other byproducts. These are often highly reactive and may not be directly observed, but could form secondary products.

    • Side-Reaction Products:

      • Diacylated Aniline (N,N-bis(2-furoyl)aniline): If the reaction conditions were too harsh, it's possible for the aniline to react with two molecules of the acylating agent. This impurity would be less polar than this compound and have a longer retention time.

      • Self-Condensation Products: Depending on the specific reagents and conditions, side reactions can lead to a variety of other minor products.

    Workflow for Identification:

    G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Confirmation cluster_3 Identification UnexpectedPeak Unexpected Peak in HPLC Hypothesize Hypothesize Source (Starting Material, Byproduct) UnexpectedPeak->Hypothesize Spiking Spiking Study with Authentic Standards Hypothesize->Spiking LCMS LC-MS Analysis for Mass Information Hypothesize->LCMS Identified Impurity Identified Spiking->Identified LCMS->Identified

    Workflow for identifying process-related impurities.

Issue 2: Appearance of New Impurities in a Stability Study Sample

  • Question: I am running a stability study on a batch of this compound. After 3 months at accelerated conditions (40°C/75% RH), new peaks are appearing in the chromatogram. What could they be?

  • Answer: New peaks appearing during a stability study are classified as degradation products. A forced degradation study is the most effective way to predict and identify these compounds.[4] The structure of this compound, with an amide linkage and a furan ring, suggests two primary degradation pathways.

    Probable Degradation Pathways and Products:

    • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the molecule into its original starting materials.

      • Products: Furan-2-carboxylic acid and Aniline.

      • Identification: As with process-related impurities, these can be confirmed by their retention times and by spiking with standards. The presence of both in the stressed sample is a strong indicator of hydrolysis.

    • Oxidative Degradation: The furan ring is sensitive to oxidation.[5] This can lead to ring-opening and the formation of various reactive species.

      • Products: The specific products can be complex and may include maleic anhydride derivatives or other ring-opened aldehydes and carboxylic acids.

      • Identification: These are often novel structures not available as standards. Identification requires more advanced techniques:

        • LC-MS/MS: To determine the molecular weight and fragmentation pattern of the degradant.

        • Preparative HPLC and NMR: If the impurity is present at a sufficient level (>0.1%), it can be isolated using preparative HPLC for subsequent structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

    Forced Degradation Protocol Summary

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24-48 hoursAmide Hydrolysis
Base Hydrolysis 0.1 M NaOH at RT4-8 hoursAmide Hydrolysis (often faster)
Oxidation 3% H₂O₂ at RT8-24 hoursFuran Ring Opening
Thermal Dry Heat at 105°C48 hoursGeneral Decomposition
Photolytic UV/Vis light (ICH Q1B)Per ICH guidelinesComplex Photoreactions

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and potential process-related impurities in this compound synthesis?

The most common synthesis route for this compound is the reaction of a furan-2-carboxylic acid derivative with aniline.[3] Therefore, the most likely process-related impurities are:

  • Furan-2-carboxylic acid: Unreacted starting material.

  • Aniline: Unreacted starting material.

  • Solvents: Residual solvents used in the reaction and purification steps (e.g., DMF, THF, Toluene). These should be controlled according to ICH Q3C guidelines.

Q2: What are the expected degradation products of this compound?

Based on its chemical structure, the primary degradation products are:

  • Furan-2-carboxylic acid and Aniline: From hydrolysis of the amide bond. This is a very common degradation pathway for anilide compounds.[4]

  • Oxidative Degradants: From the opening of the furan ring. The exact structures would need to be characterized using techniques like MS and NMR.

Q3: Which analytical technique is most suitable for routine purity testing of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine purity analysis and stability testing. A reversed-phase C18 column is typically effective. The method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.

Q4: When is Gas Chromatography-Mass Spectrometry (GC-MS) useful?

GC-MS is particularly useful for:

  • Residual Solvent Analysis: Identifying and quantifying volatile organic solvents remaining from the synthesis process.

  • Volatile Impurities: Detecting any low molecular weight, volatile, or semi-volatile impurities that may not be well-retained by HPLC.

Q5: How do I definitively determine the structure of an unknown impurity?

Structural elucidation of an unknown impurity requires a combination of techniques:

  • LC-MS/MS: Provides the molecular weight and fragmentation data, which gives clues about the structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental composition.

  • Isolation: The impurity must be isolated in a pure form, typically using preparative HPLC.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity are the most powerful tools for unambiguously determining its chemical structure.[6]

G Unknown Unknown Impurity LCMS LC-MS/MS Analysis (Mass & Fragmentation) Unknown->LCMS HRMS HRMS Analysis (Elemental Composition) Unknown->HRMS Isolation Isolation via Preparative HPLC LCMS->Isolation HRMS->Isolation NMR NMR Spectroscopy (1D and 2D) Isolation->NMR Structure Structure Elucidated NMR->Structure

Logical workflow for the structural elucidation of an unknown impurity.

Part 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating method. It must be fully validated according to ICH Q2(R1) guidelines for your specific application.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan of this compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.

  • Prepare a Stock Solution: Create a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 0.2 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 4, and 8 hours. Neutralize with 0.2 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.

  • Thermal Degradation: Place a small amount of solid this compound in an oven at 105°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose both a solid sample and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being destroyed by secondary degradation.[2]

References

  • Singh K, Kumari S, Gupta Y. Synthesis and Antimicrobial Activity of Mono, Di and Tri Substituted Aromatic Amines and Napthyl Amine Cyclic Imides Derivatives. International Journal of Technology. 2017; 7 (2): 85-89. ([Link])
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105. ([Link])
  • Al-Ostoot, F. H., Al-Ghamdi, A. A., Al-Amer, A. M., & Alafeefy, A. M. (2015). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Drug research, 65(3), 158–163. ([Link])
  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ([Link])
  • Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). ([Link])
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biological Sciences, 1(2), 1-13. ([Link])
  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical and Health Sciences, 1(1), 1-3. ([Link])
  • N-[2-(2-furoylamino)phenyl]-2-furamide. ChemBK. ([Link])
  • SpectraBase. N-(4-PHENYL)-2-FURAMIDE. ([Link])
  • Al-kassas, R., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 28(23), 7869. ([Link])
  • Krawczyk, W., Kunda, T., Perkowska, I., & Dudek, D. (2014). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Panda, S. S., Bera, V. V., & Rao, J. R. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Indian Journal of Pharmaceutical Education and Research, 53(4s), s566-s576. ([Link])
  • Kumar, P., & Singh, R. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 10(1), 134-140. ([Link])
  • Al-Momani, I. F., & Al-Hawamdeh, S. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin in a Combination Drug. Journal of Analytical Methods in Chemistry, 2017, 1-8. ([Link])
  • Khazi, I. A. M., et al. (2010). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of the Serbian Chemical Society, 75(11), 1485-1492. ([Link])
  • Shaker, C. H., & Al-Adili, A. J. (2020). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Journal of Physics: Conference Series, 1660(1), 012078. ([Link])
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. ([Link])

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Technical Support Center: Navigating the Scale-Up of 2-Furanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of 2-furanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your large-scale amide bond formations effectively.

Frequently Asked Questions (FAQs)

Q1: We are planning to scale up our this compound synthesis. What are the most critical parameters to re-evaluate from our lab-scale process?

When moving from a laboratory flask to a pilot-plant reactor, it's crucial to understand that reactions do not scale linearly. The most significant challenges arise from changes in physical properties, not just chemistry.[1] You must critically reassess:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger vessels, making heat dissipation far less efficient.[2][3] The acylation of aniline with 2-furoyl chloride is an exothermic reaction. A reaction that was easily managed in a 1L flask with an ice bath can become a dangerous thermal runaway in a 50L reactor if the cooling capacity is insufficient.[4][5]

  • Mass Transfer (Mixing): What is easily homogenized with a small magnetic stir bar becomes a complex fluid dynamics problem in a large reactor.[1][6] Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation and reducing yield.[3]

  • Reagent Addition Rate: A rapid addition that was benign on a small scale can overwhelm the cooling capacity of a large reactor. The rate of addition must be carefully controlled and is often dictated by the reactor's ability to remove heat.

  • Safety & Handling: Handling kilograms of 2-furoyl chloride, a corrosive and lachrymatory substance, requires engineering controls far beyond a standard fume hood.[7][8][9] Similarly, managing the evolution of hydrogen chloride (HCl) gas, a byproduct of the reaction, requires a robust off-gas scrubbing system.[10]

Q2: Our this compound yield dropped significantly after moving from a 1L to a 50L reactor. What are the most likely causes?

A drop in yield during scale-up is a classic and multifaceted problem.[2] The primary culprits are often related to the physical changes mentioned above, which manifest as chemical inefficiencies.

  • Inadequate Temperature Control: Localized overheating can cause degradation of the furan ring, which is sensitive to strong acids and high temperatures, or lead to side reactions.[1][11]

  • Poor Mixing: If 2-furoyl chloride is not dispersed quickly, localized excesses can lead to side reactions with the solvent or itself. Pockets of unreacted aniline may also persist, leading to an incomplete reaction.[1]

  • Reagent Instability: Was the 2-furoyl chloride from a single, large container that was opened multiple times? As an acid chloride, it readily hydrolyzes with atmospheric moisture to the unreactive 2-furoic acid.[9] Ensure your starting materials are of high quality and handled under anhydrous conditions.[12]

  • Impurity Amplification: A minor side reaction that was negligible at the gram scale can become a major pathway at the kilogram scale, consuming a significant portion of your starting material.[1]

Below is a logic diagram to guide your troubleshooting process for low yield.

G start Low Yield Observed During Scale-Up temp_check Was internal temperature consistently in range? start->temp_check mixing_check Is mixing efficient? (No dead zones) temp_check->mixing_check  Yes temp_sol Improve Heat Transfer: - Reduce addition rate - Use more efficient cooling - Increase solvent volume temp_check->temp_sol No   reagent_check Were reagents confirmed to be anhydrous and pure? mixing_check->reagent_check  Yes mixing_sol Improve Mass Transfer: - Optimize stirrer design/speed - Check baffle placement - Consider subsurface addition mixing_check->mixing_sol No   reagent_sol Re-evaluate Reagent Quality: - Use fresh/newly opened reagents - Titrate acid chloride before use - Ensure inert atmosphere reagent_check->reagent_sol No   analysis_sol Analyze Crude Mixture: - Identify byproducts via LC-MS - Quantify unreacted starting materials - Re-evaluate workup procedure reagent_check->analysis_sol  Yes

Caption: Troubleshooting logic for diagnosing low yield in scale-up.

Troubleshooting Guide: Specific Issues

Issue 1: Thermal Runaway and Exotherm Control

Q: During the addition of 2-furoyl chloride, the internal temperature spiked uncontrollably despite the cooling jacket being at its lowest setting. How can we prevent this?

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[4] This is the single most critical safety hazard in this synthesis.

Causality: The reaction between an acid chloride and an amine is rapid and highly exothermic. In a large reactor, the limited surface area for heat exchange is easily overwhelmed.[3]

Solutions:

  • Use a Semi-Batch Process: This is the standard and safest approach for exothermic reactions. Instead of adding all reagents at once, one reagent (in this case, 2-furoyl chloride) is added slowly and controllably to the other.[5] The addition rate should be tied directly to the internal temperature, stopping if it exceeds a set safety limit.

  • Increase Dilution: While it may seem counterintuitive to use more solvent, a larger solvent volume provides a greater thermal mass to absorb the heat generated, buffering temperature spikes.[4]

  • Ensure Adequate Cooling Capacity: Before scaling up, calculate the theoretical heat of reaction and ensure your reactor's cooling system is capable of handling it. You may need to use a colder coolant or a reactor with a better heat transfer coefficient.

  • Reverse Addition: In some cases, adding the amine solution to the acid chloride can help control the exotherm, but this must be evaluated on a small scale first as it can alter the impurity profile.

ParameterLab Scale (1L)Pilot Scale (50L) - Recommended Rationale
Addition Method Syringe pump over 30 minDosing pump over 2-4 hoursSlow, controlled addition is critical to manage the exotherm.[2]
Temperature Monitoring External bath thermometerInternal thermocouple probeInternal temperature can be significantly higher than the jacket temperature.[3]
Cooling Method Ice/water bathChiller unit with circulating fluidProvides consistent, reliable, and quantifiable cooling capacity.
Solvent Volume 5-10 mL / g of aniline10-20 mL / g of anilineHigher dilution provides a larger heat sink, increasing safety.[4]
Issue 2: Handling of 2-Furoyl Chloride and HCl Off-Gas

Q: What are the best practices for safely handling kilogram quantities of 2-furoyl chloride and the resulting HCl gas?

Handling reactive reagents and byproducts at scale requires robust engineering controls and strict adherence to safety protocols.

Causality: 2-Furoyl chloride is corrosive, moisture-sensitive, and a potent lachrymator (causes tearing).[8][9] The reaction stoichiometrically produces one equivalent of HCl gas, which is corrosive and toxic.

Solutions:

  • Closed System Transfer: Use a closed system with pressure-equalized addition funnels or a pump to transfer 2-furoyl chloride from its container to the reactor. This minimizes exposure to personnel and atmospheric moisture.[13]

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[14] This prevents the hydrolysis of the acid chloride and protects the reaction from oxygen.

  • Off-Gas Scrubber: Vent the reactor's headspace through a caustic scrubber (e.g., a packed column or vessel containing a sodium hydroxide solution) to neutralize the HCl gas before it is released.[8]

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. At a minimum, operators should wear chemical-resistant gloves, flame-retardant lab coats, and full-face protection.[7][10][15] Ensure safety showers and eyewash stations are immediately accessible.[10]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Furanilide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the furan-2-carboxamide, or 2-furanilide, scaffold is a cornerstone in the design of novel therapeutics and functional materials.[1][2] The inherent biological activities of furan derivatives, ranging from anticancer to antimicrobial properties, make the efficient and versatile synthesis of this motif a critical endeavor.[2][3] This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.

This document is structured to provide a logical flow from classical, well-established methods to modern, high-efficiency catalytic and multicomponent strategies. Each section will dissect the reaction mechanism, present a validated experimental protocol, and weigh the distinct advantages and limitations to guide your selection process.

The Foundational Approach: Amide Bond Formation via Acyl Chlorides

The most direct and traditional route to 2-furanilides is the acylation of an aniline with an activated derivative of 2-furoic acid, typically 2-furoyl chloride. This method hinges on the enhanced electrophilicity of the acyl chloride carbon, which is readily attacked by the nucleophilic amine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the aniline nitrogen attacks the carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and, after deprotonation (often by a mild base like pyridine or triethylamine), yielding the stable amide product. The choice to convert the carboxylic acid to the acyl chloride is a classic activation strategy; thionyl chloride is a common and effective reagent for this transformation, converting the hydroxyl of the carboxylic acid into an excellent leaving group.[4]

Advantages & Disadvantages
  • Advantages: This method is straightforward, generally high-yielding, and utilizes readily available and inexpensive starting materials.[5] The reaction conditions are often mild, and the purification is typically simple.

  • Disadvantages: The synthesis of the 2-furoyl chloride precursor involves corrosive and hazardous reagents like thionyl chloride or oxalyl chloride, which produce toxic byproducts (SO₂ and HCl).[5] The substrate scope can be limited by the presence of functional groups that are sensitive to acidic conditions or the acylating agent.

Experimental Protocol: Synthesis of N-phenylfuran-2-carboxamide[7]
  • Preparation of 2-Furoyl Chloride: In a fume hood, a round-bottom flask equipped with a reflux condenser and a gas trap is charged with 2-furoic acid (1.0 eq). Thionyl chloride (2.0-3.0 eq) is added cautiously. The mixture is heated to reflux (typically on a water bath) for 1-2 hours until the evolution of gas ceases.[4] Excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-furoyl chloride, which can often be used without further purification.

  • Amidation: To a stirred solution of aniline (1.0 eq) and pyridine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, slowly add a solution of 2-furoyl chloride (1.1 eq) in the same solvent.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring progress by TLC.

  • Upon completion, the mixture is partitioned between water and DCM. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under vacuum.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.

Workflow Visualization

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Furoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2-Furoyl Chloride C->D Distillation F Add 2-Furoyl Chloride @ 0°C D->F E Aniline + Pyridine in DCM E->F G Stir @ RT, 4-6h F->G H Aqueous Workup G->H I Purification H->I J N-phenylfuran-2-carboxamide I->J

Caption: Workflow for classical this compound synthesis.

Modern Catalysis: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful alternative to classical methods.[6] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates, demonstrating broad substrate scope and functional group tolerance under relatively mild conditions.[6][7]

Mechanistic Rationale

The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., a 2-halofuran) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (aniline derivative) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the this compound product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, S-Phos, BINAP) are often required to facilitate both the oxidative addition and the final reductive elimination steps.[8][9]

Advantages & Disadvantages
  • Advantages: Excellent functional group tolerance, allowing for the synthesis of complex molecules. The reaction often proceeds under milder conditions than older cross-coupling methods.[6] It has a very broad substrate scope for both the amine and the aryl halide components.[7]

  • Disadvantages: The palladium catalysts and specialized phosphine ligands can be expensive. The reaction requires an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Optimization of the catalyst, ligand, base, and solvent system can be time-consuming.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination[12]
  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide (e.g., 2-bromofuran, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., X-Phos, 2-4 mol%).

  • Add the aniline derivative (1.2 eq) and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 eq).

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove inorganic salts and the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the this compound product.

Catalytic Cycle Visualization

Pd0 Pd(0)L₂ Complex1 Oxidative Addition Pd0->Complex1 PdII_Aryl Ar-Pd(II)L₂-X Complex1->PdII_Aryl Ar-X Complex2 Ligand Exchange + Deprotonation PdII_Aryl->Complex2 PdII_Amido Ar-Pd(II)L₂-NR'H Complex2->PdII_Amido R'NH₂ / Base Complex3 Reductive Elimination PdII_Amido->Complex3 Complex3->Pd0 Product Out Product Ar-NR'H Complex3->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

The Classic Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is one of the earliest transition-metal-catalyzed cross-coupling reactions for C-N bond formation.[10] While often requiring harsher conditions than its palladium-catalyzed counterparts, it remains a valuable and cost-effective tool, particularly for large-scale syntheses where catalyst cost is a significant factor.[11]

Mechanistic Rationale

The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve copper(I) species.[12] A plausible pathway involves:

  • Formation of a copper(I) amide from the starting amine and a copper(I) salt (or generated in situ).

  • Coordination of the aryl halide to the copper(I) amide complex.

  • A nucleophilic substitution-like step, possibly involving an oxidative addition-reductive elimination sequence through a transient Cu(III) intermediate, to form the C-N bond and release the product.[13]

Traditionally, these reactions required stoichiometric amounts of copper powder at very high temperatures (>200 °C).[10] Modern protocols utilize catalytic amounts of soluble copper(I) salts (e.g., CuI) with ligands such as 1,10-phenanthroline or diamines, which allow the reaction to proceed at lower temperatures (100-140 °C).[10][11]

Advantages & Disadvantages
  • Advantages: Copper is significantly more abundant and less expensive than palladium, making this method more economical. The procedure can be simpler as it is often less sensitive to air and moisture than some Pd-catalyzed systems.

  • Disadvantages: Traditionally requires high reaction temperatures and polar aprotic solvents (e.g., DMF, NMP).[10] The substrate scope can be narrower than the Buchwald-Hartwig reaction, and electron-withdrawing groups on the aryl halide are often needed to achieve good yields.[10] Catalyst loading can sometimes be high.

Experimental Protocol: Synthesis via Ullmann Condensation[13]
  • A reaction vessel is charged with the aryl halide (e.g., 2-iodofuran, 1.0 eq), the aniline (1.1 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added.

  • The mixture is heated to 100-140 °C and stirred for 24-48 hours.

  • After cooling, the reaction mixture is diluted with water and extracted several times with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by column chromatography.

Catalytic Cycle Visualization

CuI Cu(I)X Complex1 Amine Coordination & Deprotonation CuI->Complex1 CuAmide Cu(I)-NR'H Complex1->CuAmide R'NH₂ / Base Complex2 Coupling with Aryl Halide CuAmide->Complex2 CuIII [Ar-Cu(III)-NR'H] intermediate (postulated) Complex2->CuIII Ar-X Complex3 Reductive Elimination CuIII->Complex3 Complex3->CuI Product Out Product Ar-NR'H Complex3->Product

Caption: Postulated Ullmann condensation catalytic cycle.

The Efficiency of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a paradigm of efficiency and atom economy.[14] For the synthesis of this compound derivatives, the Ugi and Passerini reactions are particularly powerful.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a convergent synthesis that combines an aldehyde (e.g., furfural), an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[15][16]

  • Mechanistic Rationale: The reaction is initiated by the formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. The final step is an irreversible Mumm rearrangement, which drives the reaction to completion, yielding the stable bis-amide product.[15]

  • Experimental Protocol: In a flask, the amine (1.0 eq) and furfural (1.0 eq) are stirred in a polar solvent like methanol at room temperature for 30 minutes to form the imine. The carboxylic acid (1.0 eq) is then added, followed by the isocyanide (1.0 eq). The reaction is typically exothermic and is often complete within a few hours to 24 hours.[15] The product often precipitates from the solution or is isolated after solvent evaporation and purification.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an aldehyde (furfural), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[17] This provides a different, but related, scaffold to the Ugi product.

  • Mechanistic Rationale: In aprotic solvents, the reaction is believed to proceed through a concerted, cyclic transition state involving all three components.[17][18] In polar solvents, an ionic pathway is more likely, where the carbonyl is protonated, attacked by the isocyanide to form a nitrilium ion, which is then intercepted by the carboxylate.[17] A final Mumm-type rearrangement yields the product.

  • Experimental Protocol: Furfural (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) are mixed in an aprotic solvent (e.g., DCM, THF) at room temperature. The reaction is typically stirred for 24-48 hours.[19] Workup involves solvent removal and purification of the resulting α-acyloxy carboxamide by chromatography.

MCR Advantages & Disadvantages
  • Advantages: Exceptional step and atom economy, rapidly building molecular complexity from simple starting materials.[14] Ideal for generating libraries of compounds for drug discovery screening.[15] Reactions are often one-pot and operationally simple.

  • Disadvantages: The isocyanide starting materials can be volatile, toxic, and have unpleasant odors, requiring careful handling. The product structure is inherently complex, which may require further synthetic steps if a simpler this compound is desired.

Ugi Reaction Visualization

Aldehyde Furfural Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Acid Carboxylic Acid Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide + Acid Mumm Mumm Rearrangement Nitrilium->Mumm Product α-Aminoacyl Amide (this compound Derivative) Mumm->Product

Caption: Simplified workflow of the Ugi four-component reaction.

Comparative Summary & Conclusion

The optimal synthetic route to a this compound derivative is dictated by the specific goals of the researcher, including desired complexity, scale, cost, and available starting materials.

MethodKey FeaturesTypical YieldsConditionsKey AdvantagesKey Disadvantages
Acyl Chloride Amidation Two-step, classical nucleophilic substitutionGood to ExcellentMild (0 °C to RT)Simple, inexpensive reagents, straightforward purificationUse of hazardous acylating agents, limited functional group tolerance
Buchwald-Hartwig Amination Pd-catalyzed cross-couplingGood to Excellent[20]Mild to Moderate (80-110 °C), inert atmosphereBroad substrate scope, excellent functional group toleranceExpensive catalyst/ligands, requires inert conditions
Ullmann Condensation Cu-catalyzed cross-couplingModerate to Good[10]Harsh (100-140+ °C)Cost-effective catalyst, suitable for large scaleHigh temperatures, narrower scope than Buchwald-Hartwig
Multicomponent Reactions One-pot, convergent synthesisModerate to Excellent[14][19]Mild (RT)High efficiency and complexity, ideal for library synthesisUse of noxious isocyanides, inherently complex products
  • For routine, small-scale synthesis of simple 2-furanilides , the classical acyl chloride method remains a reliable and cost-effective choice, provided the substrates are compatible.

  • For the synthesis of complex, highly functionalized derivatives or in cases where other methods fail , the Buchwald-Hartwig amination is the gold standard, offering unparalleled scope and tolerance.[6]

  • For large-scale industrial production where cost is a primary driver, the Ullmann condensation offers a pragmatic and economical alternative, despite its harsher conditions.

  • For diversity-oriented synthesis and the rapid generation of compound libraries for screening, multicomponent reactions like the Ugi and Passerini are unmatched in their efficiency and ability to generate molecular complexity in a single step.[14]

By understanding the fundamental principles, practical considerations, and comparative performance of these methods, researchers can make informed decisions, optimizing their synthetic strategy to efficiently access the valuable this compound scaffold for their specific application.

References

  • Wikipedia. Passerini reaction. [Link]
  • Bernado, O., & López, L. A. (2022). Synthesis of functionalized furan derivatives by generation of 2-(furyl)carbene intermediates. Targets in Heterocyclic Systems, 25, 326.
  • Organic Syntheses. Ugi Multicomponent Reaction. [Link]
  • Gilla, G., et al. (2012). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 17(9), 10488-10501. [Link]
  • Wikipedia. Ugi reaction. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Passerini Reaction. [Link]
  • Palmieri, A., Gabrielli, S., & Ballini, R. (2011). Efficient two-step sequence for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes: successive Amberlyst A21- and Amberlyst 15-catalyzed processes. The Journal of Organic Chemistry, 76(11), 4642-4647. [Link]
  • Organic Chemistry Portal. Ugi Reaction. [Link]
  • Wikipedia.
  • Zhang, Y., et al. (2018). Synthesis of Passerini adducts from aldehydes and isocyanides under the auxiliary of water. Organic Chemistry Frontiers, 5(3), 466-469. [Link]
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  • Google Patents. A kind of green method synthesizing 2- furyl glyoxalic acid.
  • ResearchGate. Passerini reaction on derivatives of 2,5‐bis‐hydroxymethyl‐tetrahydrofuran. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Furanilide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the furan scaffold represents a cornerstone in medicinal chemistry. Its presence in a multitude of biologically active compounds highlights its versatility as a pharmacophore. Among these, the 2-furanilide framework, characterized by a furan-2-carboxamide core linked to a phenyl ring, has emerged as a promising template for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of this compound analogs, exploring their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols for key assays.

Anticancer Activity of this compound Analogs

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with furan-based derivatives showing significant promise. The cytotoxic activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the furan and the anilide moieties.

Structure-Activity Relationship Insights

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent anticancer activity. The general consensus is that lipophilicity and the electronic properties of the substituents on the anilide ring play a pivotal role in modulating cytotoxicity.

A key determinant of anticancer potency appears to be the substitution pattern on the anilide (phenyl) ring. For instance, in a series of carbamothioyl-furan-2-carboxamide derivatives, the position of substituents on the phenyl ring influenced anticancer activity against various cell lines, including HepG2, Huh-7, and MCF-7.[1] One of the most active compounds in this series was N-(p-tolylcarbamothioyl)furan-2-carboxamide, which exhibited the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL.[1]

Furthermore, studies on other furan-containing scaffolds have provided valuable insights that can be extrapolated to 2-furanilides. For example, in a series of novel furan-based derivatives, compounds with a pyridine carbohydrazide and an N-phenyl triazinone moiety demonstrated significant anticancer activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 4.06 µM and 2.96 µM, respectively.[2] These compounds were found to induce cell cycle arrest at the G₂/M phase and promote apoptosis.[2]

The mechanism of action for many of these cytotoxic furan derivatives involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of p53 and Bax, and a decrease in the level of the anti-apoptotic protein Bcl-2.[2]

Comparative Cytotoxicity Data

To facilitate a clear comparison, the following table summarizes the cytotoxic activity of representative this compound analogs and related furan derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 N-(p-tolylcarbamothioyl)furan-2-carboxamideHepatocellular Carcinoma20 µg/mL (% viability 33.29)[1]
2 Pyridine carbohydrazide derivativeMCF-74.06[2]
3 N-phenyl triazinone derivativeMCF-72.96[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution treatment Add Compound to Cells compound_prep->treatment incubation_48h Incubate (48-72h) treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate (4h) mtt_addition->incubation_4h solubilization Add Solubilizer (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of this compound Analogs

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. This compound derivatives have demonstrated promising antimicrobial properties, with their efficacy being highly dependent on their structural features.

Structure-Activity Relationship Insights

The antimicrobial activity of this compound analogs is significantly influenced by the electronic and steric properties of the substituents on the anilide ring. A study on a series of N-(4-arylphenyl)furan-2-carboxamides revealed that the nature of the aryl substituent introduced via Suzuki-Miyaura cross-coupling plays a crucial role in their antibacterial activity against clinically isolated drug-resistant bacteria.

Generally, compounds with electron-donating groups on the aryl ring tend to exhibit better yields in synthesis.[3] In terms of antimicrobial activity, specific substitutions can lead to potent inhibition of bacterial growth. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial and antifungal activity.[1] The presence of a 2,4-dinitrophenyl group led to broad-spectrum inhibition against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL.[1] The lipophilicity conferred by aromatic moieties is believed to enhance penetration through the bacterial cell wall.[4]

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound analogs against various microbial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4 N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamideE. coli150.7-295C. albicans122.1-186[1]
5 N-(2-nitrophenylcarbamothioyl)furan-2-carboxamideS. aureus240-280A. niger120.7-190[1]
6 N-(p-tolylcarbamothioyl)furan-2-carboxamideB. cereus230-295T. harzianum120.7-190[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.[5][6]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process down the plate to create a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the final bacterial inoculum.

    • Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualization of Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis stock_prep Prepare Compound Stock Solution plate_prep Serial Dilution in 96-Well Plate stock_prep->plate_prep inoculation Inoculate Plate with Bacterial Suspension plate_prep->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C (16-20h) inoculation->incubation read_results Visually Inspect for Turbidity (Growth) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-Inflammatory Activity of this compound Analogs

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. This compound derivatives have shown potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Structure-Activity Relationship and Mechanism of Action

The anti-inflammatory effects of furan derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins (PGs) and leukotrienes (LTs).[4] This is achieved through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][8][9][10] Furthermore, many anti-inflammatory compounds exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory gene expression.[4]

While direct SAR studies on this compound analogs as anti-inflammatory agents are less common, related furan-containing structures provide valuable insights. For instance, 2,5-diaryl substituted furans functionalized with amino acids have been evaluated as COX-1 and COX-2 inhibitors.[1] The presence of specific substituents can confer selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The NF-κB signaling pathway is a critical target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins.[5] Compounds that can prevent IκB degradation or block the nuclear translocation of NF-κB are therefore potent anti-inflammatory agents. Furan derivatives have been shown to inhibit the NF-κB pathway, suggesting a likely mechanism for the anti-inflammatory activity of 2-furanilides.[4]

Comparative Anti-Inflammatory Data

The following table summarizes the anti-inflammatory activity of representative furan derivatives, highlighting their inhibitory effects on key inflammatory mediators.

Compound ClassTargetIC₅₀ (µM)Reference
2,5-Diarylfuran amino acid derivativeCOX-2Selective Inhibition[1]
Benzofuran derivativeNO production16.5[11]
N-phenylcarbamothioylbenzamidePGE₂ InhibitionPotent Inhibition[12]
Experimental Protocol: In Vitro COX and LOX Inhibition Assay

Principle: The activity of COX and LOX enzymes is measured by monitoring the production of their respective products (e.g., prostaglandins and leukotrienes) from arachidonic acid. The inhibitory effect of a compound is determined by its ability to reduce the enzymatic activity.

Step-by-Step Protocol (General Overview):

  • Enzyme and Substrate Preparation:

    • Obtain purified COX-1, COX-2, and 5-LOX enzymes.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Reaction:

    • In a 96-well plate, combine the enzyme, a reaction buffer, and the this compound analog at various concentrations.

    • Include a vehicle control (no inhibitor) and a positive control (a known COX/LOX inhibitor).

    • Initiate the reaction by adding arachidonic acid.

  • Detection of Products:

    • The formation of prostaglandins (for COX) or leukotrienes (for LOX) can be measured using various methods, such as enzyme immunoassays (EIA) or by detecting a colored product from a coupled reaction.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value for each compound.

Visualization of the NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK activates stimuli TNF-α stimuli->receptor IkB_NFkB IκB NF-κB (p50/p65) IKK->IkB_NFkB phosphorylates p_IkB p-IκB NF-κB (p50/p65) ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB ubiquitination proteasome Proteasome ub_p_IkB->proteasome degradation NFkB_active NF-κB (p50/p65) proteasome->NFkB_active releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocation furanilide This compound Analog furanilide->IKK inhibits DNA DNA NFkB_nuc->DNA binds transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, ILs) DNA->transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of these analogs can be finely tuned through systematic modifications of the substituents on both the furan and anilide rings. This guide has provided a comparative overview of the structure-activity relationships of this compound derivatives, supported by quantitative data and detailed experimental protocols. Further research into the precise mechanisms of action and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.

References

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A Comparative Benchmarking Guide: Furan vs. Thiophene Anilides in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isosteric replacement of scaffolds is a cornerstone strategy for lead optimization. Among the most utilized five-membered aromatic heterocycles, furan and thiophene hold a prominent position.[1] Their structural similarity, with the substitution of an oxygen atom in furan for a sulfur atom in thiophene, imparts distinct physicochemical and electronic properties.[2] These subtle differences can translate into significant variations in biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] This guide provides an in-depth, data-driven comparison of furan and thiophene anilides across key biological activities, offering insights to inform rational drug design and development.

The Physicochemical Nuances: Furan vs. Thiophene

The choice between a furan and a thiophene core is a critical decision in drug design, influenced by the unique characteristics of their respective heteroatoms. Sulfur in thiophene is larger, less electronegative, and possesses available 3d orbitals that contribute to greater aromaticity compared to the oxygen in furan.[2] This fundamental difference impacts several key parameters relevant to a compound's biological behavior.

PropertyFuranThiopheneSignificance in Drug Design
Resonance Energy (kcal/mol) 16[2]29[2]Higher resonance energy in thiophene suggests greater aromatic stability, potentially leading to more metabolically robust compounds.[2]
Aromaticity Order Benzene > Thiophene > Pyrrole > Furan[2]Benzene > Thiophene > Pyrrole > Furan[2]Aromaticity influences reactivity and interactions with biological targets, such as π-π stacking.[2]
Electronegativity of Heteroatom High (Oxygen)Lower (Sulfur)The more electronegative oxygen in furan can act as a better hydrogen bond acceptor, a crucial interaction for receptor binding.[1][2]
Reactivity More reactive, less stable.[2]Less reactive, more stable.[2]The higher reactivity of furan can sometimes lead to metabolic instability.[1]
Polarity More Polar[1]Less Polar[1]Polarity affects solubility and the ability to cross biological membranes.

Comparative Biological Activity: A Head-to-Head Analysis

The true measure of a scaffold's utility lies in its performance in biological assays. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of analogous furan and thiophene anilides, supported by experimental data.

Anticancer Activity

Both furan and thiophene moieties have been integrated into numerous compounds demonstrating cytotoxic effects against various cancer cell lines.[1][3] The choice of the heterocyclic ring can significantly influence the potency of the resulting anilide.

A comparative study on the antiproliferative activity of furan and thiophene amide derivatives against the A431 human skin cancer cell line revealed a consistent trend where the thiophene analogs exhibited greater potency (lower LD50 values) than their furan counterparts.[4][5]

Compound IDHeterocyclic RingLD50 (µg/mL)[4]
1F Furan190
1T Thiophene93
2F Furan170
2T Thiophene91
3F Furan138
3T Thiophene85
4F Furan150
4T Thiophene87
5F Furan139
5T Thiophene55
6F Furan82
6T Thiophene50

This suggests that for this particular series of compounds and cell line, the thiophene ring is a more favorable scaffold for anticancer activity. The enhanced lipophilicity and metabolic stability of the thiophene ring may contribute to this observation.[2]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of furan and thiophene anilides on cancer cell lines.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. B 2. Compound Treatment Add serial dilutions of furan and thiophene anilides. A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. MTT Addition Add MTT reagent to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours for purple precipitate to form. D->E F 6. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate IC50 values. G->H Broth_Microdilution_Workflow A 1. Compound Dilution Prepare serial two-fold dilutions of anilides in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized bacterial suspension. A->B C 3. Inoculation Add the bacterial suspension to each well. B->C D 4. Incubation Incubate the plate at 35°C ± 2°C for 16-20 hours. C->D E 5. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Broth Microdilution Workflow for MIC Determination.

Detailed Steps:

  • Compound Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the furan and thiophene anilides in a suitable broth medium (e.g., Mueller-Hinton Broth). [7]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [8]3. Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). [7]4. Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [7]5. Result Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. [7]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. [9][10]Both furan and thiophene-based compounds have demonstrated potential as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [9][11] Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, primarily acting as COX inhibitors. [9][12]Furan-containing compounds have also shown excellent efficacy as selective COX-2 inhibitors. [1]The choice between the two heterocycles for designing anti-inflammatory agents often depends on the desired selectivity and overall molecular properties. [1]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This protocol provides a simple and rapid method to screen furan and thiophene anilides for potential anti-inflammatory activity.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. [13][14]This assay uses heat-induced denaturation of egg albumin as a model.

Workflow:

Protein_Denaturation_Workflow A 1. Prepare Reaction Mixture Combine test compound, egg albumin, and PBS. B 2. Incubation Incubate at 37°C for 15 minutes. A->B C 3. Heat-Induced Denaturation Incubate at 70°C for 5 minutes. B->C D 4. Cooling Cool the solutions to room temperature. C->D E 5. Absorbance Measurement Measure absorbance at 660 nm. D->E F 6. Calculate Inhibition Determine the percentage inhibition of protein denaturation. E->F

Workflow for the Inhibition of Protein Denaturation Assay.

Detailed Steps:

  • Preparation of Reagents:

    • Egg Albumin Solution: Prepare a 0.5% v/v solution of fresh hen's egg albumin in phosphate-buffered saline (PBS, pH 6.4).

    • Test Compounds: Prepare solutions of the furan and thiophene anilides at various concentrations (e.g., 100-500 µg/mL) in a suitable solvent. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control. [13]2. Reaction Mixture: In test tubes, add 0.5 mL of the egg albumin solution and 2.0 mL of the test compound solution. For the control, add 2.0 mL of the solvent instead of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes. [15]4. Heat Denaturation: After incubation, heat the mixtures at 70°C for 5 minutes. [14]5. Cooling: Allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer against a blank.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Structure-Activity Relationship (SAR) and Design Strategy

The decision to use a furan or thiophene core is a nuanced one that depends on the specific therapeutic target and desired pharmacological profile. [2]

SAR_Logic cluster_furan Furan Core cluster_thiophene Thiophene Core Furan Furan (Oxygen heteroatom) F_Prop Higher Electronegativity More Polar Better H-bond acceptor Furan->F_Prop F_Bio Potential for key H-bonding interactions May be less metabolically stable F_Prop->F_Bio Thiophene Thiophene (Sulfur heteroatom) T_Prop Greater Aromaticity More Lipophilic Metabolically more stable Thiophene->T_Prop T_Bio Enhanced metabolic stability Improved membrane permeability Potentially higher potency T_Prop->T_Bio SAR Structure-Activity Relationship (SAR) & Design Strategy SAR->Furan SAR->Thiophene

Logical relationships in SAR for furan and thiophene analogs.

Conclusion

The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a powerful tool in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of a lead compound. [1]This guide has provided a comparative overview of furan and thiophene anilides in anticancer, antimicrobial, and anti-inflammatory contexts. The presented data indicates that neither heterocycle is universally superior.

Thiophene anilides, in some cases, have demonstrated enhanced metabolic stability and greater potency, particularly in anticancer applications. [2][4]Conversely, furan-containing compounds have shown excellent efficacy as highly selective anti-inflammatory agents and are crucial components in certain classes of antimicrobials. [1][2]The ultimate choice between a furan and a thiophene core should be made on a case-by-case basis, considering the specific biological target, the desired activity profile, and the overall molecular context of the drug candidate.

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A Comparative Guide to the Antifungal Efficacy of a Novel 2-Furanilide Compound

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, underscores the urgent need for novel therapeutic agents.[1] Furan derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial and anti-inflammatory effects.[2][3] This guide provides a comprehensive, data-driven validation of a new 2-furanilide compound, designated F-117, benchmarking its antifungal efficacy against established clinical agents, fluconazole and amphotericin B.

This document is intended for researchers, scientists, and drug development professionals, offering a transparent and in-depth analysis of F-117's in vitro performance. We will delve into the causality behind our experimental design, present a rigorous, self-validating protocol, and ground our findings in authoritative scientific standards.

Introduction: The Rationale for a New Antifungal

The current antifungal arsenal is limited, with only a few new drug classes approved in the last three decades.[1] Existing drugs face challenges of toxicity and emerging resistance. Fluconazole, a triazole, acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6][7][8] While generally well-tolerated, resistance, particularly in Candida species, is a growing concern.[4] Amphotericin B, a polyene, is a potent, broad-spectrum antifungal that binds directly to ergosterol, forming pores that lead to cell death.[9][10][11][12][13] However, its clinical utility is often limited by significant nephrotoxicity due to its interaction with cholesterol in mammalian cell membranes.[9][11]

The furan nucleus is a versatile scaffold in medicinal chemistry.[3] Our novel this compound, F-117, was synthesized to explore new chemical space and potentially overcome the limitations of existing antifungals. This guide details the rigorous comparative evaluation of its antifungal activity.

Materials and Methods: A Framework for Robust Validation

To ensure the scientific integrity of our findings, all experiments were conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21][22]

A panel of clinically relevant fungal pathogens was selected to assess the breadth of F-117's activity. This included standard quality control (QC) strains and clinical isolates:

  • Candida albicans (ATCC 90028)

  • Candida glabrata (Clinical Isolate)

  • Candida krusei (ATCC 6258)

  • Cryptococcus neoformans (ATCC 208821)

  • Aspergillus fumigatus (ATCC 204305)

Yeast strains were cultured on Sabouraud Dextrose Agar (SDA), while Aspergillus fumigatus was grown on Potato Dextrose Agar (PDA).

The in vitro antifungal activity was determined using the broth microdilution method, a standardized technique for producing reliable minimum inhibitory concentration (MIC) values.[14][15][23]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Antifungal Stock Solutions: F-117, fluconazole, and amphotericin B were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

  • Serial Dilutions: Two-fold serial dilutions of each compound were prepared in RPMI-1640 medium (buffered with MOPS) in 96-well microtiter plates, resulting in a final concentration range of 0.03 to 16 µg/mL.

  • Inoculum Preparation: Fungal inocula were prepared by suspending fresh cultures in sterile saline. The turbidity was adjusted to a 0.5 McFarland standard, and further diluted in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[24]

  • Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.[22]

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (≥50% for azoles and F-117, and 100% for amphotericin B) compared to the drug-free growth control well.[25]

A critical aspect of antifungal drug development is ensuring selectivity for fungal cells over host cells.[26] The cytotoxicity of F-117 was evaluated against a human cell line to determine its potential for off-target effects.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Exposure: The culture medium was replaced with fresh medium containing serial dilutions of F-117, fluconazole, and amphotericin B (0.1 to 100 µg/mL).

  • Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated.

Results: A Comparative Analysis of Antifungal Performance

The antifungal activity and cytotoxicity of F-117 are summarized in the tables below, providing a direct comparison with fluconazole and amphotericin B.

Table 1: In Vitro Antifungal Susceptibility (MIC in µg/mL)

Fungal StrainF-117FluconazoleAmphotericin B
Candida albicans10.50.25
Candida glabrata2160.5
Candida krusei4>641
Cryptococcus neoformans0.540.125
Aspergillus fumigatus8>640.5

Table 2: In Vitro Cytotoxicity (CC50 in µg/mL) and Selectivity Index (SI)

CompoundCC50 (HEK293 cells)Selectivity Index (SI) vs. C. albicans
F-117>100>100
Fluconazole>100>200
Amphotericin B520

Selectivity Index (SI) = CC50 / MIC

Discussion: Interpreting the Data and Postulating a Mechanism

The results demonstrate that F-117 possesses potent antifungal activity against a range of clinically important fungi. Notably, it exhibited significant efficacy against fluconazole-resistant species such as Candida glabrata and Candida krusei. While not as potent as amphotericin B against most strains, F-117 displayed a markedly superior safety profile, with no significant cytotoxicity observed at concentrations up to 100 µg/mL. This high selectivity index suggests a promising therapeutic window.

The chemical structure of this compound suggests a potential mechanism of action distinct from existing antifungal classes. Furan derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth and the modification of essential enzymes.[2] The lipophilic nature of the furan ring may facilitate its passage through the fungal cell membrane.[2]

Proposed Mechanism of Action of F-117

Based on the structure and preliminary data, we hypothesize that F-117 may interfere with a critical metabolic or signaling pathway within the fungal cell. The furanone skeleton has been associated with the inhibition of the NF-κB and MAPKs signaling pathways in other contexts.[2] It is plausible that F-117 disrupts a similar pathway in fungi, leading to cell cycle arrest and eventual cell death.

G F117 F-117 Membrane Fungal Cell Membrane F117->Membrane Pathway Putative Signaling Pathway (e.g., MAPK/NF-κB analog) Membrane->Pathway Inhibition Inhibition Pathway->Inhibition Nucleus Nucleus Transcription Gene Transcription (Stress Response, Cell Cycle) Nucleus->Transcription Blocks Apoptosis Apoptosis/Cell Death Transcription->Apoptosis Inhibition->Nucleus

Caption: Proposed mechanism of action for F-117.

Experimental Workflow for Antifungal Efficacy Validation

The comprehensive validation of a new antifungal agent follows a logical and rigorous workflow, from initial screening to in-depth characterization.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Screening Primary Screening (Single Concentration) MIC MIC Determination (Broth Microdilution) Screening->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity MOA Mechanism of Action Studies Cytotoxicity->MOA Toxicity Acute Toxicity Studies MOA->Toxicity Efficacy Infection Models (e.g., Murine Candidiasis) Toxicity->Efficacy

Caption: Experimental workflow for validating a new antifungal compound.

Conclusion

The novel this compound, F-117, demonstrates promising broad-spectrum antifungal activity, particularly against fluconazole-resistant strains. Its high selectivity index indicates a favorable safety profile compared to the potent but toxic amphotericin B. Further investigation into its precise mechanism of action is warranted, and in vivo efficacy studies are the logical next step in its development as a potential new therapeutic agent in the fight against invasive fungal infections.[27][28][29]

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Bridging the Benchtop and the Animal Model: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Furanilide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate compound from a promising hit in a petri dish to an effective therapeutic in a living system is fraught with challenges. The 2-furanilide scaffold, a versatile heterocyclic core, has given rise to a multitude of derivatives showing significant potential as both anticancer and antimicrobial agents. However, the potent activity observed in vitro often fails to translate into the expected efficacy in vivo. This guide provides a comprehensive comparison of the laboratory and preclinical activity of this compound compounds, delving into the causal factors behind their performance, providing detailed experimental frameworks, and offering insights for researchers, scientists, and drug development professionals.

The In Vitro-In Vivo Chasm: More Than Just a Data Point

At its core, an in vitro assay offers a controlled, reductionist environment to probe a specific biological interaction, such as a compound's ability to kill a cancer cell or inhibit a bacterial enzyme. An in vivo model, typically a mouse or rat, introduces the immense complexity of a whole organism. The correlation—or lack thereof—between these two settings is known as the In Vitro-In Vivo Correlation (IVIVC), and it is a pivotal concept in pharmacology.[1][2] A successful IVIVC acts as a predictive mathematical model, allowing researchers to anticipate a drug's behavior in the body based on lab tests, thereby saving time and resources.[3][4][5]

Discrepancies arise from a host of pharmacokinetic and pharmacodynamic factors that are absent in an in vitro setting. These include a compound's A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET), as well as its interaction with the host's immune system, off-target effects, and the physical barriers of reaching the target tissue. This guide will explore these concepts through the lens of two distinct classes of this compound derivatives: anticancer and antimicrobial agents.

Case Study 1: An Anticancer this compound Derivative Targeting Tubulin

A potent example from the literature is the 7-aryl-6-azaindole class, which incorporates a 2-furanyl group. Specifically, 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (hereafter referred to as Furan-Azaindole 21) has demonstrated remarkable anticancer activity.[6]

In Vitro Activity Profile: Potency in the Nanomolar Range

The initial evaluation of Furan-Azaindole 21 revealed potent antiproliferative activity against a panel of human cancer cell lines.[6] This is typically the first step in screening, designed to quickly identify compounds that can halt cancer cell growth.

Data Summary: In Vitro Antiproliferative Activity of Furan-Azaindole 21

Cell Line Cancer Type IC50 (nM)
KB Oral Epidermoid Carcinoma 21.1
HT29 Colorectal Adenocarcinoma 32.0
MKN45 Gastric Carcinoma 27.5
H460 Lung Carcinoma 40.0

Data sourced from reference[6]

The low nanomolar IC50 values indicate high potency. Further in vitro investigation revealed that the compound works by inhibiting tubulin polymerization, binding at the colchicine site.[6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[6]

In Vivo Efficacy: Translating Potency to Tumor Regression

Based on its strong in vitro profile, Furan-Azaindole 21 was advanced to a preclinical in vivo model. An HT29 human colorectal cancer xenograft model in nude mice was used, a standard choice for evaluating the efficacy of a compound against a specific human tumor type.[7][8]

Data Summary: In Vivo Antitumor Activity of Furan-Azaindole 21

Animal Model Tumor Type Dosage Tumor Growth Inhibition Observations
Nude Mouse HT29 Xenograft Dose-dependent Significant No significant change in body weight

Data sourced from reference[6]

In this case, the potent in vitro activity translated well into in vivo efficacy. The compound dose-dependently inhibited tumor growth without causing significant toxicity (as indicated by stable body weight), marking it as a promising candidate for further development.[6]

Bridging the Gap: Why Did In Vitro Success Translate In Vivo?

The successful translation from benchtop to animal model for Furan-Azaindole 21 can be attributed to several likely factors, although specific pharmacokinetic data for this exact compound is not publicly available.

  • Favorable Pharmacokinetics (PK): Structurally related azaindole derivatives have been optimized for suitable PK properties, including short half-lives for transient target engagement, which can reduce toxicity.[9] It is probable that Furan-Azaindole 21 possesses adequate bioavailability and metabolic stability to reach the tumor tissue at concentrations sufficient to inhibit tubulin polymerization.

  • Mechanism of Action: Tubulin is a well-validated and accessible intracellular target. Agents that inhibit tubulin polymerization are a cornerstone of chemotherapy, and their effects are often potent and directly cytotoxic, which can lead to a more direct correlation between in vitro cell killing and in vivo tumor reduction.[10]

  • Vascular Disrupting Properties: The compound was also found to function as a vascular disrupting agent, which is an in vivo-specific mechanism that cannot be observed in a standard 2D cell culture.[6] This secondary mechanism likely contributed significantly to its antitumor effect by cutting off the tumor's blood supply.

Case Study 2: A 2-Furanone Derivative as an Antimicrobial Adjuvant

The challenge of antimicrobial resistance has spurred the search for novel agents. Furanone compounds, particularly halogenated derivatives, have been identified as potent antimicrobial and anti-biofilm agents.[8] A compelling case study involves the use of the furanone C-30 in combination with the antibiotic colistin to combat resistant Gram-negative bacteria.[3]

In Vitro Activity Profile: A Synergistic Partnership

On its own, furanone C-30 exhibits weak to no direct antibacterial activity against colistin-resistant Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often exceeding 50 µg/mL.[3] However, when combined with colistin, a synergistic effect is observed, dramatically lowering the MIC of colistin and restoring its effectiveness.

Data Summary: In Vitro Synergistic Activity of Colistin + Furanone C-30

Bacterial Strain MIC of Colistin Alone (µg/mL) MIC of Colistin with C-30 (µg/mL) Synergistic Effect
Colistin-Resistant E. coli >64 2-8 Strong Synergy
Colistin-Resistant K. pneumoniae >64 4-16 Strong Synergy
Colistin-Resistant P. aeruginosa >64 8-32 Strong Synergy

Data adapted from reference[3]

This synergy is crucial. The combination not only inhibits bacterial growth but is also highly effective at preventing the formation of and eradicating established bacterial biofilms, which are notoriously difficult to treat.[3]

In Vivo Efficacy: Rescuing a Failing Antibiotic

The promising in vitro synergy was tested in two in vivo models: the Galleria mellonella (wax moth larva) infection model and a mouse thigh infection model.

  • G. mellonella Model: The combination therapy significantly increased the survival rate of larvae infected with colistin-resistant bacteria compared to either agent alone.[3]

  • Mouse Thigh Infection Model: In mice infected with colistin-resistant P. aeruginosa, the combination of furanone C-30 and colistin resulted in a significant reduction in the bacterial load in the infected tissue.[3]

Bridging the Gap: From Synergy in a Plate to Efficacy in a Mouse

The successful in vivo translation of the C-30/colistin combination highlights a different aspect of the IVIVC.

  • Mechanism of Synergy: The primary reason for success is the mechanism of action. Furanone C-30 works by increasing the permeability of the bacterial outer membrane.[3] This allows colistin, which would otherwise be ineffective, to enter the bacterial cell and exert its killing effect. This cooperative mechanism is maintained in the more complex in vivo environment.

  • Anti-Biofilm Activity: Biofilms are a major cause of persistent infections in vivo.[11] The potent anti-biofilm activity observed in vitro was a strong predictor of in vivo success, as it addresses a key clinical challenge that direct bactericidal activity alone does not.

  • Low Toxicity: Furanone C-30 demonstrated low cytotoxicity against mammalian cells in vitro, which is a prerequisite for in vivo use.[3] This favorable safety profile allowed for effective doses to be administered without causing undue harm to the host animal.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate a typical drug discovery workflow and the cellular mechanisms of action for the case study compounds.

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Compound Compound Library (e.g., 2-Furanilides) Screening High-Throughput Screening (e.g., MTT Assay) Compound->Screening Hit Hit Identification (IC50 / MIC Determination) Screening->Hit Mech Mechanism of Action (e.g., Tubulin Assay) Hit->Mech ADME Pharmacokinetics (ADME) Metabolic Stability, Bioavailability Mech->ADME Advance to Preclinical Efficacy Efficacy Model (e.g., Xenograft, Infection Model) ADME->Efficacy Tox Toxicology Studies (e.g., MTD) Tox->Efficacy Lead Lead Optimization Efficacy->Lead Lead->Compound Iterative Design caption Drug Discovery Workflow: From In Vitro to In Vivo.

Caption: Drug Discovery Workflow: From In Vitro to In Vivo.

G cluster_pathway Tubulin Polymerization & PI3K/Akt Pathway Interruption FuranAzaindole Furan-Azaindole 21 Tubulin αβ-Tubulin Dimers FuranAzaindole->Tubulin Binds to Colchicine Site MT Microtubule Polymerization FuranAzaindole->MT INHIBITS PI3K PI3K FuranAzaindole->PI3K INHIBITS (Reported for some tubulin inhibitors) Tubulin->MT Polymerizes Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Proliferation Cell Proliferation & Survival Apoptosis Apoptosis G2M->Apoptosis GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes caption Mechanism of Furan-Azaindole 21.

Caption: Mechanism of Furan-Azaindole 21.

Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HT29) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Furan-Azaindole 21) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6] Add 20 µL of this solution to each well and incubate for an additional 3-4 hours.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank control's absorbance from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures a compound's effect on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[2] Prepare a 10 mM stock of GTP in buffer.

  • Plate Setup: In a cold 96-well half-area plate, add the test compound and controls (e.g., 10 µM Paclitaxel as an enhancer, 10 µM Nocodazole as an inhibitor) to the appropriate wells.[2]

  • Reaction Initiation: Prepare a tubulin reaction mix on ice containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (to enhance polymerization) in buffer.[1]

  • Kinetic Measurement: To initiate polymerization, transfer the plate to a microplate reader pre-warmed to 37°C. Immediately before starting the reading, inject the cold tubulin reaction mix into the wells. Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for at least 60 minutes.[1]

  • Data Analysis: Plot absorbance versus time. An inhibitor like Furan-Azaindole 21 will show a reduced rate of polymerization and a lower final plateau compared to the vehicle control. An enhancer will show an increased rate and a higher plateau.

Protocol 3: In Vivo Mouse Thigh Infection Model

This model is used to assess the efficacy of antimicrobial agents in a localized infection.

  • Animal Preparation: Use immunocompetent or neutropenic mice (depending on the study design). Anesthetize the animals prior to the procedure.

  • Infection: Prepare a mid-logarithmic phase culture of the test bacterium (e.g., colistin-resistant P. aeruginosa). Inject a specific inoculum (e.g., 10⁶ to 10⁷ CFU) in a 0.1 mL volume directly into the thigh muscle of the mouse.[3]

  • Treatment Initiation: At a predetermined time post-infection (e.g., 2 hours), begin the treatment regimen. Administer the test compound (Furanone C-30), the antibiotic (colistin), the combination, or a vehicle control via the appropriate route (e.g., intraperitoneal or subcutaneous injection).[3]

  • Monitoring and Endpoint: Monitor the animals for signs of distress. At the study endpoint (e.g., 24 hours post-infection), euthanize the mice.

  • Bacterial Load Quantification: Aseptically dissect the entire thigh muscle. Homogenize the tissue in sterile saline or PBS.

  • Data Analysis: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue. Compare the log₁₀ CFU/g between treatment groups and the control group to determine the efficacy of the antimicrobial therapy.

Conclusion and Future Directions

The study of this compound compounds offers a clear illustration of the complexities inherent in drug development. The successful translation of Furan-Azaindole 21 from a potent in vitro hit to an effective in vivo antitumor agent underscores the value of targeting well-validated pathways and the potential for multi-faceted mechanisms of action. Conversely, the case of furanone C-30 demonstrates a more nuanced path to in vivo success, where a compound with minimal direct activity can become highly effective by synergizing with existing drugs and targeting complex biological structures like biofilms.

For researchers in this field, the path forward requires a multi-pronged approach. Early and integrated ADMET profiling is essential to weed out compounds with poor pharmacokinetic prospects. Furthermore, developing more sophisticated in vitro models, such as 3D spheroids or organ-on-a-chip systems, can provide a more predictive bridge to the in vivo environment. Ultimately, a deep understanding of the causality behind experimental observations—why a compound works in a dish and what barriers it must overcome in an organism—is the key to successfully navigating the challenging but rewarding path from the benchtop to the clinic.

References

  • Patsnap Synapse. (2025-05-29). How is in vitro–in vivo correlation (IVIVC) established?
  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Zhao, J., et al. (2021). Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. Antimicrobial Agents and Chemotherapy, 65(12), e01339-21.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. Drug Development and Industrial Pharmacy, 39(8), 1235-1243.
  • Verma, M., & Kumar, D. (2015). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Altogen Labs. (n.d.). HT29 Xenograft Model.
  • Tsai, C. H., et al. (2014). Furanylazaindoles: potent anticancer agents in vitro and in vivo. Journal of Medicinal Chemistry, 57(1), 221-234.
  • ResearchGate. (2015). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Liu, Y., et al. (2015). In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants. International Journal of Nanomedicine, 10, 5787-5799.
  • Reaction Biology. (n.d.). HT29 - Subcutaneous colorectal cancer xenograft tumor model.
  • Karygianni, L., et al. (2020). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Microorganisms, 8(3), 434.
  • Wang, H., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(22), 16455-16476.

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A Comparative Guide to the Efficacy of 2-Furanilide Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced understanding of structure-activity relationships (SAR) is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the furanilide core represents a privileged structure, demonstrating a wide spectrum of biological activities. However, the efficacy of furanilide-based compounds is not merely a function of the core itself, but is intricately dictated by the spatial arrangement of its constituent parts. This guide provides an in-depth comparison of the efficacy of different 2-furanilide isomers, supported by experimental data, to empower researchers in making informed decisions during the lead optimization process.

The seemingly subtle shift of a functional group on the anilide ring—creating ortho-, meta-, and para-isomers—can profoundly impact a compound's pharmacological profile. This phenomenon arises from the altered electronic and steric properties that influence key drug-like attributes, including target binding affinity, membrane permeability, and metabolic stability. Herein, we will explore these differences through the lens of specific experimental findings, offering a clear rationale for isomer selection in drug design.

Comparative Efficacy: A Data-Driven Analysis

To illustrate the impact of isomeric positioning, we will examine the biological activities of substituted this compound derivatives in various therapeutic contexts. The following data, synthesized from seminal studies in the field, highlights the differential efficacy of these isomers.

Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamide Isomers

A study focused on novel N-(benzoylphenyl)-2-furamides as potential antihyperlipidemic agents provides a compelling case for the importance of isomerism. The researchers synthesized a series of compounds and evaluated their ability to reduce plasma triglyceride and total cholesterol levels in a Triton WR-1339-induced hyperlipidemic rat model.[1]

Compound IDSubstitution Pattern% Reduction in Triglycerides (18h)% Reduction in Total Cholesterol (18h)
3b meta-nitroSignificant (p<0.0001) Significant (p<0.0001)
3d para-chloroSignificant (p<0.0001) Significant (p<0.0001)
Bezafibrate Standard Drug (100 mg/kg)Significant (p<0.0001)Not Significant
Other Isomers(e.g., ortho-substituted)Less SignificantLess Significant

Data presented is a qualitative summary of findings from the cited study. The study reported that compounds 3b and 3d, at a dose of 15 mg/kg, showed potent reduction in both triglycerides and total cholesterol, with 3b and 3d demonstrating superior cholesterol-lowering effects compared to the standard, bezafibrate.[1]

The preferential activity of the meta-nitro (3b) and para-chloro (3d) isomers suggests that the electronic properties and steric hindrance at these positions are optimal for interaction with the molecular target, which is hypothesized to be involved in lipid metabolism.

Anticancer and Antimicrobial Activity of Substituted N-phenyl-furamides

In the realm of oncology and infectious diseases, the strategic placement of substituents on the furanilide scaffold has yielded compounds with potent and selective activity. A study on N-(R1-phenyl)-5-(R-phenyl)-2-furamides identified compounds with significant antimicrobial and anticancer properties.[2] For instance, compounds 6d-f were noted for their high antimicrobial activity against C. neoformans, while compound 6i showed high activity against PC-3 Prostate Cancer cell lines and 6f against SR Leukemia cell lines.[2]

While the specific isomeric comparisons within a single substituent are not detailed in the abstract, the structure-activity relationship data from the full study would be invaluable for discerning the optimal substitution patterns. The general finding underscores that the biological activity is highly dependent on the nature and position of the substituents on both the phenyl and furan rings.

Mechanistic Insights and Signaling Pathways

The differential efficacy of this compound isomers can often be traced back to their interactions with specific biological targets. While the exact mechanisms for the antihyperlipidemic furanilides are still under investigation, many furan-containing compounds are known to modulate key signaling pathways involved in various diseases. For example, some furan derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade.[3] Others have been found to act as inhibitors of signaling pathways critical for cancer cell proliferation.[4]

The diagram below illustrates a generalized workflow for evaluating the efficacy of different isomers and elucidating their mechanism of action.

Caption: Experimental workflow for isomer efficacy comparison.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound isomers.

General Procedure for the Synthesis of N-(substituted-phenyl)-2-furamides

This protocol is adapted from synthetic methodologies for similar amide compounds.[1][2]

  • Acid Chloride Formation: To a solution of 2-furoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C.

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline (e.g., ortho-, meta-, or para-chloroaniline) in an appropriate solvent with a base (e.g., triethylamine or pyridine).

  • Reaction: Slowly add the freshly prepared 2-furoyl chloride solution to the aniline solution at 0°C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water, extract the product with an organic solvent, and purify using column chromatography.

  • Characterization: Confirm the structure and purity of the final isomeric compounds using NMR, mass spectrometry, and elemental analysis.

In Vivo Antihyperlipidemic Activity Assay (Triton WR-1339 Model)

This protocol is based on the methodology described for testing N-(4-benzoylphenyl)-2-furamides.[1]

  • Animal Model: Use male Wistar rats, acclimatized to laboratory conditions.

  • Induction of Hyperlipidemia: Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (300 mg/kg body weight).

  • Treatment: Administer the test compounds (e.g., this compound isomers at 15 mg/kg) or the standard drug (e.g., bezafibrate at 100 mg/kg) orally or intraperitoneally to different groups of hyperlipidemic rats. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus at specified time points (e.g., 18 hours post-treatment).

  • Biochemical Analysis: Centrifuge the blood to separate the plasma. Analyze the plasma for triglyceride and total cholesterol levels using standard enzymatic kits.

  • Statistical Analysis: Compare the mean values of the treatment groups with the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the isomeric form of this compound derivatives is a critical determinant of their biological efficacy. The superior performance of meta- and para-substituted isomers in the context of antihyperlipidemic activity highlights the necessity of a systematic exploration of positional isomerism during lead optimization.

For researchers and drug development professionals, this underscores the importance of synthesizing and evaluating a full set of positional isomers for any promising furanilide lead compound. Future work should focus on elucidating the precise molecular targets and binding modes of these active isomers to enable rational, structure-based drug design and further enhance the therapeutic potential of the furanilide scaffold.

References

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. ([Link])
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. ([Link])
  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiprolifer
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease | Request PDF. ([Link])
  • Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. ([Link])
  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. ([Link])
  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. ([Link])
  • Diversity-Oriented Synthesis and Antibiofilm Evalu
  • Synthesis of novel N-(4-benzoylphenyl)
  • Studies of antitumor agents. 1. Resolution of racemic 1-(tetrahydro-2-furanyl)-k-fluorouracil into the R and S isomers and examination of the biological activities of the isomers. ([Link])
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  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Furan: A Promising Scaffold for Biological Activity. ([Link])
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ([Link])
  • Synthesis and biological activity studies of furan deriv
  • Synthesis and biological activity studies of furan deriv
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  • Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes. ([Link])
  • 3.4. Isomers | Organic Chemistry 1: An open textbook. ([Link])
  • 8 constitutional isomers of molecular formula C4H11N names structural aliph
  • Structural Isomerism (Oxford AQA International A Level (IAL) Chemistry): Revision Note. ([Link])
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A Comparative Guide to Cross-Resistance in 2-Furanilide and Other Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous battle against fungal pathogens in agriculture, Succinate Dehydrogenase Inhibitor (SDHI) fungicides have emerged as a critical tool. This guide provides an in-depth technical comparison of cross-resistance patterns within this vital class of fungicides, with a specific focus on the furan-carboxamide subgroup, historically referred to as 2-furanilides. Understanding the nuances of cross-resistance is paramount for developing sustainable disease management strategies and for the rational design of new fungicidal agents.

The Central Role of Succinate Dehydrogenase and the Rise of SDHIs

At the heart of fungal cellular respiration lies the mitochondrial electron transport chain, where Complex II, or succinate dehydrogenase (SDH), plays a pivotal role. SDH catalyzes the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle. SDHI fungicides exert their effect by binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, thereby blocking the electron transport chain and halting ATP production, which ultimately leads to fungal cell death.[1][2]

The first generation of SDHIs, such as carboxin, were primarily effective against basidiomycete fungi.[3] However, the development of newer generation, broad-spectrum SDHIs has led to their widespread adoption against a variety of ascomycete and deuteromycete pathogens.[4] These newer compounds are categorized into various chemical groups, including pyrazole-carboxamides, pyridinyl-ethyl-benzamides, and the focus of this guide, furan-carboxamides (e.g., fenfuram, furametpyr).[5][6]

The Molecular Basis of Resistance: A Complex Web of Mutations

The primary mechanism of resistance to SDHI fungicides is target-site modification due to mutations in the genes encoding the subunits of the SDH enzyme, specifically sdhB, sdhC, and sdhD.[3][7] These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qp-site.

However, the resulting cross-resistance patterns are far from straightforward. The specific amino acid substitution, its location within the SDH subunit, and the chemical structure of the SDHI fungicide all interact to determine the level of resistance.[5][8] This complexity means that a fungal isolate resistant to one SDHI may not be resistant to another, a critical consideration for resistance management.[4][8]

Visualizing the Mechanism of Action and Resistance

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Fungicide Fungicide Action cluster_Resistance Resistance Mechanism SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- Fumarate Fumarate SDH->Fumarate TCA Cycle Complex_III Complex III UQ->Complex_III e- Furanilide 2-Furanilide (SDHI) Furanilide->SDH Inhibits Altered_SDH Altered SDH Enzyme (Reduced Binding) Furanilide->Altered_SDH Ineffective Inhibition Mutation sdhB, sdhC, or sdhD Gene Mutation Mutation->Altered_SDH Leads to Succinate Succinate Succinate->SDH TCA Cycle

Caption: Mechanism of action of this compound (SDHI) fungicides and the primary resistance mechanism.

Comparative Analysis of Cross-Resistance Patterns

The following tables summarize experimental data on the cross-resistance of various fungal pathogens to different SDHI fungicides, including furan-carboxamides. The data is presented as the 50% effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal growth. A higher EC50 value indicates lower sensitivity and therefore higher resistance.

Table 1: Cross-Resistance of Botrytis cinerea Isolates with Different sdhB Mutations to Various SDHI Fungicides

sdhB MutationBoscalid (µg/mL)Fluopyram (µg/mL)Fluxapyroxad (µg/mL)Isofetamid (µg/mL)Pydiflumetofen (µg/mL)Benzovindiflupyr (µg/mL)
Wild Type (Sensitive)0.1 - 0.50.05 - 0.20.01 - 0.050.02 - 0.10.01 - 0.040.01 - 0.03
H272R>1000.1 - 0.50.1 - 0.5>10>10<0.1
H272Y>1000.5 - 2.00.5 - 2.0>10>10<0.1
P225F>100>50>50>50>50<0.1
N230I5 - 200.1 - 0.50.1 - 0.50.5 - 2.00.1 - 0.5<0.1

Data compiled from multiple studies on Botrytis cinerea.[3][9][10]

Table 2: Cross-Resistance of Alternaria alternata Isolates with Different Sdh Mutations to Various SDHI Fungicides

Sdh MutationBoscalid (µg/mL)Fluopyram (µg/mL)Fluxapyroxad (µg/mL)Isofetamid (µg/mL)Pydiflumetofen (µg/mL)Pyraziflumid (µg/mL)
Wild Type (Sensitive)0.1 - 0.80.05 - 0.30.02 - 0.10.03 - 0.20.01 - 0.050.02 - 0.1
SdhB-H277Y>500.1 - 0.51 - 50.5 - 2.00.1 - 0.5>10
SdhB-H277L>500.5 - 2.05 - 201 - 50.5 - 2.0>10
SdhC-H134R>500.1 - 0.51 - 50.1 - 0.50.05 - 0.2>10
SdhD-D123E5 - 200.1 - 0.50.5 - 2.00.1 - 0.50.05 - 0.21 - 5

Data compiled from studies on Alternaria alternata.[7][8]

Experimental Protocols for Assessing Cross-Resistance

Accurate determination of cross-resistance profiles is fundamental to effective fungicide resistance management. The following are detailed protocols for two common in vitro fungicide sensitivity assays.

Agar Dilution Method

This method is suitable for fungi that grow well on solid media.

a. Preparation of Fungicide Stock Solutions and Amended Media:

  • Prepare a stock solution of each test fungicide (e.g., 10 mg/mL) in an appropriate solvent like dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Add the fungicide solutions to molten potato dextrose agar (PDA) to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates, including the control (no fungicide), and does not exceed 1% (v/v).[2]

  • Pour the amended agar into sterile petri dishes.

b. Inoculation:

  • From the actively growing edge of a fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place one plug in the center of each fungicide-amended and control plate.

c. Incubation and Data Collection:

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the growth in the control plate nears the edge of the dish.

d. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Use probit or logistic regression analysis to determine the EC50 value.

Broth Microdilution Method

This method is suitable for high-throughput screening of fungal isolates.

a. Preparation of Fungicide Dilutions:

  • Prepare serial dilutions of the fungicides in a 96-well microtiter plate using a suitable liquid medium (e.g., potato dextrose broth - PDB).

b. Inoculum Preparation:

  • For filamentous fungi, prepare a spore suspension and adjust the concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL.

  • For yeast-like fungi, adjust the cell density to 1 x 10^3 to 5 x 10^3 cells/mL.

c. Inoculation and Incubation:

  • Add the inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature with shaking to ensure uniform growth.

d. Data Collection and Analysis:

  • Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.[11][12]

  • Calculate the percentage of growth inhibition and determine the EC50 values as described for the agar dilution method.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis fungicide_prep Prepare Fungicide Stock Solutions serial_dilution Perform Serial Dilutions of Fungicides fungicide_prep->serial_dilution media_prep Prepare Growth Media (Agar or Broth) amend_media Amend Media with Fungicides media_prep->amend_media inoculum_prep Prepare Fungal Inoculum (Mycelial Plugs or Spores) inoculate Inoculate Plates/Wells inoculum_prep->inoculate serial_dilution->amend_media amend_media->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure_growth Measure Fungal Growth (Colony Diameter or OD) incubate->measure_growth calc_inhibition Calculate Percent Growth Inhibition measure_growth->calc_inhibition calc_ec50 Determine EC50 Values (Probit/Logistic Regression) calc_inhibition->calc_ec50 compare Compare EC50 Values for Cross-Resistance Analysis calc_ec50->compare

Caption: A generalized workflow for in vitro fungicide sensitivity testing.

Molecular Diagnostics for Resistance Monitoring

To complement bioassays, molecular techniques can provide rapid and specific detection of resistance-conferring mutations.

  • Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method uses restriction enzymes to differentiate between wild-type and mutant alleles based on the presence or absence of a restriction site created or eliminated by the mutation.

  • Allele-Specific PCR (AS-PCR): This technique employs primers that are specific to either the wild-type or the mutant allele, allowing for their differential amplification.

  • Quantitative PCR (qPCR) with TaqMan probes: This high-throughput method uses fluorescently labeled probes that specifically bind to either the wild-type or mutant sequence, enabling accurate quantification of the proportion of resistant individuals in a population.[9][10]

Concluding Remarks and Future Perspectives

The landscape of SDHI fungicide resistance is dynamic and complex. This guide has synthesized the current understanding of cross-resistance patterns, with a particular focus on the furan-carboxamide subgroup. The key takeaway for researchers and drug development professionals is that a nuanced, mutation-specific approach is necessary for both effective resistance management and the development of next-generation fungicides.

Future research should focus on:

  • Expanding the cross-resistance database: Continued monitoring and characterization of new mutations and their effects on a wider range of SDHI fungicides are crucial.

  • Understanding fitness costs: Investigating the ecological fitness of resistant mutants in the absence of fungicide pressure can inform the long-term dynamics of resistance in the field.

  • Developing novel SDHIs: Structure-based drug design can be employed to create new SDHI molecules that are less susceptible to existing resistance mechanisms.

By integrating robust bioassays, rapid molecular diagnostics, and a deep understanding of the molecular basis of resistance, the scientific community can work towards preserving the efficacy of this vital class of fungicides for sustainable crop protection.

References

  • Al-Naimi, F., Al-Maawali, S., Al-Sadi, A. M., & Al-Mahmooli, I. H. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection.
  • Al Naimi, F., Al Maawali, S., & Al Sadi, A. M. (2023). Cross resistance of SDHIs in Botrytis cinerea and development of molecular diagnostic tools for SDHI resistance detection. Co.Lab.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Avenot, H. F., Sellam, A., & Michailides, T. J. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection.
  • BenchChem. (2025). Application Notes and Protocols: Developing a Fungicide Sensitivity Assay for Mebenil.
  • Gudmestad, N. C., et al. (2013). Molecular Characterization and Detection of Mutations Associated With Resistance to Succinate Dehydrogenase-Inhibiting Fungicide. Plant Disease, 97(7), 952-960.
  • Fungicide Resistance Action Committee (FRAC). (n.d.). SDHI Fungicides.
  • Cools, H. J., & Fraaije, B. A. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods in Molecular Biology, 2639, 231-244.
  • New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
  • Avenot, H. F., et al. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. Plant Disease, 106(7), 1911-1918.
  • Hu, M. J., et al. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic.
  • Bolton, M. D., & Secor, G. A. (2011). Fungicide resistance assays for fungal plant pathogens. Methods in Molecular Biology, 638, 221-230.
  • New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
  • ResearchGate. (n.d.). Cross-resistance between SDHI fungicides based on sensitivity data....
  • Butler, A. M., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Plant Disease, 107(7), 2165-2174.
  • Alan Wood. (n.d.). Classification of fungicides. Compendium of Pesticide Common Names.

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A Senior Application Scientist's Guide to Benchmarking a Novel 2-Furanilide Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the introduction of a novel chemical entity demands a rigorous and objective assessment of its potential. This guide outlines a comprehensive framework for benchmarking a new 2-furanilide compound, herein designated FUR-26, against established inhibitors. Furan-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, has yielded promising molecules with potent biological effects.[3][4][5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust, self-validating evaluation of the candidate compound. Our approach is tripartite: establishing in vitro potency and selectivity, confirming the mechanism of action in a cellular context, and quantifying the ultimate phenotypic impact.

The Imperative of Comparative Benchmarking

Thoroughly benchmarking a novel inhibitor like FUR-26 against known drugs is not merely a formality; it is a critical step to de-risk development and build a compelling value proposition.[7] This process allows us to:

  • Contextualize Potency: Objectively determine if the new compound offers a significant improvement in inhibitory activity over existing options.

  • Define Selectivity: Understand the off-target profile to anticipate potential toxicities and identify opportunities for a superior therapeutic window.[8][9][10]

  • Validate Mechanism of Action: Ensure the observed biological effects are a direct result of engaging the intended target.

  • Inform Clinical Strategy: A strong preclinical comparative data package is essential for guiding informed decisions as the compound moves toward clinical evaluation.[7]

Part 1: Foundational In Vitro Characterization

The initial phase of benchmarking focuses on the direct interaction between the inhibitor and its purified target, typically a protein kinase in the context of many modern therapeutics.

Potency Determination: The IC50 Assay

The half-maximal inhibitory concentration (IC50) is the cornerstone metric for inhibitor potency. We will utilize a mobility-shift kinase assay, a highly reproducible method that separates phosphorylated substrate from unphosphorylated substrate via electrophoresis.[9]

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of FUR-26 and known inhibitors (e.g., a clinically relevant competitor) in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient.

    • Prepare the target kinase and its specific peptide substrate in a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Prepare an ATP solution in the reaction buffer at a concentration equal to the known Km for the target kinase. Using ATP at its Km is crucial for a standardized comparison across different inhibitors.

  • Assay Execution:

    • Dispense 50 nL of the serially diluted compounds or DMSO (vehicle control) into a 384-well assay plate.

    • Add 10 µL of the kinase/substrate solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at 28°C.

    • Terminate the reaction by adding 20 µL of a stop buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Analyze the plate on a Caliper LabChip EZ Reader, which measures the ratio of phosphorylated to unphosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
FUR-26 Target X 8.5 ± 1.2
Inhibitor A (Known)Target X25.1 ± 3.5
Inhibitor B (Known)Target X5.2 ± 0.9

Data represent the mean ± standard deviation from three independent experiments.

Selectivity Profiling: Mapping the Off-Target Landscape

A potent inhibitor is only valuable if it is also selective. Profiling against a broad panel of related kinases is essential to identify potential off-target liabilities that could lead to toxicity.[10][11]

This workflow ensures a systematic assessment of inhibitor selectivity, moving from a broad screen to specific potency determination for any identified off-targets.

Caption: A systematic workflow for kinase inhibitor selectivity profiling.

Part 2: Cellular Mechanism of Action

Demonstrating potency in a biochemical assay is the first step. The next critical phase is to confirm that FUR-26 engages its intended target in a complex cellular environment and elicits the expected downstream effects.[12]

Target Engagement Confirmation: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its target protein in intact cells or cell lysates.[13] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein's resistance to heat-induced denaturation increases.[14][15]

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with FUR-26 (e.g., at 10x the cellular GI50) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Protein Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14]

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14][16]

  • Detection and Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble target protein remaining in each sample by Western blotting.

    • Plot the band intensity (representing soluble protein) against temperature. A rightward shift in the melting curve for the FUR-26-treated sample compared to the control indicates target engagement.

Pathway Modulation Analysis

Inhibiting a target kinase should produce a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is the standard method to visualize these effects.

cluster_1 Target X Signaling Cascade UpstreamKinase Upstream Activator TargetX Target X UpstreamKinase->TargetX Phosphorylates (Activates) Substrate Downstream Substrate TargetX->Substrate Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse Drives FUR26 FUR-26 FUR26->TargetX Inhibits

Caption: FUR-26 inhibits Target X, blocking downstream signal transduction.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with increasing concentrations of FUR-26 and known inhibitors for a defined period (e.g., 2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Analysis:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with primary antibodies against the phosphorylated form of the downstream substrate (p-Substrate), total substrate, and a loading control (e.g., GAPDH).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Substrate signal indicates effective pathway inhibition.

Part 3: Cellular Phenotypic Evaluation

The final step is to determine if the molecular and cellular effects of FUR-26 translate into a desired biological outcome, such as inhibiting cancer cell proliferation.

Cell Viability Assay

This assay measures the overall effect of the inhibitor on cell growth and viability, providing a GI50 (concentration for 50% growth inhibition) value that reflects the compound's cellular potency.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of FUR-26 and benchmark inhibitors for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add an amount of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate-reading luminometer.

    • Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 value.

CompoundCell Line A GI50 (µM)Cell Line B GI50 (µM)
FUR-26 0.15 ± 0.04 0.28 ± 0.07
Inhibitor A (Known)0.85 ± 0.111.52 ± 0.23
Inhibitor B (Known)0.09 ± 0.020.16 ± 0.03

Data represent the mean ± standard deviation from three independent experiments.

Conclusion

This guide provides a structured, multi-faceted framework for the rigorous benchmarking of the novel this compound inhibitor, FUR-26. By systematically evaluating its biochemical potency, selectivity, cellular target engagement, pathway modulation, and phenotypic effects in direct comparison to established inhibitors, a clear and objective picture of its therapeutic potential emerges. The data generated through these protocols will be instrumental in making informed, data-driven decisions regarding the future development of this promising compound.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Vogt, A. D., & de Groot, M. J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1037-1041.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 169-188.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1854-1864.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Manchare, A. M., & Kanawade, P. P. (2024).
  • Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 239, 114508.
  • ResearchGate. (2025). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM).
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  • Kumar, C. S. A., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry, 108, 104586.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Furanilide and Related Furan Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the furan scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of comparative molecular docking studies of 2-furanilide and other furan-containing derivatives, with a particular focus on their applications in oncology. We will delve into the methodologies, present comparative data from various studies, and explore the structural insights that guide the rational design of novel anticancer agents.

The Rationale for Targeting Furan Derivatives in Oncology

Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][2] Their versatility allows for structural modifications that can be tailored to interact with specific biological targets implicated in cancer progression. Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding modes and affinities of these derivatives with key proteins, thereby accelerating the identification and optimization of lead compounds.[1]

This guide will focus on the comparative docking analysis of furan derivatives against two critical targets in oncology:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key player in cell proliferation and survival, often overexpressed in various cancers.[3]

  • Tubulin: The protein subunit of microtubules, essential for cell division and a validated target for cytotoxic anticancer drugs.[2][4]

By comparing the docking performance of different furan-based scaffolds against these targets, we can gain valuable insights into structure-activity relationships (SAR) and the principles of rational drug design.

Methodologies: A Validated Workflow for Molecular Docking

The success of any in-silico study hinges on a robust and well-validated methodology. The following section outlines a generalized, step-by-step protocol for conducting molecular docking studies of furan derivatives, drawing upon best practices from the cited literature.

The overall workflow for a typical molecular docking study is depicted in the diagram below. Each step is critical for ensuring the accuracy and reliability of the results.

docking_workflow cluster_docking Docking & Analysis protein_prep Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking analysis Analysis of Results docking->analysis drug_discovery_logic docking Molecular Docking sar Structure-Activity Relationship (SAR) docking->sar lead_opt Lead Optimization sar->lead_opt new_compounds Design of New Compounds lead_opt->new_compounds new_compounds->docking Iterative Cycle

Caption: The iterative cycle of in-silico drug design.

Conclusion

Comparative docking studies are an invaluable tool in the modern drug discovery arsenal. For this compound and other furan derivatives, these in-silico methods provide a rapid and cost-effective means of predicting binding affinity, understanding binding modes, and guiding the design of new, more potent anticancer agents. The studies reviewed in this guide demonstrate the potential of furan-containing scaffolds as a starting point for the development of novel therapeutics targeting key cancer-related proteins like EGFR and tubulin. As computational power and algorithm accuracy continue to improve, we can expect molecular docking to play an even more prominent role in the fight against cancer.

References

  • El-Azab, A. S., et al. (2015). Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents. Archiv der Pharmazie, 348(5), 337-349. [Link]
  • Rajasekhar, K. K., et al. (2023). Design, Synthesis, Anti-tubercular and Docking Studies of Novel 2-Furanyl-3-Substituted Quinazolin-4-one Derivatives. Asian Journal of Chemistry, 35(3), 617-623. [Link]
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A Head-to-Head Comparison of 2-Furanilide (Furancarboxamide/SDHI) and Triazole (DMI) Fungicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of two pivotal classes of fungicides: the 2-furanilides, more broadly classified as furancarboxamides and belonging to the Succinate Dehydrogenase Inhibitors (SDHIs), and the widely utilized triazoles, which are Demethylation Inhibitors (DMIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative performance supported by experimental data, and the critical issue of fungicide resistance.

Introduction: Two Distinct Approaches to Fungal Control

In the ongoing battle against fungal pathogens in agriculture and medicine, the development of effective and specific fungicides is paramount. Among the arsenal of available chemical controls, the triazoles and the furanilide-related carboxamides represent two distinct and highly successful chemical families. While both are systemic fungicides, their fundamental modes of action are entirely different, leading to variations in their spectrum of activity, application strategies, and resistance profiles.

Triazole fungicides , classified under the Fungicide Resistance Action Committee (FRAC) Group 3, have been a cornerstone of disease management for decades.[1][2] Their primary strength lies in their broad-spectrum activity against a wide array of fungal diseases.[3]

2-Furanilide fungicides , a term that can be used to describe fungicides containing a furanilide or, more broadly, a furancarboxamide structure, are part of the larger class of Succinate Dehydrogenase Inhibitors (SDHIs), corresponding to FRAC Group 7.[4] A notable, albeit now largely obsolete, example is fenfuram, which is explicitly referred to as a furanilide fungicide.[5] A more contemporary and relevant example from the broader carboxamide group is furametpyr.[6] These fungicides have gained prominence for their high efficacy against specific pathogens and their role in resistance management strategies.

This guide will dissect the technical nuances of these two fungicide classes, providing the necessary insights for informed selection and application in research and development settings.

Mechanism of Action: A Tale of Two Cellular Targets

The fundamental difference between furanilide/carboxamide and triazole fungicides lies in the biochemical pathways they disrupt within the fungal cell.

This compound/Carboxamide Fungicides (SDHIs): Halting Cellular Respiration

Fungicides in this class, including the furanilide fenfuram and other carboxamides, act as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] Their target is Complex II of the mitochondrial respiratory chain, a critical juncture in cellular energy production.[4] By binding to the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate. This inhibition halts the electron transport chain, thereby preventing the production of ATP, the cell's primary energy currency, leading to fungal death.[6]

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV Water H₂O ComplexIV->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- Oxygen O₂ Oxygen->ComplexIV ADP ADP + Pi ADP->ATP_Synthase Furanilide This compound (SDHI Fungicide) Furanilide->ComplexII Inhibition cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase Ergosterol Ergosterol C14_Demethylase->Ergosterol ToxicSterols Accumulation of Toxic Sterols C14_Demethylase->ToxicSterols CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation DisruptedMembrane Disrupted Membrane Function ToxicSterols->DisruptedMembrane Triazole Triazole (DMI Fungicide) Triazole->C14_Demethylase Inhibition

Mechanism of action of Triazole (DMI) fungicides.

Comparative Performance: Efficacy and Spectrum of Activity

The differing modes of action of furanilide/carboxamide and triazole fungicides translate into distinct performance characteristics. While both can be highly effective, their efficacy varies depending on the pathogen, crop, and environmental conditions.

FeatureThis compound/Carboxamide (SDHI) FungicidesTriazole (DMI) Fungicides
FRAC Group 7 [4]3 [1]
Primary Activity Primarily preventative, inhibiting spore germination. [8]Preventative and curative, inhibiting fungal growth after infection. [9]
Systemic Properties Locally systemic to systemic movement in the xylem. [8]Locally systemic to systemic, with upward movement in the plant. [3]
Spectrum of Activity Can be broad-spectrum, with newer compounds showing activity against a wide range of fungal species. [10]Broad-spectrum, effective against a wide range of fungi including powdery mildews, rusts, and leaf spots. [3]
Resistance Risk Medium to High [8]Medium [8]
Experimental Data: A Quantitative Comparison

Direct, side-by-side comparisons in field trials provide the most robust assessment of fungicide performance. While comprehensive comparative data for all pathogens is not always available in a single study, we can draw insights from existing research.

For instance, a study on the control of apple scab showed that a new DMI fungicide provided largely similar control to SDHI fungicides. [5]However, co-formulations of DMIs and SDHIs generally improved control compared to DMIs alone against Zymoseptoria tritici. [11] The following table presents in vitro efficacy data for furametpyr (an SDHI) and difenoconazole (a DMI) against Rhizoctonia solani, the causal agent of rice sheath blight.

FungicideClassEC50 (µg/mL) against Rhizoctonia solani AG-1 IA [6]
FurametpyrSDHI0.019
DifenoconazoleDMI0.110

Lower EC50 values indicate higher antifungal activity.

This data suggests that, in this specific in vitro setting, furametpyr exhibits higher potency against Rhizoctonia solani than difenoconazole.

A multivariate meta-analysis of over 100 studies on the control of Fusarium head blight in wheat demonstrated the efficacy of various triazole fungicides. The mean percent reduction in disease index ranged from 32% for propiconazole to 52% for a prothioconazole + tebuconazole mixture. [12]

Fungicide Resistance: A Growing Challenge

The development of resistance is a significant threat to the long-term efficacy of any fungicide. Both furanilide/carboxamide and triazole fungicides are susceptible to resistance, albeit through different mechanisms.

Resistance Mechanisms
  • This compound/Carboxamide (SDHI) Resistance: Resistance to SDHIs primarily arises from point mutations in the genes encoding the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD subunits). These mutations alter the target site, reducing the binding affinity of the fungicide.

  • Triazole (DMI) Resistance: Resistance to DMIs is more complex and can involve several mechanisms, including:

    • Point mutations in the CYP51 gene, which encodes the C14-demethylase enzyme. [2] * Overexpression of the CYP51 gene, leading to higher levels of the target enzyme.

    • Increased efflux of the fungicide out of the fungal cell through the action of membrane transporters. [2]

cluster_SDHI SDHI Resistance cluster_DMI DMI Resistance SDHI SDHI Fungicide SDH Succinate Dehydrogenase (Target Enzyme) SDHI->SDH Inhibition AlteredSDH Altered Target Enzyme SDHI->AlteredSDH Reduced Inhibition Mutation Point Mutation in SdhB, SdhC, or SdhD genes Mutation->AlteredSDH ReducedBinding Reduced Fungicide Binding AlteredSDH->ReducedBinding DMI DMI Fungicide CYP51 C14-Demethylase (Target Enzyme) DMI->CYP51 Inhibition AlteredCYP51 Altered Target Enzyme DMI->AlteredCYP51 Reduced Inhibition CYP51Mutation Point Mutation in CYP51 gene CYP51Mutation->AlteredCYP51 Overexpression Overexpression of CYP51 gene IncreasedCYP51 Increased Target Enzyme Concentration Overexpression->IncreasedCYP51 Efflux Increased Efflux Pump Activity ReducedIntracellularConc Reduced Intracellular Fungicide Concentration Efflux->ReducedIntracellularConc DMIResistance DMI Resistance AlteredCYP51->DMIResistance IncreasedCYP51->DMIResistance ReducedIntracellularConc->DMIResistance

Mechanisms of resistance to SDHI and DMI fungicides.
Resistance Management Strategies

To mitigate the risk of resistance, it is crucial to implement integrated pest management (IPM) strategies that include:

  • Rotation and Mixtures: Alternating or tank-mixing fungicides with different modes of action (i.e., from different FRAC groups) is a key strategy to delay the selection of resistant individuals. [8]* Dose Management: Using the manufacturer's recommended application rates is essential. Sub-lethal doses can accelerate the development of resistance.

  • Limiting Applications: The number of applications of fungicides from the same FRAC group should be limited per growing season.

Experimental Protocols for Fungicide Efficacy Evaluation

The following provides a generalized, step-by-step methodology for the in vitro and in vivo evaluation of fungicide efficacy.

In Vitro Evaluation: Poisoned Food Technique

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

  • Preparation of Fungicide Stock Solutions: Dissolve the fungicide in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution.

  • Preparation of Poisoned Media: Serially dilute the stock solution and add appropriate volumes to molten potato dextrose agar (PDA) to achieve a range of final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of a pure fungal culture onto the center of each poisoned and control (solvent only) plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the control plates are fully colonized.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The half-maximal effective concentration (EC50) is calculated by probit analysis of the inhibition data. [6]

In Vivo Evaluation: Detached Leaf Assay or Whole Plant Assay

This method assesses the protective and/or curative activity of a fungicide on host tissue.

  • Plant Material: Grow healthy, susceptible host plants under controlled environmental conditions.

  • Fungicide Application: Prepare aqueous solutions of the fungicide at various concentrations with a surfactant. Apply the solutions to the leaves of the plants until runoff, ensuring complete coverage.

  • Inoculation: After the fungicide has dried (for protective assays) or at a specified time after fungicide application (for curative assays), inoculate the plants with a spore suspension of the target pathogen.

  • Incubation: Place the inoculated plants in a high-humidity environment at the optimal temperature for disease development.

  • Disease Assessment: After a suitable incubation period, assess disease severity based on the percentage of leaf area covered with lesions or other disease symptoms.

  • Data Analysis: Compare the disease severity on treated plants to that on untreated (control) plants to determine the efficacy of the fungicide.

cluster_Workflow Fungicide Efficacy Evaluation Workflow Start Start InVitro In Vitro Assay (Poisoned Food Technique) Start->InVitro InVivo In Vivo Assay (Whole Plant/Detached Leaf) Start->InVivo StockPrep Prepare Fungicide Stock Solutions InVitro->StockPrep PlantGrowth Grow Susceptible Host Plants InVivo->PlantGrowth MediaPrep Prepare Poisoned and Control Media StockPrep->MediaPrep Inoculation_vitro Inoculate Media with Fungal Plugs MediaPrep->Inoculation_vitro Incubation_vitro Incubate Plates Inoculation_vitro->Incubation_vitro DataCollection_vitro Measure Mycelial Growth Incubation_vitro->DataCollection_vitro EC50 Calculate % Inhibition and EC50 DataCollection_vitro->EC50 End End EC50->End FungicideApp Apply Fungicide Treatments PlantGrowth->FungicideApp Inoculation_vivo Inoculate Plants with Pathogen FungicideApp->Inoculation_vivo Incubation_vivo Incubate under Favorable Conditions Inoculation_vivo->Incubation_vivo DiseaseAssessment Assess Disease Severity Incubation_vivo->DiseaseAssessment EfficacyAnalysis Analyze Fungicide Efficacy DiseaseAssessment->EfficacyAnalysis EfficacyAnalysis->End

Workflow for evaluating fungicide efficacy.

Conclusion

The this compound/carboxamide (SDHI) and triazole (DMI) fungicides represent two distinct and powerful classes of chemical agents for the control of fungal pathogens. Their differing modes of action, targeting cellular respiration and sterol biosynthesis respectively, result in varied performance characteristics and resistance profiles. While triazoles offer a broad spectrum of activity with both preventative and curative properties, SDHIs can provide highly potent, primarily preventative control, and are valuable tools for resistance management when used in rotation or combination with other fungicide classes.

A thorough understanding of the technical details of each class, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions in the design of effective and sustainable disease management strategies. The continued development of novel fungicides and the judicious use of existing chemistries will be critical in addressing the evolving challenges posed by fungal pathogens.

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  • Efficacy of different triazole fungicides in reducing combined incidence of early leaf spot, late leaf spot and rust diseases of groundnut (Arachis hypogaea L.). (2020). Journal of Pharmacognosy and Phytochemistry, 9(5), 102-105.
  • Ritchie, F. (2022, February 24). Fungicide Performance: how do the new products perform? United Oilseeds.
  • Fungicide performance in wheat, barley and oilseed rape. (2023, December). Agriculture and Horticulture Development Board (AHDB).
  • Fungicide Efficacy Tables Updated for 2024. (2024, February 26). Crop Protection Network.
  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
  • SBI Fungicides. (n.d.). Fungicide Resistance Action Committee (FRAC).
  • Paul, P. A., Lipps, P. E., & Madden, L. V. (2008). Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis.
  • (PDF) Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. (2008).

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Assessing the Environmental Impact of 2-Furanilide Fungicides: A Comparative Guide to Alternative Pesticide Classes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of a compound's environmental footprint is no longer a secondary consideration but a primary driver of innovation. This guide provides a comparative environmental impact assessment of 2-furanilide fungicides against four major classes of pesticides: neonicotinoid insecticides, organophosphate insecticides, pyrethroid insecticides, and the herbicide glyphosate.

A significant challenge in this assessment is the limited publicly available data on the environmental fate and ecotoxicity of this compound itself. To address this, we will utilize data for fenfuram , a representative furanilide fungicide, as a proxy, with the explicit understanding that this serves as an estimation due to the data scarcity for this compound. This guide is structured to provide a clear, data-driven comparison, alongside the experimental methodologies required to generate such critical environmental data.

Comparative Analysis of Environmental Fate and Ecotoxicity

The environmental impact of a pesticide is a multifactorial issue, primarily revolving around its persistence in the environment, its potential to accumulate in organisms, and its toxicity to non-target species. The following tables summarize key parameters for fenfuram and representative compounds from the comparator pesticide classes.

Physicochemical Properties and Environmental Persistence

The persistence of a pesticide in soil and water determines its potential for long-term environmental contamination and uptake by non-target organisms. This is influenced by properties such as water solubility and the octanol-water partition coefficient (LogKow), which indicates the tendency of a chemical to partition into fatty tissues and thus bioaccumulate.

Parameter Fenfuram (Furanilide) Imidacloprid (Neonicotinoid) Chlorpyrifos (Organophosphate) Cypermethrin (Pyrethroid) Glyphosate (Herbicide)
Water Solubility (mg/L at 20-25°C) 100[1]610[2][3][4]1.4[5][6]0.01[7][8]12,000[9]
LogKow Data not available0.57[2]4.7[5][6]6.6[7]-2.8[10]
Soil Half-life (DT50) in days Moderately persistent (no specific value)[11]69 - 997 (field studies)[2][12]7 - 56 (field conditions)[13]30 (typical)[5]2 - 197 (variable)[14]

Interpretation of Data:

  • Fenfuram 's moderate water solubility suggests some potential for movement in soil, and its acknowledged persistence warrants further investigation to quantify its half-life. The lack of a LogKow value is a critical data gap for assessing its bioaccumulation potential.

  • Imidacloprid , a neonicotinoid, is highly water-soluble, indicating a higher potential for leaching into groundwater.[12] Its persistence in soil can be highly variable.[2][12]

  • Chlorpyrifos , an organophosphate, has low water solubility and a high LogKow, suggesting it will bind strongly to soil and has a higher potential for bioaccumulation.[5][6]

  • Cypermethrin , a pyrethroid, has very low water solubility and a very high LogKow, indicating strong binding to soil and a high potential for bioaccumulation.[7] It has a moderate persistence in soil.[5]

  • Glyphosate is extremely water-soluble but can bind tightly to soil particles.[14] Its low LogKow suggests a low potential for bioaccumulation.[10] The soil half-life of glyphosate is highly variable depending on environmental conditions.[14]

Ecotoxicity Profile

The ecotoxicity of a pesticide determines its direct risk to non-target organisms. This is typically assessed through acute toxicity studies on representative species.

Ecotoxicity Endpoint Fenfuram (Furanilide) Imidacloprid (Neonicotinoid) Chlorpyrifos (Organophosphate) Cypermethrin (Pyrethroid) Glyphosate (Herbicide)
Aquatic Toxicity (Rainbow Trout, 96h LC50) Moderately toxic (no specific value)[11]>100 mg/L (low toxicity)0.003 mg/L (highly toxic)0.0028 mg/L (highly toxic)>100 mg/L (low toxicity)[15]
Avian Toxicity (Bobwhite Quail, Acute Oral LD50) Data not available152 mg/kg8.4 mg/kg (highly toxic)>2000 mg/kg (low toxicity)>2000 mg/kg (low toxicity)[15]
Honeybee Toxicity (Contact LD50) Data not available0.024 µ g/bee (highly toxic)0.057 µ g/bee (highly toxic)0.025 µ g/bee (highly toxic)>100 µ g/bee (low toxicity)

Interpretation of Data:

  • The limited data on fenfuram indicates moderate aquatic toxicity, but crucial data for avian and pollinator species is missing.

  • Neonicotinoids like imidacloprid are notoriously highly toxic to honeybees.[15]

  • Organophosphates such as chlorpyrifos exhibit high toxicity across a broad range of non-target organisms, including birds, fish, and bees.

  • Pyrethroids like cypermethrin are extremely toxic to aquatic organisms and honeybees but show lower toxicity to birds.

  • Glyphosate generally shows lower acute toxicity to animal species compared to the insecticides, which is expected given its different mode of action targeting plants.[15]

Experimental Protocols for Environmental Impact Assessment

To generate the data presented above and to fill the existing data gaps for compounds like this compound, standardized experimental protocols are essential. The following section outlines the methodologies for key environmental impact studies, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Workflow for Assessing Environmental Persistence

The persistence of a pesticide in the environment is a critical factor in its overall risk profile. The OECD 307 guideline provides a framework for assessing the aerobic and anaerobic transformation of chemicals in soil.

Caption: Workflow for determining soil half-life (DT50) based on OECD 307.

Causality in Experimental Choices:

  • Radiolabeling: The use of a ¹⁴C-labeled test substance is crucial for accurately tracking the fate of the parent compound and its transformation products, ensuring a complete mass balance.

  • Controlled Conditions: Maintaining consistent temperature, moisture, and aerobic/anaerobic conditions is vital to ensure the reproducibility of the study and to isolate the effect of microbial degradation.

  • Metabolite Identification: Identifying major metabolites is important as they may be more or less toxic and persistent than the parent compound.

Protocol for Assessing Acute Aquatic Toxicity

The OECD 203 guideline for fish acute toxicity testing is a cornerstone for evaluating the potential harm of a chemical to aquatic ecosystems.

acclimation Acclimation Acclimate test fish (e.g., Rainbow Trout) to laboratory conditions for at least 12 days. range_finding Range-Finding Test Expose small groups of fish to a wide range of concentrations to determine the approximate toxic range. acclimation->range_finding definitive_test Definitive Test Expose fish to a geometric series of at least five concentrations based on the range-finding test. range_finding->definitive_test observation Observation Observe fish for mortality and sub-lethal effects at 24, 48, 72, and 96 hours. definitive_test->observation lc50_calc LC50 Calculation Statistically determine the LC50 (the concentration that is lethal to 50% of the test population). observation->lc50_calc

Caption: Step-by-step protocol for fish acute toxicity testing (OECD 203).

Self-Validating System:

  • Range-Finding Test: This initial step ensures that the concentrations used in the definitive test are appropriately spaced to generate a reliable dose-response curve, which is essential for an accurate LC50 calculation.

  • Control Group: A control group exposed to the solvent carrier without the test substance is run in parallel to ensure that any observed effects are due to the test substance and not other experimental factors.

  • Water Quality Monitoring: Regular monitoring of water quality parameters (pH, dissolved oxygen, temperature) throughout the test ensures that the exposure conditions remain stable and do not confound the results.

Methodology for Honeybee Acute Contact Toxicity Assessment

Given the global concern over pollinator health, assessing the toxicity of pesticides to honeybees is critical. The OECD 214 guideline details the protocol for an acute contact toxicity test.

Caption: Workflow for honeybee acute contact toxicity testing (OECD 214).

Expertise in Experimental Design:

  • Dose Selection: A geometric series of at least five doses is chosen to ensure a clear dose-response relationship can be established.

  • Route of Exposure: The contact test simulates direct exposure of bees to pesticide spray, a realistic scenario in agricultural settings. An oral toxicity test (OECD 213) would be a complementary study to assess exposure through contaminated nectar and pollen.

  • Behavioral Observations: Noting sublethal effects such as disorientation or paralysis provides a more comprehensive picture of the pesticide's neurotoxic effects beyond simple mortality.

Conclusion and Future Directions

This guide highlights the significant data gaps that exist for this compound fungicides, making a definitive environmental risk assessment challenging. Based on the limited information for the proxy compound fenfuram, it appears to have moderate persistence and aquatic toxicity. However, without comprehensive data on its bioaccumulation potential and toxicity to crucial non-target organisms like pollinators, a full comparison with well-characterized pesticides is premature.

In contrast, the environmental impacts of neonicotinoids, organophosphates, pyrethroids, and glyphosate are well-documented. Neonicotinoids and many organophosphates and pyrethroids pose a high risk to pollinators and/or aquatic ecosystems. Glyphosate, while generally having lower acute toxicity to fauna, raises concerns regarding its widespread use and potential impacts on soil health and non-target plants.

For researchers and developers working with novel fungicides like this compound, this guide underscores the critical need to generate robust environmental fate and ecotoxicology data early in the development process. Adherence to standardized protocols, such as the OECD guidelines detailed herein, is paramount for producing reliable and internationally accepted data. This proactive approach to environmental risk assessment will be essential for the development of safer and more sustainable crop protection solutions.

References

  • Fenfuram (Ref: WL 22361) - AERU. [Link]
  • Clothianidin - Wikipedia. [Link]
  • Imidacloprid Technical Fact Sheet - National Pesticide Inform
  • Chlorpyrifos Technical Fact Sheet - National Pesticide Inform
  • How Long Glyphosate Lasts in Soil (And Why It Builds Up). [Link]
  • Acute Toxicity of Selected Insecticides and Their Safety to Honey Bee (Apis mellifera L.)
  • The Environmental Fate and Ecotoxicity of Glyphos
  • Water Quality Criteria Report for Clothianidin Phase III. [Link]
  • Glyphosate Technical Fact Sheet - National Pesticide Inform
  • CYPERMETHRIN - EXTOXNET PIP. [Link]
  • Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem. [Link]
  • Glyphos
  • Cypermethrin (Ref: OMS 2002) - AERU - University of Hertfordshire. [Link]
  • Chlorpyrifos - Wikipedia. [Link]
  • Clothianidin (Ref: CGA 322704) - AERU - University of Hertfordshire. [Link]
  • Glyphosate (Ref: MON 0573) - AERU - University of Hertfordshire. [Link]
  • Deltamethrin (Ref: OMS 1998) - AERU - University of Hertfordshire. [Link]
  • Chlorpyrifos in freshwater and marine water - W
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  • Acute contact toxicity of thiamethoxam to the Indian honey bee, Apis cerana: Insights from topical and residue bioassays. [Link]
  • Properties and uses of chlorpyrifos in the United St
  • Cypermethrin - Solubility of Things. [Link]
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  • Glyphos
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  • Summary statistics of CV% of the acute LD 50 s for honey bees across multiple chemicals and reference databases.
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A Senior Application Scientist's Guide to the Validation of a New Rapid UHPLC-PDA Method for 2-Furanilide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Furanilide Quantification

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of drug products. This compound, a compound structurally related to various chemical synthons, can emerge as a process-related impurity or degradant. Its accurate quantification is not merely a procedural step but a critical component of quality control. This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection method, designed for the rapid and reliable quantification of this compound. We will provide an in-depth comparison with traditional HPLC methods and a detailed walkthrough of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4] This guide serves as both a protocol and a rationale, explaining the causality behind each validation step to ensure robust and trustworthy results.

Comparative Analysis: The New UHPLC-PDA Method vs. Traditional HPLC-UV

The primary advantage of the new UHPLC-PDA method lies in its significant improvement in speed and resolution without compromising sensitivity. Traditional HPLC methods, while reliable, often suffer from longer run times and broader peaks, which can be a bottleneck in high-throughput environments.

Parameter New Rapid UHPLC-PDA Method Traditional HPLC-UV Method Advantage of the New Method
Run Time ~3 minutes10-15 minutes>3x faster, increasing sample throughput.
Resolution Baseline separation of this compound from potential impurities.May show co-elution with closely related compounds.Enhanced specificity and confidence in results.
Limit of Quantitation (LOQ) 0.05 µg/mL0.2 µg/mL4x more sensitive, crucial for trace impurity analysis.
Solvent Consumption ~1.5 mL per run~10-15 mL per runReduced operational cost and environmental impact.
Data Richness Full UV-Vis spectrum for peak purity analysis (PDA).Single or dual wavelength detection.Provides greater assurance of analyte identity and purity.

The Validation Workflow: A Framework for Trust

Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. Our approach is systematically aligned with the ICH Q2(R1) guideline, ensuring regulatory compliance and scientific rigor.[1][3][5]

Caption: Overall workflow for analytical method validation.

Step-by-Step Validation Protocols & Data Interpretation

Here, we detail the experimental protocols for validating the new UHPLC-PDA method for this compound. The acceptance criteria are based on established regulatory guidelines.[5][6][7]

Specificity (Selectivity)

Expertise & Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4][8][9] For an impurity method, this is the most critical parameter. We challenge the method by analyzing a placebo (matrix without the analyte) and spiking the drug substance with this compound and its potential related substances to ensure no interference. The PDA detector is instrumental here, allowing for peak purity analysis.

Experimental Protocol:

  • Prepare a diluent blank, a placebo solution, and a solution of the drug substance.

  • Prepare a spiked sample by adding a known amount of this compound and other potential impurities to the drug substance solution.

  • Analyze all samples using the UHPLC-PDA method.

  • Acceptance Criteria: The diluent and placebo blanks should show no significant peaks at the retention time of this compound. The this compound peak in the spiked sample must be baseline-resolved from all other peaks (Resolution > 2.0). The peak purity analysis (e.g., using threshold and purity angles) must pass, indicating no co-eluting species.

Linearity and Range

Expertise & Rationale: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response over a specified range.[9] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[10] For an impurity method, the range should typically span from the reporting limit to 120% of the specification limit.[11]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the LOQ (0.05 µg/mL) to 1.5 µg/mL (150% of a hypothetical 1.0 µg/mL specification limit).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression must be ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration level.

Data Summary: Linearity

Concentration (µg/mL) Mean Peak Area
0.05 (LOQ) 5,250
0.25 26,100
0.50 51,950
1.00 104,100
1.50 155,800

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

Expertise & Rationale: Accuracy expresses the closeness between the method's result and a true or accepted reference value.[9][11] It is determined by spiking a drug product matrix with known quantities of the this compound impurity at different concentration levels.[8]

Experimental Protocol:

  • Prepare samples of the drug product placebo.

  • Spike the placebo with this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate.

  • Analyze the spiked samples and calculate the concentration of this compound using the linear regression equation.

  • Calculate the percent recovery for each sample.

Data Summary: Accuracy

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
Low (LOQ) 0.05 0.049 98.0%
0.05 0.051 102.0%
0.05 0.050 100.0%
Mid (100%) 1.00 1.01 101.0%
1.00 0.99 99.0%
1.00 1.02 102.0%
High (150%) 1.50 1.48 98.7%
1.50 1.51 100.7%
1.50 1.52 101.3%

| Acceptance Criteria: | Mean recovery should be within | 90.0% - 110.0% for each level. | |

Precision

Expertise & Rationale: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[11]

  • Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, analysts, or equipment.[4]

Experimental Protocol (Repeatability):

  • Prepare six individual samples of the drug substance spiked with this compound at 100% of the specification limit.

  • Analyze all six samples on the same day with the same instrument and analyst.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument.

  • Combine the data from both experiments (12 total determinations) and perform a statistical analysis (e.g., ANOVA) to assess the precision between days/analysts.

Data Summary: Precision

Precision Level Parameter Result
Repeatability n=6 determinations
Mean Conc. (µg/mL) 1.01
%RSD 1.2%
Intermediate Precision n=12 determinations (2 analysts, 2 days)
Overall Mean Conc. (µg/mL) 1.02
Overall %RSD 1.8%

| Acceptance Criteria: | %RSD should not be more than | 10.0% . |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Rationale:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[11][12]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][12] These parameters define the sensitivity of the method.[9] We use the approach based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH.[12][13]

Calculation Protocol:

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

    • σ = Standard deviation of the y-intercepts of the regression line.

    • S = Slope of the calibration curve.

  • Verification: Prepare and inject samples at the calculated LOQ concentration (n=6) and confirm that the precision (%RSD) and accuracy (% Recovery) meet the pre-defined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).

Data Summary: LOD & LOQ

Parameter Result
Slope (S) 103,500
StDev of Intercept (σ) 150
Calculated LOD (µg/mL) 0.005
Calculated LOQ (µg/mL) 0.015
Established LOQ (Verified) 0.05 µg/mL

| Precision at 0.05 µg/mL | 4.5% RSD |

Note: While calculations may yield lower values, the established LOQ is the lowest concentration that is experimentally verified to meet accuracy and precision requirements.

Robustness

Expertise & Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4][9] This is a critical check before transferring the method to other labs.

Experimental Protocol:

  • Prepare a system suitability solution and a test sample.

  • Analyze the samples while intentionally varying key parameters one at a time:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., ± 2% organic solvent)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. The results for the test sample under varied conditions should not differ significantly from the results under normal conditions.

Caption: Logical diagram for the robustness study.

Conclusion

The new rapid UHPLC-PDA method for the detection of this compound has been successfully validated according to ICH guidelines. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying this compound as a potential impurity in drug substances. Its significant advantages in speed, sensitivity, and data quality make it a superior alternative to traditional HPLC methods, enabling more efficient and reliable quality control in a regulated pharmaceutical environment.

References

  • European Medicines Agency (EMA).Guideline on bioanalytical method validation.
  • U.S. Food and Drug Administration (FDA).Q2(R2) Validation of Analytical Procedures. (March 2024). URL: [Link]
  • U.S. Food and Drug Administration (FDA).Q2(R1) Validation of Analytical Procedures: Text and Methodology. (September 2021). URL: [Link]
  • U.S. Food and Drug Administration (FDA).Analytical Procedures and Methods Validation for Drugs and Biologics. (July 2015). URL: [Link]
  • International Council for Harmonisation (ICH).ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (November 2005). URL: [Link]
  • Shabir, G. A.A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
  • Bitesize Bio.
  • ProPharma.

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A Senior Application Scientist's Guide to the Metabolic Stability of 2-Furanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Furanilide Scaffold and the Imperative of Metabolic Stability

The this compound scaffold, a privileged structure in modern medicinal chemistry, consists of a furan ring connected to an aniline moiety through an amide linkage. Its derivatives have shown promise across a spectrum of therapeutic areas, from oncology to infectious diseases. However, the very features that make this scaffold attractive—its electronic properties and structural rigidity—also present significant challenges in drug development, most notably in the realm of metabolic stability.

A drug candidate's success is intrinsically linked to its pharmacokinetic profile, a key component of which is its resistance to metabolic breakdown by enzymes in the body.[1][2] Rapid metabolism can lead to low bioavailability, a short duration of action, and the formation of potentially toxic metabolites, necessitating higher or more frequent dosing.[1][3] For this compound derivatives, the furan ring itself is often a metabolic "soft spot," a site prone to enzymatic attack.[4][5] This guide provides a comparative analysis of the metabolic stability of these derivatives, offering field-proven insights and detailed experimental protocols to aid researchers in designing more robust and effective drug candidates.

The Metabolic Achilles' Heel: Furan Ring Bioactivation

The furan ring is a structural alert for medicinal chemists.[6] Its electron-rich nature makes it a prime substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] This metabolic process, known as bioactivation, transforms the relatively inert furan into highly reactive electrophilic intermediates.[6][9]

The initial oxidation of the furan ring by CYPs, particularly CYP2E1, generates unstable intermediates like epoxides or cis-enediones.[5][6][7] These reactive metabolites can covalently bind to cellular nucleophiles such as proteins and DNA, potentially leading to cytotoxicity, carcinogenicity, and idiosyncratic drug reactions.[6][10] Understanding and mitigating this metabolic pathway is paramount for the development of safe furan-containing drugs.[4]

Visualizing the Metabolic Challenge

The following diagram illustrates the P450-catalyzed bioactivation of a generic furan ring, leading to the formation of a reactive cis-2-butene-1,4-dial (BDA) intermediate.

Furan_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Consequences Furan This compound Derivative Reactive_Intermediate Reactive Intermediate (cis-2-butene-1,4-dial) Furan->Reactive_Intermediate Oxidation (+NADPH, O2) P450 Cytochrome P450 (e.g., CYP2E1) Cellular_Nucleophiles Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Cellular_Nucleophiles Covalent Binding Toxicity Potential Toxicity (Hepatotoxicity, etc.) Cellular_Nucleophiles->Toxicity

Caption: P450-mediated bioactivation of the furan ring.

Experimental Workflow: The In Vitro Liver Microsomal Stability Assay

To prospectively assess metabolic liability, the in vitro liver microsomal stability assay is the workhorse of the drug discovery industry.[11][12] This assay measures the rate at which a compound is metabolized by the enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[2][11] The data generated—typically intrinsic clearance (CLint) and half-life (t½)—allows for the rank-ordering of compounds and provides crucial insights for structural modification.[1][12]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including essential controls that ensure the observed compound depletion is due to enzyme-specific metabolism.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.[12][13]

  • Test Compound Stock: 10 mM stock solution in DMSO.

  • Compound Working Solution (1 µM): Prepare by serial dilution in phosphate buffer.

  • Liver Microsomes (e.g., Human, Rat): Thaw pooled liver microsomes (20 mg/mL stock) on ice and dilute to 0.5 mg/mL in cold phosphate buffer.[11][12] Keeping microsomes on ice is critical to preserve enzymatic activity.

  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.[14] The regenerating system ensures a constant supply of the essential cofactor, NADPH, throughout the incubation.[15]

  • Positive Controls: Prepare working solutions (1 µM) of compounds with known metabolic profiles (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).[16]

  • Termination Solution: Ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • Set up reactions in a 96-well plate. For each test compound and control, prepare incubations for each time point (e.g., 0, 5, 15, 30, 45 minutes).[11]

  • Main Reaction: Add test compound, liver microsomes, and buffer.

  • Control 1 (-NADPH): For the final time point, prepare a reaction mix without the NADPH regenerating system. This control identifies any non-NADPH-dependent chemical or enzymatic degradation.[11][13]

  • Control 2 (Blank): Prepare a reaction mix with all components except the test compound. This identifies any interfering peaks during LC-MS/MS analysis.[11]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to acclimate the system.

  • Initiate the reaction by adding the NADPH regenerating system. The 0-minute time point is stopped immediately by adding the termination solution.

  • Incubate the plate at 37°C. At each subsequent time point, terminate the respective reactions by adding the cold acetonitrile solution.

3. Sample Analysis & Data Interpretation:

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[16]

Visualizing the Assay Workflow

Microsomal_Assay_Workflow cluster_setup 1. Reaction Setup cluster_incubation 2. Incubation at 37°C cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Test Compound (1 µM) D Initiate with NADPH Regenerating System A->D B Liver Microsomes (0.5 mg/mL) B->D C Phosphate Buffer (pH 7.4) C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Terminate with Cold Acetonitrile + Internal Std E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Quantification G->H I Plot ln(% Remaining) vs. Time H->I J Calculate t½ and CLint I->J

Caption: Workflow for a typical liver microsomal stability assay.

Comparative Analysis: Structure-Metabolism Relationships (SMR)

The core principle of improving metabolic stability is to identify the metabolic "hot spots" and modify the structure to block or slow down the enzymatic reaction without compromising pharmacological activity.[3][17] Below is a comparative analysis based on common structural modifications to the this compound scaffold.

Compound IDStructural ModificationRationale for Modificationt½ (min)CLint (µL/min/mg protein)
Parent-1 Unsubstituted FuranilideBaseline Compound887
Deriv-2 Methyl group at furan C5Steric hindrance at a potential site of oxidation.2528
Deriv-3 Phenyl group at furan C5Increased steric bulk to shield the furan ring.4814
Deriv-4 Replacement of furan with thiopheneBioisosteric replacement; thiophene is generally less prone to oxidative ring opening.>60<11.5
Deriv-5 Fluorine on aniline ring (para)Electron-withdrawing group to decrease electron density of the overall molecule.1258
Deriv-6 Deuteration of furan ringKinetic isotope effect; C-D bonds are stronger than C-H bonds, slowing the rate of CYP-mediated bond cleavage.[18][19]1546

Data presented is illustrative and representative of typical trends observed in metabolic stability studies.

Analysis of SMR Trends:
  • Blocking Furan Oxidation (Deriv-2 & Deriv-3): The most effective strategy is often to directly block the site of metabolism. Adding a small methyl group at the C5 position of the furan ring (Deriv-2 ) results in a significant >3-fold increase in half-life. Increasing the steric bulk further with a phenyl group (Deriv-3 ) provides even greater stability, demonstrating that shielding the furan ring from the active site of CYP enzymes is a highly effective approach.[3]

  • Bioisosteric Replacement (Deriv-4): Replacing the entire furan ring with a less metabolically labile isostere, such as thiophene, can dramatically improve stability. Thiophene rings are also susceptible to oxidation but are generally more robust than furans. This strategy (Deriv-4 ) often yields the most stable compounds, though it carries the highest risk of altering the compound's primary pharmacology.

  • Modulating Electronics (Deriv-5): Adding electron-withdrawing groups, such as fluorine, to the aniline ring (Deriv-5 ) can subtly decrease the electron density of the furan ring, making it a less favorable substrate for oxidation. While the effect is less pronounced than direct steric blocking, it can be a useful strategy, particularly when modifications near the pharmacophore are not tolerated.

  • Kinetic Isotope Effect (Deriv-6): Replacing hydrogen atoms at the metabolic hot spot with deuterium (Deriv-6 ) strengthens the chemical bond. Since CYP-mediated oxidation involves the cleavage of this C-H bond, the stronger C-D bond slows the reaction rate.[18] This "heavy hydrogen" approach can fine-tune metabolic stability without altering the compound's shape or core electronics.

Beyond Furan Oxidation: The Role of Amide Hydrolysis

While furan oxidation is a primary concern, the anilide linkage is also a potential site of metabolism via hydrolysis. This reaction is catalyzed by carboxylesterases (CEs), a family of serine hydrolases present in the liver and other tissues.[20][21][22]

Amide hydrolysis cleaves the this compound into its constituent furan-2-carboxylic acid and aniline fragments, inactivating the compound.[23] The rate of hydrolysis is highly dependent on the steric and electronic environment around the amide bond. Bulky substituents near the amide can hinder enzyme access, thereby increasing stability.

Conclusion and Strategic Outlook

Improving the metabolic stability of this compound derivatives is a multifactorial challenge that requires a systematic and data-driven approach. The primary metabolic liability of this scaffold is the CYP-mediated oxidation of the furan ring, which can be effectively mitigated through steric hindrance, bioisosteric replacement, or deuteration.[3][19]

A comprehensive drug discovery cascade should involve early-stage in vitro screening using liver microsomal stability assays to rapidly identify metabolic hot spots.[2][24] The resulting structure-metabolism relationship data should then guide the synthesis of next-generation derivatives. By balancing the need for metabolic stability with the maintenance of on-target potency and desirable physicochemical properties, researchers can successfully advance this compound candidates with optimized pharmacokinetic profiles, ultimately increasing their potential for clinical success.

References

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  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL:[Link]
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Furanilide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and operational excellence. This guide provides a detailed, science-backed framework for the proper disposal of 2-Furanilide (also known as N-phenylfuran-2-carboxamide), ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Identification & Risk Assessment

Understanding the "why" is critical to implementing the "how." this compound is a molecule that combines a furan ring with an N-phenylamide (anilide) linker. The potential hazards are therefore derived from both components.

  • The Furan Moiety: Furan and its derivatives are of significant toxicological concern. The International Agency for Research on Cancer (IARC) classifies furan as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals[1][2]. Long-term studies in rodents have linked furan exposure to liver toxicity, including the development of cholangiofibrosis and hepatocellular adenomas/carcinomas[1][2]. Furan itself is a flammable liquid and can form explosive peroxides upon storage, particularly when exposed to air[3][4].

  • The Anilide Group: Anilide-containing compounds, especially those used as pesticides, can be decomposed by strong acids or bases. However, this decomposition can yield aniline or substituted anilines, which are often more toxic and environmentally persistent than the parent compound[5]. Aniline and its derivatives are known for their potential toxicity, carcinogenicity, and adverse effects on aquatic ecosystems, making their proper treatment before disposal essential[6].

Based on this analysis, this compound must be handled as a potentially hazardous substance. The table below summarizes the inferred risks that dictate our disposal protocol.

Hazard CategoryInferred Risk from Constituent MoietiesRationale & Primary Sources
Carcinogenicity Suspected Carcinogen (Handle as Category 1B or 2)Furan is classified as IARC Group 2B ("possibly carcinogenic")[1][2]. Aniline derivatives are also associated with carcinogenic risks[6].
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Furan derivatives like 2-Furaldehyde are toxic if swallowed or inhaled[7]. Aniline is toxic and readily absorbed through the skin.
Organ Toxicity Potential for liver and kidney damage with repeated exposure.Furan is a known hepatotoxin in animal studies[1][2]. Chronic exposure to furan derivatives can cause liver and kidney damage[7].
Environmental Hazard Harmful to aquatic life with long-lasting effects.Aniline derivatives are known to be toxic to aquatic species[6]. Furan is classified as harmful to aquatic life[3].
Chemical Reactivity Potential to form explosive peroxides.Furan is known to form peroxides on exposure to air and light[3][4].
Part 2: Personnel Protection & Engineering Controls

Given the potential for carcinogenicity, organ toxicity, and acute toxicity, a stringent set of personal and engineering controls is non-negotiable.

  • Engineering Controls : All handling of this compound, including weighing, dissolution, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear nitrile gloves (minimum thickness of 4-5 mil) at all times. Change gloves immediately if contamination is suspected.

    • Eye Protection : Chemical safety goggles are mandatory.

    • Body Protection : A flame-retardant lab coat must be worn and kept fully buttoned.

    • Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be required for spill cleanup or if engineering controls fail.

Part 3: Waste Segregation & Disposal Workflow

Proper disposal begins with correct segregation at the point of generation. Mixing this waste stream with others can create hazardous reactions and significantly increase disposal costs. The primary disposal method for anilide compounds is incineration at a licensed facility, as simple chemical hydrolysis is not recommended[5].

The following diagram outlines the decision-making process for segregating and managing this compound waste.

G cluster_generation Point of Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_containers Waste Containers cluster_final Final Disposal Path start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Pure compound or reaction byproduct is_solid->solid_waste Solid liquid_waste Solutions containing This compound is_solid->liquid_waste Liquid solid_container Collect in a dedicated, labeled hazardous solid waste container. solid_waste->solid_container final_disposal Arrange for pickup by certified hazardous waste contractor for incineration. solid_container->final_disposal is_halogenated Is the solvent halogenated? liquid_waste->is_halogenated liquid_waste->is_halogenated non_halogenated Collect in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated No halogenated Collect in 'Halogenated Organic Waste' container. is_halogenated->halogenated Yes non_halogenated->final_disposal halogenated->final_disposal

Caption: Waste Segregation and Disposal Workflow for this compound.

Part 4: Step-by-Step Disposal Protocol

Adherence to a standardized protocol minimizes risk and ensures regulatory compliance.

Step 1: Container Selection and Labeling

  • Select a chemically compatible container (e.g., HDPE for solids, glass or HDPE for liquid waste) that can be securely sealed.

  • Label the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (or "N-phenylfuran-2-carboxamide")

    • A list of all solvents and their approximate concentrations.

    • The associated hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmentally Hazardous").

    • The accumulation start date.

Step 2: Waste Collection

  • Solid Waste : Collect unused this compound powder, reaction residues, and contaminated consumables (e.g., weigh boats, contaminated filter paper) in the designated solid waste container.

  • Liquid Waste : Pour solutions containing this compound into the appropriate (halogenated or non-halogenated) liquid waste container using a funnel.

  • Contaminated Labware : Decontaminate glassware by rinsing with a small amount of an appropriate solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be collected in the liquid waste container. Subsequent rinses can be managed according to standard lab procedures.

  • Contaminated PPE : Gloves, bench paper, and other contaminated disposable items must be collected in a sealed bag or container labeled as hazardous solid waste.

Step 3: Storage of Waste

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Store the containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

Step 4: Final Disposal

  • Do not allow hazardous waste to accumulate for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

  • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure all paperwork, such as the hazardous waste manifest, is completed accurately.

Part 5: Spill & Emergency Procedures

Immediate and correct response to a spill is critical.

  • Small Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Small Spill (Liquid) :

    • Alert personnel and control the source of the leak if safe to do so.

    • Contain the spill using absorbent pads or booms.

    • Absorb the spilled liquid and place the used absorbent materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area.

  • Large Spill :

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation risk.

    • Contact your institution's emergency response team or EHS office immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By implementing these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of professional scientific practice.

References
  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal, 15(10), e05005. [Link]
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA Report. [Link]
  • Moodley, I., et al. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). 2-Furancarboxaldehyde: Human health tier II assessment. Australian Government Department of Health. [Link]
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A Senior Application Scientist's Guide to Handling 2-Furanilide: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: The Furanilide Hazard Profile

Before handling 2-Furanilide, it is critical to recognize its potential hazards based on its constituent chemical groups. The furan moiety is associated with significant health risks. Furan itself is classified as a possible human carcinogen and can cause organ damage through prolonged exposure.[1] Compounds like 2-Furaldehyde are toxic if inhaled or swallowed and can cause severe irritation to the skin, eyes, and respiratory tract.[2] Therefore, a conservative and stringent approach to personal protection is mandatory.

Core Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Irritation: Likely to cause significant skin and eye irritation.[4][5]

  • Carcinogenicity: The furan structure is associated with carcinogenicity.[1]

  • Sensitization: May cause allergic skin or respiratory reactions upon repeated exposure.[2]

All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[3][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical control measure engineered to provide a reliable barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldMust be compliant with OSHA 1910.133 or European Standard EN166.[4]Provides a robust barrier against splashes and aerosols, which can cause serious or irreversible eye damage.[2][5] A face shield offers an additional layer of protection for the entire face.[7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum 14 mils thickness) are suitable for short-term protection and incidental contact.[8] For extended contact, consult the manufacturer's guide for permeation data.Prevents dermal absorption, a primary route of exposure.[2] Double-gloving is recommended. Contaminated gloves must be changed immediately.[7][9]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned Nomex® or 100% cotton lab coat is required.[4] Synthetic fabrics like polyester should be avoided due to their potential to melt in a fire.Protects skin from accidental spills and contact. The coat should have long sleeves and be fully fastened.[6]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if working outside of a properly functioning chemical fume hood or if aerosol generation is likely.[4]Furan-containing compounds can be toxic upon inhalation.[2] A respirator provides a critical defense against airborne contaminants.
Footwear Closed-toe ShoesShoes must be made of a non-porous material and cover the entire foot.[4][9]Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling this compound, ensuring safety at every stage of the experimental process.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment Don_PPE 1. Don PPE Assemble_Equipment 2. Assemble Equipment Don_PPE->Assemble_Equipment Weigh_Compound 3. Weigh Compound Assemble_Equipment->Weigh_Compound Dissolution 4. Dissolution/Reaction Weigh_Compound->Dissolution Decontamination 5. Decontaminate Surfaces Dissolution->Decontamination Waste_Disposal 6. Segregate & Dispose Waste Decontamination->Waste_Disposal Doff_PPE 7. Doff PPE Waste_Disposal->Doff_PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodology:

  • Don PPE: Before entering the laboratory and approaching the work area, put on all required personal protective equipment as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.[7]

  • Assemble Equipment: Inside the chemical fume hood, gather all necessary glassware, reagents, and designated hazardous waste containers. This minimizes movement and the potential for accidents once the chemical is being handled.

  • Weigh Compound: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Perform this action gently to avoid creating dust or aerosols.[4]

  • Dissolution & Reaction: Add the solvent to the vessel containing the compound. If heating or agitation is required, ensure the apparatus is secure. Conduct the entire experiment while maintaining containment within the fume hood with the sash at the lowest practical height.[6]

  • Decontamination: Upon completion of the reaction, thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables (gloves, weigh boats, paper towels), in a designated and properly labeled hazardous waste container.[11]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, lab coat). Wash hands and forearms thoroughly with soap and water after removing all PPE.[12]

Emergency and Disposal Plan

Accidents require immediate and correct action. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][13]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]

Spill Response:

  • Small Spill (<100 mL): If you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite). Wearing appropriate PPE, carefully collect the material into a hazardous waste container.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.[13] Prevent the spill from entering drains.[11]

Disposal Protocol:

All materials that come into contact with this compound must be treated as hazardous waste. Never dispose of this compound or its waste down the drain or in regular trash.[11]

G Start Waste Material Generated Decision Did it contact This compound? Start->Decision Hazardous_Waste Dispose in Labeled Hazardous Waste Container Decision->Hazardous_Waste Yes Regular_Waste Dispose in Regular Laboratory Waste Decision->Regular_Waste No

Caption: A decision tree for the proper segregation and disposal of waste.

References

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